molecular formula C29H37NO5 B054738 Cytochalasin B CAS No. 14930-96-2

Cytochalasin B

Numéro de catalogue: B054738
Numéro CAS: 14930-96-2
Poids moléculaire: 479.6 g/mol
Clé InChI: GBOGMAARMMDZGR-TYHYBEHESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cytochalasin B is an organic heterotricyclic compound, that is a mycotoxin which is cell permeable an an inhibitor of cytoplasmic division by blocking the formation of contractile microfilaments. It has a role as a metabolite, a platelet aggregation inhibitor, a mycotoxin and an actin polymerisation inhibitor. It is a cytochalasin, an organic heterotricyclic compound, a lactam and a lactone.
This compound has been reported in Boeremia exigua, Sonchus mauritanicus, and other organisms with data available.
Cytochalasins are mycotoxins that have the ability to bind to actin filaments and block polymerization and the elongation of actin. As a result, they can change cellular morphology, inhibit cellular processes such as cell division, and cause cells to undergo apoptosis. Cytochalasins also have the ability to permeate cell membranes, prevent cellular translocation, cause cells to enucleate, and affect other aspects of biological processes unrelated to actin polymerization. This compound is an alkaloid isolated from the fungus Helminthosporium dermatioideum, as well as hormiscium species and rhoma species. (A742, A2910, A2911, L1913)
A cytotoxic member of the CYTOCHALASINS.

Propriétés

IUPAC Name

(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione
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InChI

InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1
Source PubChem
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InChI Key

GBOGMAARMMDZGR-TYHYBEHESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O
Source PubChem
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Isomeric SMILES

C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O
Source PubChem
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Molecular Formula

C29H37NO5
Source PubChem
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DSSTOX Substance ID

DTXSID30893482
Record name Cytochalasin B
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Molecular Weight

479.6 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [MSDSonline]
Record name Cytochalasin B
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Color/Form

FELTED NEEDLES FROM ACETONE

CAS No.

14930-96-2
Record name Cytochalasin B
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Record name 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E),21(E)-triene-1,23-dione
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Melting Point

218-221 °C
Record name CYTOCHALASIN B
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Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cytochalasin B on Actin Filaments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cytochalasin B is a cell-permeable mycotoxin widely utilized as a powerful research tool to investigate actin-dependent cellular processes.[1] Its primary mechanism of action involves the high-affinity binding to the fast-growing "barbed" end of actin filaments (F-actin).[2][3][4] This interaction inhibits the addition of actin monomers (G-actin), thereby effectively capping the filament and preventing its elongation.[1][5][6] While its principal effect is the potent inhibition of actin polymerization, this compound also influences the overall dynamics and organization of the actin cytoskeleton by reducing filament-filament interactions, decreasing viscosity, and altering the steady-state monomer concentration.[5] This guide provides an in-depth examination of its molecular mechanism, quantitative interaction parameters, and key experimental protocols used for its study.

Core Mechanism of Action

The profound effects of this compound on cellular processes such as motility, cytokinesis, and morphology stem from its direct and specific interaction with the actin cytoskeleton.[1][2] The mechanism is multifaceted but is centered around its ability to cap the most dynamic end of the actin filament.

High-Affinity Binding to the Filament Barbed End

Actin filaments are polar structures with two distinct ends: a slow-growing "pointed" (-) end and a fast-growing "barbed" (+) end.[3] this compound exhibits high-affinity binding specifically to the barbed end of F-actin.[3][5][7] Binding experiments have confirmed that F-actin contains high-affinity sites for this compound, whereas monomeric G-actin does not.[6][8] The number of these high-affinity sites is very low, estimated to be on the order of one per actin filament, underscoring its action at the terminal end of the polymer.[6][9] This binding is thought to occur within a hydrophobic cleft of the actin subunits at the barbed end.[10][11]

Inhibition of Monomer Addition and Elongation

By binding to the barbed end, this compound physically obstructs the addition of new ATP-G-actin monomers, the primary mechanism of filament growth.[1][5][12] This "capping" action is the cornerstone of its inhibitory effect on actin polymerization.[13] Studies have shown that substoichiometric concentrations of this compound are sufficient to inhibit the rate of actin polymerization by up to 90%.[5] While it potently inhibits elongation at the barbed end, it has little to no effect on the slower monomer addition that occurs at the pointed end.[5][14] Some evidence suggests that this compound acts as a "leaky" capper, slowing but not entirely preventing monomer addition, by reducing both the association and dissociation rate constants at the barbed end by 8- to 10-fold.[13][14]

The functional consequence of this action is a disruption of actin dynamics, leading to a net shortening of actin filaments or prevention of the formation of new ones required for processes like cell migration and division.[1]

Effects on Filament Network and Viscosity

Beyond inhibiting elongation, this compound also disrupts the higher-order organization of actin filaments. It significantly reduces the low-shear viscosity of F-actin solutions, which is indicative of an inhibition of the filament-filament interactions that are crucial for the formation of cross-linked networks and gels.[5] This effect suggests that the integrity of the actin network is compromised, contributing to the observed "relaxation" of cells.[1] The concentration dependence for inhibiting network formation is similar to that for inhibiting monomer addition, suggesting a common binding site at the barbed end is responsible for both effects.[5]

dot

Fig. 1: Mechanism of this compound Action on Actin Polymerization G_Actin G-Actin Monomers (ATP-bound) F_Actin Pointed End (-) Barbed End (+) G_Actin->F_Actin:b_end Polymerization (Fast Elongation) Block Monomer Addition Blocked F_Actin:p_end->G_Actin Depolymerization (Slow) CB This compound CB->F_Actin:b_end

Caption: Logical diagram of this compound's inhibitory mechanism on actin filament dynamics.

Quantitative Analysis of this compound-Actin Interaction

The interaction between this compound and actin has been characterized by various quantitative parameters that define its potency and binding affinity. These values can vary based on experimental conditions, such as the nucleotide state of actin (ATP vs. ADP) and the presence of ions.

Table 1: Binding Constants and Inhibitory Concentrations
ParameterValueCondition / NotesSource
Kd (Dissociation Constant)~40 nM (4 x 10-8 M)Binding to F-actin in the absence of ATP.[9]
1.4 nMHigh-affinity binding to F-actin in ADP solution with inorganic phosphate (B84403) (Pi).[15]
1.6 nMHigh-affinity binding to F-actin in ADP solution without Pi.[15]
2.2 nMBinding to F-actin in the presence of 2 mM MgCl2.[16]
200 nMLow-affinity binding to F-actin in ADP solution without Pi.[15]
Ki (Inhibition Constant)80 nMFor inhibition of filament growth in the presence of ATP.[15]
800 nMFor inhibition of filament shortening in the presence of ATP.[15]
IC50 (Half-maximal Inhibition)40 nM (4 x 10-8 M)For inhibition of assembly rate in the absence of ATP.[9][17]
200 nM (2 x 10-7 M)For inhibition of assembly rate when using F-actin fragments as nuclei.[9][17]
Table 2: Effects on Actin Polymerization Kinetics
Kinetic EffectObservationThis compound Conc.Source
Polymerization Rate Reduced by up to 90%.2 µM[5]
Steady State Monomer Conc. Increased by a factor of up to 2.5.2 µM[5]
Barbed End Kinetics Association (k+) and dissociation (k-) rate constants are reduced 8- to 10-fold.2 µM[13][14]
Critical Concentration (Cc) Twofold increase at the barbed end.2 µM[13][14]
Pointed End Kinetics No significant change in assembly rate constants or Cc.2 µM[13][14]

Key Experimental Methodologies

The elucidation of this compound's mechanism of action has relied on several key in vitro and in cellulo experimental techniques.

Pyrene-Actin Polymerization Assay

This is the most common method for monitoring actin polymerization kinetics in real-time.[2] It leverages the fluorescent properties of pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon its incorporation into an F-actin polymer.

Detailed Protocol:

  • Reagent Preparation:

    • G-Actin Stock: Prepare purified G-actin (typically from rabbit skeletal muscle) containing 5-10% pyrene-labeled G-actin in a low-salt buffer (G-buffer, e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0) to prevent spontaneous polymerization. Store on ice.

    • This compound Stock: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in DMSO.

    • Polymerization Buffer (10x): Prepare a buffer to induce polymerization (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

  • Assay Execution:

    • In a fluorometer cuvette or a 96-well plate, add G-buffer and the desired final concentration of this compound (or DMSO for control).

    • Add the G-actin/pyrene-G-actin mix to the cuvette to achieve a final concentration above the critical concentration (e.g., 2-4 µM).

    • Place the cuvette in a temperature-controlled fluorometer (e.g., 25°C).

    • Initiate polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly but gently.

  • Data Acquisition:

    • Immediately begin recording fluorescence intensity over time (e.g., every 5-10 seconds for 30-60 minutes). Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Analysis:

    • Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the three phases of polymerization: nucleation (lag phase), elongation (steep slope), and steady state (plateau).

    • The maximum slope of the curve is proportional to the rate of polymerization. Compare the slopes of this compound-treated samples to the control to quantify the inhibitory effect.

dot

Fig. 2: Experimental Workflow for Pyrene-Actin Assay A Prepare Reagents (Pyrene G-Actin, Buffers, this compound) B Combine Actin, Buffer, and this compound (or DMSO control) in cuvette A->B C Initiate Polymerization (Add 10x Polymerization Buffer) B->C D Measure Fluorescence Intensity (λex=365nm, λem=407nm) over time C->D E Plot Intensity vs. Time D->E F Analyze Data (Calculate max slope to determine rate) E->F G Compare rates of treated vs. control samples F->G

Caption: A typical experimental workflow for the pyrene-actin polymerization assay.

Viscometry

Viscometry measures the viscosity of a polymer solution, which is sensitive to the length of the filaments and the extent of their cross-linking into a network.

Methodology:

  • Principle: Long, interconnected actin filaments result in a high-viscosity solution. Agents that shorten filaments or prevent network formation, like this compound, cause a measurable decrease in viscosity.

  • Protocol: Actin polymerization is initiated in the presence or absence of this compound. At various time points, the viscosity of the solution is measured using a viscometer (e.g., a falling ball or Ostwald viscometer). A reduction in the steady-state viscosity in the presence of this compound indicates its disruptive effect on filament length and/or network formation.[5][18]

Fluorescence Microscopy

This technique allows for the direct visualization of the effects of this compound on the actin cytoskeleton within fixed or living cells.

Methodology:

  • Cell Culture and Treatment: Plate adherent cells (e.g., fibroblasts, epithelial cells) on glass coverslips. Treat the cells with a desired concentration of this compound (e.g., 0.5-5 µM) for a specified time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

  • Staining: Stain the F-actin cytoskeleton using fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-Alexa Fluor 488). Optionally, co-stain for the nucleus (e.g., with DAPI) and other proteins of interest using immunofluorescence.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope (confocal or widefield).

  • Analysis: Observe changes in cell morphology and actin organization. In this compound-treated cells, one typically observes a loss of stress fibers, cell rounding, and the appearance of punctate actin aggregates or "foci".[19][20] Total Internal Reflection Fluorescence (TIRF) microscopy can be used for high-resolution imaging of individual filament dynamics at the cell surface.[2]

Conclusion

This compound is a potent and specific inhibitor of actin filament dynamics. Its mechanism is primarily driven by its high-affinity binding to the barbed end of actin filaments, which effectively blocks the addition of new monomers and halts filament elongation. This capping action, combined with its ability to disrupt filament networks, makes it an indispensable tool in cell biology for dissecting the myriad of processes dependent on a dynamic actin cytoskeleton. The quantitative data on its binding and inhibition kinetics provide a framework for its precise application in experimental settings, while established protocols allow for the robust measurement of its effects both in vitro and in living cells.

References

A Technical Guide to the Mechanism of Action of Cytochalasin B on Actin Filaments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cytochalasin B is a cell-permeable mycotoxin widely utilized as a powerful research tool to investigate actin-dependent cellular processes.[1] Its primary mechanism of action involves the high-affinity binding to the fast-growing "barbed" end of actin filaments (F-actin).[2][3][4] This interaction inhibits the addition of actin monomers (G-actin), thereby effectively capping the filament and preventing its elongation.[1][5][6] While its principal effect is the potent inhibition of actin polymerization, this compound also influences the overall dynamics and organization of the actin cytoskeleton by reducing filament-filament interactions, decreasing viscosity, and altering the steady-state monomer concentration.[5] This guide provides an in-depth examination of its molecular mechanism, quantitative interaction parameters, and key experimental protocols used for its study.

Core Mechanism of Action

The profound effects of this compound on cellular processes such as motility, cytokinesis, and morphology stem from its direct and specific interaction with the actin cytoskeleton.[1][2] The mechanism is multifaceted but is centered around its ability to cap the most dynamic end of the actin filament.

High-Affinity Binding to the Filament Barbed End

Actin filaments are polar structures with two distinct ends: a slow-growing "pointed" (-) end and a fast-growing "barbed" (+) end.[3] this compound exhibits high-affinity binding specifically to the barbed end of F-actin.[3][5][7] Binding experiments have confirmed that F-actin contains high-affinity sites for this compound, whereas monomeric G-actin does not.[6][8] The number of these high-affinity sites is very low, estimated to be on the order of one per actin filament, underscoring its action at the terminal end of the polymer.[6][9] This binding is thought to occur within a hydrophobic cleft of the actin subunits at the barbed end.[10][11]

Inhibition of Monomer Addition and Elongation

By binding to the barbed end, this compound physically obstructs the addition of new ATP-G-actin monomers, the primary mechanism of filament growth.[1][5][12] This "capping" action is the cornerstone of its inhibitory effect on actin polymerization.[13] Studies have shown that substoichiometric concentrations of this compound are sufficient to inhibit the rate of actin polymerization by up to 90%.[5] While it potently inhibits elongation at the barbed end, it has little to no effect on the slower monomer addition that occurs at the pointed end.[5][14] Some evidence suggests that this compound acts as a "leaky" capper, slowing but not entirely preventing monomer addition, by reducing both the association and dissociation rate constants at the barbed end by 8- to 10-fold.[13][14]

The functional consequence of this action is a disruption of actin dynamics, leading to a net shortening of actin filaments or prevention of the formation of new ones required for processes like cell migration and division.[1]

Effects on Filament Network and Viscosity

Beyond inhibiting elongation, this compound also disrupts the higher-order organization of actin filaments. It significantly reduces the low-shear viscosity of F-actin solutions, which is indicative of an inhibition of the filament-filament interactions that are crucial for the formation of cross-linked networks and gels.[5] This effect suggests that the integrity of the actin network is compromised, contributing to the observed "relaxation" of cells.[1] The concentration dependence for inhibiting network formation is similar to that for inhibiting monomer addition, suggesting a common binding site at the barbed end is responsible for both effects.[5]

dot

Fig. 1: Mechanism of this compound Action on Actin Polymerization G_Actin G-Actin Monomers (ATP-bound) F_Actin Pointed End (-) Barbed End (+) G_Actin->F_Actin:b_end Polymerization (Fast Elongation) Block Monomer Addition Blocked F_Actin:p_end->G_Actin Depolymerization (Slow) CB This compound CB->F_Actin:b_end

Caption: Logical diagram of this compound's inhibitory mechanism on actin filament dynamics.

Quantitative Analysis of this compound-Actin Interaction

The interaction between this compound and actin has been characterized by various quantitative parameters that define its potency and binding affinity. These values can vary based on experimental conditions, such as the nucleotide state of actin (ATP vs. ADP) and the presence of ions.

Table 1: Binding Constants and Inhibitory Concentrations
ParameterValueCondition / NotesSource
Kd (Dissociation Constant)~40 nM (4 x 10-8 M)Binding to F-actin in the absence of ATP.[9]
1.4 nMHigh-affinity binding to F-actin in ADP solution with inorganic phosphate (B84403) (Pi).[15]
1.6 nMHigh-affinity binding to F-actin in ADP solution without Pi.[15]
2.2 nMBinding to F-actin in the presence of 2 mM MgCl2.[16]
200 nMLow-affinity binding to F-actin in ADP solution without Pi.[15]
Ki (Inhibition Constant)80 nMFor inhibition of filament growth in the presence of ATP.[15]
800 nMFor inhibition of filament shortening in the presence of ATP.[15]
IC50 (Half-maximal Inhibition)40 nM (4 x 10-8 M)For inhibition of assembly rate in the absence of ATP.[9][17]
200 nM (2 x 10-7 M)For inhibition of assembly rate when using F-actin fragments as nuclei.[9][17]
Table 2: Effects on Actin Polymerization Kinetics
Kinetic EffectObservationThis compound Conc.Source
Polymerization Rate Reduced by up to 90%.2 µM[5]
Steady State Monomer Conc. Increased by a factor of up to 2.5.2 µM[5]
Barbed End Kinetics Association (k+) and dissociation (k-) rate constants are reduced 8- to 10-fold.2 µM[13][14]
Critical Concentration (Cc) Twofold increase at the barbed end.2 µM[13][14]
Pointed End Kinetics No significant change in assembly rate constants or Cc.2 µM[13][14]

Key Experimental Methodologies

The elucidation of this compound's mechanism of action has relied on several key in vitro and in cellulo experimental techniques.

Pyrene-Actin Polymerization Assay

This is the most common method for monitoring actin polymerization kinetics in real-time.[2] It leverages the fluorescent properties of pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon its incorporation into an F-actin polymer.

Detailed Protocol:

  • Reagent Preparation:

    • G-Actin Stock: Prepare purified G-actin (typically from rabbit skeletal muscle) containing 5-10% pyrene-labeled G-actin in a low-salt buffer (G-buffer, e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0) to prevent spontaneous polymerization. Store on ice.

    • This compound Stock: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in DMSO.

    • Polymerization Buffer (10x): Prepare a buffer to induce polymerization (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

  • Assay Execution:

    • In a fluorometer cuvette or a 96-well plate, add G-buffer and the desired final concentration of this compound (or DMSO for control).

    • Add the G-actin/pyrene-G-actin mix to the cuvette to achieve a final concentration above the critical concentration (e.g., 2-4 µM).

    • Place the cuvette in a temperature-controlled fluorometer (e.g., 25°C).

    • Initiate polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly but gently.

  • Data Acquisition:

    • Immediately begin recording fluorescence intensity over time (e.g., every 5-10 seconds for 30-60 minutes). Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Analysis:

    • Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the three phases of polymerization: nucleation (lag phase), elongation (steep slope), and steady state (plateau).

    • The maximum slope of the curve is proportional to the rate of polymerization. Compare the slopes of this compound-treated samples to the control to quantify the inhibitory effect.

dot

Fig. 2: Experimental Workflow for Pyrene-Actin Assay A Prepare Reagents (Pyrene G-Actin, Buffers, this compound) B Combine Actin, Buffer, and this compound (or DMSO control) in cuvette A->B C Initiate Polymerization (Add 10x Polymerization Buffer) B->C D Measure Fluorescence Intensity (λex=365nm, λem=407nm) over time C->D E Plot Intensity vs. Time D->E F Analyze Data (Calculate max slope to determine rate) E->F G Compare rates of treated vs. control samples F->G

Caption: A typical experimental workflow for the pyrene-actin polymerization assay.

Viscometry

Viscometry measures the viscosity of a polymer solution, which is sensitive to the length of the filaments and the extent of their cross-linking into a network.

Methodology:

  • Principle: Long, interconnected actin filaments result in a high-viscosity solution. Agents that shorten filaments or prevent network formation, like this compound, cause a measurable decrease in viscosity.

  • Protocol: Actin polymerization is initiated in the presence or absence of this compound. At various time points, the viscosity of the solution is measured using a viscometer (e.g., a falling ball or Ostwald viscometer). A reduction in the steady-state viscosity in the presence of this compound indicates its disruptive effect on filament length and/or network formation.[5][18]

Fluorescence Microscopy

This technique allows for the direct visualization of the effects of this compound on the actin cytoskeleton within fixed or living cells.

Methodology:

  • Cell Culture and Treatment: Plate adherent cells (e.g., fibroblasts, epithelial cells) on glass coverslips. Treat the cells with a desired concentration of this compound (e.g., 0.5-5 µM) for a specified time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

  • Staining: Stain the F-actin cytoskeleton using fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-Alexa Fluor 488). Optionally, co-stain for the nucleus (e.g., with DAPI) and other proteins of interest using immunofluorescence.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope (confocal or widefield).

  • Analysis: Observe changes in cell morphology and actin organization. In this compound-treated cells, one typically observes a loss of stress fibers, cell rounding, and the appearance of punctate actin aggregates or "foci".[19][20] Total Internal Reflection Fluorescence (TIRF) microscopy can be used for high-resolution imaging of individual filament dynamics at the cell surface.[2]

Conclusion

This compound is a potent and specific inhibitor of actin filament dynamics. Its mechanism is primarily driven by its high-affinity binding to the barbed end of actin filaments, which effectively blocks the addition of new monomers and halts filament elongation. This capping action, combined with its ability to disrupt filament networks, makes it an indispensable tool in cell biology for dissecting the myriad of processes dependent on a dynamic actin cytoskeleton. The quantitative data on its binding and inhibition kinetics provide a framework for its precise application in experimental settings, while established protocols allow for the robust measurement of its effects both in vitro and in living cells.

References

A Technical Guide to the Mechanism of Action of Cytochalasin B on Actin Filaments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cytochalasin B is a cell-permeable mycotoxin widely utilized as a powerful research tool to investigate actin-dependent cellular processes.[1] Its primary mechanism of action involves the high-affinity binding to the fast-growing "barbed" end of actin filaments (F-actin).[2][3][4] This interaction inhibits the addition of actin monomers (G-actin), thereby effectively capping the filament and preventing its elongation.[1][5][6] While its principal effect is the potent inhibition of actin polymerization, this compound also influences the overall dynamics and organization of the actin cytoskeleton by reducing filament-filament interactions, decreasing viscosity, and altering the steady-state monomer concentration.[5] This guide provides an in-depth examination of its molecular mechanism, quantitative interaction parameters, and key experimental protocols used for its study.

Core Mechanism of Action

The profound effects of this compound on cellular processes such as motility, cytokinesis, and morphology stem from its direct and specific interaction with the actin cytoskeleton.[1][2] The mechanism is multifaceted but is centered around its ability to cap the most dynamic end of the actin filament.

High-Affinity Binding to the Filament Barbed End

Actin filaments are polar structures with two distinct ends: a slow-growing "pointed" (-) end and a fast-growing "barbed" (+) end.[3] this compound exhibits high-affinity binding specifically to the barbed end of F-actin.[3][5][7] Binding experiments have confirmed that F-actin contains high-affinity sites for this compound, whereas monomeric G-actin does not.[6][8] The number of these high-affinity sites is very low, estimated to be on the order of one per actin filament, underscoring its action at the terminal end of the polymer.[6][9] This binding is thought to occur within a hydrophobic cleft of the actin subunits at the barbed end.[10][11]

Inhibition of Monomer Addition and Elongation

By binding to the barbed end, this compound physically obstructs the addition of new ATP-G-actin monomers, the primary mechanism of filament growth.[1][5][12] This "capping" action is the cornerstone of its inhibitory effect on actin polymerization.[13] Studies have shown that substoichiometric concentrations of this compound are sufficient to inhibit the rate of actin polymerization by up to 90%.[5] While it potently inhibits elongation at the barbed end, it has little to no effect on the slower monomer addition that occurs at the pointed end.[5][14] Some evidence suggests that this compound acts as a "leaky" capper, slowing but not entirely preventing monomer addition, by reducing both the association and dissociation rate constants at the barbed end by 8- to 10-fold.[13][14]

The functional consequence of this action is a disruption of actin dynamics, leading to a net shortening of actin filaments or prevention of the formation of new ones required for processes like cell migration and division.[1]

Effects on Filament Network and Viscosity

Beyond inhibiting elongation, this compound also disrupts the higher-order organization of actin filaments. It significantly reduces the low-shear viscosity of F-actin solutions, which is indicative of an inhibition of the filament-filament interactions that are crucial for the formation of cross-linked networks and gels.[5] This effect suggests that the integrity of the actin network is compromised, contributing to the observed "relaxation" of cells.[1] The concentration dependence for inhibiting network formation is similar to that for inhibiting monomer addition, suggesting a common binding site at the barbed end is responsible for both effects.[5]

dot

Fig. 1: Mechanism of this compound Action on Actin Polymerization G_Actin G-Actin Monomers (ATP-bound) F_Actin Pointed End (-) Barbed End (+) G_Actin->F_Actin:b_end Polymerization (Fast Elongation) Block Monomer Addition Blocked F_Actin:p_end->G_Actin Depolymerization (Slow) CB This compound CB->F_Actin:b_end

Caption: Logical diagram of this compound's inhibitory mechanism on actin filament dynamics.

Quantitative Analysis of this compound-Actin Interaction

The interaction between this compound and actin has been characterized by various quantitative parameters that define its potency and binding affinity. These values can vary based on experimental conditions, such as the nucleotide state of actin (ATP vs. ADP) and the presence of ions.

Table 1: Binding Constants and Inhibitory Concentrations
ParameterValueCondition / NotesSource
Kd (Dissociation Constant)~40 nM (4 x 10-8 M)Binding to F-actin in the absence of ATP.[9]
1.4 nMHigh-affinity binding to F-actin in ADP solution with inorganic phosphate (Pi).[15]
1.6 nMHigh-affinity binding to F-actin in ADP solution without Pi.[15]
2.2 nMBinding to F-actin in the presence of 2 mM MgCl2.[16]
200 nMLow-affinity binding to F-actin in ADP solution without Pi.[15]
Ki (Inhibition Constant)80 nMFor inhibition of filament growth in the presence of ATP.[15]
800 nMFor inhibition of filament shortening in the presence of ATP.[15]
IC50 (Half-maximal Inhibition)40 nM (4 x 10-8 M)For inhibition of assembly rate in the absence of ATP.[9][17]
200 nM (2 x 10-7 M)For inhibition of assembly rate when using F-actin fragments as nuclei.[9][17]
Table 2: Effects on Actin Polymerization Kinetics
Kinetic EffectObservationThis compound Conc.Source
Polymerization Rate Reduced by up to 90%.2 µM[5]
Steady State Monomer Conc. Increased by a factor of up to 2.5.2 µM[5]
Barbed End Kinetics Association (k+) and dissociation (k-) rate constants are reduced 8- to 10-fold.2 µM[13][14]
Critical Concentration (Cc) Twofold increase at the barbed end.2 µM[13][14]
Pointed End Kinetics No significant change in assembly rate constants or Cc.2 µM[13][14]

Key Experimental Methodologies

The elucidation of this compound's mechanism of action has relied on several key in vitro and in cellulo experimental techniques.

Pyrene-Actin Polymerization Assay

This is the most common method for monitoring actin polymerization kinetics in real-time.[2] It leverages the fluorescent properties of pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon its incorporation into an F-actin polymer.

Detailed Protocol:

  • Reagent Preparation:

    • G-Actin Stock: Prepare purified G-actin (typically from rabbit skeletal muscle) containing 5-10% pyrene-labeled G-actin in a low-salt buffer (G-buffer, e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0) to prevent spontaneous polymerization. Store on ice.

    • This compound Stock: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in DMSO.

    • Polymerization Buffer (10x): Prepare a buffer to induce polymerization (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

  • Assay Execution:

    • In a fluorometer cuvette or a 96-well plate, add G-buffer and the desired final concentration of this compound (or DMSO for control).

    • Add the G-actin/pyrene-G-actin mix to the cuvette to achieve a final concentration above the critical concentration (e.g., 2-4 µM).

    • Place the cuvette in a temperature-controlled fluorometer (e.g., 25°C).

    • Initiate polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly but gently.

  • Data Acquisition:

    • Immediately begin recording fluorescence intensity over time (e.g., every 5-10 seconds for 30-60 minutes). Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Analysis:

    • Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the three phases of polymerization: nucleation (lag phase), elongation (steep slope), and steady state (plateau).

    • The maximum slope of the curve is proportional to the rate of polymerization. Compare the slopes of this compound-treated samples to the control to quantify the inhibitory effect.

dot

Fig. 2: Experimental Workflow for Pyrene-Actin Assay A Prepare Reagents (Pyrene G-Actin, Buffers, this compound) B Combine Actin, Buffer, and this compound (or DMSO control) in cuvette A->B C Initiate Polymerization (Add 10x Polymerization Buffer) B->C D Measure Fluorescence Intensity (λex=365nm, λem=407nm) over time C->D E Plot Intensity vs. Time D->E F Analyze Data (Calculate max slope to determine rate) E->F G Compare rates of treated vs. control samples F->G

Caption: A typical experimental workflow for the pyrene-actin polymerization assay.

Viscometry

Viscometry measures the viscosity of a polymer solution, which is sensitive to the length of the filaments and the extent of their cross-linking into a network.

Methodology:

  • Principle: Long, interconnected actin filaments result in a high-viscosity solution. Agents that shorten filaments or prevent network formation, like this compound, cause a measurable decrease in viscosity.

  • Protocol: Actin polymerization is initiated in the presence or absence of this compound. At various time points, the viscosity of the solution is measured using a viscometer (e.g., a falling ball or Ostwald viscometer). A reduction in the steady-state viscosity in the presence of this compound indicates its disruptive effect on filament length and/or network formation.[5][18]

Fluorescence Microscopy

This technique allows for the direct visualization of the effects of this compound on the actin cytoskeleton within fixed or living cells.

Methodology:

  • Cell Culture and Treatment: Plate adherent cells (e.g., fibroblasts, epithelial cells) on glass coverslips. Treat the cells with a desired concentration of this compound (e.g., 0.5-5 µM) for a specified time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

  • Staining: Stain the F-actin cytoskeleton using fluorescently-labeled phalloidin (e.g., Phalloidin-Alexa Fluor 488). Optionally, co-stain for the nucleus (e.g., with DAPI) and other proteins of interest using immunofluorescence.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope (confocal or widefield).

  • Analysis: Observe changes in cell morphology and actin organization. In this compound-treated cells, one typically observes a loss of stress fibers, cell rounding, and the appearance of punctate actin aggregates or "foci".[19][20] Total Internal Reflection Fluorescence (TIRF) microscopy can be used for high-resolution imaging of individual filament dynamics at the cell surface.[2]

Conclusion

This compound is a potent and specific inhibitor of actin filament dynamics. Its mechanism is primarily driven by its high-affinity binding to the barbed end of actin filaments, which effectively blocks the addition of new monomers and halts filament elongation. This capping action, combined with its ability to disrupt filament networks, makes it an indispensable tool in cell biology for dissecting the myriad of processes dependent on a dynamic actin cytoskeleton. The quantitative data on its binding and inhibition kinetics provide a framework for its precise application in experimental settings, while established protocols allow for the robust measurement of its effects both in vitro and in living cells.

References

The Unraveling of Cellular Architecture: A Technical Guide to the Morphological Effects of Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of Cytochalasin B, a potent fungal mycotoxin, on the morphology of eukaryotic cells. By disrupting the fundamental building blocks of the cellular skeleton, this compound serves as a powerful tool in cell biology research and presents intriguing possibilities in drug development. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cell morphology, detailed experimental protocols for studying these effects, and a visual representation of the key signaling pathways and experimental workflows involved.

Mechanism of Action: Capping the Actin Filament

This compound exerts its dramatic effects on cell shape by directly targeting the actin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell structure, enabling movement, and facilitating cell division.[1] The primary mechanism of action involves the binding of this compound to the barbed (fast-growing) end of actin filaments.[2] This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting polymerization.[2] While its primary effect is on polymerization, some studies suggest it may also promote the disaggregation of existing actin filaments.[3][4] This disruption of actin dynamics leads to a cascade of downstream effects on cellular architecture and function.

Quantitative Effects on Cell Morphology

The impact of this compound on cell morphology is both concentration- and time-dependent. The following tables summarize quantitative data from various studies, providing a reference for researchers designing experiments.

Table 1: Concentration-Dependent Morphological Changes Induced by this compound

Cell TypeConcentration (µM)Observed Morphological EffectReference(s)
Fibroblastic cells0.2 - 2Inhibition of membrane ruffling.
Fibroblastic cells2 - 20Cell rounding, contraction of actin cables, and formation of actin-containing hairy filaments.
HeLa Cells0.6Decreased cellular spread area and a more rounded morphology after 96 hours of treatment.
Macaca mulatta (Aqueous Outflow System)1, 5, 10 µg/mlMaintained integrity of the endothelial lining of the trabecular wall of Schlemm's canal.
Macaca mulatta (Aqueous Outflow System)15 µg/ml6% disruption of the endothelial lining.
Macaca mulatta (Aqueous Outflow System)20 µg/ml54% disruption of the endothelial lining.
Macaca mulatta (Aqueous Outflow System)40 µg/ml83% disruption of the endothelial lining, with washout of extracellular material and reflux of blood.
Myoblasts, Fibroblasts, Chondroblasts5 µg/mlExtensive branching or arborized morphology.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
Various Cancer LinesMultiple3 - 90
MCF-7Breast Cancer> 200
MDA-MB-231Breast Cancer> 200
B16F10Melanoma> 200

Key Morphological Alterations

Treatment of cells with this compound induces a range of characteristic morphological changes:

  • Cell Rounding and Shrinkage: The disruption of the actin network leads to a loss of the cell's structural integrity, causing it to retract from the substrate and adopt a more rounded shape.

  • Membrane Blebbing: The destabilization of the cortical actin cytoskeleton, which lies just beneath the plasma membrane, results in the formation of dynamic membrane protrusions known as blebs.

  • Inhibition of Cytokinesis: By interfering with the formation of the contractile actin ring, this compound prevents the final separation of daughter cells during cell division, leading to the formation of multinucleated cells.

  • Disruption of Cell Adhesion and Motility: The integrity of focal adhesions, which anchor the cell to the extracellular matrix, is compromised, leading to reduced cell adhesion and impaired cell migration.

Experimental Protocols

To investigate the effects of this compound on cell morphology, a combination of qualitative and quantitative assays is typically employed.

Visualization of the Actin Cytoskeleton: Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of F-actin filaments within fixed cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Assessment of Cell Viability: MTT Assay

This colorimetric assay is used to quantify the cytotoxic effects of this compound.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Dynamic Observation of Morphological Changes: Live-Cell Imaging

This technique allows for the real-time visualization of the effects of this compound on living cells.

Materials:

  • Cells cultured in a glass-bottom dish or chamber slide

  • Live-cell imaging medium

  • This compound stock solution

  • An inverted microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and a time-lapse acquisition system.

Procedure:

  • Cell Preparation: Seed cells in the imaging dish and allow them to adhere.

  • Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.

  • Baseline Imaging: Acquire images of the untreated cells to establish a baseline morphology and behavior.

  • Drug Addition: Carefully add this compound to the imaging medium at the desired final concentration.

  • Time-Lapse Acquisition: Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.

  • Data Analysis: Analyze the resulting image sequence to observe and quantify dynamic changes in cell morphology, such as cell rounding, blebbing, and motility.

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound has significant consequences for intracellular signaling pathways that regulate cell shape, adhesion, and migration.

Signaling Pathways Affected by this compound

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. This compound-induced actin disruption can lead to complex and often indirect effects on the activity of these GTPases and their downstream effectors. Similarly, focal adhesions, which are integrin-based structures that link the actin cytoskeleton to the extracellular matrix, are profoundly affected. The disassembly of actin stress fibers by this compound leads to the destabilization of focal adhesions and altered signaling through key components like Focal Adhesion Kinase (FAK).

Rho_GTPase_Signaling Rho GTPase Signaling Cascade and the Impact of this compound cluster_0 Upstream Signals cluster_1 Rho GTPases cluster_2 Downstream Effectors cluster_3 Cytoskeletal Outputs Growth_Factors Growth Factors Rac1 Rac1 Growth_Factors->Rac1 Cdc42 Cdc42 Growth_Factors->Cdc42 ECM Extracellular Matrix RhoA RhoA ECM->RhoA ROCK ROCK RhoA->ROCK WAVE_Complex WAVE Complex Rac1->WAVE_Complex WASP N-WASP Cdc42->WASP Stress_Fibers Stress Fibers & Contractility ROCK->Stress_Fibers Lamellipodia Lamellipodia WAVE_Complex->Lamellipodia Filopodia Filopodia WASP->Filopodia Cytochalasin_B This compound Cytochalasin_B->Stress_Fibers Disrupts Cytochalasin_B->Lamellipodia Inhibits Cytochalasin_B->Filopodia Inhibits

Caption: Impact of this compound on Rho GTPase-mediated actin organization.

Focal_Adhesion_Signaling Focal Adhesion Signaling and its Disruption by this compound ECM Extracellular Matrix Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK recruits & activates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) Integrins->Actin_Cytoskeleton anchors Src Src FAK->Src activates Downstream_Signaling Downstream Signaling (Survival, Proliferation, Migration) FAK->Downstream_Signaling Src->FAK phosphorylates Actin_Cytoskeleton->FAK Tension-dependent activation Cytochalasin_B This compound Cytochalasin_B->Actin_Cytoskeleton Disrupts

Caption: Disruption of Focal Adhesion signaling by this compound.

Experimental Workflow

A typical workflow for investigating the effects of this compound on cell morphology is outlined below.

Experimental_Workflow Workflow for Analyzing this compound Effects on Cell Morphology Start Start Cell_Culture Cell Culture (e.g., on coverslips or 96-well plates) Start->Cell_Culture Drug_Treatment This compound Treatment (Dose-response and time-course) Cell_Culture->Drug_Treatment Assay Perform Assay(s) Drug_Treatment->Assay Phalloidin Phalloidin Staining Assay->Phalloidin MTT MTT Assay Assay->MTT Live_Imaging Live-Cell Imaging Assay->Live_Imaging Fluorescence_Microscopy Fluorescence Microscopy Phalloidin->Fluorescence_Microscopy Plate_Reader Microplate Reader MTT->Plate_Reader Time_Lapse_Microscopy Time-Lapse Microscopy Live_Imaging->Time_Lapse_Microscopy Data_Acquisition Data Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Fluorescence_Microscopy->Data_Acquisition Plate_Reader->Data_Acquisition Time_Lapse_Microscopy->Data_Acquisition Image_Analysis Image Analysis (Morphometry, Filament Quantification) Data_Analysis->Image_Analysis Viability_Calculation Cell Viability Calculation (IC50 determination) Data_Analysis->Viability_Calculation Dynamic_Analysis Dynamic Process Analysis (Blebbing, Motility Tracking) Data_Analysis->Dynamic_Analysis Conclusion Conclusion & Interpretation Image_Analysis->Conclusion Viability_Calculation->Conclusion Dynamic_Analysis->Conclusion

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound remains an indispensable tool for dissecting the intricate roles of the actin cytoskeleton in a myriad of cellular processes. Its profound and well-characterized effects on cell morphology provide a robust system for studying cytoskeletal dynamics, cell adhesion, and motility. For drug development professionals, understanding the mechanisms of action and the cellular consequences of actin disruption by compounds like this compound is crucial for identifying novel therapeutic targets and assessing the off-target effects of candidate drugs. This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at unraveling the complex interplay between small molecules and the architecture of the cell.

References

The Unraveling of Cellular Architecture: A Technical Guide to the Morphological Effects of Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of Cytochalasin B, a potent fungal mycotoxin, on the morphology of eukaryotic cells. By disrupting the fundamental building blocks of the cellular skeleton, this compound serves as a powerful tool in cell biology research and presents intriguing possibilities in drug development. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cell morphology, detailed experimental protocols for studying these effects, and a visual representation of the key signaling pathways and experimental workflows involved.

Mechanism of Action: Capping the Actin Filament

This compound exerts its dramatic effects on cell shape by directly targeting the actin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell structure, enabling movement, and facilitating cell division.[1] The primary mechanism of action involves the binding of this compound to the barbed (fast-growing) end of actin filaments.[2] This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting polymerization.[2] While its primary effect is on polymerization, some studies suggest it may also promote the disaggregation of existing actin filaments.[3][4] This disruption of actin dynamics leads to a cascade of downstream effects on cellular architecture and function.

Quantitative Effects on Cell Morphology

The impact of this compound on cell morphology is both concentration- and time-dependent. The following tables summarize quantitative data from various studies, providing a reference for researchers designing experiments.

Table 1: Concentration-Dependent Morphological Changes Induced by this compound

Cell TypeConcentration (µM)Observed Morphological EffectReference(s)
Fibroblastic cells0.2 - 2Inhibition of membrane ruffling.
Fibroblastic cells2 - 20Cell rounding, contraction of actin cables, and formation of actin-containing hairy filaments.
HeLa Cells0.6Decreased cellular spread area and a more rounded morphology after 96 hours of treatment.
Macaca mulatta (Aqueous Outflow System)1, 5, 10 µg/mlMaintained integrity of the endothelial lining of the trabecular wall of Schlemm's canal.
Macaca mulatta (Aqueous Outflow System)15 µg/ml6% disruption of the endothelial lining.
Macaca mulatta (Aqueous Outflow System)20 µg/ml54% disruption of the endothelial lining.
Macaca mulatta (Aqueous Outflow System)40 µg/ml83% disruption of the endothelial lining, with washout of extracellular material and reflux of blood.
Myoblasts, Fibroblasts, Chondroblasts5 µg/mlExtensive branching or arborized morphology.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
Various Cancer LinesMultiple3 - 90
MCF-7Breast Cancer> 200
MDA-MB-231Breast Cancer> 200
B16F10Melanoma> 200

Key Morphological Alterations

Treatment of cells with this compound induces a range of characteristic morphological changes:

  • Cell Rounding and Shrinkage: The disruption of the actin network leads to a loss of the cell's structural integrity, causing it to retract from the substrate and adopt a more rounded shape.

  • Membrane Blebbing: The destabilization of the cortical actin cytoskeleton, which lies just beneath the plasma membrane, results in the formation of dynamic membrane protrusions known as blebs.

  • Inhibition of Cytokinesis: By interfering with the formation of the contractile actin ring, this compound prevents the final separation of daughter cells during cell division, leading to the formation of multinucleated cells.

  • Disruption of Cell Adhesion and Motility: The integrity of focal adhesions, which anchor the cell to the extracellular matrix, is compromised, leading to reduced cell adhesion and impaired cell migration.

Experimental Protocols

To investigate the effects of this compound on cell morphology, a combination of qualitative and quantitative assays is typically employed.

Visualization of the Actin Cytoskeleton: Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of F-actin filaments within fixed cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Assessment of Cell Viability: MTT Assay

This colorimetric assay is used to quantify the cytotoxic effects of this compound.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Dynamic Observation of Morphological Changes: Live-Cell Imaging

This technique allows for the real-time visualization of the effects of this compound on living cells.

Materials:

  • Cells cultured in a glass-bottom dish or chamber slide

  • Live-cell imaging medium

  • This compound stock solution

  • An inverted microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and a time-lapse acquisition system.

Procedure:

  • Cell Preparation: Seed cells in the imaging dish and allow them to adhere.

  • Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.

  • Baseline Imaging: Acquire images of the untreated cells to establish a baseline morphology and behavior.

  • Drug Addition: Carefully add this compound to the imaging medium at the desired final concentration.

  • Time-Lapse Acquisition: Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.

  • Data Analysis: Analyze the resulting image sequence to observe and quantify dynamic changes in cell morphology, such as cell rounding, blebbing, and motility.

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound has significant consequences for intracellular signaling pathways that regulate cell shape, adhesion, and migration.

Signaling Pathways Affected by this compound

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. This compound-induced actin disruption can lead to complex and often indirect effects on the activity of these GTPases and their downstream effectors. Similarly, focal adhesions, which are integrin-based structures that link the actin cytoskeleton to the extracellular matrix, are profoundly affected. The disassembly of actin stress fibers by this compound leads to the destabilization of focal adhesions and altered signaling through key components like Focal Adhesion Kinase (FAK).

Rho_GTPase_Signaling Rho GTPase Signaling Cascade and the Impact of this compound cluster_0 Upstream Signals cluster_1 Rho GTPases cluster_2 Downstream Effectors cluster_3 Cytoskeletal Outputs Growth_Factors Growth Factors Rac1 Rac1 Growth_Factors->Rac1 Cdc42 Cdc42 Growth_Factors->Cdc42 ECM Extracellular Matrix RhoA RhoA ECM->RhoA ROCK ROCK RhoA->ROCK WAVE_Complex WAVE Complex Rac1->WAVE_Complex WASP N-WASP Cdc42->WASP Stress_Fibers Stress Fibers & Contractility ROCK->Stress_Fibers Lamellipodia Lamellipodia WAVE_Complex->Lamellipodia Filopodia Filopodia WASP->Filopodia Cytochalasin_B This compound Cytochalasin_B->Stress_Fibers Disrupts Cytochalasin_B->Lamellipodia Inhibits Cytochalasin_B->Filopodia Inhibits

Caption: Impact of this compound on Rho GTPase-mediated actin organization.

Focal_Adhesion_Signaling Focal Adhesion Signaling and its Disruption by this compound ECM Extracellular Matrix Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK recruits & activates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) Integrins->Actin_Cytoskeleton anchors Src Src FAK->Src activates Downstream_Signaling Downstream Signaling (Survival, Proliferation, Migration) FAK->Downstream_Signaling Src->FAK phosphorylates Actin_Cytoskeleton->FAK Tension-dependent activation Cytochalasin_B This compound Cytochalasin_B->Actin_Cytoskeleton Disrupts

Caption: Disruption of Focal Adhesion signaling by this compound.

Experimental Workflow

A typical workflow for investigating the effects of this compound on cell morphology is outlined below.

Experimental_Workflow Workflow for Analyzing this compound Effects on Cell Morphology Start Start Cell_Culture Cell Culture (e.g., on coverslips or 96-well plates) Start->Cell_Culture Drug_Treatment This compound Treatment (Dose-response and time-course) Cell_Culture->Drug_Treatment Assay Perform Assay(s) Drug_Treatment->Assay Phalloidin Phalloidin Staining Assay->Phalloidin MTT MTT Assay Assay->MTT Live_Imaging Live-Cell Imaging Assay->Live_Imaging Fluorescence_Microscopy Fluorescence Microscopy Phalloidin->Fluorescence_Microscopy Plate_Reader Microplate Reader MTT->Plate_Reader Time_Lapse_Microscopy Time-Lapse Microscopy Live_Imaging->Time_Lapse_Microscopy Data_Acquisition Data Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Fluorescence_Microscopy->Data_Acquisition Plate_Reader->Data_Acquisition Time_Lapse_Microscopy->Data_Acquisition Image_Analysis Image Analysis (Morphometry, Filament Quantification) Data_Analysis->Image_Analysis Viability_Calculation Cell Viability Calculation (IC50 determination) Data_Analysis->Viability_Calculation Dynamic_Analysis Dynamic Process Analysis (Blebbing, Motility Tracking) Data_Analysis->Dynamic_Analysis Conclusion Conclusion & Interpretation Image_Analysis->Conclusion Viability_Calculation->Conclusion Dynamic_Analysis->Conclusion

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound remains an indispensable tool for dissecting the intricate roles of the actin cytoskeleton in a myriad of cellular processes. Its profound and well-characterized effects on cell morphology provide a robust system for studying cytoskeletal dynamics, cell adhesion, and motility. For drug development professionals, understanding the mechanisms of action and the cellular consequences of actin disruption by compounds like this compound is crucial for identifying novel therapeutic targets and assessing the off-target effects of candidate drugs. This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at unraveling the complex interplay between small molecules and the architecture of the cell.

References

The Unraveling of Cellular Architecture: A Technical Guide to the Morphological Effects of Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of Cytochalasin B, a potent fungal mycotoxin, on the morphology of eukaryotic cells. By disrupting the fundamental building blocks of the cellular skeleton, this compound serves as a powerful tool in cell biology research and presents intriguing possibilities in drug development. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cell morphology, detailed experimental protocols for studying these effects, and a visual representation of the key signaling pathways and experimental workflows involved.

Mechanism of Action: Capping the Actin Filament

This compound exerts its dramatic effects on cell shape by directly targeting the actin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell structure, enabling movement, and facilitating cell division.[1] The primary mechanism of action involves the binding of this compound to the barbed (fast-growing) end of actin filaments.[2] This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting polymerization.[2] While its primary effect is on polymerization, some studies suggest it may also promote the disaggregation of existing actin filaments.[3][4] This disruption of actin dynamics leads to a cascade of downstream effects on cellular architecture and function.

Quantitative Effects on Cell Morphology

The impact of this compound on cell morphology is both concentration- and time-dependent. The following tables summarize quantitative data from various studies, providing a reference for researchers designing experiments.

Table 1: Concentration-Dependent Morphological Changes Induced by this compound

Cell TypeConcentration (µM)Observed Morphological EffectReference(s)
Fibroblastic cells0.2 - 2Inhibition of membrane ruffling.
Fibroblastic cells2 - 20Cell rounding, contraction of actin cables, and formation of actin-containing hairy filaments.
HeLa Cells0.6Decreased cellular spread area and a more rounded morphology after 96 hours of treatment.
Macaca mulatta (Aqueous Outflow System)1, 5, 10 µg/mlMaintained integrity of the endothelial lining of the trabecular wall of Schlemm's canal.
Macaca mulatta (Aqueous Outflow System)15 µg/ml6% disruption of the endothelial lining.
Macaca mulatta (Aqueous Outflow System)20 µg/ml54% disruption of the endothelial lining.
Macaca mulatta (Aqueous Outflow System)40 µg/ml83% disruption of the endothelial lining, with washout of extracellular material and reflux of blood.
Myoblasts, Fibroblasts, Chondroblasts5 µg/mlExtensive branching or arborized morphology.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
Various Cancer LinesMultiple3 - 90
MCF-7Breast Cancer> 200
MDA-MB-231Breast Cancer> 200
B16F10Melanoma> 200

Key Morphological Alterations

Treatment of cells with this compound induces a range of characteristic morphological changes:

  • Cell Rounding and Shrinkage: The disruption of the actin network leads to a loss of the cell's structural integrity, causing it to retract from the substrate and adopt a more rounded shape.

  • Membrane Blebbing: The destabilization of the cortical actin cytoskeleton, which lies just beneath the plasma membrane, results in the formation of dynamic membrane protrusions known as blebs.

  • Inhibition of Cytokinesis: By interfering with the formation of the contractile actin ring, this compound prevents the final separation of daughter cells during cell division, leading to the formation of multinucleated cells.

  • Disruption of Cell Adhesion and Motility: The integrity of focal adhesions, which anchor the cell to the extracellular matrix, is compromised, leading to reduced cell adhesion and impaired cell migration.

Experimental Protocols

To investigate the effects of this compound on cell morphology, a combination of qualitative and quantitative assays is typically employed.

Visualization of the Actin Cytoskeleton: Phalloidin Staining

This protocol allows for the direct visualization of F-actin filaments within fixed cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Assessment of Cell Viability: MTT Assay

This colorimetric assay is used to quantify the cytotoxic effects of this compound.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Dynamic Observation of Morphological Changes: Live-Cell Imaging

This technique allows for the real-time visualization of the effects of this compound on living cells.

Materials:

  • Cells cultured in a glass-bottom dish or chamber slide

  • Live-cell imaging medium

  • This compound stock solution

  • An inverted microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and a time-lapse acquisition system.

Procedure:

  • Cell Preparation: Seed cells in the imaging dish and allow them to adhere.

  • Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.

  • Baseline Imaging: Acquire images of the untreated cells to establish a baseline morphology and behavior.

  • Drug Addition: Carefully add this compound to the imaging medium at the desired final concentration.

  • Time-Lapse Acquisition: Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.

  • Data Analysis: Analyze the resulting image sequence to observe and quantify dynamic changes in cell morphology, such as cell rounding, blebbing, and motility.

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound has significant consequences for intracellular signaling pathways that regulate cell shape, adhesion, and migration.

Signaling Pathways Affected by this compound

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. This compound-induced actin disruption can lead to complex and often indirect effects on the activity of these GTPases and their downstream effectors. Similarly, focal adhesions, which are integrin-based structures that link the actin cytoskeleton to the extracellular matrix, are profoundly affected. The disassembly of actin stress fibers by this compound leads to the destabilization of focal adhesions and altered signaling through key components like Focal Adhesion Kinase (FAK).

Rho_GTPase_Signaling Rho GTPase Signaling Cascade and the Impact of this compound cluster_0 Upstream Signals cluster_1 Rho GTPases cluster_2 Downstream Effectors cluster_3 Cytoskeletal Outputs Growth_Factors Growth Factors Rac1 Rac1 Growth_Factors->Rac1 Cdc42 Cdc42 Growth_Factors->Cdc42 ECM Extracellular Matrix RhoA RhoA ECM->RhoA ROCK ROCK RhoA->ROCK WAVE_Complex WAVE Complex Rac1->WAVE_Complex WASP N-WASP Cdc42->WASP Stress_Fibers Stress Fibers & Contractility ROCK->Stress_Fibers Lamellipodia Lamellipodia WAVE_Complex->Lamellipodia Filopodia Filopodia WASP->Filopodia Cytochalasin_B This compound Cytochalasin_B->Stress_Fibers Disrupts Cytochalasin_B->Lamellipodia Inhibits Cytochalasin_B->Filopodia Inhibits

Caption: Impact of this compound on Rho GTPase-mediated actin organization.

Focal_Adhesion_Signaling Focal Adhesion Signaling and its Disruption by this compound ECM Extracellular Matrix Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK recruits & activates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) Integrins->Actin_Cytoskeleton anchors Src Src FAK->Src activates Downstream_Signaling Downstream Signaling (Survival, Proliferation, Migration) FAK->Downstream_Signaling Src->FAK phosphorylates Actin_Cytoskeleton->FAK Tension-dependent activation Cytochalasin_B This compound Cytochalasin_B->Actin_Cytoskeleton Disrupts

Caption: Disruption of Focal Adhesion signaling by this compound.

Experimental Workflow

A typical workflow for investigating the effects of this compound on cell morphology is outlined below.

Experimental_Workflow Workflow for Analyzing this compound Effects on Cell Morphology Start Start Cell_Culture Cell Culture (e.g., on coverslips or 96-well plates) Start->Cell_Culture Drug_Treatment This compound Treatment (Dose-response and time-course) Cell_Culture->Drug_Treatment Assay Perform Assay(s) Drug_Treatment->Assay Phalloidin Phalloidin Staining Assay->Phalloidin MTT MTT Assay Assay->MTT Live_Imaging Live-Cell Imaging Assay->Live_Imaging Fluorescence_Microscopy Fluorescence Microscopy Phalloidin->Fluorescence_Microscopy Plate_Reader Microplate Reader MTT->Plate_Reader Time_Lapse_Microscopy Time-Lapse Microscopy Live_Imaging->Time_Lapse_Microscopy Data_Acquisition Data Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Fluorescence_Microscopy->Data_Acquisition Plate_Reader->Data_Acquisition Time_Lapse_Microscopy->Data_Acquisition Image_Analysis Image Analysis (Morphometry, Filament Quantification) Data_Analysis->Image_Analysis Viability_Calculation Cell Viability Calculation (IC50 determination) Data_Analysis->Viability_Calculation Dynamic_Analysis Dynamic Process Analysis (Blebbing, Motility Tracking) Data_Analysis->Dynamic_Analysis Conclusion Conclusion & Interpretation Image_Analysis->Conclusion Viability_Calculation->Conclusion Dynamic_Analysis->Conclusion

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound remains an indispensable tool for dissecting the intricate roles of the actin cytoskeleton in a myriad of cellular processes. Its profound and well-characterized effects on cell morphology provide a robust system for studying cytoskeletal dynamics, cell adhesion, and motility. For drug development professionals, understanding the mechanisms of action and the cellular consequences of actin disruption by compounds like this compound is crucial for identifying novel therapeutic targets and assessing the off-target effects of candidate drugs. This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at unraveling the complex interplay between small molecules and the architecture of the cell.

References

Cytochalasin B: An In-depth Technical Guide to its Role as an Actin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a cell-permeable mycotoxin, is a potent and widely utilized tool in cell biology for studying the dynamics of the actin cytoskeleton. Its primary mechanism of action involves the inhibition of actin polymerization, a fundamental process underpinning numerous cellular functions including cell motility, division, and maintenance of cell shape. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its multifaceted effects on cellular processes, and standardized protocols for its application in research. Quantitative data on its efficacy and binding affinities are presented for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological impact.

Mechanism of Action: Inhibition of Actin Polymerization

This compound exerts its inhibitory effect on actin dynamics primarily by binding to the barbed (fast-growing) end of actin filaments (F-actin).[1][2] This interaction effectively blocks the addition of new actin monomers to the growing filament, thereby halting elongation.[1][2] While it potently inhibits the rate of polymerization, with concentrations as low as 2 µM reducing the rate by up to 90%, it has minimal effect on the annealing of filaments or on monomer addition to the pointed (slow-growing) end.[1] The binding of this compound to F-actin is characterized by high affinity, with reported dissociation constants (Kd) in the nanomolar range. This targeted disruption of actin filament elongation leads to a net disassembly of actin stress fibers and a significant impact on the structural integrity of the cytoskeleton.

Quantitative Analysis of this compound Efficacy

The effectiveness of this compound varies depending on the biological process being investigated and the cell type used. The following tables summarize key quantitative data for its activity.

Table 1: Binding Affinity and Inhibition of Actin Polymerization

ParameterValueConditionsReference
Dissociation Constant (Kd) ~4 x 10⁻⁸ MF-actin in the absence of ATP
1.4 nMF-actin in ADP-solution with 20 mM Pi
1.6 nM (high-affinity)F-actin in ADP-solution without Pi
200 nM (low-affinity)F-actin in ADP-solution without Pi
Concentration for Half-Maximal Inhibition of Elongation (in vitro) 2 x 10⁻⁷ MF-actin fragments
4 x 10⁻⁸ MF-actin in the absence of ATP
Inhibition of Polymerization Rate Up to 90% reduction2 µM this compound

Table 2: Cellular Effects of this compound

EffectCell TypeEffective Concentration / IC50Reference
Inhibition of Glucose Transport ErythrocytesIC50: 0.52 µM
HEK 293 cellsIC50 in the nanomolar range
Dog BrainKi: 6.6 ± 1.9 µM
Induction of Apoptosis HeLa CellsIC50: 7.9 µM (WST-8 assay)
8 µM induces significant apoptosis after 48h
ZR-75-1 (human breast cancer)10-15 µM causes apoptosis after 24h
Inhibition of Cell Motility Yoshida Sarcoma CellsDose-dependent inhibition
Malignant Glioma Cells0.5 - 60 µg/mL (irreversible inhibition)
Enhancement of Tumor Cell Lysis By BCG-activated macrophages10⁻⁷ M

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound has profound effects on various signaling pathways that regulate cell behavior.

Impact on Rho GTPase Signaling

The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. The dynamic assembly and disassembly of actin filaments are crucial for their proper function. By inhibiting actin polymerization, this compound indirectly affects the signaling cascades downstream of these GTPases, influencing processes like cell adhesion, migration, and contraction.

G Impact of this compound on Rho GTPase Signaling CB This compound Actin Actin Polymerization CB->Actin Inhibits RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Actin->RhoGTPases Feedback Loop Disruption StressFibers Stress Fiber Formation (Cell Contraction) Actin->StressFibers Lamellipodia Lamellipodia/Filopodia (Cell Migration) Actin->Lamellipodia Adhesion Focal Adhesion Dynamics Actin->Adhesion ROCK ROCK RhoGTPases->ROCK Activate Cofilin Cofilin RhoGTPases->Cofilin Regulate ROCK->StressFibers Promotes Cofilin->Lamellipodia Regulates Dynamics

Caption: this compound disrupts Rho GTPase signaling by inhibiting actin polymerization.

Induction of Apoptosis via the Mitochondrial Pathway

In several cancer cell lines, this compound has been shown to induce apoptosis. This process is often mediated through the intrinsic, or mitochondrial, pathway. Disruption of the actin cytoskeleton can lead to cellular stress, resulting in the activation of pro-apoptotic proteins and the subsequent cascade of events leading to programmed cell death.

G This compound-Induced Apoptosis Pathway CB This compound ActinDisruption Actin Cytoskeleton Disruption CB->ActinDisruption CellularStress Cellular Stress (e.g., ROS generation) ActinDisruption->CellularStress Bax Bax Activation CellularStress->Bax Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Translocates to Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

  • Pyrene-labeled rabbit skeletal muscle actin

  • Unlabeled rabbit skeletal muscle actin

  • G-buffer (General Actin Buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

  • Prepare a monomeric (G-actin) stock by diluting pyrene-labeled and unlabeled actin in G-buffer to the desired final concentration (e.g., 2-5 µM) with a 5-10% pyrene-labeling ratio. Keep on ice.

  • Add varying concentrations of this compound or DMSO vehicle control to the wells of the 96-well plate.

  • Add the G-actin solution to each well.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the plate in the fluorescence reader and begin recording fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to observe the full polymerization curve (lag phase, elongation phase, and plateau).

  • Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase.

G Actin Polymerization Assay Workflow Start Prepare G-Actin (Pyrene-labeled + Unlabeled) AddInhibitor Add this compound / Vehicle to 96-well plate Start->AddInhibitor AddActin Add G-Actin to wells AddInhibitor->AddActin Initiate Initiate Polymerization (add 10x Polymerization Buffer) AddActin->Initiate Measure Measure Fluorescence over time Initiate->Measure Analyze Analyze Data (Plot Fluorescence vs. Time) Measure->Analyze

Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Cell Migration - Wound Healing (Scratch) Assay

This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which cells move to close the gap.

Materials:

  • Cells of interest

  • Complete culture medium

  • Serum-free or low-serum medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Protocol:

  • Seed cells in a multi-well plate and grow until they form a confluent monolayer.

  • Create a "wound" by scratching a straight line through the center of the monolayer with a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a control.

  • Capture images of the wound at time 0.

  • Incubate the plate at 37°C and 5% CO₂.

  • Capture images of the same wound areas at regular time intervals (e.g., every 6, 12, 24 hours).

  • Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software.

Cell Viability/Cytotoxicity - MTT or WST-1 Assay

These colorimetric assays measure cell viability by assessing the metabolic activity of cells. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well tissue culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or DMSO vehicle control.

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add the solubilization solution and incubate until the crystals are fully dissolved.

  • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound remains an indispensable tool for probing the intricate functions of the actin cytoskeleton. Its well-characterized mechanism of action and potent inhibitory effects on actin polymerization allow for the targeted disruption of a wide array of cellular processes. This guide provides the necessary technical information, quantitative data, and experimental protocols to effectively utilize this compound in research and drug development. A thorough understanding of its effects on both the cytoskeleton and associated signaling pathways is crucial for the accurate interpretation of experimental results and for harnessing its potential in therapeutic applications.

References

Cytochalasin B: An In-depth Technical Guide to its Role as an Actin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a cell-permeable mycotoxin, is a potent and widely utilized tool in cell biology for studying the dynamics of the actin cytoskeleton. Its primary mechanism of action involves the inhibition of actin polymerization, a fundamental process underpinning numerous cellular functions including cell motility, division, and maintenance of cell shape. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its multifaceted effects on cellular processes, and standardized protocols for its application in research. Quantitative data on its efficacy and binding affinities are presented for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological impact.

Mechanism of Action: Inhibition of Actin Polymerization

This compound exerts its inhibitory effect on actin dynamics primarily by binding to the barbed (fast-growing) end of actin filaments (F-actin).[1][2] This interaction effectively blocks the addition of new actin monomers to the growing filament, thereby halting elongation.[1][2] While it potently inhibits the rate of polymerization, with concentrations as low as 2 µM reducing the rate by up to 90%, it has minimal effect on the annealing of filaments or on monomer addition to the pointed (slow-growing) end.[1] The binding of this compound to F-actin is characterized by high affinity, with reported dissociation constants (Kd) in the nanomolar range. This targeted disruption of actin filament elongation leads to a net disassembly of actin stress fibers and a significant impact on the structural integrity of the cytoskeleton.

Quantitative Analysis of this compound Efficacy

The effectiveness of this compound varies depending on the biological process being investigated and the cell type used. The following tables summarize key quantitative data for its activity.

Table 1: Binding Affinity and Inhibition of Actin Polymerization

ParameterValueConditionsReference
Dissociation Constant (Kd) ~4 x 10⁻⁸ MF-actin in the absence of ATP
1.4 nMF-actin in ADP-solution with 20 mM Pi
1.6 nM (high-affinity)F-actin in ADP-solution without Pi
200 nM (low-affinity)F-actin in ADP-solution without Pi
Concentration for Half-Maximal Inhibition of Elongation (in vitro) 2 x 10⁻⁷ MF-actin fragments
4 x 10⁻⁸ MF-actin in the absence of ATP
Inhibition of Polymerization Rate Up to 90% reduction2 µM this compound

Table 2: Cellular Effects of this compound

EffectCell TypeEffective Concentration / IC50Reference
Inhibition of Glucose Transport ErythrocytesIC50: 0.52 µM
HEK 293 cellsIC50 in the nanomolar range
Dog BrainKi: 6.6 ± 1.9 µM
Induction of Apoptosis HeLa CellsIC50: 7.9 µM (WST-8 assay)
8 µM induces significant apoptosis after 48h
ZR-75-1 (human breast cancer)10-15 µM causes apoptosis after 24h
Inhibition of Cell Motility Yoshida Sarcoma CellsDose-dependent inhibition
Malignant Glioma Cells0.5 - 60 µg/mL (irreversible inhibition)
Enhancement of Tumor Cell Lysis By BCG-activated macrophages10⁻⁷ M

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound has profound effects on various signaling pathways that regulate cell behavior.

Impact on Rho GTPase Signaling

The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. The dynamic assembly and disassembly of actin filaments are crucial for their proper function. By inhibiting actin polymerization, this compound indirectly affects the signaling cascades downstream of these GTPases, influencing processes like cell adhesion, migration, and contraction.

G Impact of this compound on Rho GTPase Signaling CB This compound Actin Actin Polymerization CB->Actin Inhibits RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Actin->RhoGTPases Feedback Loop Disruption StressFibers Stress Fiber Formation (Cell Contraction) Actin->StressFibers Lamellipodia Lamellipodia/Filopodia (Cell Migration) Actin->Lamellipodia Adhesion Focal Adhesion Dynamics Actin->Adhesion ROCK ROCK RhoGTPases->ROCK Activate Cofilin Cofilin RhoGTPases->Cofilin Regulate ROCK->StressFibers Promotes Cofilin->Lamellipodia Regulates Dynamics

Caption: this compound disrupts Rho GTPase signaling by inhibiting actin polymerization.

Induction of Apoptosis via the Mitochondrial Pathway

In several cancer cell lines, this compound has been shown to induce apoptosis. This process is often mediated through the intrinsic, or mitochondrial, pathway. Disruption of the actin cytoskeleton can lead to cellular stress, resulting in the activation of pro-apoptotic proteins and the subsequent cascade of events leading to programmed cell death.

G This compound-Induced Apoptosis Pathway CB This compound ActinDisruption Actin Cytoskeleton Disruption CB->ActinDisruption CellularStress Cellular Stress (e.g., ROS generation) ActinDisruption->CellularStress Bax Bax Activation CellularStress->Bax Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Translocates to Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

  • Pyrene-labeled rabbit skeletal muscle actin

  • Unlabeled rabbit skeletal muscle actin

  • G-buffer (General Actin Buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

  • Prepare a monomeric (G-actin) stock by diluting pyrene-labeled and unlabeled actin in G-buffer to the desired final concentration (e.g., 2-5 µM) with a 5-10% pyrene-labeling ratio. Keep on ice.

  • Add varying concentrations of this compound or DMSO vehicle control to the wells of the 96-well plate.

  • Add the G-actin solution to each well.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the plate in the fluorescence reader and begin recording fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to observe the full polymerization curve (lag phase, elongation phase, and plateau).

  • Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase.

G Actin Polymerization Assay Workflow Start Prepare G-Actin (Pyrene-labeled + Unlabeled) AddInhibitor Add this compound / Vehicle to 96-well plate Start->AddInhibitor AddActin Add G-Actin to wells AddInhibitor->AddActin Initiate Initiate Polymerization (add 10x Polymerization Buffer) AddActin->Initiate Measure Measure Fluorescence over time Initiate->Measure Analyze Analyze Data (Plot Fluorescence vs. Time) Measure->Analyze

Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Cell Migration - Wound Healing (Scratch) Assay

This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which cells move to close the gap.

Materials:

  • Cells of interest

  • Complete culture medium

  • Serum-free or low-serum medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Protocol:

  • Seed cells in a multi-well plate and grow until they form a confluent monolayer.

  • Create a "wound" by scratching a straight line through the center of the monolayer with a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a control.

  • Capture images of the wound at time 0.

  • Incubate the plate at 37°C and 5% CO₂.

  • Capture images of the same wound areas at regular time intervals (e.g., every 6, 12, 24 hours).

  • Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software.

Cell Viability/Cytotoxicity - MTT or WST-1 Assay

These colorimetric assays measure cell viability by assessing the metabolic activity of cells. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well tissue culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or DMSO vehicle control.

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add the solubilization solution and incubate until the crystals are fully dissolved.

  • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound remains an indispensable tool for probing the intricate functions of the actin cytoskeleton. Its well-characterized mechanism of action and potent inhibitory effects on actin polymerization allow for the targeted disruption of a wide array of cellular processes. This guide provides the necessary technical information, quantitative data, and experimental protocols to effectively utilize this compound in research and drug development. A thorough understanding of its effects on both the cytoskeleton and associated signaling pathways is crucial for the accurate interpretation of experimental results and for harnessing its potential in therapeutic applications.

References

Cytochalasin B: An In-depth Technical Guide to its Role as an Actin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a cell-permeable mycotoxin, is a potent and widely utilized tool in cell biology for studying the dynamics of the actin cytoskeleton. Its primary mechanism of action involves the inhibition of actin polymerization, a fundamental process underpinning numerous cellular functions including cell motility, division, and maintenance of cell shape. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its multifaceted effects on cellular processes, and standardized protocols for its application in research. Quantitative data on its efficacy and binding affinities are presented for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological impact.

Mechanism of Action: Inhibition of Actin Polymerization

This compound exerts its inhibitory effect on actin dynamics primarily by binding to the barbed (fast-growing) end of actin filaments (F-actin).[1][2] This interaction effectively blocks the addition of new actin monomers to the growing filament, thereby halting elongation.[1][2] While it potently inhibits the rate of polymerization, with concentrations as low as 2 µM reducing the rate by up to 90%, it has minimal effect on the annealing of filaments or on monomer addition to the pointed (slow-growing) end.[1] The binding of this compound to F-actin is characterized by high affinity, with reported dissociation constants (Kd) in the nanomolar range. This targeted disruption of actin filament elongation leads to a net disassembly of actin stress fibers and a significant impact on the structural integrity of the cytoskeleton.

Quantitative Analysis of this compound Efficacy

The effectiveness of this compound varies depending on the biological process being investigated and the cell type used. The following tables summarize key quantitative data for its activity.

Table 1: Binding Affinity and Inhibition of Actin Polymerization

ParameterValueConditionsReference
Dissociation Constant (Kd) ~4 x 10⁻⁸ MF-actin in the absence of ATP
1.4 nMF-actin in ADP-solution with 20 mM Pi
1.6 nM (high-affinity)F-actin in ADP-solution without Pi
200 nM (low-affinity)F-actin in ADP-solution without Pi
Concentration for Half-Maximal Inhibition of Elongation (in vitro) 2 x 10⁻⁷ MF-actin fragments
4 x 10⁻⁸ MF-actin in the absence of ATP
Inhibition of Polymerization Rate Up to 90% reduction2 µM this compound

Table 2: Cellular Effects of this compound

EffectCell TypeEffective Concentration / IC50Reference
Inhibition of Glucose Transport ErythrocytesIC50: 0.52 µM
HEK 293 cellsIC50 in the nanomolar range
Dog BrainKi: 6.6 ± 1.9 µM
Induction of Apoptosis HeLa CellsIC50: 7.9 µM (WST-8 assay)
8 µM induces significant apoptosis after 48h
ZR-75-1 (human breast cancer)10-15 µM causes apoptosis after 24h
Inhibition of Cell Motility Yoshida Sarcoma CellsDose-dependent inhibition
Malignant Glioma Cells0.5 - 60 µg/mL (irreversible inhibition)
Enhancement of Tumor Cell Lysis By BCG-activated macrophages10⁻⁷ M

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound has profound effects on various signaling pathways that regulate cell behavior.

Impact on Rho GTPase Signaling

The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. The dynamic assembly and disassembly of actin filaments are crucial for their proper function. By inhibiting actin polymerization, this compound indirectly affects the signaling cascades downstream of these GTPases, influencing processes like cell adhesion, migration, and contraction.

G Impact of this compound on Rho GTPase Signaling CB This compound Actin Actin Polymerization CB->Actin Inhibits RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Actin->RhoGTPases Feedback Loop Disruption StressFibers Stress Fiber Formation (Cell Contraction) Actin->StressFibers Lamellipodia Lamellipodia/Filopodia (Cell Migration) Actin->Lamellipodia Adhesion Focal Adhesion Dynamics Actin->Adhesion ROCK ROCK RhoGTPases->ROCK Activate Cofilin Cofilin RhoGTPases->Cofilin Regulate ROCK->StressFibers Promotes Cofilin->Lamellipodia Regulates Dynamics

Caption: this compound disrupts Rho GTPase signaling by inhibiting actin polymerization.

Induction of Apoptosis via the Mitochondrial Pathway

In several cancer cell lines, this compound has been shown to induce apoptosis. This process is often mediated through the intrinsic, or mitochondrial, pathway. Disruption of the actin cytoskeleton can lead to cellular stress, resulting in the activation of pro-apoptotic proteins and the subsequent cascade of events leading to programmed cell death.

G This compound-Induced Apoptosis Pathway CB This compound ActinDisruption Actin Cytoskeleton Disruption CB->ActinDisruption CellularStress Cellular Stress (e.g., ROS generation) ActinDisruption->CellularStress Bax Bax Activation CellularStress->Bax Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Translocates to Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

  • Pyrene-labeled rabbit skeletal muscle actin

  • Unlabeled rabbit skeletal muscle actin

  • G-buffer (General Actin Buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

  • Prepare a monomeric (G-actin) stock by diluting pyrene-labeled and unlabeled actin in G-buffer to the desired final concentration (e.g., 2-5 µM) with a 5-10% pyrene-labeling ratio. Keep on ice.

  • Add varying concentrations of this compound or DMSO vehicle control to the wells of the 96-well plate.

  • Add the G-actin solution to each well.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the plate in the fluorescence reader and begin recording fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to observe the full polymerization curve (lag phase, elongation phase, and plateau).

  • Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase.

G Actin Polymerization Assay Workflow Start Prepare G-Actin (Pyrene-labeled + Unlabeled) AddInhibitor Add this compound / Vehicle to 96-well plate Start->AddInhibitor AddActin Add G-Actin to wells AddInhibitor->AddActin Initiate Initiate Polymerization (add 10x Polymerization Buffer) AddActin->Initiate Measure Measure Fluorescence over time Initiate->Measure Analyze Analyze Data (Plot Fluorescence vs. Time) Measure->Analyze

Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Cell Migration - Wound Healing (Scratch) Assay

This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which cells move to close the gap.

Materials:

  • Cells of interest

  • Complete culture medium

  • Serum-free or low-serum medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Protocol:

  • Seed cells in a multi-well plate and grow until they form a confluent monolayer.

  • Create a "wound" by scratching a straight line through the center of the monolayer with a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a control.

  • Capture images of the wound at time 0.

  • Incubate the plate at 37°C and 5% CO₂.

  • Capture images of the same wound areas at regular time intervals (e.g., every 6, 12, 24 hours).

  • Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software.

Cell Viability/Cytotoxicity - MTT or WST-1 Assay

These colorimetric assays measure cell viability by assessing the metabolic activity of cells. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well tissue culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or DMSO vehicle control.

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add the solubilization solution and incubate until the crystals are fully dissolved.

  • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound remains an indispensable tool for probing the intricate functions of the actin cytoskeleton. Its well-characterized mechanism of action and potent inhibitory effects on actin polymerization allow for the targeted disruption of a wide array of cellular processes. This guide provides the necessary technical information, quantitative data, and experimental protocols to effectively utilize this compound in research and drug development. A thorough understanding of its effects on both the cytoskeleton and associated signaling pathways is crucial for the accurate interpretation of experimental results and for harnessing its potential in therapeutic applications.

References

The Dual Facets of a Mycotoxin: An In-depth Technical Guide to the Cellular Functions of Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a cell-permeable mycotoxin produced by fungi, is a pivotal tool in cell biology research. Its profound effects on the actin cytoskeleton have been instrumental in dissecting a myriad of cellular processes. However, its utility is nuanced by a significant off-target activity: the potent inhibition of glucose transport. This guide provides a comprehensive technical overview of the core functions of this compound, detailing its mechanisms of action, presenting quantitative data on its effects, outlining key experimental protocols, and visualizing the associated cellular pathways. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's cellular impact, enabling more precise experimental design and interpretation.

Core Mechanisms of Action

This compound exerts its influence on cells through two primary, well-characterized mechanisms: disruption of the actin cytoskeleton and inhibition of glucose transport.

Inhibition of Actin Polymerization

The most prominent and widely studied function of this compound is its interference with actin dynamics.[1][2] It acts as a potent inhibitor of actin polymerization by binding to the fast-growing "barbed" end (or plus-end) of actin filaments (F-actin).[3][4] This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers (G-actin) and thereby halting filament elongation.[1] This disruption of the actin cytoskeleton leads to a cascade of cellular consequences, including the inhibition of cell division, movement, and the maintenance of cell morphology. Substoichiometric concentrations of this compound are sufficient to strongly inhibit the formation of actin filament networks.

Inhibition of Glucose Transport

Beyond its effects on the cytoskeleton, this compound is a potent inhibitor of glucose transport across the cell membrane. This off-target effect is primarily mediated through its direct interaction with glucose transporter proteins (GLUTs), particularly GLUT1, GLUT2, GLUT3, and GLUT4. This compound acts as a competitive inhibitor of glucose exit by binding to the inward-facing conformation of GLUT1. This inhibition can lead to significant metabolic consequences for the cell, which must be considered when interpreting experimental results.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the effects of this compound on actin polymerization and glucose transport. It is important to note that IC50 values can vary between studies and cell lines due to differing experimental conditions.

ParameterValueCell/SystemReference
Actin Polymerization Inhibition
Concentration for ~90% polymerization rate reduction2 µMIn vitro actin solution
High-affinity binding sites on F-actin~1 per 500-600 actin monomersIn vitro F-actin
Dissociation constant (Kd) for high-affinity binding to F-actin (ATP-bound)5.0 nMIn vitro F-actin
Dissociation constant (Kd) for high-affinity binding to F-actin (ADP-bound with Pi)1.4 nMIn vitro F-actin
Dissociation constant (Kd) for high-affinity binding to F-actin (ADP-bound without Pi)1.6 nMIn vitro F-actin
Glucose Transport Inhibition
Ki for glucose transport inhibition6.6 ± 1.9 µMIsolated perfused dog brain
IC50 for GLUT1 inhibitionNanomolar rangeHEK 293 cells
KI for displacement of this compound binding to GLUT1 by amitriptyline0.56 - 1.43 mMResealed erythrocytes

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common experimental protocols used to study the effects of this compound.

Visualization of Actin Cytoskeleton Disruption (Phalloidin Staining)

This protocol allows for the direct visualization of F-actin filaments and the effects of this compound treatment.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. F-actin will be stained by the phalloidin conjugate, and the nucleus will be stained by DAPI.

Measurement of Glucose Uptake

This protocol quantifies the rate of glucose transport into cells, a key off-target effect of this compound.

Materials:

  • Cultured cells in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radioactive glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • This compound stock solution

  • Phloretin (B1677691) (a known glucose transport inhibitor, as a positive control)

  • Scintillation fluid and counter

Procedure:

  • Cell Starvation: On the day of the assay, wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or phloretin to the cells and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Lysis and Measurement: Terminate the uptake by rapidly washing the cells with ice-cold PBS. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Cytokinesis-Block Micronucleus (CBMN) Assay

This compound is used in this assay to block cytokinesis, allowing for the identification of micronuclei in binucleated cells, which is a marker of genotoxicity.

Materials:

  • Human lymphocytes

  • Cell culture medium

  • Mitogen (e.g., phytohaemagglutinin)

  • This compound stock solution

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Culture: Culture human lymphocytes in the presence of a mitogen to stimulate cell division.

  • This compound Treatment: After an appropriate time to allow cells to enter mitosis (e.g., 44 hours), add this compound to the culture to a final concentration that inhibits cytokinesis without being overly toxic.

  • Harvesting: Harvest the cells at a time point that allows for the accumulation of binucleated cells (e.g., 72 hours post-stimulation).

  • Fixation and Staining: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the slides to visualize the nuclei and micronuclei.

  • Scoring: Score the frequency of micronuclei in a defined number of binucleated cells under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.

CytochalasinB_Actin_Pathway cluster_actin Actin Dynamics cluster_effects Cellular Effects G_actin G-actin (Monomers) F_actin F-actin (Filament) G_actin->F_actin Polymerization Barbed_End Cell_Division Inhibition of Cell Division Cell_Motility Inhibition of Cell Motility Morphology Altered Cell Morphology CytoB This compound CytoB->Barbed_End Binds to Barbed_End->G_actin Blocks Addition CytochalasinB_Glucose_Transport_Pathway cluster_membrane Cell Membrane cluster_result Result GLUT1_out GLUT1 (Outward-facing) GLUT1_in GLUT1 (Inward-facing) GLUT1_out->GLUT1_in Conformational Change Glucose_in Intracellular Glucose GLUT1_in->Glucose_in Releases Inhibition Inhibition of Glucose Transport Glucose_out Extracellular Glucose Glucose_out->GLUT1_out Binds CytoB This compound CytoB->GLUT1_in Binds Competitively CBMN_Assay_Workflow Start Start: Lymphocyte Culture + Mitogen Add_CytoB Add this compound (e.g., 44h) Start->Add_CytoB Incubate Incubate to form Binucleated Cells (e.g., to 72h) Add_CytoB->Incubate Harvest Harvest Cells Incubate->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fix Fixation Hypotonic->Fix Stain Staining Fix->Stain Analyze Microscopic Analysis: Score Micronuclei in Binucleated Cells Stain->Analyze End End: Genotoxicity Assessment Analyze->End

References

The Dual Facets of a Mycotoxin: An In-depth Technical Guide to the Cellular Functions of Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a cell-permeable mycotoxin produced by fungi, is a pivotal tool in cell biology research. Its profound effects on the actin cytoskeleton have been instrumental in dissecting a myriad of cellular processes. However, its utility is nuanced by a significant off-target activity: the potent inhibition of glucose transport. This guide provides a comprehensive technical overview of the core functions of this compound, detailing its mechanisms of action, presenting quantitative data on its effects, outlining key experimental protocols, and visualizing the associated cellular pathways. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's cellular impact, enabling more precise experimental design and interpretation.

Core Mechanisms of Action

This compound exerts its influence on cells through two primary, well-characterized mechanisms: disruption of the actin cytoskeleton and inhibition of glucose transport.

Inhibition of Actin Polymerization

The most prominent and widely studied function of this compound is its interference with actin dynamics.[1][2] It acts as a potent inhibitor of actin polymerization by binding to the fast-growing "barbed" end (or plus-end) of actin filaments (F-actin).[3][4] This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers (G-actin) and thereby halting filament elongation.[1] This disruption of the actin cytoskeleton leads to a cascade of cellular consequences, including the inhibition of cell division, movement, and the maintenance of cell morphology. Substoichiometric concentrations of this compound are sufficient to strongly inhibit the formation of actin filament networks.

Inhibition of Glucose Transport

Beyond its effects on the cytoskeleton, this compound is a potent inhibitor of glucose transport across the cell membrane. This off-target effect is primarily mediated through its direct interaction with glucose transporter proteins (GLUTs), particularly GLUT1, GLUT2, GLUT3, and GLUT4. This compound acts as a competitive inhibitor of glucose exit by binding to the inward-facing conformation of GLUT1. This inhibition can lead to significant metabolic consequences for the cell, which must be considered when interpreting experimental results.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the effects of this compound on actin polymerization and glucose transport. It is important to note that IC50 values can vary between studies and cell lines due to differing experimental conditions.

ParameterValueCell/SystemReference
Actin Polymerization Inhibition
Concentration for ~90% polymerization rate reduction2 µMIn vitro actin solution
High-affinity binding sites on F-actin~1 per 500-600 actin monomersIn vitro F-actin
Dissociation constant (Kd) for high-affinity binding to F-actin (ATP-bound)5.0 nMIn vitro F-actin
Dissociation constant (Kd) for high-affinity binding to F-actin (ADP-bound with Pi)1.4 nMIn vitro F-actin
Dissociation constant (Kd) for high-affinity binding to F-actin (ADP-bound without Pi)1.6 nMIn vitro F-actin
Glucose Transport Inhibition
Ki for glucose transport inhibition6.6 ± 1.9 µMIsolated perfused dog brain
IC50 for GLUT1 inhibitionNanomolar rangeHEK 293 cells
KI for displacement of this compound binding to GLUT1 by amitriptyline0.56 - 1.43 mMResealed erythrocytes

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common experimental protocols used to study the effects of this compound.

Visualization of Actin Cytoskeleton Disruption (Phalloidin Staining)

This protocol allows for the direct visualization of F-actin filaments and the effects of this compound treatment.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. F-actin will be stained by the phalloidin conjugate, and the nucleus will be stained by DAPI.

Measurement of Glucose Uptake

This protocol quantifies the rate of glucose transport into cells, a key off-target effect of this compound.

Materials:

  • Cultured cells in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radioactive glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • This compound stock solution

  • Phloretin (B1677691) (a known glucose transport inhibitor, as a positive control)

  • Scintillation fluid and counter

Procedure:

  • Cell Starvation: On the day of the assay, wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or phloretin to the cells and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Lysis and Measurement: Terminate the uptake by rapidly washing the cells with ice-cold PBS. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Cytokinesis-Block Micronucleus (CBMN) Assay

This compound is used in this assay to block cytokinesis, allowing for the identification of micronuclei in binucleated cells, which is a marker of genotoxicity.

Materials:

  • Human lymphocytes

  • Cell culture medium

  • Mitogen (e.g., phytohaemagglutinin)

  • This compound stock solution

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Culture: Culture human lymphocytes in the presence of a mitogen to stimulate cell division.

  • This compound Treatment: After an appropriate time to allow cells to enter mitosis (e.g., 44 hours), add this compound to the culture to a final concentration that inhibits cytokinesis without being overly toxic.

  • Harvesting: Harvest the cells at a time point that allows for the accumulation of binucleated cells (e.g., 72 hours post-stimulation).

  • Fixation and Staining: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the slides to visualize the nuclei and micronuclei.

  • Scoring: Score the frequency of micronuclei in a defined number of binucleated cells under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.

CytochalasinB_Actin_Pathway cluster_actin Actin Dynamics cluster_effects Cellular Effects G_actin G-actin (Monomers) F_actin F-actin (Filament) G_actin->F_actin Polymerization Barbed_End Cell_Division Inhibition of Cell Division Cell_Motility Inhibition of Cell Motility Morphology Altered Cell Morphology CytoB This compound CytoB->Barbed_End Binds to Barbed_End->G_actin Blocks Addition CytochalasinB_Glucose_Transport_Pathway cluster_membrane Cell Membrane cluster_result Result GLUT1_out GLUT1 (Outward-facing) GLUT1_in GLUT1 (Inward-facing) GLUT1_out->GLUT1_in Conformational Change Glucose_in Intracellular Glucose GLUT1_in->Glucose_in Releases Inhibition Inhibition of Glucose Transport Glucose_out Extracellular Glucose Glucose_out->GLUT1_out Binds CytoB This compound CytoB->GLUT1_in Binds Competitively CBMN_Assay_Workflow Start Start: Lymphocyte Culture + Mitogen Add_CytoB Add this compound (e.g., 44h) Start->Add_CytoB Incubate Incubate to form Binucleated Cells (e.g., to 72h) Add_CytoB->Incubate Harvest Harvest Cells Incubate->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fix Fixation Hypotonic->Fix Stain Staining Fix->Stain Analyze Microscopic Analysis: Score Micronuclei in Binucleated Cells Stain->Analyze End End: Genotoxicity Assessment Analyze->End

References

The Dual Facets of a Mycotoxin: An In-depth Technical Guide to the Cellular Functions of Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a cell-permeable mycotoxin produced by fungi, is a pivotal tool in cell biology research. Its profound effects on the actin cytoskeleton have been instrumental in dissecting a myriad of cellular processes. However, its utility is nuanced by a significant off-target activity: the potent inhibition of glucose transport. This guide provides a comprehensive technical overview of the core functions of this compound, detailing its mechanisms of action, presenting quantitative data on its effects, outlining key experimental protocols, and visualizing the associated cellular pathways. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's cellular impact, enabling more precise experimental design and interpretation.

Core Mechanisms of Action

This compound exerts its influence on cells through two primary, well-characterized mechanisms: disruption of the actin cytoskeleton and inhibition of glucose transport.

Inhibition of Actin Polymerization

The most prominent and widely studied function of this compound is its interference with actin dynamics.[1][2] It acts as a potent inhibitor of actin polymerization by binding to the fast-growing "barbed" end (or plus-end) of actin filaments (F-actin).[3][4] This binding event effectively caps the filament, preventing the addition of new actin monomers (G-actin) and thereby halting filament elongation.[1] This disruption of the actin cytoskeleton leads to a cascade of cellular consequences, including the inhibition of cell division, movement, and the maintenance of cell morphology. Substoichiometric concentrations of this compound are sufficient to strongly inhibit the formation of actin filament networks.

Inhibition of Glucose Transport

Beyond its effects on the cytoskeleton, this compound is a potent inhibitor of glucose transport across the cell membrane. This off-target effect is primarily mediated through its direct interaction with glucose transporter proteins (GLUTs), particularly GLUT1, GLUT2, GLUT3, and GLUT4. This compound acts as a competitive inhibitor of glucose exit by binding to the inward-facing conformation of GLUT1. This inhibition can lead to significant metabolic consequences for the cell, which must be considered when interpreting experimental results.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the effects of this compound on actin polymerization and glucose transport. It is important to note that IC50 values can vary between studies and cell lines due to differing experimental conditions.

ParameterValueCell/SystemReference
Actin Polymerization Inhibition
Concentration for ~90% polymerization rate reduction2 µMIn vitro actin solution
High-affinity binding sites on F-actin~1 per 500-600 actin monomersIn vitro F-actin
Dissociation constant (Kd) for high-affinity binding to F-actin (ATP-bound)5.0 nMIn vitro F-actin
Dissociation constant (Kd) for high-affinity binding to F-actin (ADP-bound with Pi)1.4 nMIn vitro F-actin
Dissociation constant (Kd) for high-affinity binding to F-actin (ADP-bound without Pi)1.6 nMIn vitro F-actin
Glucose Transport Inhibition
Ki for glucose transport inhibition6.6 ± 1.9 µMIsolated perfused dog brain
IC50 for GLUT1 inhibitionNanomolar rangeHEK 293 cells
KI for displacement of this compound binding to GLUT1 by amitriptyline0.56 - 1.43 mMResealed erythrocytes

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common experimental protocols used to study the effects of this compound.

Visualization of Actin Cytoskeleton Disruption (Phalloidin Staining)

This protocol allows for the direct visualization of F-actin filaments and the effects of this compound treatment.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. F-actin will be stained by the phalloidin conjugate, and the nucleus will be stained by DAPI.

Measurement of Glucose Uptake

This protocol quantifies the rate of glucose transport into cells, a key off-target effect of this compound.

Materials:

  • Cultured cells in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radioactive glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • This compound stock solution

  • Phloretin (a known glucose transport inhibitor, as a positive control)

  • Scintillation fluid and counter

Procedure:

  • Cell Starvation: On the day of the assay, wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or phloretin to the cells and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Lysis and Measurement: Terminate the uptake by rapidly washing the cells with ice-cold PBS. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Cytokinesis-Block Micronucleus (CBMN) Assay

This compound is used in this assay to block cytokinesis, allowing for the identification of micronuclei in binucleated cells, which is a marker of genotoxicity.

Materials:

  • Human lymphocytes

  • Cell culture medium

  • Mitogen (e.g., phytohaemagglutinin)

  • This compound stock solution

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Culture: Culture human lymphocytes in the presence of a mitogen to stimulate cell division.

  • This compound Treatment: After an appropriate time to allow cells to enter mitosis (e.g., 44 hours), add this compound to the culture to a final concentration that inhibits cytokinesis without being overly toxic.

  • Harvesting: Harvest the cells at a time point that allows for the accumulation of binucleated cells (e.g., 72 hours post-stimulation).

  • Fixation and Staining: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the slides to visualize the nuclei and micronuclei.

  • Scoring: Score the frequency of micronuclei in a defined number of binucleated cells under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.

CytochalasinB_Actin_Pathway cluster_actin Actin Dynamics cluster_effects Cellular Effects G_actin G-actin (Monomers) F_actin F-actin (Filament) G_actin->F_actin Polymerization Barbed_End Cell_Division Inhibition of Cell Division Cell_Motility Inhibition of Cell Motility Morphology Altered Cell Morphology CytoB This compound CytoB->Barbed_End Binds to Barbed_End->G_actin Blocks Addition CytochalasinB_Glucose_Transport_Pathway cluster_membrane Cell Membrane cluster_result Result GLUT1_out GLUT1 (Outward-facing) GLUT1_in GLUT1 (Inward-facing) GLUT1_out->GLUT1_in Conformational Change Glucose_in Intracellular Glucose GLUT1_in->Glucose_in Releases Inhibition Inhibition of Glucose Transport Glucose_out Extracellular Glucose Glucose_out->GLUT1_out Binds CytoB This compound CytoB->GLUT1_in Binds Competitively CBMN_Assay_Workflow Start Start: Lymphocyte Culture + Mitogen Add_CytoB Add this compound (e.g., 44h) Start->Add_CytoB Incubate Incubate to form Binucleated Cells (e.g., to 72h) Add_CytoB->Incubate Harvest Harvest Cells Incubate->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fix Fixation Hypotonic->Fix Stain Staining Fix->Stain Analyze Microscopic Analysis: Score Micronuclei in Binucleated Cells Stain->Analyze End End: Genotoxicity Assessment Analyze->End

References

Cytochalasin B: A Comprehensive Technical Guide on its Fungal Origin and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a potent, cell-permeable mycotoxin that has garnered significant attention in scientific research due to its profound effects on the eukaryotic cytoskeleton.[1][2] Its ability to disrupt actin polymerization has made it an invaluable tool in cell biology for studying processes such as cell motility, division, and morphology.[1][3] This technical guide provides an in-depth exploration of the fungal origins of this compound, methods for its isolation and quantification, and its molecular mechanism of action.

Fungal Sources of this compound

This compound is a secondary metabolite produced by a diverse range of fungal species. It was first isolated in 1967 from the fungus Helminthosporium dematioideum. Since then, numerous other fungal genera have been identified as producers of this compound and other related cytochalasans. These fungi are widespread in nature and can be isolated from various substrates, including soil, decaying plant matter, and as endophytes within plants.

The biosynthesis of cytochalasans, including this compound, involves a complex pathway combining polyketide and non-ribosomal peptide synthesis. A dedicated gene cluster, typically containing a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, is responsible for the production of the characteristic isoindolone core and the attached macrocyclic ring of these molecules.

Below is a summary of fungal species reported to produce this compound:

Fungal GenusSpecific SpeciesReference
DrechsleraD. dematioidea (syn. Helminthosporium dematioideum)
PhomaPhoma spp.
HormisciumHormiscium spp.
CurvulariaC. lunata
AspergillusAspergillus sp.
DiaportheD. miriciae
BoeremiaB. exigua

Quantitative Production of this compound

The yield of this compound from fungal cultures can vary significantly depending on the producing strain, culture conditions, and extraction methods. Several studies have focused on optimizing fermentation conditions to enhance the production of this mycotoxin for research and potential therapeutic applications.

| Fungal Species | Culture Conditions | Yield | Reference | | --- | --- | --- | | Drechslera dematioidea | Not specified | 300 mg/L | | | Helminthosporium dematioideum | Stationary culture for 3 weeks in an enriched aflatoxin medium | Approaching 700 mg/L | |

Experimental Protocols

Isolation and Purification of this compound from Drechslera dematioidea

This protocol is based on the methodology described by Zabel et al. (1979).

1. Fungal Culture and Extraction:

  • Cultivate Drechslera dematioidea in a suitable liquid medium (e.g., an enriched aflatoxin medium containing whole wheat) in stationary culture for 3 weeks.
  • Dehydrate the fungal matte.
  • Extract the dehydrated mold matte with methanol (B129727).

2. Initial Purification:

3. Crystallization and Chromatographic Purification:

  • Crystallize the eluted fraction.
  • Perform preparative Thin Layer Chromatography (TLC) for further purification.
  • Recrystallize the purified this compound.
  • Additional purification can be achieved using unit gravity silica gel normal phase chromatography.

4. Analysis and Quantification:

  • Confirm the purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) (e.g., with a Lichrosorb Si60 silica gel column and a mobile phase of 60:40 hexane:THF, with detection at 230 nm), and TLC.
  • For quantification in tissue extracts, a methanol extraction followed by adsorption to C18 silica gel cartridges, elution with ethyl acetate, and analysis by TLC and/or HPLC can be employed.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is used to study the effect of this compound on actin polymerization dynamics.

1. Preparation of Reagents:

  • Purify G-actin from rabbit skeletal muscle.
  • Label a portion of the G-actin with pyrene (B120774) iodoacetamide.
  • Prepare a polymerization buffer (e.g., containing KCl and MgCl2).

2. Assay Procedure:

  • Mix unlabeled G-actin with a small percentage of pyrene-labeled G-actin.
  • Add this compound at various concentrations (or a vehicle control, such as DMSO).
  • Initiate polymerization by adding the polymerization buffer.
  • Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.

3. Data Analysis:

  • Plot fluorescence intensity against time to obtain polymerization curves.
  • Analyze the curves to determine the effect of this compound on the lag phase (nucleation), elongation rate, and steady-state fluorescence (total polymer mass).

Mechanism of Action and Signaling Pathway Disruption

The primary molecular target of this compound is actin. It specifically binds to the barbed (fast-growing) end of actin filaments, thereby blocking the addition of new actin monomers. This action effectively caps (B75204) the filament and inhibits its elongation, leading to a disruption of the actin cytoskeleton. The consequences of this disruption are manifold, affecting numerous cellular processes.

The following diagram illustrates the workflow for isolating this compound.

G Workflow for this compound Isolation cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Inoculate Drechslera dematioidea B Stationary Liquid Culture (3 weeks) A->B C Dehydrate Fungal Matte B->C D Methanol Extraction C->D E Reverse-Phase C18 Adsorption D->E F Selective Elution (Hexane:THF) E->F G Crystallization F->G H Preparative TLC G->H I Recrystallization H->I J Purity Check (NMR, HPLC, TLC) I->J

Caption: Workflow for the isolation of this compound.

The disruption of the actin cytoskeleton by this compound has downstream effects on various signaling pathways. For instance, it can modulate inflammatory responses in macrophages by affecting Src kinase activity, which is linked to the actin cytoskeleton.

The diagram below illustrates the mechanism of action of this compound on actin polymerization.

G Mechanism of this compound Action cluster_0 Normal Actin Polymerization cluster_1 Inhibition by this compound G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Barbed_End Pointed_End Cytochalasin_B Cytochalasin_B Cytochalasin_B->Barbed_End Binds to Barbed_End->G-actin Blocks Addition

Caption: this compound inhibits actin filament elongation.

Conclusion

This compound, a mycotoxin of fungal origin, remains a cornerstone of cell biology research. Its well-characterized inhibitory effect on actin polymerization provides a powerful tool for dissecting a multitude of cellular functions. Understanding its fungal sources and the methods for its isolation are crucial for its continued application in basic research and drug development. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for scientists working with this important biomolecule.

References

Cytochalasin B: A Comprehensive Technical Guide on its Fungal Origin and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a potent, cell-permeable mycotoxin that has garnered significant attention in scientific research due to its profound effects on the eukaryotic cytoskeleton.[1][2] Its ability to disrupt actin polymerization has made it an invaluable tool in cell biology for studying processes such as cell motility, division, and morphology.[1][3] This technical guide provides an in-depth exploration of the fungal origins of this compound, methods for its isolation and quantification, and its molecular mechanism of action.

Fungal Sources of this compound

This compound is a secondary metabolite produced by a diverse range of fungal species. It was first isolated in 1967 from the fungus Helminthosporium dematioideum. Since then, numerous other fungal genera have been identified as producers of this compound and other related cytochalasans. These fungi are widespread in nature and can be isolated from various substrates, including soil, decaying plant matter, and as endophytes within plants.

The biosynthesis of cytochalasans, including this compound, involves a complex pathway combining polyketide and non-ribosomal peptide synthesis. A dedicated gene cluster, typically containing a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, is responsible for the production of the characteristic isoindolone core and the attached macrocyclic ring of these molecules.

Below is a summary of fungal species reported to produce this compound:

Fungal GenusSpecific SpeciesReference
DrechsleraD. dematioidea (syn. Helminthosporium dematioideum)
PhomaPhoma spp.
HormisciumHormiscium spp.
CurvulariaC. lunata
AspergillusAspergillus sp.
DiaportheD. miriciae
BoeremiaB. exigua

Quantitative Production of this compound

The yield of this compound from fungal cultures can vary significantly depending on the producing strain, culture conditions, and extraction methods. Several studies have focused on optimizing fermentation conditions to enhance the production of this mycotoxin for research and potential therapeutic applications.

| Fungal Species | Culture Conditions | Yield | Reference | | --- | --- | --- | | Drechslera dematioidea | Not specified | 300 mg/L | | | Helminthosporium dematioideum | Stationary culture for 3 weeks in an enriched aflatoxin medium | Approaching 700 mg/L | |

Experimental Protocols

Isolation and Purification of this compound from Drechslera dematioidea

This protocol is based on the methodology described by Zabel et al. (1979).

1. Fungal Culture and Extraction:

  • Cultivate Drechslera dematioidea in a suitable liquid medium (e.g., an enriched aflatoxin medium containing whole wheat) in stationary culture for 3 weeks.
  • Dehydrate the fungal matte.
  • Extract the dehydrated mold matte with methanol (B129727).

2. Initial Purification:

3. Crystallization and Chromatographic Purification:

  • Crystallize the eluted fraction.
  • Perform preparative Thin Layer Chromatography (TLC) for further purification.
  • Recrystallize the purified this compound.
  • Additional purification can be achieved using unit gravity silica gel normal phase chromatography.

4. Analysis and Quantification:

  • Confirm the purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) (e.g., with a Lichrosorb Si60 silica gel column and a mobile phase of 60:40 hexane:THF, with detection at 230 nm), and TLC.
  • For quantification in tissue extracts, a methanol extraction followed by adsorption to C18 silica gel cartridges, elution with ethyl acetate, and analysis by TLC and/or HPLC can be employed.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is used to study the effect of this compound on actin polymerization dynamics.

1. Preparation of Reagents:

  • Purify G-actin from rabbit skeletal muscle.
  • Label a portion of the G-actin with pyrene (B120774) iodoacetamide.
  • Prepare a polymerization buffer (e.g., containing KCl and MgCl2).

2. Assay Procedure:

  • Mix unlabeled G-actin with a small percentage of pyrene-labeled G-actin.
  • Add this compound at various concentrations (or a vehicle control, such as DMSO).
  • Initiate polymerization by adding the polymerization buffer.
  • Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.

3. Data Analysis:

  • Plot fluorescence intensity against time to obtain polymerization curves.
  • Analyze the curves to determine the effect of this compound on the lag phase (nucleation), elongation rate, and steady-state fluorescence (total polymer mass).

Mechanism of Action and Signaling Pathway Disruption

The primary molecular target of this compound is actin. It specifically binds to the barbed (fast-growing) end of actin filaments, thereby blocking the addition of new actin monomers. This action effectively caps (B75204) the filament and inhibits its elongation, leading to a disruption of the actin cytoskeleton. The consequences of this disruption are manifold, affecting numerous cellular processes.

The following diagram illustrates the workflow for isolating this compound.

G Workflow for this compound Isolation cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Inoculate Drechslera dematioidea B Stationary Liquid Culture (3 weeks) A->B C Dehydrate Fungal Matte B->C D Methanol Extraction C->D E Reverse-Phase C18 Adsorption D->E F Selective Elution (Hexane:THF) E->F G Crystallization F->G H Preparative TLC G->H I Recrystallization H->I J Purity Check (NMR, HPLC, TLC) I->J

Caption: Workflow for the isolation of this compound.

The disruption of the actin cytoskeleton by this compound has downstream effects on various signaling pathways. For instance, it can modulate inflammatory responses in macrophages by affecting Src kinase activity, which is linked to the actin cytoskeleton.

The diagram below illustrates the mechanism of action of this compound on actin polymerization.

G Mechanism of this compound Action cluster_0 Normal Actin Polymerization cluster_1 Inhibition by this compound G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Barbed_End Pointed_End Cytochalasin_B Cytochalasin_B Cytochalasin_B->Barbed_End Binds to Barbed_End->G-actin Blocks Addition

Caption: this compound inhibits actin filament elongation.

Conclusion

This compound, a mycotoxin of fungal origin, remains a cornerstone of cell biology research. Its well-characterized inhibitory effect on actin polymerization provides a powerful tool for dissecting a multitude of cellular functions. Understanding its fungal sources and the methods for its isolation are crucial for its continued application in basic research and drug development. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for scientists working with this important biomolecule.

References

Cytochalasin B: A Comprehensive Technical Guide on its Fungal Origin and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a potent, cell-permeable mycotoxin that has garnered significant attention in scientific research due to its profound effects on the eukaryotic cytoskeleton.[1][2] Its ability to disrupt actin polymerization has made it an invaluable tool in cell biology for studying processes such as cell motility, division, and morphology.[1][3] This technical guide provides an in-depth exploration of the fungal origins of this compound, methods for its isolation and quantification, and its molecular mechanism of action.

Fungal Sources of this compound

This compound is a secondary metabolite produced by a diverse range of fungal species. It was first isolated in 1967 from the fungus Helminthosporium dematioideum. Since then, numerous other fungal genera have been identified as producers of this compound and other related cytochalasans. These fungi are widespread in nature and can be isolated from various substrates, including soil, decaying plant matter, and as endophytes within plants.

The biosynthesis of cytochalasans, including this compound, involves a complex pathway combining polyketide and non-ribosomal peptide synthesis. A dedicated gene cluster, typically containing a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, is responsible for the production of the characteristic isoindolone core and the attached macrocyclic ring of these molecules.

Below is a summary of fungal species reported to produce this compound:

Fungal GenusSpecific SpeciesReference
DrechsleraD. dematioidea (syn. Helminthosporium dematioideum)
PhomaPhoma spp.
HormisciumHormiscium spp.
CurvulariaC. lunata
AspergillusAspergillus sp.
DiaportheD. miriciae
BoeremiaB. exigua

Quantitative Production of this compound

The yield of this compound from fungal cultures can vary significantly depending on the producing strain, culture conditions, and extraction methods. Several studies have focused on optimizing fermentation conditions to enhance the production of this mycotoxin for research and potential therapeutic applications.

| Fungal Species | Culture Conditions | Yield | Reference | | --- | --- | --- | | Drechslera dematioidea | Not specified | 300 mg/L | | | Helminthosporium dematioideum | Stationary culture for 3 weeks in an enriched aflatoxin medium | Approaching 700 mg/L | |

Experimental Protocols

Isolation and Purification of this compound from Drechslera dematioidea

This protocol is based on the methodology described by Zabel et al. (1979).

1. Fungal Culture and Extraction:

  • Cultivate Drechslera dematioidea in a suitable liquid medium (e.g., an enriched aflatoxin medium containing whole wheat) in stationary culture for 3 weeks.
  • Dehydrate the fungal matte.
  • Extract the dehydrated mold matte with methanol.

2. Initial Purification:

  • Perform reverse-phase C18 silica gel batch adsorption of the methanol extract.
  • Selectively elute this compound with a 1:1 (v/v) mixture of hexane and tetrahydrofuran (THF).

3. Crystallization and Chromatographic Purification:

  • Crystallize the eluted fraction.
  • Perform preparative Thin Layer Chromatography (TLC) for further purification.
  • Recrystallize the purified this compound.
  • Additional purification can be achieved using unit gravity silica gel normal phase chromatography.

4. Analysis and Quantification:

  • Confirm the purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) (e.g., with a Lichrosorb Si60 silica gel column and a mobile phase of 60:40 hexane:THF, with detection at 230 nm), and TLC.
  • For quantification in tissue extracts, a methanol extraction followed by adsorption to C18 silica gel cartridges, elution with ethyl acetate, and analysis by TLC and/or HPLC can be employed.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is used to study the effect of this compound on actin polymerization dynamics.

1. Preparation of Reagents:

  • Purify G-actin from rabbit skeletal muscle.
  • Label a portion of the G-actin with pyrene iodoacetamide.
  • Prepare a polymerization buffer (e.g., containing KCl and MgCl2).

2. Assay Procedure:

  • Mix unlabeled G-actin with a small percentage of pyrene-labeled G-actin.
  • Add this compound at various concentrations (or a vehicle control, such as DMSO).
  • Initiate polymerization by adding the polymerization buffer.
  • Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.

3. Data Analysis:

  • Plot fluorescence intensity against time to obtain polymerization curves.
  • Analyze the curves to determine the effect of this compound on the lag phase (nucleation), elongation rate, and steady-state fluorescence (total polymer mass).

Mechanism of Action and Signaling Pathway Disruption

The primary molecular target of this compound is actin. It specifically binds to the barbed (fast-growing) end of actin filaments, thereby blocking the addition of new actin monomers. This action effectively caps the filament and inhibits its elongation, leading to a disruption of the actin cytoskeleton. The consequences of this disruption are manifold, affecting numerous cellular processes.

The following diagram illustrates the workflow for isolating this compound.

G Workflow for this compound Isolation cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Inoculate Drechslera dematioidea B Stationary Liquid Culture (3 weeks) A->B C Dehydrate Fungal Matte B->C D Methanol Extraction C->D E Reverse-Phase C18 Adsorption D->E F Selective Elution (Hexane:THF) E->F G Crystallization F->G H Preparative TLC G->H I Recrystallization H->I J Purity Check (NMR, HPLC, TLC) I->J

Caption: Workflow for the isolation of this compound.

The disruption of the actin cytoskeleton by this compound has downstream effects on various signaling pathways. For instance, it can modulate inflammatory responses in macrophages by affecting Src kinase activity, which is linked to the actin cytoskeleton.

The diagram below illustrates the mechanism of action of this compound on actin polymerization.

G Mechanism of this compound Action cluster_0 Normal Actin Polymerization cluster_1 Inhibition by this compound G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Barbed_End Pointed_End Cytochalasin_B Cytochalasin_B Cytochalasin_B->Barbed_End Binds to Barbed_End->G-actin Blocks Addition

Caption: this compound inhibits actin filament elongation.

Conclusion

This compound, a mycotoxin of fungal origin, remains a cornerstone of cell biology research. Its well-characterized inhibitory effect on actin polymerization provides a powerful tool for dissecting a multitude of cellular functions. Understanding its fungal sources and the methods for its isolation are crucial for its continued application in basic research and drug development. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for scientists working with this important biomolecule.

References

Methodological & Application

Application Notes and Protocols: Cytochalasin B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by fungi of the Phoma genus.[1] It is a potent inhibitor of actin polymerization, a fundamental process in eukaryotic cells. By binding to the barbed end of actin filaments, this compound effectively blocks the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[2][3] This interference with actin dynamics affects numerous cellular functions, including cell division, migration, glucose transport, and the maintenance of cell morphology, making it an invaluable tool in cell biology research and a potential agent in cancer therapy.[4][5]

These application notes provide a detailed protocol for the preparation of this compound stock solutions from powder, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions.

PropertyValueReference
Molecular Formula C₂₉H₃₇NO₅
Molecular Weight 479.6 g/mol
Appearance Crystalline solid / White to off-white powder
Purity ≥98%

This compound is sparingly soluble in aqueous solutions but readily dissolves in several organic solvents.

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO) ~20 mg/mL (~41.7 mM)
Ethanol ~20 mg/mL (~41.7 mM)
Dimethylformamide (DMF) ~30 mg/mL

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

This compound is a mycotoxin and should be handled with care in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes. Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell culture experiments.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.796 mg of this compound (Molecular Weight = 479.6 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

Storage ConditionStabilityReference
Powder ≥ 4 years at -20°C
DMSO Stock Solution Up to 6 months at -80°C; up to 1 month at -20°C
Aqueous Solution Not recommended for storage beyond one day

Application Guidelines

The optimal working concentration of this compound can vary depending on the cell type and the specific application. It is recommended to perform a dose-response experiment to determine the ideal concentration for your experimental setup.

ApplicationTypical Working ConcentrationReference
Inhibition of Actin Polymerization 2 µM
Induction of Apoptosis in HeLa Cells (IC₅₀) 7.9 µM
Cytokinesis-Block Micronucleus Assay 3 - 6 µg/mL
Studies in Human Breast Cancer Cells 10 - 20 µM

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily by disrupting actin polymerization. It binds to the fast-growing (barbed) end of actin filaments, preventing the addition of actin monomers. This leads to a net depolymerization of actin filaments and the collapse of the actin cytoskeleton. The disruption of this critical cellular structure can trigger downstream signaling events, including the induction of apoptosis through the mitochondrial pathway.

G CB This compound Actin Actin Polymerization (Barbed End) CB->Actin Cytoskeleton Actin Cytoskeleton Disruption ROS Increased Reactive Oxygen Species (ROS) Cytoskeleton->ROS Mito Mitochondrial Membrane Potential Decrease ROS->Mito Bax Bax/Bcl-2 Ratio Increase Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing a this compound stock solution.

G Start Start Equilibrate Equilibrate this compound Powder to Room Temperature Start->Equilibrate Weigh Weigh Powder in Chemical Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Dissolve Dissolve->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols: Cytochalasin B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by fungi of the Phoma genus.[1] It is a potent inhibitor of actin polymerization, a fundamental process in eukaryotic cells. By binding to the barbed end of actin filaments, this compound effectively blocks the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[2][3] This interference with actin dynamics affects numerous cellular functions, including cell division, migration, glucose transport, and the maintenance of cell morphology, making it an invaluable tool in cell biology research and a potential agent in cancer therapy.[4][5]

These application notes provide a detailed protocol for the preparation of this compound stock solutions from powder, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions.

PropertyValueReference
Molecular Formula C₂₉H₃₇NO₅
Molecular Weight 479.6 g/mol
Appearance Crystalline solid / White to off-white powder
Purity ≥98%

This compound is sparingly soluble in aqueous solutions but readily dissolves in several organic solvents.

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO) ~20 mg/mL (~41.7 mM)
Ethanol ~20 mg/mL (~41.7 mM)
Dimethylformamide (DMF) ~30 mg/mL

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

This compound is a mycotoxin and should be handled with care in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes. Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell culture experiments.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.796 mg of this compound (Molecular Weight = 479.6 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

Storage ConditionStabilityReference
Powder ≥ 4 years at -20°C
DMSO Stock Solution Up to 6 months at -80°C; up to 1 month at -20°C
Aqueous Solution Not recommended for storage beyond one day

Application Guidelines

The optimal working concentration of this compound can vary depending on the cell type and the specific application. It is recommended to perform a dose-response experiment to determine the ideal concentration for your experimental setup.

ApplicationTypical Working ConcentrationReference
Inhibition of Actin Polymerization 2 µM
Induction of Apoptosis in HeLa Cells (IC₅₀) 7.9 µM
Cytokinesis-Block Micronucleus Assay 3 - 6 µg/mL
Studies in Human Breast Cancer Cells 10 - 20 µM

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily by disrupting actin polymerization. It binds to the fast-growing (barbed) end of actin filaments, preventing the addition of actin monomers. This leads to a net depolymerization of actin filaments and the collapse of the actin cytoskeleton. The disruption of this critical cellular structure can trigger downstream signaling events, including the induction of apoptosis through the mitochondrial pathway.

G CB This compound Actin Actin Polymerization (Barbed End) CB->Actin Cytoskeleton Actin Cytoskeleton Disruption ROS Increased Reactive Oxygen Species (ROS) Cytoskeleton->ROS Mito Mitochondrial Membrane Potential Decrease ROS->Mito Bax Bax/Bcl-2 Ratio Increase Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing a this compound stock solution.

G Start Start Equilibrate Equilibrate this compound Powder to Room Temperature Start->Equilibrate Weigh Weigh Powder in Chemical Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Dissolve Dissolve->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols: Cytochalasin B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by fungi of the Phoma genus.[1] It is a potent inhibitor of actin polymerization, a fundamental process in eukaryotic cells. By binding to the barbed end of actin filaments, this compound effectively blocks the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[2][3] This interference with actin dynamics affects numerous cellular functions, including cell division, migration, glucose transport, and the maintenance of cell morphology, making it an invaluable tool in cell biology research and a potential agent in cancer therapy.[4][5]

These application notes provide a detailed protocol for the preparation of this compound stock solutions from powder, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions.

PropertyValueReference
Molecular Formula C₂₉H₃₇NO₅
Molecular Weight 479.6 g/mol
Appearance Crystalline solid / White to off-white powder
Purity ≥98%

This compound is sparingly soluble in aqueous solutions but readily dissolves in several organic solvents.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO) ~20 mg/mL (~41.7 mM)
Ethanol ~20 mg/mL (~41.7 mM)
Dimethylformamide (DMF) ~30 mg/mL

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

This compound is a mycotoxin and should be handled with care in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes. Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell culture experiments.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.796 mg of this compound (Molecular Weight = 479.6 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

Storage ConditionStabilityReference
Powder ≥ 4 years at -20°C
DMSO Stock Solution Up to 6 months at -80°C; up to 1 month at -20°C
Aqueous Solution Not recommended for storage beyond one day

Application Guidelines

The optimal working concentration of this compound can vary depending on the cell type and the specific application. It is recommended to perform a dose-response experiment to determine the ideal concentration for your experimental setup.

ApplicationTypical Working ConcentrationReference
Inhibition of Actin Polymerization 2 µM
Induction of Apoptosis in HeLa Cells (IC₅₀) 7.9 µM
Cytokinesis-Block Micronucleus Assay 3 - 6 µg/mL
Studies in Human Breast Cancer Cells 10 - 20 µM

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily by disrupting actin polymerization. It binds to the fast-growing (barbed) end of actin filaments, preventing the addition of actin monomers. This leads to a net depolymerization of actin filaments and the collapse of the actin cytoskeleton. The disruption of this critical cellular structure can trigger downstream signaling events, including the induction of apoptosis through the mitochondrial pathway.

G CB This compound Actin Actin Polymerization (Barbed End) CB->Actin Cytoskeleton Actin Cytoskeleton Disruption ROS Increased Reactive Oxygen Species (ROS) Cytoskeleton->ROS Mito Mitochondrial Membrane Potential Decrease ROS->Mito Bax Bax/Bcl-2 Ratio Increase Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing a this compound stock solution.

G Start Start Equilibrate Equilibrate this compound Powder to Room Temperature Start->Equilibrate Weigh Weigh Powder in Chemical Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Dissolve Dissolve->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for this compound stock solution preparation.

References

Optimal Cytochalasin B Concentration for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin that has become an invaluable tool in cell biology research.[1] Its primary mechanism of action is the inhibition of actin polymerization by binding to the fast-growing (barbed) end of actin filaments, thereby preventing the addition of new monomers.[1][2][3] This disruption of the actin cytoskeleton leads to the inhibition of various cellular processes, including cell division (cytokinesis), cell movement, and glucose transport.[1][4] Consequently, this compound is widely employed in a range of applications, from cancer research to developmental biology. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in determining and utilizing the optimal this compound concentration for their specific cell culture experiments.

Mechanism of Action

This compound exerts its effects primarily by interfering with actin dynamics. Key aspects of its mechanism include:

  • Inhibition of Actin Polymerization: It blocks the addition of actin monomers to the barbed end of F-actin filaments, leading to a reduction in the rate of polymerization by up to 90% at a concentration of 2 µM.[2]

  • Disruption of Filament Networks: It reduces the low-shear viscosity of actin filaments, suggesting an inhibition of filament-filament interactions necessary for network formation.[2]

  • Inhibition of Glucose Transport: this compound is a potent, non-competitive inhibitor of glucose transport across the cell membrane by binding to glucose transporter proteins, such as GLUT1, GLUT2, GLUT3, and GLUT4.[1][5][6]

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound is highly dependent on the cell type, experimental objective, and incubation time. The following tables summarize recommended concentration ranges for various applications based on published literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Table 1: this compound Concentration for Inhibition of Cytokinesis and Cell Division

Cell TypeConcentration RangeIncubation TimeApplication
Human Lymphocytes3 - 6 µg/mL28 - 44 hoursCytokinesis-Block Micronucleus (CBMN) Assay[7][8][9]
Domestic Cat Lymphocytes2.5 µg/mL44 hoursCBMN Assay[10][11]
Chinese Hamster Ovary (CHO) Cells5 µg/mLNot SpecifiedCBMN Assay[10]
Rat Hepatocytes4 µg/mLNot SpecifiedCBMN Assay[10]

Table 2: this compound Concentration for Oocyte Enucleation and Nuclear Transfer

SpeciesConcentrationApplication
Bovine5.0 - 7.5 µg/mLOocyte Enucleation[12][13]
Murine (Mouse)5 µg/mLOocyte Enucleation[14][15]
Ovine (Sheep)7.5 µg/mLSomatic Cell Nuclear Transfer[12]

Table 3: this compound Concentration for Other Applications

ApplicationCell TypeConcentration RangeObserved Effect
Inhibition of Actin PolymerizationIn vitro2 µMUp to 90% reduction in polymerization rate[2]
Inhibition of Glucose TransportDog Brain (perfused)Kᵢ = 6.6 µMPotent, non-competitive inhibition[5]
Inhibition of Glucose UptakeRINm5F (Insulin-producing) Cells3 - 17 µMVirtual abolishment of glucose uptake[16]
Enhancement of Tumor Cell LysisMacrophage-Tumor Cell Co-culture10⁻⁷ MIncreased lysis of tumor cells[1]
Disruption of Actin CytoskeletonHuman Adipose-Derived Stem Cells0.1 - 10 µMDose-dependent disorganization of actin microfilaments[17]
Cytotoxicity StudiesBovine Umbilical Vein Endothelial Cells350 nMNo significant cell death after 24 hours[18]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a general method to determine the optimal, non-toxic concentration range of this compound for a specific cell line.

Materials:

  • Selected cell line and appropriate complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[19]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a wide range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared media with different this compound concentrations.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[19]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the curve. The optimal concentration for functional assays is typically below the IC50 value, where minimal cytotoxicity is observed.

Protocol 2: Cytokinesis-Block Micronucleus (CBMN) Assay

This protocol is used to assess chromosomal damage by observing micronuclei in cells that have undergone nuclear division but not cytoplasmic division.

Materials:

  • Human peripheral blood lymphocytes or other suitable cell line

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Phytohemagglutinin (PHA) for lymphocyte stimulation

  • This compound

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain or other DNA-specific stain

  • Microscope slides

  • Microscope

Procedure:

  • Cell Culture Initiation: Set up lymphocyte cultures from whole blood and stimulate with PHA.

  • This compound Addition: After 44 hours of incubation, add this compound to the culture medium at a final concentration of 3-6 µg/mL to block cytokinesis.[7][9]

  • Cell Harvesting: After a total of 72 hours of incubation, harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.

  • Fixation: Centrifuge the cells and fix them by adding cold fixative. Repeat the fixation step multiple times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa or another appropriate stain.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. The optimal concentration of this compound is one that yields a high proportion of binucleated cells with low background micronuclei frequency in control cultures.[20]

Mandatory Visualizations

G Workflow for Determining Optimal this compound Concentration cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Dose-Response cluster_2 Phase 3: Functional Assay Validation A 1. Select Cell Line and Assay Endpoint B 2. Prepare Wide Range of this compound Concentrations (e.g., 0.01 µM to 100 µM) A->B C 3. Treat Cells and Incubate for Desired Duration B->C D 4. Perform Cytotoxicity Assay (e.g., MTT, SRB) C->D E 5. Determine Approximate IC50 and Non-Toxic Range D->E F 6. Prepare Narrower Range of Concentrations Around IC50 E->F Inform Concentration Selection G 7. Repeat Treatment and Assay F->G H 8. Generate Precise Dose-Response Curve G->H I 9. Determine Final IC50 and Optimal Working Concentration H->I J 10. Test Optimal Concentration in Target Functional Assay I->J Select Optimal Concentration K 11. Confirm Desired Biological Effect without Significant Cytotoxicity J->K

Caption: Workflow for determining the optimal this compound concentration.

G Signaling Pathway: this compound Inhibition of Actin Polymerization G_Actin G-Actin (Monomers) Barbed_End Barbed End (+) G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filament) Pointed_End Pointed End (-) F_Actin->Pointed_End Cellular_Processes Cellular Processes (e.g., Cytokinesis, Motility) F_Actin->Cellular_Processes Enables Barbed_End->F_Actin Pointed_End->G_Actin Depolymerization Cytochalasin_B This compound Cytochalasin_B->Barbed_End Blocks Monomer Addition Cytochalasin_B->Cellular_Processes Inhibits

Caption: this compound inhibits actin polymerization and cellular processes.

References

Optimal Cytochalasin B Concentration for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin that has become an invaluable tool in cell biology research.[1] Its primary mechanism of action is the inhibition of actin polymerization by binding to the fast-growing (barbed) end of actin filaments, thereby preventing the addition of new monomers.[1][2][3] This disruption of the actin cytoskeleton leads to the inhibition of various cellular processes, including cell division (cytokinesis), cell movement, and glucose transport.[1][4] Consequently, this compound is widely employed in a range of applications, from cancer research to developmental biology. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in determining and utilizing the optimal this compound concentration for their specific cell culture experiments.

Mechanism of Action

This compound exerts its effects primarily by interfering with actin dynamics. Key aspects of its mechanism include:

  • Inhibition of Actin Polymerization: It blocks the addition of actin monomers to the barbed end of F-actin filaments, leading to a reduction in the rate of polymerization by up to 90% at a concentration of 2 µM.[2]

  • Disruption of Filament Networks: It reduces the low-shear viscosity of actin filaments, suggesting an inhibition of filament-filament interactions necessary for network formation.[2]

  • Inhibition of Glucose Transport: this compound is a potent, non-competitive inhibitor of glucose transport across the cell membrane by binding to glucose transporter proteins, such as GLUT1, GLUT2, GLUT3, and GLUT4.[1][5][6]

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound is highly dependent on the cell type, experimental objective, and incubation time. The following tables summarize recommended concentration ranges for various applications based on published literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Table 1: this compound Concentration for Inhibition of Cytokinesis and Cell Division

Cell TypeConcentration RangeIncubation TimeApplication
Human Lymphocytes3 - 6 µg/mL28 - 44 hoursCytokinesis-Block Micronucleus (CBMN) Assay[7][8][9]
Domestic Cat Lymphocytes2.5 µg/mL44 hoursCBMN Assay[10][11]
Chinese Hamster Ovary (CHO) Cells5 µg/mLNot SpecifiedCBMN Assay[10]
Rat Hepatocytes4 µg/mLNot SpecifiedCBMN Assay[10]

Table 2: this compound Concentration for Oocyte Enucleation and Nuclear Transfer

SpeciesConcentrationApplication
Bovine5.0 - 7.5 µg/mLOocyte Enucleation[12][13]
Murine (Mouse)5 µg/mLOocyte Enucleation[14][15]
Ovine (Sheep)7.5 µg/mLSomatic Cell Nuclear Transfer[12]

Table 3: this compound Concentration for Other Applications

ApplicationCell TypeConcentration RangeObserved Effect
Inhibition of Actin PolymerizationIn vitro2 µMUp to 90% reduction in polymerization rate[2]
Inhibition of Glucose TransportDog Brain (perfused)Kᵢ = 6.6 µMPotent, non-competitive inhibition[5]
Inhibition of Glucose UptakeRINm5F (Insulin-producing) Cells3 - 17 µMVirtual abolishment of glucose uptake[16]
Enhancement of Tumor Cell LysisMacrophage-Tumor Cell Co-culture10⁻⁷ MIncreased lysis of tumor cells[1]
Disruption of Actin CytoskeletonHuman Adipose-Derived Stem Cells0.1 - 10 µMDose-dependent disorganization of actin microfilaments[17]
Cytotoxicity StudiesBovine Umbilical Vein Endothelial Cells350 nMNo significant cell death after 24 hours[18]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a general method to determine the optimal, non-toxic concentration range of this compound for a specific cell line.

Materials:

  • Selected cell line and appropriate complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[19]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a wide range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared media with different this compound concentrations.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[19]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the curve. The optimal concentration for functional assays is typically below the IC50 value, where minimal cytotoxicity is observed.

Protocol 2: Cytokinesis-Block Micronucleus (CBMN) Assay

This protocol is used to assess chromosomal damage by observing micronuclei in cells that have undergone nuclear division but not cytoplasmic division.

Materials:

  • Human peripheral blood lymphocytes or other suitable cell line

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Phytohemagglutinin (PHA) for lymphocyte stimulation

  • This compound

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain or other DNA-specific stain

  • Microscope slides

  • Microscope

Procedure:

  • Cell Culture Initiation: Set up lymphocyte cultures from whole blood and stimulate with PHA.

  • This compound Addition: After 44 hours of incubation, add this compound to the culture medium at a final concentration of 3-6 µg/mL to block cytokinesis.[7][9]

  • Cell Harvesting: After a total of 72 hours of incubation, harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.

  • Fixation: Centrifuge the cells and fix them by adding cold fixative. Repeat the fixation step multiple times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa or another appropriate stain.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. The optimal concentration of this compound is one that yields a high proportion of binucleated cells with low background micronuclei frequency in control cultures.[20]

Mandatory Visualizations

G Workflow for Determining Optimal this compound Concentration cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Dose-Response cluster_2 Phase 3: Functional Assay Validation A 1. Select Cell Line and Assay Endpoint B 2. Prepare Wide Range of this compound Concentrations (e.g., 0.01 µM to 100 µM) A->B C 3. Treat Cells and Incubate for Desired Duration B->C D 4. Perform Cytotoxicity Assay (e.g., MTT, SRB) C->D E 5. Determine Approximate IC50 and Non-Toxic Range D->E F 6. Prepare Narrower Range of Concentrations Around IC50 E->F Inform Concentration Selection G 7. Repeat Treatment and Assay F->G H 8. Generate Precise Dose-Response Curve G->H I 9. Determine Final IC50 and Optimal Working Concentration H->I J 10. Test Optimal Concentration in Target Functional Assay I->J Select Optimal Concentration K 11. Confirm Desired Biological Effect without Significant Cytotoxicity J->K

Caption: Workflow for determining the optimal this compound concentration.

G Signaling Pathway: this compound Inhibition of Actin Polymerization G_Actin G-Actin (Monomers) Barbed_End Barbed End (+) G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filament) Pointed_End Pointed End (-) F_Actin->Pointed_End Cellular_Processes Cellular Processes (e.g., Cytokinesis, Motility) F_Actin->Cellular_Processes Enables Barbed_End->F_Actin Pointed_End->G_Actin Depolymerization Cytochalasin_B This compound Cytochalasin_B->Barbed_End Blocks Monomer Addition Cytochalasin_B->Cellular_Processes Inhibits

Caption: this compound inhibits actin polymerization and cellular processes.

References

Optimal Cytochalasin B Concentration for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin that has become an invaluable tool in cell biology research.[1] Its primary mechanism of action is the inhibition of actin polymerization by binding to the fast-growing (barbed) end of actin filaments, thereby preventing the addition of new monomers.[1][2][3] This disruption of the actin cytoskeleton leads to the inhibition of various cellular processes, including cell division (cytokinesis), cell movement, and glucose transport.[1][4] Consequently, this compound is widely employed in a range of applications, from cancer research to developmental biology. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in determining and utilizing the optimal this compound concentration for their specific cell culture experiments.

Mechanism of Action

This compound exerts its effects primarily by interfering with actin dynamics. Key aspects of its mechanism include:

  • Inhibition of Actin Polymerization: It blocks the addition of actin monomers to the barbed end of F-actin filaments, leading to a reduction in the rate of polymerization by up to 90% at a concentration of 2 µM.[2]

  • Disruption of Filament Networks: It reduces the low-shear viscosity of actin filaments, suggesting an inhibition of filament-filament interactions necessary for network formation.[2]

  • Inhibition of Glucose Transport: this compound is a potent, non-competitive inhibitor of glucose transport across the cell membrane by binding to glucose transporter proteins, such as GLUT1, GLUT2, GLUT3, and GLUT4.[1][5][6]

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound is highly dependent on the cell type, experimental objective, and incubation time. The following tables summarize recommended concentration ranges for various applications based on published literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Table 1: this compound Concentration for Inhibition of Cytokinesis and Cell Division

Cell TypeConcentration RangeIncubation TimeApplication
Human Lymphocytes3 - 6 µg/mL28 - 44 hoursCytokinesis-Block Micronucleus (CBMN) Assay[7][8][9]
Domestic Cat Lymphocytes2.5 µg/mL44 hoursCBMN Assay[10][11]
Chinese Hamster Ovary (CHO) Cells5 µg/mLNot SpecifiedCBMN Assay[10]
Rat Hepatocytes4 µg/mLNot SpecifiedCBMN Assay[10]

Table 2: this compound Concentration for Oocyte Enucleation and Nuclear Transfer

SpeciesConcentrationApplication
Bovine5.0 - 7.5 µg/mLOocyte Enucleation[12][13]
Murine (Mouse)5 µg/mLOocyte Enucleation[14][15]
Ovine (Sheep)7.5 µg/mLSomatic Cell Nuclear Transfer[12]

Table 3: this compound Concentration for Other Applications

ApplicationCell TypeConcentration RangeObserved Effect
Inhibition of Actin PolymerizationIn vitro2 µMUp to 90% reduction in polymerization rate[2]
Inhibition of Glucose TransportDog Brain (perfused)Kᵢ = 6.6 µMPotent, non-competitive inhibition[5]
Inhibition of Glucose UptakeRINm5F (Insulin-producing) Cells3 - 17 µMVirtual abolishment of glucose uptake[16]
Enhancement of Tumor Cell LysisMacrophage-Tumor Cell Co-culture10⁻⁷ MIncreased lysis of tumor cells[1]
Disruption of Actin CytoskeletonHuman Adipose-Derived Stem Cells0.1 - 10 µMDose-dependent disorganization of actin microfilaments[17]
Cytotoxicity StudiesBovine Umbilical Vein Endothelial Cells350 nMNo significant cell death after 24 hours[18]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a general method to determine the optimal, non-toxic concentration range of this compound for a specific cell line.

Materials:

  • Selected cell line and appropriate complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[19]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a wide range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared media with different this compound concentrations.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[19]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the curve. The optimal concentration for functional assays is typically below the IC50 value, where minimal cytotoxicity is observed.

Protocol 2: Cytokinesis-Block Micronucleus (CBMN) Assay

This protocol is used to assess chromosomal damage by observing micronuclei in cells that have undergone nuclear division but not cytoplasmic division.

Materials:

  • Human peripheral blood lymphocytes or other suitable cell line

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Phytohemagglutinin (PHA) for lymphocyte stimulation

  • This compound

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain or other DNA-specific stain

  • Microscope slides

  • Microscope

Procedure:

  • Cell Culture Initiation: Set up lymphocyte cultures from whole blood and stimulate with PHA.

  • This compound Addition: After 44 hours of incubation, add this compound to the culture medium at a final concentration of 3-6 µg/mL to block cytokinesis.[7][9]

  • Cell Harvesting: After a total of 72 hours of incubation, harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.

  • Fixation: Centrifuge the cells and fix them by adding cold fixative. Repeat the fixation step multiple times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa or another appropriate stain.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. The optimal concentration of this compound is one that yields a high proportion of binucleated cells with low background micronuclei frequency in control cultures.[20]

Mandatory Visualizations

G Workflow for Determining Optimal this compound Concentration cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Dose-Response cluster_2 Phase 3: Functional Assay Validation A 1. Select Cell Line and Assay Endpoint B 2. Prepare Wide Range of this compound Concentrations (e.g., 0.01 µM to 100 µM) A->B C 3. Treat Cells and Incubate for Desired Duration B->C D 4. Perform Cytotoxicity Assay (e.g., MTT, SRB) C->D E 5. Determine Approximate IC50 and Non-Toxic Range D->E F 6. Prepare Narrower Range of Concentrations Around IC50 E->F Inform Concentration Selection G 7. Repeat Treatment and Assay F->G H 8. Generate Precise Dose-Response Curve G->H I 9. Determine Final IC50 and Optimal Working Concentration H->I J 10. Test Optimal Concentration in Target Functional Assay I->J Select Optimal Concentration K 11. Confirm Desired Biological Effect without Significant Cytotoxicity J->K

Caption: Workflow for determining the optimal this compound concentration.

G Signaling Pathway: this compound Inhibition of Actin Polymerization G_Actin G-Actin (Monomers) Barbed_End Barbed End (+) G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filament) Pointed_End Pointed End (-) F_Actin->Pointed_End Cellular_Processes Cellular Processes (e.g., Cytokinesis, Motility) F_Actin->Cellular_Processes Enables Barbed_End->F_Actin Pointed_End->G_Actin Depolymerization Cytochalasin_B This compound Cytochalasin_B->Barbed_End Blocks Monomer Addition Cytochalasin_B->Cellular_Processes Inhibits

Caption: this compound inhibits actin polymerization and cellular processes.

References

Application Notes: Cytochalasin B in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by various fungi, such as Phoma sp.[1][2]. It is widely recognized in cell biology for its ability to inhibit actin polymerization, a critical process for maintaining the cytoskeletal integrity and function of eukaryotic cells[3][4]. This disruption of the actin cytoskeleton leads to a cascade of cellular effects, including the inhibition of cell division, motility, and the induction of programmed cell death (apoptosis)[3]. Due to these profound effects on fundamental cellular processes, this compound has emerged as a valuable tool in cancer research, demonstrating significant anticancer activity in numerous in vitro and in vivo studies. It preferentially damages malignant cells and can act synergistically with other chemotherapeutic agents, highlighting its potential for improving current cancer treatment strategies.

Mechanism of Action

The primary mechanism of this compound involves its direct interaction with actin filaments. It binds to the fast-growing, or "barbed," plus-end of filamentous actin (F-actin), physically blocking the addition of new actin monomers. This action effectively caps (B75204) the filament, inhibiting its elongation and disrupting the dynamic process of microfilament formation. The consequences of this inhibition are manifold, affecting numerous cellular functions that depend on a dynamic actin cytoskeleton, such as cell division (cytokinesis), cell migration, and maintenance of cell morphology.

CB This compound Actin F-actin Filament (Barbed End) CB->Actin Binds to Inhibit Inhibition of Actin Polymerization Actin->Inhibit Leads to Disrupt Microfilament Disruption Inhibit->Disrupt Effects Downstream Cellular Effects: - Cytokinesis Failure - Impaired Motility - Apoptosis Induction Disrupt->Effects

Caption: Mechanism of this compound action on actin filaments.

Key Applications in Cancer Research

Inhibition of Cancer Cell Proliferation and Viability

This compound demonstrates significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. Studies have consistently shown that it inhibits cancer cell growth in both a concentration- and time-dependent manner. This makes it a useful compound for studying growth inhibition pathways and for identifying potential therapeutic targets. For example, in HeLa human cervical carcinoma cells, this compound showed significant cytotoxicity with an IC50 of approximately 7.9 µM. Similarly, it has demonstrated efficacy against various murine cancer models, including lung carcinoma and melanoma.

Induction of Apoptosis

A key aspect of this compound's anticancer activity is its ability to induce apoptosis. Research indicates that it can trigger both the intrinsic (mitochondrial-dependent) and extrinsic apoptotic pathways. In HeLa cells, treatment with this compound leads to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the subsequent activation of caspase-9 and caspase-3. In human breast cancer cells (ZR-75-1), it activates Ca2+-associated mitochondrial apoptotic pathways. This pro-apoptotic activity is fundamental to its potential as a chemotherapeutic agent.

CB This compound ROS ↑ Reactive Oxygen Species (ROS) CB->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax / Bcl-2 Ratio MMP->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest

This compound can halt the progression of the cell cycle, a common mechanism for many anticancer drugs. Depending on the cancer cell type and experimental conditions, it can induce arrest at different phases. In HeLa cells, this compound causes a time-dependent arrest in the S phase. In contrast, studies on human breast cancer cells (ZR-75-1) and other models have shown G2/M phase arrest. This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as CDK1, Cyclin B1, and p53.

Inhibition of Cancer Cell Metastasis

Metastasis relies on the ability of cancer cells to move and invade surrounding tissues, processes that are heavily dependent on the actin cytoskeleton. By disrupting microfilament dynamics, this compound effectively inhibits cell movement and can decrease the number of motile cancer cells. In vivo studies have confirmed its anti-metastatic potential, showing that this compound can significantly reduce the extent of lung metastases in murine models. It may also inhibit metastasis by affecting the secretion of enzymes involved in tissue invasion.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Exposure Time Citation
HeLa Human Cervical Carcinoma ~7.9 µM 48 hours
M109c Murine Lung Carcinoma ~2 µM 3 days
B16F10 Murine Melanoma >5 µM 3 days
P388/ADR Murine Leukemia (Resistant) ~5 µM 3 days
ZR-75-1 Human Breast Cancer 10-20 µM (Effective Range) Not Specified

| U251 | Human Glioma | Not Specified (Inhibitory) | Not Specified | |

Table 2: Effect of this compound (8 µM) on Cell Cycle Distribution in HeLa Cells

Treatment Time % Cells in G1 Phase % Cells in S Phase % Cells in G2/M Phase Citation
24 hours (Control) 58.3% 29.1% 12.6%
24 hours (CB) 39.5% 48.2% 12.3%
48 hours (Control) 57.1% 30.2% 12.7%

| 48 hours (CB) | 28.4% | 59.3% | 12.3% | |

Experimental Protocols

cluster_start Phase 1: Treatment cluster_assays Phase 2: Analysis cluster_end Phase 3: Outcome Culture Culture Cancer Cells Treat Treat with this compound (Varying concentrations & times) Culture->Treat Viability Cell Viability Assay (e.g., MTT, WST-8) Treat->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treat->CellCycle Data Data Acquisition & Analysis Viability->Data Apoptosis->Data CellCycle->Data

Caption: General workflow for assessing this compound's anticancer effects.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/WST-8)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

  • DMSO (for MTT assay) or Solubilization solution

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO, concentration matched to the highest drug dose) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay:

    • For WST-8 Assay: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours.

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Shake the plate gently for 5 minutes. Measure the absorbance at 450 nm (for WST-8) or 570 nm (for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the desired concentration of this compound (e.g., its IC50 value) for various time points (e.g., 24 and 48 hours). Include a vehicle control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

    • Interpretation: Annexin V-negative/PI-negative cells are live; Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound at a chosen concentration for desired time points (e.g., 24, 36, 48 hours) as described previously.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G1, S, and G2/M phases of the cell cycle can be calculated using appropriate software.

References

Application Notes: Cytochalasin B in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by various fungi, such as Phoma sp.[1][2]. It is widely recognized in cell biology for its ability to inhibit actin polymerization, a critical process for maintaining the cytoskeletal integrity and function of eukaryotic cells[3][4]. This disruption of the actin cytoskeleton leads to a cascade of cellular effects, including the inhibition of cell division, motility, and the induction of programmed cell death (apoptosis)[3]. Due to these profound effects on fundamental cellular processes, this compound has emerged as a valuable tool in cancer research, demonstrating significant anticancer activity in numerous in vitro and in vivo studies. It preferentially damages malignant cells and can act synergistically with other chemotherapeutic agents, highlighting its potential for improving current cancer treatment strategies.

Mechanism of Action

The primary mechanism of this compound involves its direct interaction with actin filaments. It binds to the fast-growing, or "barbed," plus-end of filamentous actin (F-actin), physically blocking the addition of new actin monomers. This action effectively caps (B75204) the filament, inhibiting its elongation and disrupting the dynamic process of microfilament formation. The consequences of this inhibition are manifold, affecting numerous cellular functions that depend on a dynamic actin cytoskeleton, such as cell division (cytokinesis), cell migration, and maintenance of cell morphology.

CB This compound Actin F-actin Filament (Barbed End) CB->Actin Binds to Inhibit Inhibition of Actin Polymerization Actin->Inhibit Leads to Disrupt Microfilament Disruption Inhibit->Disrupt Effects Downstream Cellular Effects: - Cytokinesis Failure - Impaired Motility - Apoptosis Induction Disrupt->Effects

Caption: Mechanism of this compound action on actin filaments.

Key Applications in Cancer Research

Inhibition of Cancer Cell Proliferation and Viability

This compound demonstrates significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. Studies have consistently shown that it inhibits cancer cell growth in both a concentration- and time-dependent manner. This makes it a useful compound for studying growth inhibition pathways and for identifying potential therapeutic targets. For example, in HeLa human cervical carcinoma cells, this compound showed significant cytotoxicity with an IC50 of approximately 7.9 µM. Similarly, it has demonstrated efficacy against various murine cancer models, including lung carcinoma and melanoma.

Induction of Apoptosis

A key aspect of this compound's anticancer activity is its ability to induce apoptosis. Research indicates that it can trigger both the intrinsic (mitochondrial-dependent) and extrinsic apoptotic pathways. In HeLa cells, treatment with this compound leads to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the subsequent activation of caspase-9 and caspase-3. In human breast cancer cells (ZR-75-1), it activates Ca2+-associated mitochondrial apoptotic pathways. This pro-apoptotic activity is fundamental to its potential as a chemotherapeutic agent.

CB This compound ROS ↑ Reactive Oxygen Species (ROS) CB->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax / Bcl-2 Ratio MMP->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest

This compound can halt the progression of the cell cycle, a common mechanism for many anticancer drugs. Depending on the cancer cell type and experimental conditions, it can induce arrest at different phases. In HeLa cells, this compound causes a time-dependent arrest in the S phase. In contrast, studies on human breast cancer cells (ZR-75-1) and other models have shown G2/M phase arrest. This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as CDK1, Cyclin B1, and p53.

Inhibition of Cancer Cell Metastasis

Metastasis relies on the ability of cancer cells to move and invade surrounding tissues, processes that are heavily dependent on the actin cytoskeleton. By disrupting microfilament dynamics, this compound effectively inhibits cell movement and can decrease the number of motile cancer cells. In vivo studies have confirmed its anti-metastatic potential, showing that this compound can significantly reduce the extent of lung metastases in murine models. It may also inhibit metastasis by affecting the secretion of enzymes involved in tissue invasion.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Exposure Time Citation
HeLa Human Cervical Carcinoma ~7.9 µM 48 hours
M109c Murine Lung Carcinoma ~2 µM 3 days
B16F10 Murine Melanoma >5 µM 3 days
P388/ADR Murine Leukemia (Resistant) ~5 µM 3 days
ZR-75-1 Human Breast Cancer 10-20 µM (Effective Range) Not Specified

| U251 | Human Glioma | Not Specified (Inhibitory) | Not Specified | |

Table 2: Effect of this compound (8 µM) on Cell Cycle Distribution in HeLa Cells

Treatment Time % Cells in G1 Phase % Cells in S Phase % Cells in G2/M Phase Citation
24 hours (Control) 58.3% 29.1% 12.6%
24 hours (CB) 39.5% 48.2% 12.3%
48 hours (Control) 57.1% 30.2% 12.7%

| 48 hours (CB) | 28.4% | 59.3% | 12.3% | |

Experimental Protocols

cluster_start Phase 1: Treatment cluster_assays Phase 2: Analysis cluster_end Phase 3: Outcome Culture Culture Cancer Cells Treat Treat with this compound (Varying concentrations & times) Culture->Treat Viability Cell Viability Assay (e.g., MTT, WST-8) Treat->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treat->CellCycle Data Data Acquisition & Analysis Viability->Data Apoptosis->Data CellCycle->Data

Caption: General workflow for assessing this compound's anticancer effects.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/WST-8)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

  • DMSO (for MTT assay) or Solubilization solution

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO, concentration matched to the highest drug dose) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay:

    • For WST-8 Assay: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours.

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Shake the plate gently for 5 minutes. Measure the absorbance at 450 nm (for WST-8) or 570 nm (for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the desired concentration of this compound (e.g., its IC50 value) for various time points (e.g., 24 and 48 hours). Include a vehicle control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

    • Interpretation: Annexin V-negative/PI-negative cells are live; Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound at a chosen concentration for desired time points (e.g., 24, 36, 48 hours) as described previously.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G1, S, and G2/M phases of the cell cycle can be calculated using appropriate software.

References

Application Notes: Cytochalasin B in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by various fungi, such as Phoma sp.[1][2]. It is widely recognized in cell biology for its ability to inhibit actin polymerization, a critical process for maintaining the cytoskeletal integrity and function of eukaryotic cells[3][4]. This disruption of the actin cytoskeleton leads to a cascade of cellular effects, including the inhibition of cell division, motility, and the induction of programmed cell death (apoptosis)[3]. Due to these profound effects on fundamental cellular processes, this compound has emerged as a valuable tool in cancer research, demonstrating significant anticancer activity in numerous in vitro and in vivo studies. It preferentially damages malignant cells and can act synergistically with other chemotherapeutic agents, highlighting its potential for improving current cancer treatment strategies.

Mechanism of Action

The primary mechanism of this compound involves its direct interaction with actin filaments. It binds to the fast-growing, or "barbed," plus-end of filamentous actin (F-actin), physically blocking the addition of new actin monomers. This action effectively caps the filament, inhibiting its elongation and disrupting the dynamic process of microfilament formation. The consequences of this inhibition are manifold, affecting numerous cellular functions that depend on a dynamic actin cytoskeleton, such as cell division (cytokinesis), cell migration, and maintenance of cell morphology.

CB This compound Actin F-actin Filament (Barbed End) CB->Actin Binds to Inhibit Inhibition of Actin Polymerization Actin->Inhibit Leads to Disrupt Microfilament Disruption Inhibit->Disrupt Effects Downstream Cellular Effects: - Cytokinesis Failure - Impaired Motility - Apoptosis Induction Disrupt->Effects

Caption: Mechanism of this compound action on actin filaments.

Key Applications in Cancer Research

Inhibition of Cancer Cell Proliferation and Viability

This compound demonstrates significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. Studies have consistently shown that it inhibits cancer cell growth in both a concentration- and time-dependent manner. This makes it a useful compound for studying growth inhibition pathways and for identifying potential therapeutic targets. For example, in HeLa human cervical carcinoma cells, this compound showed significant cytotoxicity with an IC50 of approximately 7.9 µM. Similarly, it has demonstrated efficacy against various murine cancer models, including lung carcinoma and melanoma.

Induction of Apoptosis

A key aspect of this compound's anticancer activity is its ability to induce apoptosis. Research indicates that it can trigger both the intrinsic (mitochondrial-dependent) and extrinsic apoptotic pathways. In HeLa cells, treatment with this compound leads to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the subsequent activation of caspase-9 and caspase-3. In human breast cancer cells (ZR-75-1), it activates Ca2+-associated mitochondrial apoptotic pathways. This pro-apoptotic activity is fundamental to its potential as a chemotherapeutic agent.

CB This compound ROS ↑ Reactive Oxygen Species (ROS) CB->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax / Bcl-2 Ratio MMP->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest

This compound can halt the progression of the cell cycle, a common mechanism for many anticancer drugs. Depending on the cancer cell type and experimental conditions, it can induce arrest at different phases. In HeLa cells, this compound causes a time-dependent arrest in the S phase. In contrast, studies on human breast cancer cells (ZR-75-1) and other models have shown G2/M phase arrest. This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as CDK1, Cyclin B1, and p53.

Inhibition of Cancer Cell Metastasis

Metastasis relies on the ability of cancer cells to move and invade surrounding tissues, processes that are heavily dependent on the actin cytoskeleton. By disrupting microfilament dynamics, this compound effectively inhibits cell movement and can decrease the number of motile cancer cells. In vivo studies have confirmed its anti-metastatic potential, showing that this compound can significantly reduce the extent of lung metastases in murine models. It may also inhibit metastasis by affecting the secretion of enzymes involved in tissue invasion.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Exposure Time Citation
HeLa Human Cervical Carcinoma ~7.9 µM 48 hours
M109c Murine Lung Carcinoma ~2 µM 3 days
B16F10 Murine Melanoma >5 µM 3 days
P388/ADR Murine Leukemia (Resistant) ~5 µM 3 days
ZR-75-1 Human Breast Cancer 10-20 µM (Effective Range) Not Specified

| U251 | Human Glioma | Not Specified (Inhibitory) | Not Specified | |

Table 2: Effect of this compound (8 µM) on Cell Cycle Distribution in HeLa Cells

Treatment Time % Cells in G1 Phase % Cells in S Phase % Cells in G2/M Phase Citation
24 hours (Control) 58.3% 29.1% 12.6%
24 hours (CB) 39.5% 48.2% 12.3%
48 hours (Control) 57.1% 30.2% 12.7%

| 48 hours (CB) | 28.4% | 59.3% | 12.3% | |

Experimental Protocols

cluster_start Phase 1: Treatment cluster_assays Phase 2: Analysis cluster_end Phase 3: Outcome Culture Culture Cancer Cells Treat Treat with this compound (Varying concentrations & times) Culture->Treat Viability Cell Viability Assay (e.g., MTT, WST-8) Treat->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treat->CellCycle Data Data Acquisition & Analysis Viability->Data Apoptosis->Data CellCycle->Data

Caption: General workflow for assessing this compound's anticancer effects.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/WST-8)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

  • DMSO (for MTT assay) or Solubilization solution

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO, concentration matched to the highest drug dose) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay:

    • For WST-8 Assay: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours.

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes. Measure the absorbance at 450 nm (for WST-8) or 570 nm (for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the desired concentration of this compound (e.g., its IC50 value) for various time points (e.g., 24 and 48 hours). Include a vehicle control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

    • Interpretation: Annexin V-negative/PI-negative cells are live; Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound at a chosen concentration for desired time points (e.g., 24, 36, 48 hours) as described previously.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G1, S, and G2/M phases of the cell cycle can be calculated using appropriate software.

References

Cytochalasin B: Solubility, Application Notes, and Protocols for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by various fungi that has become an indispensable tool in cell biology and drug development.[1] Its primary mechanism of action involves the disruption of actin polymerization, a fundamental process governing cell shape, motility, division, and intracellular transport.[1] By binding to the barbed end of actin filaments, this compound effectively inhibits the addition of new actin monomers, leading to a cascade of downstream cellular effects.[2] This application note provides a comprehensive overview of the solubility of this compound in DMSO and other common laboratory solvents, detailed protocols for its use in cell-based assays, and a visual representation of its impact on cellular signaling pathways.

Solubility of this compound

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in various organic solvents.[3] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. The solubility data from various suppliers is summarized in the table below for easy comparison. It is recommended to use anhydrous DMSO to prevent hydrolysis of the compound.

SolventSolubility (mg/mL)Molar Equivalent (mM)Source
Dimethyl sulfoxide (DMSO)~371~773.5Sigma-Aldrich[2]
~20~41.7Cayman Chemical[3], TargetMol[4]
Soluble to 10 mM10R&D Systems[5]
Dimethylformamide (DMF)~492~1025.8Sigma-Aldrich[2]
~30~62.5Cayman Chemical[3]
Ethanol~35~73Sigma-Aldrich[2]
~20~41.7Cayman Chemical[3]
Acetone~10~20.8Sigma-Aldrich[2]
WaterEssentially insoluble-Sigma-Aldrich[2]

Molecular Weight of this compound: 479.61 g/mol

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-warm the vial of this compound to room temperature before opening to minimize condensation.

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.796 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound solid. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.[5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Solutions in DMSO are stable for at least one month at -20°C.[6]

Preparation of Working Solution for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • The working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. The following formula can be used:

    • V₁ = (C₂ * V₂) / C₁

    • Where:

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (e.g., 10 mM)

      • V₂ = Final volume of working solution (e.g., 10 mL)

      • C₂ = Desired final concentration of working solution (e.g., 10 µM)

  • Serially dilute the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 10 µL of the stock solution to 9.99 mL of culture medium).

  • Mix the working solution gently by inverting the tube or pipetting up and down.

  • Add the working solution to your cell cultures. Remember to include a vehicle control (culture medium with the same final concentration of DMSO as the treated samples).

Protocol for a Scratch (Wound Healing) Assay

This assay is used to assess cell migration.

Materials:

  • Confluent cell monolayer in a multi-well plate (e.g., 24-well plate)

  • Sterile pipette tip (p200 or p1000) or a specialized wound healing tool

  • This compound working solutions at various concentrations

  • Vehicle control (medium with DMSO)

  • Microscope with a camera

Procedure:

  • Create a wound: Gently scratch a straight line across the center of the confluent cell monolayer with a sterile pipette tip.

  • Wash: Carefully wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.

  • Treat: Replace the PBS with fresh culture medium containing the desired concentrations of this compound or the vehicle control.

  • Image (Time 0): Immediately capture images of the wounds in each well. Mark the position to ensure the same field of view is imaged at later time points.

  • Incubate: Return the plate to the incubator (37°C, 5% CO₂).

  • Image (Time X): Capture images of the wounds at regular intervals (e.g., 6, 12, 24 hours).

  • Analyze: Measure the width or area of the wound at each time point for each condition. The inhibition of cell migration will be evident by a slower rate of wound closure in the this compound-treated wells compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

The primary molecular target of this compound is actin. By binding to the fast-growing (barbed) end of F-actin, it prevents the addition of G-actin monomers, thereby inhibiting filament elongation.[2] This disruption of the actin cytoskeleton has profound effects on numerous cellular processes.

CytochalasinB_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_actin Actin Dynamics CytoB This compound BarbedEnd Barbed (+) End Elongation CytoB->BarbedEnd Inhibits CellMotility Cell Motility / Migration Cytokinesis Cytokinesis Phagocytosis Phagocytosis CellShape Maintenance of Cell Shape GlucoseTransport Glucose Transport G_Actin G-Actin (Monomers) G_Actin->BarbedEnd Polymerization F_Actin F-Actin (Filaments) Actin_Network Actin Cytoskeleton Network F_Actin->Actin_Network BarbedEnd->F_Actin Actin_Network->CellMotility Required for Actin_Network->Cytokinesis Required for Actin_Network->Phagocytosis Required for Actin_Network->CellShape Required for Actin_Network->GlucoseTransport Affects

Caption: Mechanism of this compound Action.

The diagram above illustrates how this compound inhibits actin polymerization at the barbed end of F-actin, leading to the disruption of the actin cytoskeleton and subsequent effects on various cellular functions.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a cell-based assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Analysis Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Prep_Working Prepare Working Solutions (Dilute stock in culture medium) Prep_Stock->Prep_Working Prep_Cells Seed and Culture Cells to Desired Confluency Add_Treatment Treat Cells with this compound and Vehicle Control Prep_Cells->Add_Treatment Prep_Working->Add_Treatment Incubate Incubate for a Defined Period Add_Treatment->Incubate Acquire_Data Acquire Data (e.g., Microscopy, Plate Reader) Incubate->Acquire_Data Analyze_Data Analyze and Interpret Results Acquire_Data->Analyze_Data

Caption: General Experimental Workflow.

This workflow provides a logical sequence of steps for conducting experiments with this compound, from solution preparation to data analysis.

Conclusion

This compound remains a powerful tool for investigating the role of the actin cytoskeleton in a multitude of cellular processes. A thorough understanding of its solubility and proper handling, as outlined in these protocols, is crucial for obtaining reliable and reproducible experimental results. The provided information and visualizations serve as a valuable resource for researchers utilizing this compound in their studies.

References

Cytochalasin B: Solubility, Application Notes, and Protocols for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by various fungi that has become an indispensable tool in cell biology and drug development.[1] Its primary mechanism of action involves the disruption of actin polymerization, a fundamental process governing cell shape, motility, division, and intracellular transport.[1] By binding to the barbed end of actin filaments, this compound effectively inhibits the addition of new actin monomers, leading to a cascade of downstream cellular effects.[2] This application note provides a comprehensive overview of the solubility of this compound in DMSO and other common laboratory solvents, detailed protocols for its use in cell-based assays, and a visual representation of its impact on cellular signaling pathways.

Solubility of this compound

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in various organic solvents.[3] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. The solubility data from various suppliers is summarized in the table below for easy comparison. It is recommended to use anhydrous DMSO to prevent hydrolysis of the compound.

SolventSolubility (mg/mL)Molar Equivalent (mM)Source
Dimethyl sulfoxide (DMSO)~371~773.5Sigma-Aldrich[2]
~20~41.7Cayman Chemical[3], TargetMol[4]
Soluble to 10 mM10R&D Systems[5]
Dimethylformamide (DMF)~492~1025.8Sigma-Aldrich[2]
~30~62.5Cayman Chemical[3]
Ethanol~35~73Sigma-Aldrich[2]
~20~41.7Cayman Chemical[3]
Acetone~10~20.8Sigma-Aldrich[2]
WaterEssentially insoluble-Sigma-Aldrich[2]

Molecular Weight of this compound: 479.61 g/mol

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-warm the vial of this compound to room temperature before opening to minimize condensation.

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.796 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound solid. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.[5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Solutions in DMSO are stable for at least one month at -20°C.[6]

Preparation of Working Solution for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • The working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. The following formula can be used:

    • V₁ = (C₂ * V₂) / C₁

    • Where:

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (e.g., 10 mM)

      • V₂ = Final volume of working solution (e.g., 10 mL)

      • C₂ = Desired final concentration of working solution (e.g., 10 µM)

  • Serially dilute the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 10 µL of the stock solution to 9.99 mL of culture medium).

  • Mix the working solution gently by inverting the tube or pipetting up and down.

  • Add the working solution to your cell cultures. Remember to include a vehicle control (culture medium with the same final concentration of DMSO as the treated samples).

Protocol for a Scratch (Wound Healing) Assay

This assay is used to assess cell migration.

Materials:

  • Confluent cell monolayer in a multi-well plate (e.g., 24-well plate)

  • Sterile pipette tip (p200 or p1000) or a specialized wound healing tool

  • This compound working solutions at various concentrations

  • Vehicle control (medium with DMSO)

  • Microscope with a camera

Procedure:

  • Create a wound: Gently scratch a straight line across the center of the confluent cell monolayer with a sterile pipette tip.

  • Wash: Carefully wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.

  • Treat: Replace the PBS with fresh culture medium containing the desired concentrations of this compound or the vehicle control.

  • Image (Time 0): Immediately capture images of the wounds in each well. Mark the position to ensure the same field of view is imaged at later time points.

  • Incubate: Return the plate to the incubator (37°C, 5% CO₂).

  • Image (Time X): Capture images of the wounds at regular intervals (e.g., 6, 12, 24 hours).

  • Analyze: Measure the width or area of the wound at each time point for each condition. The inhibition of cell migration will be evident by a slower rate of wound closure in the this compound-treated wells compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

The primary molecular target of this compound is actin. By binding to the fast-growing (barbed) end of F-actin, it prevents the addition of G-actin monomers, thereby inhibiting filament elongation.[2] This disruption of the actin cytoskeleton has profound effects on numerous cellular processes.

CytochalasinB_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_actin Actin Dynamics CytoB This compound BarbedEnd Barbed (+) End Elongation CytoB->BarbedEnd Inhibits CellMotility Cell Motility / Migration Cytokinesis Cytokinesis Phagocytosis Phagocytosis CellShape Maintenance of Cell Shape GlucoseTransport Glucose Transport G_Actin G-Actin (Monomers) G_Actin->BarbedEnd Polymerization F_Actin F-Actin (Filaments) Actin_Network Actin Cytoskeleton Network F_Actin->Actin_Network BarbedEnd->F_Actin Actin_Network->CellMotility Required for Actin_Network->Cytokinesis Required for Actin_Network->Phagocytosis Required for Actin_Network->CellShape Required for Actin_Network->GlucoseTransport Affects

Caption: Mechanism of this compound Action.

The diagram above illustrates how this compound inhibits actin polymerization at the barbed end of F-actin, leading to the disruption of the actin cytoskeleton and subsequent effects on various cellular functions.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a cell-based assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Analysis Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Prep_Working Prepare Working Solutions (Dilute stock in culture medium) Prep_Stock->Prep_Working Prep_Cells Seed and Culture Cells to Desired Confluency Add_Treatment Treat Cells with this compound and Vehicle Control Prep_Cells->Add_Treatment Prep_Working->Add_Treatment Incubate Incubate for a Defined Period Add_Treatment->Incubate Acquire_Data Acquire Data (e.g., Microscopy, Plate Reader) Incubate->Acquire_Data Analyze_Data Analyze and Interpret Results Acquire_Data->Analyze_Data

Caption: General Experimental Workflow.

This workflow provides a logical sequence of steps for conducting experiments with this compound, from solution preparation to data analysis.

Conclusion

This compound remains a powerful tool for investigating the role of the actin cytoskeleton in a multitude of cellular processes. A thorough understanding of its solubility and proper handling, as outlined in these protocols, is crucial for obtaining reliable and reproducible experimental results. The provided information and visualizations serve as a valuable resource for researchers utilizing this compound in their studies.

References

Cytochalasin B: Solubility, Application Notes, and Protocols for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by various fungi that has become an indispensable tool in cell biology and drug development.[1] Its primary mechanism of action involves the disruption of actin polymerization, a fundamental process governing cell shape, motility, division, and intracellular transport.[1] By binding to the barbed end of actin filaments, this compound effectively inhibits the addition of new actin monomers, leading to a cascade of downstream cellular effects.[2] This application note provides a comprehensive overview of the solubility of this compound in DMSO and other common laboratory solvents, detailed protocols for its use in cell-based assays, and a visual representation of its impact on cellular signaling pathways.

Solubility of this compound

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in various organic solvents.[3] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. The solubility data from various suppliers is summarized in the table below for easy comparison. It is recommended to use anhydrous DMSO to prevent hydrolysis of the compound.

SolventSolubility (mg/mL)Molar Equivalent (mM)Source
Dimethyl sulfoxide (DMSO)~371~773.5Sigma-Aldrich[2]
~20~41.7Cayman Chemical[3], TargetMol[4]
Soluble to 10 mM10R&D Systems[5]
Dimethylformamide (DMF)~492~1025.8Sigma-Aldrich[2]
~30~62.5Cayman Chemical[3]
Ethanol~35~73Sigma-Aldrich[2]
~20~41.7Cayman Chemical[3]
Acetone~10~20.8Sigma-Aldrich[2]
WaterEssentially insoluble-Sigma-Aldrich[2]

Molecular Weight of this compound: 479.61 g/mol

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-warm the vial of this compound to room temperature before opening to minimize condensation.

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.796 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound solid. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.[5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Solutions in DMSO are stable for at least one month at -20°C.[6]

Preparation of Working Solution for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • The working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. The following formula can be used:

    • V₁ = (C₂ * V₂) / C₁

    • Where:

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (e.g., 10 mM)

      • V₂ = Final volume of working solution (e.g., 10 mL)

      • C₂ = Desired final concentration of working solution (e.g., 10 µM)

  • Serially dilute the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 10 µL of the stock solution to 9.99 mL of culture medium).

  • Mix the working solution gently by inverting the tube or pipetting up and down.

  • Add the working solution to your cell cultures. Remember to include a vehicle control (culture medium with the same final concentration of DMSO as the treated samples).

Protocol for a Scratch (Wound Healing) Assay

This assay is used to assess cell migration.

Materials:

  • Confluent cell monolayer in a multi-well plate (e.g., 24-well plate)

  • Sterile pipette tip (p200 or p1000) or a specialized wound healing tool

  • This compound working solutions at various concentrations

  • Vehicle control (medium with DMSO)

  • Microscope with a camera

Procedure:

  • Create a wound: Gently scratch a straight line across the center of the confluent cell monolayer with a sterile pipette tip.

  • Wash: Carefully wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.

  • Treat: Replace the PBS with fresh culture medium containing the desired concentrations of this compound or the vehicle control.

  • Image (Time 0): Immediately capture images of the wounds in each well. Mark the position to ensure the same field of view is imaged at later time points.

  • Incubate: Return the plate to the incubator (37°C, 5% CO₂).

  • Image (Time X): Capture images of the wounds at regular intervals (e.g., 6, 12, 24 hours).

  • Analyze: Measure the width or area of the wound at each time point for each condition. The inhibition of cell migration will be evident by a slower rate of wound closure in the this compound-treated wells compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

The primary molecular target of this compound is actin. By binding to the fast-growing (barbed) end of F-actin, it prevents the addition of G-actin monomers, thereby inhibiting filament elongation.[2] This disruption of the actin cytoskeleton has profound effects on numerous cellular processes.

CytochalasinB_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_actin Actin Dynamics CytoB This compound BarbedEnd Barbed (+) End Elongation CytoB->BarbedEnd Inhibits CellMotility Cell Motility / Migration Cytokinesis Cytokinesis Phagocytosis Phagocytosis CellShape Maintenance of Cell Shape GlucoseTransport Glucose Transport G_Actin G-Actin (Monomers) G_Actin->BarbedEnd Polymerization F_Actin F-Actin (Filaments) Actin_Network Actin Cytoskeleton Network F_Actin->Actin_Network BarbedEnd->F_Actin Actin_Network->CellMotility Required for Actin_Network->Cytokinesis Required for Actin_Network->Phagocytosis Required for Actin_Network->CellShape Required for Actin_Network->GlucoseTransport Affects

Caption: Mechanism of this compound Action.

The diagram above illustrates how this compound inhibits actin polymerization at the barbed end of F-actin, leading to the disruption of the actin cytoskeleton and subsequent effects on various cellular functions.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a cell-based assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Analysis Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Prep_Working Prepare Working Solutions (Dilute stock in culture medium) Prep_Stock->Prep_Working Prep_Cells Seed and Culture Cells to Desired Confluency Add_Treatment Treat Cells with this compound and Vehicle Control Prep_Cells->Add_Treatment Prep_Working->Add_Treatment Incubate Incubate for a Defined Period Add_Treatment->Incubate Acquire_Data Acquire Data (e.g., Microscopy, Plate Reader) Incubate->Acquire_Data Analyze_Data Analyze and Interpret Results Acquire_Data->Analyze_Data

Caption: General Experimental Workflow.

This workflow provides a logical sequence of steps for conducting experiments with this compound, from solution preparation to data analysis.

Conclusion

This compound remains a powerful tool for investigating the role of the actin cytoskeleton in a multitude of cellular processes. A thorough understanding of its solubility and proper handling, as outlined in these protocols, is crucial for obtaining reliable and reproducible experimental results. The provided information and visualizations serve as a valuable resource for researchers utilizing this compound in their studies.

References

Cytochalasin B in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly vital tools in biological research and drug discovery, offering a more physiologically relevant environment compared to traditional 2D cell culture.[1] The actin cytoskeleton is a key regulator of cell shape, migration, and signaling, making it a critical component in the complex architecture of 3D models.[2][3] Cytochalasin B is a cell-permeable mycotoxin that disrupts actin filament polymerization by binding to the barbed end of F-actin.[4] This property makes it a valuable tool for investigating the role of the actin cytoskeleton in various cellular processes within 3D cultures, including cell migration, invasion, and mechanotransduction. These application notes provide detailed protocols for the use of this compound in 3D cell culture models, along with quantitative data on its effects and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound inhibits actin polymerization by capping the fast-growing (barbed) end of actin filaments. This action prevents the addition of new actin monomers to the filament, leading to a net depolymerization and disruption of the actin cytoskeleton. This disruption affects numerous cellular functions that are dependent on a dynamic actin network, such as cell motility, maintenance of cell shape, and cytokinesis.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cell types in both 2D and 3D culture models. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell type and specific experimental conditions.

Table 1: Effective Concentrations of this compound in Different Cell Models

Cell TypeCulture ModelConcentration RangeObserved EffectReference
Human Adipose-Derived Stem Cells (hASCs)2D Monolayer0.1 - 10 µMDose-dependent influence on metabolism, proliferation, and morphology
Human Wharton's Jelly Mesenchymal Stem Cells (hWJ-MSCs)2D Monolayer0.1 - 3 µMDose-dependent reduction in cell number and proliferation
HeLa Human Cervical Carcinoma Cells2D Monolayer7.9 µM (IC50)Significant cytotoxicity and inhibition of cell proliferation
MDCK I Cysts3D Matrigel10 µg/mlToxic effects and disruption of actin
EMT6 Spheroids3D SpheroidsNot specifiedInhibition of cell adhesion and internal migration

Table 2: Effects of this compound on Cell Viability and Proliferation

Cell TypeConcentrationTreatment DurationEffect on Viability/ProliferationReference
Human Adipose-Derived Stem Cells (hASCs)0.1 - 10 µM24 hoursDose-dependent decrease in metabolism and proliferation
Human Wharton's Jelly Mesenchymal Stem Cells (hWJ-MSCs)0.1 - 3 µM24 and 72 hoursDose-dependent reduction in the number of living cells and BrdU incorporation
A549 and H1299 Lung Cancer Cells10 µM24 hoursSignificant reduction in plating efficiency
HeLa Human Cervical Carcinoma Cells7.9 µM (IC50)Not specifiedSignificant cytotoxicity

Experimental Protocols

Here we provide detailed protocols for key experiments involving the use of this compound in 3D cell culture models.

Protocol 1: Spheroid Formation and this compound Treatment

This protocol describes the formation of spheroids using the liquid overlay technique and subsequent treatment with this compound to assess its impact on spheroid integrity and cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well ultra-low attachment round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Live/Dead cell imaging kit

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Seeding: Resuspend the cell pellet in complete medium and perform a cell count. Dilute the cell suspension to the desired concentration for spheroid formation (e.g., 1,000-10,000 cells/well). Seed the cells into a 96-well ultra-low attachment plate.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours to allow for spheroid formation.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Carefully remove half of the medium from each well containing spheroids and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the treated spheroids for the desired duration (e.g., 24, 48, or 72 hours).

  • Analysis:

    • Morphology: Observe and document changes in spheroid morphology (e.g., compaction, disintegration) using a brightfield microscope.

    • Viability: Assess cell viability using a live/dead imaging kit according to the manufacturer's protocol. Image the spheroids using a fluorescence microscope.

Protocol 2: 3D Invasion Assay in Matrigel™ with this compound

This protocol details a method to evaluate the effect of this compound on the invasion of cells from a spheroid embedded in an extracellular matrix.

Materials:

  • Pre-formed spheroids (from Protocol 1)

  • Matrigel™ or other basement membrane extract, thawed on ice

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Pre-chilled pipette tips and microcentrifuge tubes

  • Culture plates (e.g., 24-well or 96-well)

  • Confocal microscope

Procedure:

  • Embedding Spheroids: Gently transfer the pre-formed spheroids into a pre-chilled microcentrifuge tube. Carefully remove the supernatant.

  • Resuspend the spheroids in the desired concentration of cold Matrigel™.

  • Pipette the spheroid-Matrigel™ suspension into the center of the wells of a new culture plate.

  • Allow the Matrigel™ to solidify by incubating the plate at 37°C for 30-60 minutes.

  • Treatment: Once the Matrigel™ has solidified, add complete medium containing the desired concentrations of this compound or vehicle control to each well.

  • Incubation: Incubate the plate for a period that allows for observable invasion in the control group (e.g., 24-72 hours).

  • Staining and Imaging:

    • Fix the spheroids and invading cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer.

    • Stain the F-actin with fluorescently labeled phalloidin (B8060827) and the nuclei with DAPI.

    • Image the spheroids and the invading cells using a confocal microscope.

  • Analysis: Quantify the extent of cell invasion by measuring the area or the maximum distance of cell migration from the core of the spheroid.

Visualizations

Signaling Pathway Disruption by this compound

cluster_0 This compound Action cluster_1 Cellular Processes cytoB This compound actin F-Actin Barbed End cytoB->actin Binds to polymerization Actin Polymerization actin->polymerization Inhibits cytoskeleton Actin Cytoskeleton Integrity polymerization->cytoskeleton migration Cell Migration & Invasion cytoskeleton->migration shape Cell Shape Maintenance cytoskeleton->shape division Cytokinesis cytoskeleton->division

Caption: this compound inhibits actin polymerization, affecting key cellular functions.

Experimental Workflow: 3D Invasion Assay

cluster_workflow 3D Invasion Assay Workflow start Start: Form Spheroids embed Embed Spheroids in Matrigel™ start->embed treat Treat with this compound / Vehicle embed->treat incubate Incubate (24-72h) treat->incubate stain Fix, Permeabilize, and Stain (Phalloidin/DAPI) incubate->stain image Image with Confocal Microscope stain->image analyze Analyze Invasion Area/Distance image->analyze end End: Quantify Results analyze->end cluster_effects This compound Effects on Spheroids cytoB This compound Treatment actin_disruption Actin Cytoskeleton Disruption cytoB->actin_disruption adhesion Decreased Cell-Cell and Cell-Matrix Adhesion actin_disruption->adhesion migration_inhibition Inhibition of Collective Cell Migration actin_disruption->migration_inhibition spheroid_integrity Loss of Spheroid Compaction/Integrity adhesion->spheroid_integrity

References

Cytochalasin B in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly vital tools in biological research and drug discovery, offering a more physiologically relevant environment compared to traditional 2D cell culture.[1] The actin cytoskeleton is a key regulator of cell shape, migration, and signaling, making it a critical component in the complex architecture of 3D models.[2][3] Cytochalasin B is a cell-permeable mycotoxin that disrupts actin filament polymerization by binding to the barbed end of F-actin.[4] This property makes it a valuable tool for investigating the role of the actin cytoskeleton in various cellular processes within 3D cultures, including cell migration, invasion, and mechanotransduction. These application notes provide detailed protocols for the use of this compound in 3D cell culture models, along with quantitative data on its effects and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound inhibits actin polymerization by capping the fast-growing (barbed) end of actin filaments. This action prevents the addition of new actin monomers to the filament, leading to a net depolymerization and disruption of the actin cytoskeleton. This disruption affects numerous cellular functions that are dependent on a dynamic actin network, such as cell motility, maintenance of cell shape, and cytokinesis.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cell types in both 2D and 3D culture models. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell type and specific experimental conditions.

Table 1: Effective Concentrations of this compound in Different Cell Models

Cell TypeCulture ModelConcentration RangeObserved EffectReference
Human Adipose-Derived Stem Cells (hASCs)2D Monolayer0.1 - 10 µMDose-dependent influence on metabolism, proliferation, and morphology
Human Wharton's Jelly Mesenchymal Stem Cells (hWJ-MSCs)2D Monolayer0.1 - 3 µMDose-dependent reduction in cell number and proliferation
HeLa Human Cervical Carcinoma Cells2D Monolayer7.9 µM (IC50)Significant cytotoxicity and inhibition of cell proliferation
MDCK I Cysts3D Matrigel10 µg/mlToxic effects and disruption of actin
EMT6 Spheroids3D SpheroidsNot specifiedInhibition of cell adhesion and internal migration

Table 2: Effects of this compound on Cell Viability and Proliferation

Cell TypeConcentrationTreatment DurationEffect on Viability/ProliferationReference
Human Adipose-Derived Stem Cells (hASCs)0.1 - 10 µM24 hoursDose-dependent decrease in metabolism and proliferation
Human Wharton's Jelly Mesenchymal Stem Cells (hWJ-MSCs)0.1 - 3 µM24 and 72 hoursDose-dependent reduction in the number of living cells and BrdU incorporation
A549 and H1299 Lung Cancer Cells10 µM24 hoursSignificant reduction in plating efficiency
HeLa Human Cervical Carcinoma Cells7.9 µM (IC50)Not specifiedSignificant cytotoxicity

Experimental Protocols

Here we provide detailed protocols for key experiments involving the use of this compound in 3D cell culture models.

Protocol 1: Spheroid Formation and this compound Treatment

This protocol describes the formation of spheroids using the liquid overlay technique and subsequent treatment with this compound to assess its impact on spheroid integrity and cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well ultra-low attachment round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Live/Dead cell imaging kit

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Seeding: Resuspend the cell pellet in complete medium and perform a cell count. Dilute the cell suspension to the desired concentration for spheroid formation (e.g., 1,000-10,000 cells/well). Seed the cells into a 96-well ultra-low attachment plate.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours to allow for spheroid formation.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Carefully remove half of the medium from each well containing spheroids and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the treated spheroids for the desired duration (e.g., 24, 48, or 72 hours).

  • Analysis:

    • Morphology: Observe and document changes in spheroid morphology (e.g., compaction, disintegration) using a brightfield microscope.

    • Viability: Assess cell viability using a live/dead imaging kit according to the manufacturer's protocol. Image the spheroids using a fluorescence microscope.

Protocol 2: 3D Invasion Assay in Matrigel™ with this compound

This protocol details a method to evaluate the effect of this compound on the invasion of cells from a spheroid embedded in an extracellular matrix.

Materials:

  • Pre-formed spheroids (from Protocol 1)

  • Matrigel™ or other basement membrane extract, thawed on ice

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Pre-chilled pipette tips and microcentrifuge tubes

  • Culture plates (e.g., 24-well or 96-well)

  • Confocal microscope

Procedure:

  • Embedding Spheroids: Gently transfer the pre-formed spheroids into a pre-chilled microcentrifuge tube. Carefully remove the supernatant.

  • Resuspend the spheroids in the desired concentration of cold Matrigel™.

  • Pipette the spheroid-Matrigel™ suspension into the center of the wells of a new culture plate.

  • Allow the Matrigel™ to solidify by incubating the plate at 37°C for 30-60 minutes.

  • Treatment: Once the Matrigel™ has solidified, add complete medium containing the desired concentrations of this compound or vehicle control to each well.

  • Incubation: Incubate the plate for a period that allows for observable invasion in the control group (e.g., 24-72 hours).

  • Staining and Imaging:

    • Fix the spheroids and invading cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer.

    • Stain the F-actin with fluorescently labeled phalloidin (B8060827) and the nuclei with DAPI.

    • Image the spheroids and the invading cells using a confocal microscope.

  • Analysis: Quantify the extent of cell invasion by measuring the area or the maximum distance of cell migration from the core of the spheroid.

Visualizations

Signaling Pathway Disruption by this compound

cluster_0 This compound Action cluster_1 Cellular Processes cytoB This compound actin F-Actin Barbed End cytoB->actin Binds to polymerization Actin Polymerization actin->polymerization Inhibits cytoskeleton Actin Cytoskeleton Integrity polymerization->cytoskeleton migration Cell Migration & Invasion cytoskeleton->migration shape Cell Shape Maintenance cytoskeleton->shape division Cytokinesis cytoskeleton->division

Caption: this compound inhibits actin polymerization, affecting key cellular functions.

Experimental Workflow: 3D Invasion Assay

cluster_workflow 3D Invasion Assay Workflow start Start: Form Spheroids embed Embed Spheroids in Matrigel™ start->embed treat Treat with this compound / Vehicle embed->treat incubate Incubate (24-72h) treat->incubate stain Fix, Permeabilize, and Stain (Phalloidin/DAPI) incubate->stain image Image with Confocal Microscope stain->image analyze Analyze Invasion Area/Distance image->analyze end End: Quantify Results analyze->end cluster_effects This compound Effects on Spheroids cytoB This compound Treatment actin_disruption Actin Cytoskeleton Disruption cytoB->actin_disruption adhesion Decreased Cell-Cell and Cell-Matrix Adhesion actin_disruption->adhesion migration_inhibition Inhibition of Collective Cell Migration actin_disruption->migration_inhibition spheroid_integrity Loss of Spheroid Compaction/Integrity adhesion->spheroid_integrity

References

Cytochalasin B in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly vital tools in biological research and drug discovery, offering a more physiologically relevant environment compared to traditional 2D cell culture.[1] The actin cytoskeleton is a key regulator of cell shape, migration, and signaling, making it a critical component in the complex architecture of 3D models.[2][3] Cytochalasin B is a cell-permeable mycotoxin that disrupts actin filament polymerization by binding to the barbed end of F-actin.[4] This property makes it a valuable tool for investigating the role of the actin cytoskeleton in various cellular processes within 3D cultures, including cell migration, invasion, and mechanotransduction. These application notes provide detailed protocols for the use of this compound in 3D cell culture models, along with quantitative data on its effects and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound inhibits actin polymerization by capping the fast-growing (barbed) end of actin filaments. This action prevents the addition of new actin monomers to the filament, leading to a net depolymerization and disruption of the actin cytoskeleton. This disruption affects numerous cellular functions that are dependent on a dynamic actin network, such as cell motility, maintenance of cell shape, and cytokinesis.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cell types in both 2D and 3D culture models. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell type and specific experimental conditions.

Table 1: Effective Concentrations of this compound in Different Cell Models

Cell TypeCulture ModelConcentration RangeObserved EffectReference
Human Adipose-Derived Stem Cells (hASCs)2D Monolayer0.1 - 10 µMDose-dependent influence on metabolism, proliferation, and morphology
Human Wharton's Jelly Mesenchymal Stem Cells (hWJ-MSCs)2D Monolayer0.1 - 3 µMDose-dependent reduction in cell number and proliferation
HeLa Human Cervical Carcinoma Cells2D Monolayer7.9 µM (IC50)Significant cytotoxicity and inhibition of cell proliferation
MDCK I Cysts3D Matrigel10 µg/mlToxic effects and disruption of actin
EMT6 Spheroids3D SpheroidsNot specifiedInhibition of cell adhesion and internal migration

Table 2: Effects of this compound on Cell Viability and Proliferation

Cell TypeConcentrationTreatment DurationEffect on Viability/ProliferationReference
Human Adipose-Derived Stem Cells (hASCs)0.1 - 10 µM24 hoursDose-dependent decrease in metabolism and proliferation
Human Wharton's Jelly Mesenchymal Stem Cells (hWJ-MSCs)0.1 - 3 µM24 and 72 hoursDose-dependent reduction in the number of living cells and BrdU incorporation
A549 and H1299 Lung Cancer Cells10 µM24 hoursSignificant reduction in plating efficiency
HeLa Human Cervical Carcinoma Cells7.9 µM (IC50)Not specifiedSignificant cytotoxicity

Experimental Protocols

Here we provide detailed protocols for key experiments involving the use of this compound in 3D cell culture models.

Protocol 1: Spheroid Formation and this compound Treatment

This protocol describes the formation of spheroids using the liquid overlay technique and subsequent treatment with this compound to assess its impact on spheroid integrity and cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well ultra-low attachment round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Live/Dead cell imaging kit

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Seeding: Resuspend the cell pellet in complete medium and perform a cell count. Dilute the cell suspension to the desired concentration for spheroid formation (e.g., 1,000-10,000 cells/well). Seed the cells into a 96-well ultra-low attachment plate.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours to allow for spheroid formation.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Carefully remove half of the medium from each well containing spheroids and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the treated spheroids for the desired duration (e.g., 24, 48, or 72 hours).

  • Analysis:

    • Morphology: Observe and document changes in spheroid morphology (e.g., compaction, disintegration) using a brightfield microscope.

    • Viability: Assess cell viability using a live/dead imaging kit according to the manufacturer's protocol. Image the spheroids using a fluorescence microscope.

Protocol 2: 3D Invasion Assay in Matrigel™ with this compound

This protocol details a method to evaluate the effect of this compound on the invasion of cells from a spheroid embedded in an extracellular matrix.

Materials:

  • Pre-formed spheroids (from Protocol 1)

  • Matrigel™ or other basement membrane extract, thawed on ice

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Pre-chilled pipette tips and microcentrifuge tubes

  • Culture plates (e.g., 24-well or 96-well)

  • Confocal microscope

Procedure:

  • Embedding Spheroids: Gently transfer the pre-formed spheroids into a pre-chilled microcentrifuge tube. Carefully remove the supernatant.

  • Resuspend the spheroids in the desired concentration of cold Matrigel™.

  • Pipette the spheroid-Matrigel™ suspension into the center of the wells of a new culture plate.

  • Allow the Matrigel™ to solidify by incubating the plate at 37°C for 30-60 minutes.

  • Treatment: Once the Matrigel™ has solidified, add complete medium containing the desired concentrations of this compound or vehicle control to each well.

  • Incubation: Incubate the plate for a period that allows for observable invasion in the control group (e.g., 24-72 hours).

  • Staining and Imaging:

    • Fix the spheroids and invading cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer.

    • Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.

    • Image the spheroids and the invading cells using a confocal microscope.

  • Analysis: Quantify the extent of cell invasion by measuring the area or the maximum distance of cell migration from the core of the spheroid.

Visualizations

Signaling Pathway Disruption by this compound

cluster_0 This compound Action cluster_1 Cellular Processes cytoB This compound actin F-Actin Barbed End cytoB->actin Binds to polymerization Actin Polymerization actin->polymerization Inhibits cytoskeleton Actin Cytoskeleton Integrity polymerization->cytoskeleton migration Cell Migration & Invasion cytoskeleton->migration shape Cell Shape Maintenance cytoskeleton->shape division Cytokinesis cytoskeleton->division

Caption: this compound inhibits actin polymerization, affecting key cellular functions.

Experimental Workflow: 3D Invasion Assay

cluster_workflow 3D Invasion Assay Workflow start Start: Form Spheroids embed Embed Spheroids in Matrigel™ start->embed treat Treat with this compound / Vehicle embed->treat incubate Incubate (24-72h) treat->incubate stain Fix, Permeabilize, and Stain (Phalloidin/DAPI) incubate->stain image Image with Confocal Microscope stain->image analyze Analyze Invasion Area/Distance image->analyze end End: Quantify Results analyze->end cluster_effects This compound Effects on Spheroids cytoB This compound Treatment actin_disruption Actin Cytoskeleton Disruption cytoB->actin_disruption adhesion Decreased Cell-Cell and Cell-Matrix Adhesion actin_disruption->adhesion migration_inhibition Inhibition of Collective Cell Migration actin_disruption->migration_inhibition spheroid_integrity Loss of Spheroid Compaction/Integrity adhesion->spheroid_integrity

References

Troubleshooting & Optimization

Cytochalasin B Experimental Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when using Cytochalasin B.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing unexpected morphological changes or death at concentrations that are reported to be effective. What could be the cause?

A1: This issue can arise from several factors:

  • High Solvent Concentration: this compound is often dissolved in solvents like DMSO or ethanol (B145695).[1][2][3] High final concentrations of these solvents in your cell culture medium can be toxic. It is recommended that the final DMSO concentration should not exceed 0.1%.[4]

  • Off-Target Effects: this compound is a known inhibitor of glucose transport, which can lead to cytotoxicity, especially in glucose-dependent cell lines or in experiments with long incubation times.[5][6][7]

  • Compound Purity and Stability: The purity of your this compound can affect its potency. Additionally, improper storage can lead to degradation. This compound solutions in DMSO are stable for extended periods when stored correctly.[3] One study suggests that this compound dissolved in DMSO shows no decrease in potency even after 3 years if stored at +4°C.[3]

Troubleshooting Steps:

  • Verify Solvent Concentration: Calculate the final concentration of the solvent in your media and ensure it is below toxic levels for your specific cell line.

  • Run a Solvent Control: Include a control group treated with the same final concentration of the solvent alone.

  • Assess Compound Integrity: If possible, verify the purity of your this compound. Ensure it has been stored correctly at -20°C and protected from light if it's a related compound like Cytochalasin A, C, D, or E.[8] this compound solid is considered photostable.[8]

  • Consider Off-Target Effects: If you suspect glucose transport inhibition is the issue, consider the mitigation strategies outlined in Q3.

Q2: I am not observing the expected inhibitory effect on actin polymerization or cell motility. What should I check?

A2: A lack of effect could be due to the following:

  • Suboptimal Concentration: The effective concentration of this compound is highly cell-type and assay-dependent, ranging from nanomolar to micromolar concentrations.[9][10] In vitro studies have shown effects at 30 μM, while in vivo, 2 μM can be sufficient.[5]

  • Incorrect Preparation of Stock Solutions: this compound has limited solubility in aqueous solutions.[1] It is crucial to first dissolve it in an appropriate organic solvent like DMSO, DMF, or ethanol before further dilution in aqueous buffers.[1]

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions might lead to reduced activity. For instance, storing aqueous solutions of this compound for more than a day is not recommended.[1]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Titrate this compound across a range of concentrations to determine the optimal effective concentration for your specific experimental setup.

  • Review Solution Preparation: Ensure you are following the correct procedure for dissolving and diluting this compound. Sonication may be recommended to aid dissolution in some solvents.[2]

  • Prepare Fresh Solutions: Use a freshly prepared stock solution or a new aliquot that has been stored correctly at -20°C.[1][2][4][8][11]

Q3: How can I be sure that my observed phenotype is a direct result of actin cytoskeleton disruption and not an off-target effect like glucose transport inhibition?

A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation.

  • Primary Off-Target Effect: The most well-documented off-target effect of this compound is the inhibition of glucose transport.[5][6][7] This can have significant secondary metabolic consequences.

Strategies for Experimental Control:

  • Use Control Compounds:

    • Dihydrothis compound: This is an excellent negative control as it disrupts the actin cytoskeleton but has little to no effect on glucose transport.[4][7]

    • Cytochalasin D: This analog is a more potent inhibitor of actin polymerization than this compound and has a less pronounced effect on glucose transport.[7]

  • Employ Alternative Actin Inhibitors: Using inhibitors with different mechanisms of action, such as Latrunculins (which sequester actin monomers), can help confirm that the observed phenotype is indeed due to actin disruption.[7]

  • Perform Rescue Experiments: If feasible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.[7]

  • Titrate to the Lowest Effective Concentration: Use the minimum concentration of this compound that produces the desired effect on the actin-dependent process you are studying to minimize the risk of off-target effects.[7]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)~492 mg/mL[3][8]
Dimethyl sulfoxide (B87167) (DMSO)~371 mg/mL[3][8]
Ethanol~35 mg/mL[3][8]
Acetone~10 mg/mL[3][8]
DMF:PBS (pH 7.2) (1:20)~0.05 mg/mL[1]

Table 2: Effective Concentrations of this compound in Various Applications

ApplicationCell Type/SystemEffective ConcentrationReference
Inhibition of Actin Polymerization (in vitro)Actin filament solution30 µM[5]
Inhibition of Actin Polymerization (in vivo)Living cells2 µM[5]
Inhibition of Apoptotic Body FormationHL-60 cells10 µM[4]
Cytokinesis-Block Micronucleus AssayHuman Lymphocytes3-6 µg/mL[12][13]
Inhibition of Cell Motility3T3 Fibroblasts0.1 - 1.0 µM[14]
Disruption of Actin FilamentsHuman Adipose-Derived Stem Cells0.1 - 10 µM[15]

Experimental Protocols

Protocol 1: General Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound in a fume hood, as it is considered highly toxic.[4][8]

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex or sonicate the solution until the this compound is completely dissolved.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[4][8] The product is stable for at least two years when stored at -20°C.[4]

Protocol 2: Cytokinesis-Block Micronucleus (CBMN) Assay

This protocol is a generalized example based on literature.[12][13]

  • Cell Culture: Culture human lymphocytes in appropriate medium.

  • Mitogen Stimulation: Stimulate cell division with a mitogen like Phytohemagglutinin (PHA).

  • Addition of this compound: After approximately 44 hours of incubation, add this compound to a final concentration of 3-6 µg/mL to block cytokinesis.

  • Incubation: Incubate the cells for another 24-28 hours.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a cold hypotonic solution (e.g., 0.56% KCl) to swell the cells.

  • Fixation: Fix the cells using a suitable fixative (e.g., methanol:acetic acid).

  • Slide Preparation and Staining: Drop the fixed cells onto clean microscope slides, allow them to air dry, and then stain with a dye like Giemsa.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

Visualizations

G This compound Mechanism of Action cluster_actin Actin Dynamics cluster_effects Cellular Effects G-actin G-actin F-actin_barbed F-actin (Barbed End) G-actin->F-actin_barbed Polymerization (Fast) F-actin_pointed F-actin (Pointed End) G-actin->F-actin_pointed Polymerization (Slow) Disrupted Cytoskeleton Disrupted Cytoskeleton F-actin_barbed->Disrupted Cytoskeleton This compound This compound This compound->F-actin_barbed Binds and blocks monomer addition Inhibited Cell Motility Inhibited Cell Motility Disrupted Cytoskeleton->Inhibited Cell Motility Blocked Cytokinesis Blocked Cytokinesis Disrupted Cytoskeleton->Blocked Cytokinesis

Caption: Mechanism of this compound on actin polymerization.

G Troubleshooting Experimental Variability Start Start Problem Unexpected Variability? Start->Problem Check_Concentration Verify Drug & Solvent Concentrations Problem->Check_Concentration Yes End End Problem->End No Check_Controls Review Controls (Solvent, Negative Compound) Check_Concentration->Check_Controls Check_Preparation Assess Stock Solution (Age, Storage, Solubility) Check_Controls->Check_Preparation Check_Off_Target Consider Off-Target Effects (e.g., Glucose Transport) Check_Preparation->Check_Off_Target Redesign_Experiment Redesign Experiment (Dose-response, Alt. Inhibitor) Check_Off_Target->Redesign_Experiment Redesign_Experiment->End

Caption: A logical workflow for troubleshooting this compound experiments.

G Experimental Workflow: CBMN Assay Start Start: Lymphocyte Culture Stimulate Stimulate with Mitogen (e.g., PHA) Start->Stimulate Add_CytoB Add this compound (44h post-stimulation) Stimulate->Add_CytoB Incubate Incubate for 24-28h Add_CytoB->Incubate Harvest Harvest Cells Incubate->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fix Fix Cells Hypotonic->Fix Stain Prepare Slides & Stain Fix->Stain Analyze Analyze Binucleated Cells for Micronuclei Stain->Analyze

Caption: Workflow for the Cytokinesis-Block Micronucleus (CBMN) assay.

References

Cytochalasin B Experimental Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when using Cytochalasin B.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing unexpected morphological changes or death at concentrations that are reported to be effective. What could be the cause?

A1: This issue can arise from several factors:

  • High Solvent Concentration: this compound is often dissolved in solvents like DMSO or ethanol (B145695).[1][2][3] High final concentrations of these solvents in your cell culture medium can be toxic. It is recommended that the final DMSO concentration should not exceed 0.1%.[4]

  • Off-Target Effects: this compound is a known inhibitor of glucose transport, which can lead to cytotoxicity, especially in glucose-dependent cell lines or in experiments with long incubation times.[5][6][7]

  • Compound Purity and Stability: The purity of your this compound can affect its potency. Additionally, improper storage can lead to degradation. This compound solutions in DMSO are stable for extended periods when stored correctly.[3] One study suggests that this compound dissolved in DMSO shows no decrease in potency even after 3 years if stored at +4°C.[3]

Troubleshooting Steps:

  • Verify Solvent Concentration: Calculate the final concentration of the solvent in your media and ensure it is below toxic levels for your specific cell line.

  • Run a Solvent Control: Include a control group treated with the same final concentration of the solvent alone.

  • Assess Compound Integrity: If possible, verify the purity of your this compound. Ensure it has been stored correctly at -20°C and protected from light if it's a related compound like Cytochalasin A, C, D, or E.[8] this compound solid is considered photostable.[8]

  • Consider Off-Target Effects: If you suspect glucose transport inhibition is the issue, consider the mitigation strategies outlined in Q3.

Q2: I am not observing the expected inhibitory effect on actin polymerization or cell motility. What should I check?

A2: A lack of effect could be due to the following:

  • Suboptimal Concentration: The effective concentration of this compound is highly cell-type and assay-dependent, ranging from nanomolar to micromolar concentrations.[9][10] In vitro studies have shown effects at 30 μM, while in vivo, 2 μM can be sufficient.[5]

  • Incorrect Preparation of Stock Solutions: this compound has limited solubility in aqueous solutions.[1] It is crucial to first dissolve it in an appropriate organic solvent like DMSO, DMF, or ethanol before further dilution in aqueous buffers.[1]

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions might lead to reduced activity. For instance, storing aqueous solutions of this compound for more than a day is not recommended.[1]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Titrate this compound across a range of concentrations to determine the optimal effective concentration for your specific experimental setup.

  • Review Solution Preparation: Ensure you are following the correct procedure for dissolving and diluting this compound. Sonication may be recommended to aid dissolution in some solvents.[2]

  • Prepare Fresh Solutions: Use a freshly prepared stock solution or a new aliquot that has been stored correctly at -20°C.[1][2][4][8][11]

Q3: How can I be sure that my observed phenotype is a direct result of actin cytoskeleton disruption and not an off-target effect like glucose transport inhibition?

A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation.

  • Primary Off-Target Effect: The most well-documented off-target effect of this compound is the inhibition of glucose transport.[5][6][7] This can have significant secondary metabolic consequences.

Strategies for Experimental Control:

  • Use Control Compounds:

    • Dihydrothis compound: This is an excellent negative control as it disrupts the actin cytoskeleton but has little to no effect on glucose transport.[4][7]

    • Cytochalasin D: This analog is a more potent inhibitor of actin polymerization than this compound and has a less pronounced effect on glucose transport.[7]

  • Employ Alternative Actin Inhibitors: Using inhibitors with different mechanisms of action, such as Latrunculins (which sequester actin monomers), can help confirm that the observed phenotype is indeed due to actin disruption.[7]

  • Perform Rescue Experiments: If feasible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.[7]

  • Titrate to the Lowest Effective Concentration: Use the minimum concentration of this compound that produces the desired effect on the actin-dependent process you are studying to minimize the risk of off-target effects.[7]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)~492 mg/mL[3][8]
Dimethyl sulfoxide (B87167) (DMSO)~371 mg/mL[3][8]
Ethanol~35 mg/mL[3][8]
Acetone~10 mg/mL[3][8]
DMF:PBS (pH 7.2) (1:20)~0.05 mg/mL[1]

Table 2: Effective Concentrations of this compound in Various Applications

ApplicationCell Type/SystemEffective ConcentrationReference
Inhibition of Actin Polymerization (in vitro)Actin filament solution30 µM[5]
Inhibition of Actin Polymerization (in vivo)Living cells2 µM[5]
Inhibition of Apoptotic Body FormationHL-60 cells10 µM[4]
Cytokinesis-Block Micronucleus AssayHuman Lymphocytes3-6 µg/mL[12][13]
Inhibition of Cell Motility3T3 Fibroblasts0.1 - 1.0 µM[14]
Disruption of Actin FilamentsHuman Adipose-Derived Stem Cells0.1 - 10 µM[15]

Experimental Protocols

Protocol 1: General Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound in a fume hood, as it is considered highly toxic.[4][8]

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex or sonicate the solution until the this compound is completely dissolved.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[4][8] The product is stable for at least two years when stored at -20°C.[4]

Protocol 2: Cytokinesis-Block Micronucleus (CBMN) Assay

This protocol is a generalized example based on literature.[12][13]

  • Cell Culture: Culture human lymphocytes in appropriate medium.

  • Mitogen Stimulation: Stimulate cell division with a mitogen like Phytohemagglutinin (PHA).

  • Addition of this compound: After approximately 44 hours of incubation, add this compound to a final concentration of 3-6 µg/mL to block cytokinesis.

  • Incubation: Incubate the cells for another 24-28 hours.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a cold hypotonic solution (e.g., 0.56% KCl) to swell the cells.

  • Fixation: Fix the cells using a suitable fixative (e.g., methanol:acetic acid).

  • Slide Preparation and Staining: Drop the fixed cells onto clean microscope slides, allow them to air dry, and then stain with a dye like Giemsa.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

Visualizations

G This compound Mechanism of Action cluster_actin Actin Dynamics cluster_effects Cellular Effects G-actin G-actin F-actin_barbed F-actin (Barbed End) G-actin->F-actin_barbed Polymerization (Fast) F-actin_pointed F-actin (Pointed End) G-actin->F-actin_pointed Polymerization (Slow) Disrupted Cytoskeleton Disrupted Cytoskeleton F-actin_barbed->Disrupted Cytoskeleton This compound This compound This compound->F-actin_barbed Binds and blocks monomer addition Inhibited Cell Motility Inhibited Cell Motility Disrupted Cytoskeleton->Inhibited Cell Motility Blocked Cytokinesis Blocked Cytokinesis Disrupted Cytoskeleton->Blocked Cytokinesis

Caption: Mechanism of this compound on actin polymerization.

G Troubleshooting Experimental Variability Start Start Problem Unexpected Variability? Start->Problem Check_Concentration Verify Drug & Solvent Concentrations Problem->Check_Concentration Yes End End Problem->End No Check_Controls Review Controls (Solvent, Negative Compound) Check_Concentration->Check_Controls Check_Preparation Assess Stock Solution (Age, Storage, Solubility) Check_Controls->Check_Preparation Check_Off_Target Consider Off-Target Effects (e.g., Glucose Transport) Check_Preparation->Check_Off_Target Redesign_Experiment Redesign Experiment (Dose-response, Alt. Inhibitor) Check_Off_Target->Redesign_Experiment Redesign_Experiment->End

Caption: A logical workflow for troubleshooting this compound experiments.

G Experimental Workflow: CBMN Assay Start Start: Lymphocyte Culture Stimulate Stimulate with Mitogen (e.g., PHA) Start->Stimulate Add_CytoB Add this compound (44h post-stimulation) Stimulate->Add_CytoB Incubate Incubate for 24-28h Add_CytoB->Incubate Harvest Harvest Cells Incubate->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fix Fix Cells Hypotonic->Fix Stain Prepare Slides & Stain Fix->Stain Analyze Analyze Binucleated Cells for Micronuclei Stain->Analyze

Caption: Workflow for the Cytokinesis-Block Micronucleus (CBMN) assay.

References

Cytochalasin B Experimental Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when using Cytochalasin B.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing unexpected morphological changes or death at concentrations that are reported to be effective. What could be the cause?

A1: This issue can arise from several factors:

  • High Solvent Concentration: this compound is often dissolved in solvents like DMSO or ethanol.[1][2][3] High final concentrations of these solvents in your cell culture medium can be toxic. It is recommended that the final DMSO concentration should not exceed 0.1%.[4]

  • Off-Target Effects: this compound is a known inhibitor of glucose transport, which can lead to cytotoxicity, especially in glucose-dependent cell lines or in experiments with long incubation times.[5][6][7]

  • Compound Purity and Stability: The purity of your this compound can affect its potency. Additionally, improper storage can lead to degradation. This compound solutions in DMSO are stable for extended periods when stored correctly.[3] One study suggests that this compound dissolved in DMSO shows no decrease in potency even after 3 years if stored at +4°C.[3]

Troubleshooting Steps:

  • Verify Solvent Concentration: Calculate the final concentration of the solvent in your media and ensure it is below toxic levels for your specific cell line.

  • Run a Solvent Control: Include a control group treated with the same final concentration of the solvent alone.

  • Assess Compound Integrity: If possible, verify the purity of your this compound. Ensure it has been stored correctly at -20°C and protected from light if it's a related compound like Cytochalasin A, C, D, or E.[8] this compound solid is considered photostable.[8]

  • Consider Off-Target Effects: If you suspect glucose transport inhibition is the issue, consider the mitigation strategies outlined in Q3.

Q2: I am not observing the expected inhibitory effect on actin polymerization or cell motility. What should I check?

A2: A lack of effect could be due to the following:

  • Suboptimal Concentration: The effective concentration of this compound is highly cell-type and assay-dependent, ranging from nanomolar to micromolar concentrations.[9][10] In vitro studies have shown effects at 30 μM, while in vivo, 2 μM can be sufficient.[5]

  • Incorrect Preparation of Stock Solutions: this compound has limited solubility in aqueous solutions.[1] It is crucial to first dissolve it in an appropriate organic solvent like DMSO, DMF, or ethanol before further dilution in aqueous buffers.[1]

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions might lead to reduced activity. For instance, storing aqueous solutions of this compound for more than a day is not recommended.[1]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Titrate this compound across a range of concentrations to determine the optimal effective concentration for your specific experimental setup.

  • Review Solution Preparation: Ensure you are following the correct procedure for dissolving and diluting this compound. Sonication may be recommended to aid dissolution in some solvents.[2]

  • Prepare Fresh Solutions: Use a freshly prepared stock solution or a new aliquot that has been stored correctly at -20°C.[1][2][4][8][11]

Q3: How can I be sure that my observed phenotype is a direct result of actin cytoskeleton disruption and not an off-target effect like glucose transport inhibition?

A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation.

  • Primary Off-Target Effect: The most well-documented off-target effect of this compound is the inhibition of glucose transport.[5][6][7] This can have significant secondary metabolic consequences.

Strategies for Experimental Control:

  • Use Control Compounds:

    • Dihydrothis compound: This is an excellent negative control as it disrupts the actin cytoskeleton but has little to no effect on glucose transport.[4][7]

    • Cytochalasin D: This analog is a more potent inhibitor of actin polymerization than this compound and has a less pronounced effect on glucose transport.[7]

  • Employ Alternative Actin Inhibitors: Using inhibitors with different mechanisms of action, such as Latrunculins (which sequester actin monomers), can help confirm that the observed phenotype is indeed due to actin disruption.[7]

  • Perform Rescue Experiments: If feasible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.[7]

  • Titrate to the Lowest Effective Concentration: Use the minimum concentration of this compound that produces the desired effect on the actin-dependent process you are studying to minimize the risk of off-target effects.[7]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)~492 mg/mL[3][8]
Dimethyl sulfoxide (DMSO)~371 mg/mL[3][8]
Ethanol~35 mg/mL[3][8]
Acetone~10 mg/mL[3][8]
DMF:PBS (pH 7.2) (1:20)~0.05 mg/mL[1]

Table 2: Effective Concentrations of this compound in Various Applications

ApplicationCell Type/SystemEffective ConcentrationReference
Inhibition of Actin Polymerization (in vitro)Actin filament solution30 µM[5]
Inhibition of Actin Polymerization (in vivo)Living cells2 µM[5]
Inhibition of Apoptotic Body FormationHL-60 cells10 µM[4]
Cytokinesis-Block Micronucleus AssayHuman Lymphocytes3-6 µg/mL[12][13]
Inhibition of Cell Motility3T3 Fibroblasts0.1 - 1.0 µM[14]
Disruption of Actin FilamentsHuman Adipose-Derived Stem Cells0.1 - 10 µM[15]

Experimental Protocols

Protocol 1: General Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound in a fume hood, as it is considered highly toxic.[4][8]

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex or sonicate the solution until the this compound is completely dissolved.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[4][8] The product is stable for at least two years when stored at -20°C.[4]

Protocol 2: Cytokinesis-Block Micronucleus (CBMN) Assay

This protocol is a generalized example based on literature.[12][13]

  • Cell Culture: Culture human lymphocytes in appropriate medium.

  • Mitogen Stimulation: Stimulate cell division with a mitogen like Phytohemagglutinin (PHA).

  • Addition of this compound: After approximately 44 hours of incubation, add this compound to a final concentration of 3-6 µg/mL to block cytokinesis.

  • Incubation: Incubate the cells for another 24-28 hours.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a cold hypotonic solution (e.g., 0.56% KCl) to swell the cells.

  • Fixation: Fix the cells using a suitable fixative (e.g., methanol:acetic acid).

  • Slide Preparation and Staining: Drop the fixed cells onto clean microscope slides, allow them to air dry, and then stain with a dye like Giemsa.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

Visualizations

G This compound Mechanism of Action cluster_actin Actin Dynamics cluster_effects Cellular Effects G-actin G-actin F-actin_barbed F-actin (Barbed End) G-actin->F-actin_barbed Polymerization (Fast) F-actin_pointed F-actin (Pointed End) G-actin->F-actin_pointed Polymerization (Slow) Disrupted Cytoskeleton Disrupted Cytoskeleton F-actin_barbed->Disrupted Cytoskeleton This compound This compound This compound->F-actin_barbed Binds and blocks monomer addition Inhibited Cell Motility Inhibited Cell Motility Disrupted Cytoskeleton->Inhibited Cell Motility Blocked Cytokinesis Blocked Cytokinesis Disrupted Cytoskeleton->Blocked Cytokinesis

Caption: Mechanism of this compound on actin polymerization.

G Troubleshooting Experimental Variability Start Start Problem Unexpected Variability? Start->Problem Check_Concentration Verify Drug & Solvent Concentrations Problem->Check_Concentration Yes End End Problem->End No Check_Controls Review Controls (Solvent, Negative Compound) Check_Concentration->Check_Controls Check_Preparation Assess Stock Solution (Age, Storage, Solubility) Check_Controls->Check_Preparation Check_Off_Target Consider Off-Target Effects (e.g., Glucose Transport) Check_Preparation->Check_Off_Target Redesign_Experiment Redesign Experiment (Dose-response, Alt. Inhibitor) Check_Off_Target->Redesign_Experiment Redesign_Experiment->End

Caption: A logical workflow for troubleshooting this compound experiments.

G Experimental Workflow: CBMN Assay Start Start: Lymphocyte Culture Stimulate Stimulate with Mitogen (e.g., PHA) Start->Stimulate Add_CytoB Add this compound (44h post-stimulation) Stimulate->Add_CytoB Incubate Incubate for 24-28h Add_CytoB->Incubate Harvest Harvest Cells Incubate->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fix Fix Cells Hypotonic->Fix Stain Prepare Slides & Stain Fix->Stain Analyze Analyze Binucleated Cells for Micronuclei Stain->Analyze

Caption: Workflow for the Cytokinesis-Block Micronucleus (CBMN) assay.

References

potential off-target effects of Cytochalasin B in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Cytochalasin B in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects of this potent actin polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: My cells are exhibiting unexpected phenotypes that don't seem to be solely related to actin cytoskeleton disruption. What could be the cause?

A1: While this compound is a potent inhibitor of actin polymerization, it has well-documented off-target effects. The most significant of these is the inhibition of glucose transport, which can lead to secondary metabolic effects that might be misinterpreted as direct consequences of actin disruption.[1][2] Additionally, this compound has been reported to influence other cellular processes, including:

  • Apoptosis: It can induce apoptosis through the mitochondrial pathway in some cell lines.[3][4][5]

  • Cell Cycle: It can cause cell cycle arrest, for instance at the S phase or G2/M phase.

  • Calcium Signaling: It has been shown to induce rises in intracellular calcium by releasing it from the endoplasmic reticulum and causing influx through store-operated channels.

  • Platelet Aggregation: this compound is known to inhibit platelet aggregation.

  • Gene Expression: As a downstream consequence of affecting the cytoskeleton and signaling, this compound can also lead to changes in gene expression.

Q2: How can I be sure that the phenotype I'm observing is due to the disruption of the actin cytoskeleton and not an off-target effect?

A2: To distinguish between on-target and off-target effects, it is crucial to include proper controls in your experimental design. Here are some key strategies:

  • Use a Panel of Cytochalasins: Different cytochalasins have varying potencies for on-target versus off-target effects. For example, Cytochalasin D is a more potent inhibitor of actin polymerization than this compound and has less pronounced effects on glucose transport.

  • Employ a Negative Control Compound: Dihydrothis compound is an excellent control as it disrupts the actin cytoskeleton and affects cell motility but does not inhibit glucose transport. If your observed phenotype persists with Dihydrothis compound, it is more likely to be an on-target actin-related effect.

  • Perform Rescue Experiments: If possible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.

  • Use Alternative Actin Inhibitors: Employing actin inhibitors with different mechanisms of action, such as Latrunculins (monomer sequestration), can help confirm that the observed effect is indeed due to actin disruption.

  • Titrate the Concentration: Use the lowest effective concentration of this compound that perturbs the actin-dependent process you are studying. This minimizes the likelihood of engaging off-target effects that may occur at higher concentrations.

Q3: I'm using this compound and I'm concerned about the inhibition of glucose transport. How can I mitigate this?

A3: If you suspect that the inhibition of glucose transport is confounding your results, consider the following:

  • Switch to Cytochalasin D: As mentioned, Cytochalasin D is a more specific inhibitor of actin polymerization with weaker effects on glucose transport.

  • Use Dihydrothis compound as a Control: This will help you dissect the effects of actin disruption from glucose transport inhibition.

  • Supplement your Culture Media: Ensure your media has an adequate glucose concentration. However, be aware that this may not fully compensate for the inhibition of glucose uptake.

  • Measure Glucose Uptake Directly: You can perform a glucose uptake assay to quantify the extent to which this compound is affecting this process in your specific cell type and experimental conditions.

Q4: Are there any other less common off-target effects I should be aware of?

A4: Yes, besides glucose transport, this compound has been implicated in other cellular processes:

  • Inhibition of Phospholipid Biosynthesis: It has been shown to inhibit the biosynthesis of phosphatidylcholine and phosphatidylethanolamine.

  • Effects on Endocytosis: The effect of cytochalasins on endocytosis can be complex and cell-type dependent. While some forms of endocytosis are actin-dependent and thus inhibited, other studies have shown variable effects.

  • Inhibition of Melanin (B1238610) Granule Movement: It can reversibly inhibit the movement of melanin granules in melanocytes.

  • DNA Fragmentation: this compound has been shown to induce DNA fragmentation in several cell lines.

Troubleshooting Guides

Issue: Unexpected Cell Death or Changes in Proliferation
  • Possible Cause: Off-target effects on apoptosis or cell cycle progression.

  • Troubleshooting Steps:

    • Assess Apoptosis: Use assays like Annexin V/Propidium (B1200493) Iodide staining to determine if the observed cell death is due to apoptosis.

    • Analyze Cell Cycle: Perform flow cytometry with a DNA stain (e.g., propidium iodide) to check for cell cycle arrest.

    • Use Controls: Compare the effects of this compound with Dihydrothis compound. If the latter does not cause the same level of cell death or proliferation changes, the effect is likely off-target.

    • Titrate Concentration: Lower the concentration of this compound to the minimum required for actin disruption.

Issue: Altered Cellular Metabolism
  • Possible Cause: Inhibition of glucose transport.

  • Troubleshooting Steps:

    • Measure Glucose Uptake: Directly measure the effect of this compound on glucose uptake in your cells (see Protocol 2).

    • Switch Inhibitor: Consider using Cytochalasin D, which has a less potent effect on glucose transport.

    • Supplement Media: Increase the glucose concentration in your culture medium, but be mindful that this may not fully rescue the phenotype.

Data Presentation: On-Target vs. Off-Target Effects

The following table summarizes the known on-target and key off-target effects of commonly used cytochalasins. Please note that IC50 and effective concentrations can vary significantly between cell types and experimental conditions.

CompoundPrimary On-Target EffectTypical On-Target ConcentrationKey Off-Target EffectsNotes
This compound Inhibition of actin polymerization by capping the barbed end of F-actin.1 - 10 µMPotent inhibition of glucose transport (GLUT1, 2, 3, and 4). Can induce apoptosis, cell cycle arrest, and alter Ca2+ homeostasis.Off-target effects, especially on glucose transport, are significant and need to be controlled for.
Cytochalasin D Potent inhibition of actin polymerization by capping the barbed end of F-actin.0.2 - 2 µMWeaker inhibition of glucose transport compared to this compound. Can inhibit MAPK signaling at higher concentrations.Generally considered more specific for actin than this compound.
Dihydrothis compound Inhibition of actin polymerization.Similar to this compoundDoes not inhibit glucose transport. Excellent negative control for separating actin-related effects from glucose transport inhibition.

Experimental Protocols

Protocol 1: Visualization of F-Actin Cytoskeleton

This protocol allows for the direct visualization of the effects of cytochalasins on the filamentous actin cytoskeleton.

Materials:

  • Cells cultured on coverslips

  • This compound (or other inhibitors)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled Phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate with a solution of fluorescently-labeled phalloidin and DAPI in PBS for 30-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the F-actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filters.

Protocol 2: Measurement of Glucose Uptake

This protocol allows for the quantification of glucose transport into cells, a key off-target effect of this compound. This example uses a radioactive glucose analog, but non-radioactive commercial kits are also available.

Materials:

  • Cells cultured in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radioactive glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • This compound or other compounds to be tested

  • Phloretin (a potent glucose transport inhibitor, as a positive control)

  • 0.1 M NaOH

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Seed cells in multi-well plates and grow to the desired confluency.

  • Starvation: On the day of the assay, wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or Phloretin to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.

Visualizations

Experimental_Workflow_for_Troubleshooting Start Unexpected Phenotype Observed Q1 Is the phenotype related to actin disruption? Start->Q1 Control_Exp Perform Control Experiments: - Use Dihydrothis compound - Use Cytochalasin D - Titrate Concentration Q1->Control_Exp Yes Q2 Phenotype persists with controls? Control_Exp->Q2 On_Target Likely On-Target Actin Effect Q2->On_Target Yes Off_Target_Investigation Investigate Off-Target Effects: - Glucose Uptake Assay - Apoptosis/Cell Cycle Analysis Q2->Off_Target_Investigation No Off_Target Likely Off-Target Effect Off_Target_Investigation->Off_Target CytoB_Signaling_Off_Target cluster_cell Cell cluster_actin On-Target cluster_off_target Off-Target CB This compound Actin Actin Polymerization CB->Actin Inhibits Glucose_Transport Glucose Transporters (GLUT1-4) CB->Glucose_Transport Inhibits Mitochondria Mitochondria CB->Mitochondria Affects ER Endoplasmic Reticulum CB->ER Affects Cytoskeleton Cytoskeleton Disruption Actin->Cytoskeleton Inhibits Glucose_Uptake Decreased Glucose Uptake Glucose_Transport->Glucose_Uptake Apoptosis Apoptosis Mitochondria->Apoptosis Ca_Signaling Increased Intracellular Ca2+ ER->Ca_Signaling

References

potential off-target effects of Cytochalasin B in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Cytochalasin B in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects of this potent actin polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: My cells are exhibiting unexpected phenotypes that don't seem to be solely related to actin cytoskeleton disruption. What could be the cause?

A1: While this compound is a potent inhibitor of actin polymerization, it has well-documented off-target effects. The most significant of these is the inhibition of glucose transport, which can lead to secondary metabolic effects that might be misinterpreted as direct consequences of actin disruption.[1][2] Additionally, this compound has been reported to influence other cellular processes, including:

  • Apoptosis: It can induce apoptosis through the mitochondrial pathway in some cell lines.[3][4][5]

  • Cell Cycle: It can cause cell cycle arrest, for instance at the S phase or G2/M phase.

  • Calcium Signaling: It has been shown to induce rises in intracellular calcium by releasing it from the endoplasmic reticulum and causing influx through store-operated channels.

  • Platelet Aggregation: this compound is known to inhibit platelet aggregation.

  • Gene Expression: As a downstream consequence of affecting the cytoskeleton and signaling, this compound can also lead to changes in gene expression.

Q2: How can I be sure that the phenotype I'm observing is due to the disruption of the actin cytoskeleton and not an off-target effect?

A2: To distinguish between on-target and off-target effects, it is crucial to include proper controls in your experimental design. Here are some key strategies:

  • Use a Panel of Cytochalasins: Different cytochalasins have varying potencies for on-target versus off-target effects. For example, Cytochalasin D is a more potent inhibitor of actin polymerization than this compound and has less pronounced effects on glucose transport.

  • Employ a Negative Control Compound: Dihydrothis compound is an excellent control as it disrupts the actin cytoskeleton and affects cell motility but does not inhibit glucose transport. If your observed phenotype persists with Dihydrothis compound, it is more likely to be an on-target actin-related effect.

  • Perform Rescue Experiments: If possible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.

  • Use Alternative Actin Inhibitors: Employing actin inhibitors with different mechanisms of action, such as Latrunculins (monomer sequestration), can help confirm that the observed effect is indeed due to actin disruption.

  • Titrate the Concentration: Use the lowest effective concentration of this compound that perturbs the actin-dependent process you are studying. This minimizes the likelihood of engaging off-target effects that may occur at higher concentrations.

Q3: I'm using this compound and I'm concerned about the inhibition of glucose transport. How can I mitigate this?

A3: If you suspect that the inhibition of glucose transport is confounding your results, consider the following:

  • Switch to Cytochalasin D: As mentioned, Cytochalasin D is a more specific inhibitor of actin polymerization with weaker effects on glucose transport.

  • Use Dihydrothis compound as a Control: This will help you dissect the effects of actin disruption from glucose transport inhibition.

  • Supplement your Culture Media: Ensure your media has an adequate glucose concentration. However, be aware that this may not fully compensate for the inhibition of glucose uptake.

  • Measure Glucose Uptake Directly: You can perform a glucose uptake assay to quantify the extent to which this compound is affecting this process in your specific cell type and experimental conditions.

Q4: Are there any other less common off-target effects I should be aware of?

A4: Yes, besides glucose transport, this compound has been implicated in other cellular processes:

  • Inhibition of Phospholipid Biosynthesis: It has been shown to inhibit the biosynthesis of phosphatidylcholine and phosphatidylethanolamine.

  • Effects on Endocytosis: The effect of cytochalasins on endocytosis can be complex and cell-type dependent. While some forms of endocytosis are actin-dependent and thus inhibited, other studies have shown variable effects.

  • Inhibition of Melanin (B1238610) Granule Movement: It can reversibly inhibit the movement of melanin granules in melanocytes.

  • DNA Fragmentation: this compound has been shown to induce DNA fragmentation in several cell lines.

Troubleshooting Guides

Issue: Unexpected Cell Death or Changes in Proliferation
  • Possible Cause: Off-target effects on apoptosis or cell cycle progression.

  • Troubleshooting Steps:

    • Assess Apoptosis: Use assays like Annexin V/Propidium (B1200493) Iodide staining to determine if the observed cell death is due to apoptosis.

    • Analyze Cell Cycle: Perform flow cytometry with a DNA stain (e.g., propidium iodide) to check for cell cycle arrest.

    • Use Controls: Compare the effects of this compound with Dihydrothis compound. If the latter does not cause the same level of cell death or proliferation changes, the effect is likely off-target.

    • Titrate Concentration: Lower the concentration of this compound to the minimum required for actin disruption.

Issue: Altered Cellular Metabolism
  • Possible Cause: Inhibition of glucose transport.

  • Troubleshooting Steps:

    • Measure Glucose Uptake: Directly measure the effect of this compound on glucose uptake in your cells (see Protocol 2).

    • Switch Inhibitor: Consider using Cytochalasin D, which has a less potent effect on glucose transport.

    • Supplement Media: Increase the glucose concentration in your culture medium, but be mindful that this may not fully rescue the phenotype.

Data Presentation: On-Target vs. Off-Target Effects

The following table summarizes the known on-target and key off-target effects of commonly used cytochalasins. Please note that IC50 and effective concentrations can vary significantly between cell types and experimental conditions.

CompoundPrimary On-Target EffectTypical On-Target ConcentrationKey Off-Target EffectsNotes
This compound Inhibition of actin polymerization by capping the barbed end of F-actin.1 - 10 µMPotent inhibition of glucose transport (GLUT1, 2, 3, and 4). Can induce apoptosis, cell cycle arrest, and alter Ca2+ homeostasis.Off-target effects, especially on glucose transport, are significant and need to be controlled for.
Cytochalasin D Potent inhibition of actin polymerization by capping the barbed end of F-actin.0.2 - 2 µMWeaker inhibition of glucose transport compared to this compound. Can inhibit MAPK signaling at higher concentrations.Generally considered more specific for actin than this compound.
Dihydrothis compound Inhibition of actin polymerization.Similar to this compoundDoes not inhibit glucose transport. Excellent negative control for separating actin-related effects from glucose transport inhibition.

Experimental Protocols

Protocol 1: Visualization of F-Actin Cytoskeleton

This protocol allows for the direct visualization of the effects of cytochalasins on the filamentous actin cytoskeleton.

Materials:

  • Cells cultured on coverslips

  • This compound (or other inhibitors)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled Phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate with a solution of fluorescently-labeled phalloidin and DAPI in PBS for 30-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the F-actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filters.

Protocol 2: Measurement of Glucose Uptake

This protocol allows for the quantification of glucose transport into cells, a key off-target effect of this compound. This example uses a radioactive glucose analog, but non-radioactive commercial kits are also available.

Materials:

  • Cells cultured in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radioactive glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • This compound or other compounds to be tested

  • Phloretin (a potent glucose transport inhibitor, as a positive control)

  • 0.1 M NaOH

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Seed cells in multi-well plates and grow to the desired confluency.

  • Starvation: On the day of the assay, wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or Phloretin to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.

Visualizations

Experimental_Workflow_for_Troubleshooting Start Unexpected Phenotype Observed Q1 Is the phenotype related to actin disruption? Start->Q1 Control_Exp Perform Control Experiments: - Use Dihydrothis compound - Use Cytochalasin D - Titrate Concentration Q1->Control_Exp Yes Q2 Phenotype persists with controls? Control_Exp->Q2 On_Target Likely On-Target Actin Effect Q2->On_Target Yes Off_Target_Investigation Investigate Off-Target Effects: - Glucose Uptake Assay - Apoptosis/Cell Cycle Analysis Q2->Off_Target_Investigation No Off_Target Likely Off-Target Effect Off_Target_Investigation->Off_Target CytoB_Signaling_Off_Target cluster_cell Cell cluster_actin On-Target cluster_off_target Off-Target CB This compound Actin Actin Polymerization CB->Actin Inhibits Glucose_Transport Glucose Transporters (GLUT1-4) CB->Glucose_Transport Inhibits Mitochondria Mitochondria CB->Mitochondria Affects ER Endoplasmic Reticulum CB->ER Affects Cytoskeleton Cytoskeleton Disruption Actin->Cytoskeleton Inhibits Glucose_Uptake Decreased Glucose Uptake Glucose_Transport->Glucose_Uptake Apoptosis Apoptosis Mitochondria->Apoptosis Ca_Signaling Increased Intracellular Ca2+ ER->Ca_Signaling

References

potential off-target effects of Cytochalasin B in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Cytochalasin B in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects of this potent actin polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: My cells are exhibiting unexpected phenotypes that don't seem to be solely related to actin cytoskeleton disruption. What could be the cause?

A1: While this compound is a potent inhibitor of actin polymerization, it has well-documented off-target effects. The most significant of these is the inhibition of glucose transport, which can lead to secondary metabolic effects that might be misinterpreted as direct consequences of actin disruption.[1][2] Additionally, this compound has been reported to influence other cellular processes, including:

  • Apoptosis: It can induce apoptosis through the mitochondrial pathway in some cell lines.[3][4][5]

  • Cell Cycle: It can cause cell cycle arrest, for instance at the S phase or G2/M phase.

  • Calcium Signaling: It has been shown to induce rises in intracellular calcium by releasing it from the endoplasmic reticulum and causing influx through store-operated channels.

  • Platelet Aggregation: this compound is known to inhibit platelet aggregation.

  • Gene Expression: As a downstream consequence of affecting the cytoskeleton and signaling, this compound can also lead to changes in gene expression.

Q2: How can I be sure that the phenotype I'm observing is due to the disruption of the actin cytoskeleton and not an off-target effect?

A2: To distinguish between on-target and off-target effects, it is crucial to include proper controls in your experimental design. Here are some key strategies:

  • Use a Panel of Cytochalasins: Different cytochalasins have varying potencies for on-target versus off-target effects. For example, Cytochalasin D is a more potent inhibitor of actin polymerization than this compound and has less pronounced effects on glucose transport.

  • Employ a Negative Control Compound: Dihydrothis compound is an excellent control as it disrupts the actin cytoskeleton and affects cell motility but does not inhibit glucose transport. If your observed phenotype persists with Dihydrothis compound, it is more likely to be an on-target actin-related effect.

  • Perform Rescue Experiments: If possible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.

  • Use Alternative Actin Inhibitors: Employing actin inhibitors with different mechanisms of action, such as Latrunculins (monomer sequestration), can help confirm that the observed effect is indeed due to actin disruption.

  • Titrate the Concentration: Use the lowest effective concentration of this compound that perturbs the actin-dependent process you are studying. This minimizes the likelihood of engaging off-target effects that may occur at higher concentrations.

Q3: I'm using this compound and I'm concerned about the inhibition of glucose transport. How can I mitigate this?

A3: If you suspect that the inhibition of glucose transport is confounding your results, consider the following:

  • Switch to Cytochalasin D: As mentioned, Cytochalasin D is a more specific inhibitor of actin polymerization with weaker effects on glucose transport.

  • Use Dihydrothis compound as a Control: This will help you dissect the effects of actin disruption from glucose transport inhibition.

  • Supplement your Culture Media: Ensure your media has an adequate glucose concentration. However, be aware that this may not fully compensate for the inhibition of glucose uptake.

  • Measure Glucose Uptake Directly: You can perform a glucose uptake assay to quantify the extent to which this compound is affecting this process in your specific cell type and experimental conditions.

Q4: Are there any other less common off-target effects I should be aware of?

A4: Yes, besides glucose transport, this compound has been implicated in other cellular processes:

  • Inhibition of Phospholipid Biosynthesis: It has been shown to inhibit the biosynthesis of phosphatidylcholine and phosphatidylethanolamine.

  • Effects on Endocytosis: The effect of cytochalasins on endocytosis can be complex and cell-type dependent. While some forms of endocytosis are actin-dependent and thus inhibited, other studies have shown variable effects.

  • Inhibition of Melanin Granule Movement: It can reversibly inhibit the movement of melanin granules in melanocytes.

  • DNA Fragmentation: this compound has been shown to induce DNA fragmentation in several cell lines.

Troubleshooting Guides

Issue: Unexpected Cell Death or Changes in Proliferation
  • Possible Cause: Off-target effects on apoptosis or cell cycle progression.

  • Troubleshooting Steps:

    • Assess Apoptosis: Use assays like Annexin V/Propidium Iodide staining to determine if the observed cell death is due to apoptosis.

    • Analyze Cell Cycle: Perform flow cytometry with a DNA stain (e.g., propidium iodide) to check for cell cycle arrest.

    • Use Controls: Compare the effects of this compound with Dihydrothis compound. If the latter does not cause the same level of cell death or proliferation changes, the effect is likely off-target.

    • Titrate Concentration: Lower the concentration of this compound to the minimum required for actin disruption.

Issue: Altered Cellular Metabolism
  • Possible Cause: Inhibition of glucose transport.

  • Troubleshooting Steps:

    • Measure Glucose Uptake: Directly measure the effect of this compound on glucose uptake in your cells (see Protocol 2).

    • Switch Inhibitor: Consider using Cytochalasin D, which has a less potent effect on glucose transport.

    • Supplement Media: Increase the glucose concentration in your culture medium, but be mindful that this may not fully rescue the phenotype.

Data Presentation: On-Target vs. Off-Target Effects

The following table summarizes the known on-target and key off-target effects of commonly used cytochalasins. Please note that IC50 and effective concentrations can vary significantly between cell types and experimental conditions.

CompoundPrimary On-Target EffectTypical On-Target ConcentrationKey Off-Target EffectsNotes
This compound Inhibition of actin polymerization by capping the barbed end of F-actin.1 - 10 µMPotent inhibition of glucose transport (GLUT1, 2, 3, and 4). Can induce apoptosis, cell cycle arrest, and alter Ca2+ homeostasis.Off-target effects, especially on glucose transport, are significant and need to be controlled for.
Cytochalasin D Potent inhibition of actin polymerization by capping the barbed end of F-actin.0.2 - 2 µMWeaker inhibition of glucose transport compared to this compound. Can inhibit MAPK signaling at higher concentrations.Generally considered more specific for actin than this compound.
Dihydrothis compound Inhibition of actin polymerization.Similar to this compoundDoes not inhibit glucose transport. Excellent negative control for separating actin-related effects from glucose transport inhibition.

Experimental Protocols

Protocol 1: Visualization of F-Actin Cytoskeleton

This protocol allows for the direct visualization of the effects of cytochalasins on the filamentous actin cytoskeleton.

Materials:

  • Cells cultured on coverslips

  • This compound (or other inhibitors)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate with a solution of fluorescently-labeled phalloidin and DAPI in PBS for 30-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the F-actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filters.

Protocol 2: Measurement of Glucose Uptake

This protocol allows for the quantification of glucose transport into cells, a key off-target effect of this compound. This example uses a radioactive glucose analog, but non-radioactive commercial kits are also available.

Materials:

  • Cells cultured in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radioactive glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • This compound or other compounds to be tested

  • Phloretin (a potent glucose transport inhibitor, as a positive control)

  • 0.1 M NaOH

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Seed cells in multi-well plates and grow to the desired confluency.

  • Starvation: On the day of the assay, wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or Phloretin to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.

Visualizations

Experimental_Workflow_for_Troubleshooting Start Unexpected Phenotype Observed Q1 Is the phenotype related to actin disruption? Start->Q1 Control_Exp Perform Control Experiments: - Use Dihydrothis compound - Use Cytochalasin D - Titrate Concentration Q1->Control_Exp Yes Q2 Phenotype persists with controls? Control_Exp->Q2 On_Target Likely On-Target Actin Effect Q2->On_Target Yes Off_Target_Investigation Investigate Off-Target Effects: - Glucose Uptake Assay - Apoptosis/Cell Cycle Analysis Q2->Off_Target_Investigation No Off_Target Likely Off-Target Effect Off_Target_Investigation->Off_Target CytoB_Signaling_Off_Target cluster_cell Cell cluster_actin On-Target cluster_off_target Off-Target CB This compound Actin Actin Polymerization CB->Actin Inhibits Glucose_Transport Glucose Transporters (GLUT1-4) CB->Glucose_Transport Inhibits Mitochondria Mitochondria CB->Mitochondria Affects ER Endoplasmic Reticulum CB->ER Affects Cytoskeleton Cytoskeleton Disruption Actin->Cytoskeleton Inhibits Glucose_Uptake Decreased Glucose Uptake Glucose_Transport->Glucose_Uptake Apoptosis Apoptosis Mitochondria->Apoptosis Ca_Signaling Increased Intracellular Ca2+ ER->Ca_Signaling

References

Technical Support Center: Assessing Cytochalasin B Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing Cytochalasin B cytotoxicity in primary cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?

This compound is a cell-permeable mycotoxin that primarily functions by inhibiting actin filament polymerization.[1] It binds to the barbed, fast-growing end of actin filaments, preventing the addition of new actin monomers.[1] This disruption of the actin cytoskeleton leads to various cellular effects, including:

  • Inhibition of cytokinesis: By disrupting the contractile actin ring, this compound prevents cell division, often resulting in multinucleated cells.[1]

  • Inhibition of cell motility: Cell movement, which relies on actin dynamics, is impaired.[1]

  • Induction of apoptosis: In some cell types, prolonged disruption of the cytoskeleton and cell cycle can trigger programmed cell death through the mitochondrial pathway. This involves the activation of caspases, such as caspase-9 and caspase-3, and is influenced by Bcl-2 family proteins.[2]

  • Inhibition of glucose transport: this compound can also inhibit the transport of glucose across the cell membrane.[1]

Q2: What are the typical working concentrations of this compound for cytotoxicity assays in primary cells?

The effective concentration of this compound can vary significantly depending on the primary cell type and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Based on available literature, here are some reported concentrations and IC50 values:

Primary Cell LineOrganismAssayIC50 / Effective ConcentrationCitation
Human Umbilical Vein Endothelial Cells (HUVEC)HumanCellTiter-BlueGI50: 1.08 - 4.55 µM[3]
Human Wharton's Jelly Mesenchymal Stem CellsHumanCell CountingDose-dependent reduction in cell number (0.01–5 µM)[4]
Normal Mouse FibroblastsMouseMorphological Assessment2 µg/mL (~4.2 µM)[5][6]
Chick Primary Myoblasts and FibroblastsChickMorphological AssessmentNot specified, but used for short and long-term treatment[7]
Bovine Aortic Endothelial CellsBovineProliferation AssayInhibition of proliferation at wound edges[8]

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are related but distinct measures. The provided values should be used as a starting point for optimization.

Q3: Which cytotoxicity assays are recommended for use with this compound on primary cells?

The most common and reliable methods for assessing cytotoxicity induced by this compound are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the activity of lactate (B86563) dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, which occurs during necrosis.

The choice of assay may depend on the expected mechanism of cell death (apoptosis vs. necrosis) and potential interferences.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps to assess the cytotoxic effect of this compound on primary cells using the MTT assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay Protocol for this compound

This protocol describes the measurement of LDH released from damaged primary cells treated with this compound.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH Assay Kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

    • In addition to the experimental wells, prepare wells for:

      • Spontaneous LDH release: Cells treated with vehicle control.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.

      • Background control: Medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value for each well.

    • Subtract the background control absorbance from all other values.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding. Primary cells can be prone to clumping.

    • Solution: Ensure a single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before aliquoting into the wells. Work quickly to prevent cells from settling in the tube.

  • Possible Cause: Edge effects in the 96-well plate. Wells on the outer edges of the plate are more susceptible to evaporation.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or water to maintain humidity within the plate.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure consistent technique when adding reagents. For viscous solutions like DMSO, reverse pipetting can improve accuracy.

Issue 2: Low signal or no dose-response in the MTT assay.

  • Possible Cause: Low cell number or poor viability of primary cells.

    • Solution: Optimize the seeding density for your primary cell line. Ensure that the cells are healthy and in the exponential growth phase before seeding. Handle primary cells gently during subculturing to maintain high viability.

  • Possible Cause: Interference of this compound with MTT reduction. While not commonly reported, it's a possibility.

    • Solution: Run a cell-free control with different concentrations of this compound and MTT to check for any direct chemical reaction.

  • Possible Cause: Incomplete solubilization of formazan crystals. This compound can cause significant changes in cell morphology, which might affect formazan crystal distribution and solubilization.

    • Solution: After adding the solubilization solution, ensure thorough mixing by shaking the plate for a longer duration or by gently pipetting up and down in each well. Visually inspect the wells under a microscope to confirm complete dissolution.

Issue 3: High background in the LDH assay.

  • Possible Cause: LDH present in the serum of the culture medium.

    • Solution: Use a low-serum or serum-free medium during the this compound treatment period, if compatible with your primary cells' viability. Always include a background control (medium only) to subtract its absorbance.

  • Possible Cause: Mechanical damage to cells during handling. Primary cells can be more sensitive than cell lines.

    • Solution: Handle the cells gently during media changes and reagent additions. Avoid forceful pipetting. When collecting the supernatant for the LDH assay, be careful not to disturb the cell monolayer.

Issue 4: Discrepancy between microscopic observation and assay results (e.g., cells appear dead under the microscope, but cytotoxicity assay shows low cell death).

  • Possible Cause: this compound-induced changes in cell morphology are misinterpreted as cell death. This compound causes cells to round up and detach, which can be mistaken for apoptosis or necrosis.

    • Solution: Use multiple assays to confirm cell death. For example, combine a viability assay (MTT) with a membrane integrity assay (LDH). Consider using a marker of apoptosis, such as Annexin V staining, for confirmation.

  • Possible Cause: The chosen endpoint is not appropriate for the timing of the experiment. Apoptotic or necrotic markers may appear at different times after treatment.

    • Solution: Perform a time-course experiment to determine the optimal time point for measuring cytotoxicity with your specific primary cell line and this compound concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture Primary Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treat_cells Treat Cells with this compound cell_seeding->treat_cells 24h Incubation prepare_cb Prepare this compound Dilutions prepare_cb->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay Select Assay ldh_assay LDH Assay treat_cells->ldh_assay Select Assay read_plate Measure Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Workflow for assessing this compound cytotoxicity.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results cell_seeding Uneven Cell Seeding start->cell_seeding edge_effects Edge Effects start->edge_effects pipetting Pipetting Errors start->pipetting morphology Altered Cell Morphology start->morphology resuspend Ensure Single-Cell Suspension cell_seeding->resuspend avoid_outer Avoid Outer Wells edge_effects->avoid_outer calibrate Calibrate Pipettes pipetting->calibrate multi_assay Use Multiple Assay Types morphology->multi_assay

Troubleshooting logic for inconsistent results.

cytochalasin_b_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_cytoskeleton Cytoskeleton Disruption cluster_mitochondria Mitochondrial Pathway cb This compound actin Actin Filament Polymerization cb->actin inhibits bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) actin->bcl2 leads to cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Assessing Cytochalasin B Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing Cytochalasin B cytotoxicity in primary cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?

This compound is a cell-permeable mycotoxin that primarily functions by inhibiting actin filament polymerization.[1] It binds to the barbed, fast-growing end of actin filaments, preventing the addition of new actin monomers.[1] This disruption of the actin cytoskeleton leads to various cellular effects, including:

  • Inhibition of cytokinesis: By disrupting the contractile actin ring, this compound prevents cell division, often resulting in multinucleated cells.[1]

  • Inhibition of cell motility: Cell movement, which relies on actin dynamics, is impaired.[1]

  • Induction of apoptosis: In some cell types, prolonged disruption of the cytoskeleton and cell cycle can trigger programmed cell death through the mitochondrial pathway. This involves the activation of caspases, such as caspase-9 and caspase-3, and is influenced by Bcl-2 family proteins.[2]

  • Inhibition of glucose transport: this compound can also inhibit the transport of glucose across the cell membrane.[1]

Q2: What are the typical working concentrations of this compound for cytotoxicity assays in primary cells?

The effective concentration of this compound can vary significantly depending on the primary cell type and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Based on available literature, here are some reported concentrations and IC50 values:

Primary Cell LineOrganismAssayIC50 / Effective ConcentrationCitation
Human Umbilical Vein Endothelial Cells (HUVEC)HumanCellTiter-BlueGI50: 1.08 - 4.55 µM[3]
Human Wharton's Jelly Mesenchymal Stem CellsHumanCell CountingDose-dependent reduction in cell number (0.01–5 µM)[4]
Normal Mouse FibroblastsMouseMorphological Assessment2 µg/mL (~4.2 µM)[5][6]
Chick Primary Myoblasts and FibroblastsChickMorphological AssessmentNot specified, but used for short and long-term treatment[7]
Bovine Aortic Endothelial CellsBovineProliferation AssayInhibition of proliferation at wound edges[8]

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are related but distinct measures. The provided values should be used as a starting point for optimization.

Q3: Which cytotoxicity assays are recommended for use with this compound on primary cells?

The most common and reliable methods for assessing cytotoxicity induced by this compound are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the activity of lactate (B86563) dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, which occurs during necrosis.

The choice of assay may depend on the expected mechanism of cell death (apoptosis vs. necrosis) and potential interferences.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps to assess the cytotoxic effect of this compound on primary cells using the MTT assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay Protocol for this compound

This protocol describes the measurement of LDH released from damaged primary cells treated with this compound.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH Assay Kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

    • In addition to the experimental wells, prepare wells for:

      • Spontaneous LDH release: Cells treated with vehicle control.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.

      • Background control: Medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value for each well.

    • Subtract the background control absorbance from all other values.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding. Primary cells can be prone to clumping.

    • Solution: Ensure a single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before aliquoting into the wells. Work quickly to prevent cells from settling in the tube.

  • Possible Cause: Edge effects in the 96-well plate. Wells on the outer edges of the plate are more susceptible to evaporation.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or water to maintain humidity within the plate.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure consistent technique when adding reagents. For viscous solutions like DMSO, reverse pipetting can improve accuracy.

Issue 2: Low signal or no dose-response in the MTT assay.

  • Possible Cause: Low cell number or poor viability of primary cells.

    • Solution: Optimize the seeding density for your primary cell line. Ensure that the cells are healthy and in the exponential growth phase before seeding. Handle primary cells gently during subculturing to maintain high viability.

  • Possible Cause: Interference of this compound with MTT reduction. While not commonly reported, it's a possibility.

    • Solution: Run a cell-free control with different concentrations of this compound and MTT to check for any direct chemical reaction.

  • Possible Cause: Incomplete solubilization of formazan crystals. This compound can cause significant changes in cell morphology, which might affect formazan crystal distribution and solubilization.

    • Solution: After adding the solubilization solution, ensure thorough mixing by shaking the plate for a longer duration or by gently pipetting up and down in each well. Visually inspect the wells under a microscope to confirm complete dissolution.

Issue 3: High background in the LDH assay.

  • Possible Cause: LDH present in the serum of the culture medium.

    • Solution: Use a low-serum or serum-free medium during the this compound treatment period, if compatible with your primary cells' viability. Always include a background control (medium only) to subtract its absorbance.

  • Possible Cause: Mechanical damage to cells during handling. Primary cells can be more sensitive than cell lines.

    • Solution: Handle the cells gently during media changes and reagent additions. Avoid forceful pipetting. When collecting the supernatant for the LDH assay, be careful not to disturb the cell monolayer.

Issue 4: Discrepancy between microscopic observation and assay results (e.g., cells appear dead under the microscope, but cytotoxicity assay shows low cell death).

  • Possible Cause: this compound-induced changes in cell morphology are misinterpreted as cell death. This compound causes cells to round up and detach, which can be mistaken for apoptosis or necrosis.

    • Solution: Use multiple assays to confirm cell death. For example, combine a viability assay (MTT) with a membrane integrity assay (LDH). Consider using a marker of apoptosis, such as Annexin V staining, for confirmation.

  • Possible Cause: The chosen endpoint is not appropriate for the timing of the experiment. Apoptotic or necrotic markers may appear at different times after treatment.

    • Solution: Perform a time-course experiment to determine the optimal time point for measuring cytotoxicity with your specific primary cell line and this compound concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture Primary Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treat_cells Treat Cells with this compound cell_seeding->treat_cells 24h Incubation prepare_cb Prepare this compound Dilutions prepare_cb->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay Select Assay ldh_assay LDH Assay treat_cells->ldh_assay Select Assay read_plate Measure Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Workflow for assessing this compound cytotoxicity.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results cell_seeding Uneven Cell Seeding start->cell_seeding edge_effects Edge Effects start->edge_effects pipetting Pipetting Errors start->pipetting morphology Altered Cell Morphology start->morphology resuspend Ensure Single-Cell Suspension cell_seeding->resuspend avoid_outer Avoid Outer Wells edge_effects->avoid_outer calibrate Calibrate Pipettes pipetting->calibrate multi_assay Use Multiple Assay Types morphology->multi_assay

Troubleshooting logic for inconsistent results.

cytochalasin_b_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_cytoskeleton Cytoskeleton Disruption cluster_mitochondria Mitochondrial Pathway cb This compound actin Actin Filament Polymerization cb->actin inhibits bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) actin->bcl2 leads to cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Assessing Cytochalasin B Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing Cytochalasin B cytotoxicity in primary cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?

This compound is a cell-permeable mycotoxin that primarily functions by inhibiting actin filament polymerization.[1] It binds to the barbed, fast-growing end of actin filaments, preventing the addition of new actin monomers.[1] This disruption of the actin cytoskeleton leads to various cellular effects, including:

  • Inhibition of cytokinesis: By disrupting the contractile actin ring, this compound prevents cell division, often resulting in multinucleated cells.[1]

  • Inhibition of cell motility: Cell movement, which relies on actin dynamics, is impaired.[1]

  • Induction of apoptosis: In some cell types, prolonged disruption of the cytoskeleton and cell cycle can trigger programmed cell death through the mitochondrial pathway. This involves the activation of caspases, such as caspase-9 and caspase-3, and is influenced by Bcl-2 family proteins.[2]

  • Inhibition of glucose transport: this compound can also inhibit the transport of glucose across the cell membrane.[1]

Q2: What are the typical working concentrations of this compound for cytotoxicity assays in primary cells?

The effective concentration of this compound can vary significantly depending on the primary cell type and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Based on available literature, here are some reported concentrations and IC50 values:

Primary Cell LineOrganismAssayIC50 / Effective ConcentrationCitation
Human Umbilical Vein Endothelial Cells (HUVEC)HumanCellTiter-BlueGI50: 1.08 - 4.55 µM[3]
Human Wharton's Jelly Mesenchymal Stem CellsHumanCell CountingDose-dependent reduction in cell number (0.01–5 µM)[4]
Normal Mouse FibroblastsMouseMorphological Assessment2 µg/mL (~4.2 µM)[5][6]
Chick Primary Myoblasts and FibroblastsChickMorphological AssessmentNot specified, but used for short and long-term treatment[7]
Bovine Aortic Endothelial CellsBovineProliferation AssayInhibition of proliferation at wound edges[8]

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are related but distinct measures. The provided values should be used as a starting point for optimization.

Q3: Which cytotoxicity assays are recommended for use with this compound on primary cells?

The most common and reliable methods for assessing cytotoxicity induced by this compound are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, which occurs during necrosis.

The choice of assay may depend on the expected mechanism of cell death (apoptosis vs. necrosis) and potential interferences.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps to assess the cytotoxic effect of this compound on primary cells using the MTT assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay Protocol for this compound

This protocol describes the measurement of LDH released from damaged primary cells treated with this compound.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH Assay Kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

    • In addition to the experimental wells, prepare wells for:

      • Spontaneous LDH release: Cells treated with vehicle control.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.

      • Background control: Medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value for each well.

    • Subtract the background control absorbance from all other values.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding. Primary cells can be prone to clumping.

    • Solution: Ensure a single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before aliquoting into the wells. Work quickly to prevent cells from settling in the tube.

  • Possible Cause: Edge effects in the 96-well plate. Wells on the outer edges of the plate are more susceptible to evaporation.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or water to maintain humidity within the plate.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure consistent technique when adding reagents. For viscous solutions like DMSO, reverse pipetting can improve accuracy.

Issue 2: Low signal or no dose-response in the MTT assay.

  • Possible Cause: Low cell number or poor viability of primary cells.

    • Solution: Optimize the seeding density for your primary cell line. Ensure that the cells are healthy and in the exponential growth phase before seeding. Handle primary cells gently during subculturing to maintain high viability.

  • Possible Cause: Interference of this compound with MTT reduction. While not commonly reported, it's a possibility.

    • Solution: Run a cell-free control with different concentrations of this compound and MTT to check for any direct chemical reaction.

  • Possible Cause: Incomplete solubilization of formazan crystals. This compound can cause significant changes in cell morphology, which might affect formazan crystal distribution and solubilization.

    • Solution: After adding the solubilization solution, ensure thorough mixing by shaking the plate for a longer duration or by gently pipetting up and down in each well. Visually inspect the wells under a microscope to confirm complete dissolution.

Issue 3: High background in the LDH assay.

  • Possible Cause: LDH present in the serum of the culture medium.

    • Solution: Use a low-serum or serum-free medium during the this compound treatment period, if compatible with your primary cells' viability. Always include a background control (medium only) to subtract its absorbance.

  • Possible Cause: Mechanical damage to cells during handling. Primary cells can be more sensitive than cell lines.

    • Solution: Handle the cells gently during media changes and reagent additions. Avoid forceful pipetting. When collecting the supernatant for the LDH assay, be careful not to disturb the cell monolayer.

Issue 4: Discrepancy between microscopic observation and assay results (e.g., cells appear dead under the microscope, but cytotoxicity assay shows low cell death).

  • Possible Cause: this compound-induced changes in cell morphology are misinterpreted as cell death. This compound causes cells to round up and detach, which can be mistaken for apoptosis or necrosis.

    • Solution: Use multiple assays to confirm cell death. For example, combine a viability assay (MTT) with a membrane integrity assay (LDH). Consider using a marker of apoptosis, such as Annexin V staining, for confirmation.

  • Possible Cause: The chosen endpoint is not appropriate for the timing of the experiment. Apoptotic or necrotic markers may appear at different times after treatment.

    • Solution: Perform a time-course experiment to determine the optimal time point for measuring cytotoxicity with your specific primary cell line and this compound concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture Primary Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treat_cells Treat Cells with this compound cell_seeding->treat_cells 24h Incubation prepare_cb Prepare this compound Dilutions prepare_cb->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay Select Assay ldh_assay LDH Assay treat_cells->ldh_assay Select Assay read_plate Measure Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Workflow for assessing this compound cytotoxicity.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results cell_seeding Uneven Cell Seeding start->cell_seeding edge_effects Edge Effects start->edge_effects pipetting Pipetting Errors start->pipetting morphology Altered Cell Morphology start->morphology resuspend Ensure Single-Cell Suspension cell_seeding->resuspend avoid_outer Avoid Outer Wells edge_effects->avoid_outer calibrate Calibrate Pipettes pipetting->calibrate multi_assay Use Multiple Assay Types morphology->multi_assay

Troubleshooting logic for inconsistent results.

cytochalasin_b_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_cytoskeleton Cytoskeleton Disruption cluster_mitochondria Mitochondrial Pathway cb This compound actin Actin Filament Polymerization cb->actin inhibits bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) actin->bcl2 leads to cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Signaling pathway of this compound-induced apoptosis.

References

how to prevent Cytochalasin B precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytochalasin B. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

This compound is a mycotoxin that is sparingly soluble in aqueous solutions like cell culture media and buffers.[1] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue with hydrophobic compounds.[2] The problem can be exacerbated if the stock solution is not properly prepared or if the final concentration of the organic solvent used to dissolve the compound is too low to maintain its solubility upon dilution into the media.

Q2: What is the best solvent to dissolve this compound?

Organic solvents are recommended for dissolving this compound. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly effective and commonly used to prepare concentrated stock solutions.[1][3] Ethanol and acetone (B3395972) can also be used, but they generally offer lower solubility.[3]

Q3: How should I prepare a stock solution of this compound?

To prevent precipitation, you should first prepare a highly concentrated stock solution in an appropriate organic solvent like DMSO. It is advised to make a stock solution at a concentration that is at least 1,000 times higher than your final desired working concentration. This allows for a significant dilution into the aqueous medium, which helps keep the compound in solution.

Q4: What is the maximum recommended concentration of the organic solvent (e.g., DMSO) in the final cell culture medium?

The final concentration of DMSO in your cell culture medium should generally not exceed 0.1%. Higher concentrations of DMSO can have adverse effects on many types of cultured cells. Always include a vehicle control in your experiments with the same final concentration of the solvent to account for any potential effects of the solvent itself.

Q5: How should I store my this compound solutions?

  • Solid Form: Store the crystalline solid at -20°C, where it is stable for at least four years.

  • Stock Solutions (in DMSO/DMF): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to a month or at -80°C for up to six months. One source suggests DMSO stock solutions are stable for up to 3 years at +4°C.

  • Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day, as it is sparingly soluble and may precipitate over time.

Troubleshooting Guide

Issue: I observed a precipitate immediately after adding my this compound stock solution to the media.

Potential Cause Recommended Solution
Final concentration is too high. The desired working concentration of this compound exceeds its solubility in the aqueous medium. Lower the final concentration.
Inadequate mixing. The concentrated stock was not dispersed quickly enough upon addition to the media. When diluting the stock, add it to the media while gently vortexing or swirling to ensure rapid and even distribution.
Stock solution concentration is too low. If your stock solution is not concentrated enough, you must add a larger volume to the media. This increases the percentage of organic solvent, but more importantly, the large volume of less-than-ideal solvent (the media) can cause the compound to crash out of solution. Prepare a more concentrated stock solution (e.g., 1000x or higher) so that a smaller volume is needed for dilution.

Issue: The media became cloudy or a precipitate formed after incubation.

Potential Cause Recommended Solution
Temperature change. Solubility can be temperature-dependent. The compound may have been soluble at the temperature of preparation but precipitated at the incubation temperature (e.g., 37°C) or upon cooling. Ensure the media is pre-warmed to the incubation temperature before adding the this compound stock solution.
Interaction with media components. Components in the serum or salts in the media can sometimes cause compounds to precipitate over time. Try preparing the working solution in serum-free media first, and then adding serum if required for your experiment.
pH shift in media. A change in the pH of the media, which can occur if it is not stored in a properly controlled CO2 environment, can affect the solubility of dissolved compounds. Ensure your media is properly buffered and equilibrated in a CO2 incubator.

Data Presentation

Solubility of this compound in Various Solvents

The solubility of this compound can vary between suppliers and batches. The following table summarizes reported solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
Dimethylformamide (DMF)~30 - 492~62.5 - 1025.8
Dimethyl Sulfoxide (DMSO)~4.8 - 371~10 - 773.5
Ethanol~20 - 35.4~41.7 - 73.8
Acetone1020.8
Aqueous Buffers (e.g., PBS)Sparingly soluble-

Note: The molecular weight of this compound is 479.61 g/mol . Discrepancies in reported solubility may be due to differences in purity, hydration state, or measurement conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution (MW = 479.61):

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 479.61 g/mol * 1000 mg/g = 4.8 mg.

  • Weighing: Carefully weigh out 4.8 mg of solid this compound in a suitable vial.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Solubilization: Vortex or sonicate the solution gently until all the solid has completely dissolved. Gentle warming may also be applied if necessary.

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of a Final Working Solution in Media (e.g., 10 µM)
  • Pre-warm Media: Warm your cell culture medium to the experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution from a 10 mM stock:

    • Use the formula C1V1 = C2V2.

    • (10,000 µM)(V1) = (10 µM)(10 mL)

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL.

  • Dilution Step: Add 10 µL of the 10 mM this compound stock solution to 10 mL of the pre-warmed cell culture medium.

    • Crucial Step: Add the stock solution dropwise into the vortex of the media while it is being gently swirled or vortexed. This ensures rapid dispersal and prevents localized high concentrations that can lead to precipitation.

  • Final Mix and Use: Gently mix the final solution again and use it immediately for your experiment. Do not store the diluted aqueous solution.

Visualizations

Mechanism of Action: this compound and Actin Polymerization

References

how to prevent Cytochalasin B precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytochalasin B. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

This compound is a mycotoxin that is sparingly soluble in aqueous solutions like cell culture media and buffers.[1] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue with hydrophobic compounds.[2] The problem can be exacerbated if the stock solution is not properly prepared or if the final concentration of the organic solvent used to dissolve the compound is too low to maintain its solubility upon dilution into the media.

Q2: What is the best solvent to dissolve this compound?

Organic solvents are recommended for dissolving this compound. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly effective and commonly used to prepare concentrated stock solutions.[1][3] Ethanol and acetone (B3395972) can also be used, but they generally offer lower solubility.[3]

Q3: How should I prepare a stock solution of this compound?

To prevent precipitation, you should first prepare a highly concentrated stock solution in an appropriate organic solvent like DMSO. It is advised to make a stock solution at a concentration that is at least 1,000 times higher than your final desired working concentration. This allows for a significant dilution into the aqueous medium, which helps keep the compound in solution.

Q4: What is the maximum recommended concentration of the organic solvent (e.g., DMSO) in the final cell culture medium?

The final concentration of DMSO in your cell culture medium should generally not exceed 0.1%. Higher concentrations of DMSO can have adverse effects on many types of cultured cells. Always include a vehicle control in your experiments with the same final concentration of the solvent to account for any potential effects of the solvent itself.

Q5: How should I store my this compound solutions?

  • Solid Form: Store the crystalline solid at -20°C, where it is stable for at least four years.

  • Stock Solutions (in DMSO/DMF): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to a month or at -80°C for up to six months. One source suggests DMSO stock solutions are stable for up to 3 years at +4°C.

  • Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day, as it is sparingly soluble and may precipitate over time.

Troubleshooting Guide

Issue: I observed a precipitate immediately after adding my this compound stock solution to the media.

Potential Cause Recommended Solution
Final concentration is too high. The desired working concentration of this compound exceeds its solubility in the aqueous medium. Lower the final concentration.
Inadequate mixing. The concentrated stock was not dispersed quickly enough upon addition to the media. When diluting the stock, add it to the media while gently vortexing or swirling to ensure rapid and even distribution.
Stock solution concentration is too low. If your stock solution is not concentrated enough, you must add a larger volume to the media. This increases the percentage of organic solvent, but more importantly, the large volume of less-than-ideal solvent (the media) can cause the compound to crash out of solution. Prepare a more concentrated stock solution (e.g., 1000x or higher) so that a smaller volume is needed for dilution.

Issue: The media became cloudy or a precipitate formed after incubation.

Potential Cause Recommended Solution
Temperature change. Solubility can be temperature-dependent. The compound may have been soluble at the temperature of preparation but precipitated at the incubation temperature (e.g., 37°C) or upon cooling. Ensure the media is pre-warmed to the incubation temperature before adding the this compound stock solution.
Interaction with media components. Components in the serum or salts in the media can sometimes cause compounds to precipitate over time. Try preparing the working solution in serum-free media first, and then adding serum if required for your experiment.
pH shift in media. A change in the pH of the media, which can occur if it is not stored in a properly controlled CO2 environment, can affect the solubility of dissolved compounds. Ensure your media is properly buffered and equilibrated in a CO2 incubator.

Data Presentation

Solubility of this compound in Various Solvents

The solubility of this compound can vary between suppliers and batches. The following table summarizes reported solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
Dimethylformamide (DMF)~30 - 492~62.5 - 1025.8
Dimethyl Sulfoxide (DMSO)~4.8 - 371~10 - 773.5
Ethanol~20 - 35.4~41.7 - 73.8
Acetone1020.8
Aqueous Buffers (e.g., PBS)Sparingly soluble-

Note: The molecular weight of this compound is 479.61 g/mol . Discrepancies in reported solubility may be due to differences in purity, hydration state, or measurement conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution (MW = 479.61):

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 479.61 g/mol * 1000 mg/g = 4.8 mg.

  • Weighing: Carefully weigh out 4.8 mg of solid this compound in a suitable vial.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Solubilization: Vortex or sonicate the solution gently until all the solid has completely dissolved. Gentle warming may also be applied if necessary.

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of a Final Working Solution in Media (e.g., 10 µM)
  • Pre-warm Media: Warm your cell culture medium to the experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution from a 10 mM stock:

    • Use the formula C1V1 = C2V2.

    • (10,000 µM)(V1) = (10 µM)(10 mL)

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL.

  • Dilution Step: Add 10 µL of the 10 mM this compound stock solution to 10 mL of the pre-warmed cell culture medium.

    • Crucial Step: Add the stock solution dropwise into the vortex of the media while it is being gently swirled or vortexed. This ensures rapid dispersal and prevents localized high concentrations that can lead to precipitation.

  • Final Mix and Use: Gently mix the final solution again and use it immediately for your experiment. Do not store the diluted aqueous solution.

Visualizations

Mechanism of Action: this compound and Actin Polymerization

References

how to prevent Cytochalasin B precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytochalasin B. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

This compound is a mycotoxin that is sparingly soluble in aqueous solutions like cell culture media and buffers.[1] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue with hydrophobic compounds.[2] The problem can be exacerbated if the stock solution is not properly prepared or if the final concentration of the organic solvent used to dissolve the compound is too low to maintain its solubility upon dilution into the media.

Q2: What is the best solvent to dissolve this compound?

Organic solvents are recommended for dissolving this compound. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective and commonly used to prepare concentrated stock solutions.[1][3] Ethanol and acetone can also be used, but they generally offer lower solubility.[3]

Q3: How should I prepare a stock solution of this compound?

To prevent precipitation, you should first prepare a highly concentrated stock solution in an appropriate organic solvent like DMSO. It is advised to make a stock solution at a concentration that is at least 1,000 times higher than your final desired working concentration. This allows for a significant dilution into the aqueous medium, which helps keep the compound in solution.

Q4: What is the maximum recommended concentration of the organic solvent (e.g., DMSO) in the final cell culture medium?

The final concentration of DMSO in your cell culture medium should generally not exceed 0.1%. Higher concentrations of DMSO can have adverse effects on many types of cultured cells. Always include a vehicle control in your experiments with the same final concentration of the solvent to account for any potential effects of the solvent itself.

Q5: How should I store my this compound solutions?

  • Solid Form: Store the crystalline solid at -20°C, where it is stable for at least four years.

  • Stock Solutions (in DMSO/DMF): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to a month or at -80°C for up to six months. One source suggests DMSO stock solutions are stable for up to 3 years at +4°C.

  • Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day, as it is sparingly soluble and may precipitate over time.

Troubleshooting Guide

Issue: I observed a precipitate immediately after adding my this compound stock solution to the media.

Potential Cause Recommended Solution
Final concentration is too high. The desired working concentration of this compound exceeds its solubility in the aqueous medium. Lower the final concentration.
Inadequate mixing. The concentrated stock was not dispersed quickly enough upon addition to the media. When diluting the stock, add it to the media while gently vortexing or swirling to ensure rapid and even distribution.
Stock solution concentration is too low. If your stock solution is not concentrated enough, you must add a larger volume to the media. This increases the percentage of organic solvent, but more importantly, the large volume of less-than-ideal solvent (the media) can cause the compound to crash out of solution. Prepare a more concentrated stock solution (e.g., 1000x or higher) so that a smaller volume is needed for dilution.

Issue: The media became cloudy or a precipitate formed after incubation.

Potential Cause Recommended Solution
Temperature change. Solubility can be temperature-dependent. The compound may have been soluble at the temperature of preparation but precipitated at the incubation temperature (e.g., 37°C) or upon cooling. Ensure the media is pre-warmed to the incubation temperature before adding the this compound stock solution.
Interaction with media components. Components in the serum or salts in the media can sometimes cause compounds to precipitate over time. Try preparing the working solution in serum-free media first, and then adding serum if required for your experiment.
pH shift in media. A change in the pH of the media, which can occur if it is not stored in a properly controlled CO2 environment, can affect the solubility of dissolved compounds. Ensure your media is properly buffered and equilibrated in a CO2 incubator.

Data Presentation

Solubility of this compound in Various Solvents

The solubility of this compound can vary between suppliers and batches. The following table summarizes reported solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
Dimethylformamide (DMF)~30 - 492~62.5 - 1025.8
Dimethyl Sulfoxide (DMSO)~4.8 - 371~10 - 773.5
Ethanol~20 - 35.4~41.7 - 73.8
Acetone1020.8
Aqueous Buffers (e.g., PBS)Sparingly soluble-

Note: The molecular weight of this compound is 479.61 g/mol . Discrepancies in reported solubility may be due to differences in purity, hydration state, or measurement conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution (MW = 479.61):

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 479.61 g/mol * 1000 mg/g = 4.8 mg.

  • Weighing: Carefully weigh out 4.8 mg of solid this compound in a suitable vial.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Solubilization: Vortex or sonicate the solution gently until all the solid has completely dissolved. Gentle warming may also be applied if necessary.

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of a Final Working Solution in Media (e.g., 10 µM)
  • Pre-warm Media: Warm your cell culture medium to the experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution from a 10 mM stock:

    • Use the formula C1V1 = C2V2.

    • (10,000 µM)(V1) = (10 µM)(10 mL)

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL.

  • Dilution Step: Add 10 µL of the 10 mM this compound stock solution to 10 mL of the pre-warmed cell culture medium.

    • Crucial Step: Add the stock solution dropwise into the vortex of the media while it is being gently swirled or vortexed. This ensures rapid dispersal and prevents localized high concentrations that can lead to precipitation.

  • Final Mix and Use: Gently mix the final solution again and use it immediately for your experiment. Do not store the diluted aqueous solution.

Visualizations

Mechanism of Action: this compound and Actin Polymerization

References

minimizing cellular stress during Cytochalasin B treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytochalasin B treatment. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and minimize cellular stress during the application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable mycotoxin that primarily functions by disrupting the actin cytoskeleton.[1][2] It binds to the barbed (fast-growing) end of actin filaments, inhibiting the addition of new actin monomers and thereby preventing polymerization.[3] This disruption of actin filament dynamics interferes with several cellular processes, including cell division (cytokinesis), cell motility, and maintenance of cell shape.

Q2: Why am I observing high levels of cell death after this compound treatment?

A2: High cytotoxicity is a known consequence of this compound treatment, often intentional in anti-cancer studies. The disruption of the actin cytoskeleton can trigger apoptosis (programmed cell death) through various signaling pathways. Studies have shown that this compound can induce apoptosis via the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases. The extent of cell death is typically dose- and time-dependent.

Q3: Can the cytotoxic effects of this compound be reversed?

A3: For some cell types, the effects of this compound, including changes in cell morphology and actin organization, can be reversible after the compound is removed from the culture medium. However, prolonged exposure or high concentrations can lead to irreversible cellular stress and apoptosis. The reversibility may depend on the cell type, the concentration of this compound used, and the duration of the treatment.

Q4: What are the typical concentrations of this compound used in cell culture experiments?

A4: The effective concentration of this compound can vary significantly depending on the cell line and the experimental goal. In vivo, a concentration as low as 2 µM may be sufficient to affect actin polymerization. For in vitro studies, concentrations can range from the sub-micromolar to low micromolar range. For example, studies on human Wharton's Jelly Mesenchymal Stem Cells used concentrations from 0.1 to 3 µM. In HeLa cells, an IC50 (the concentration that inhibits 50% of cell viability) was observed at approximately 7.9 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q5: How does this compound affect the cell cycle?

A5: this compound can cause cell cycle arrest. For instance, in HeLa cells, it has been shown to induce arrest at the S phase. In other cell lines, such as ZR-75-1 human breast cancer cells, it can trigger G2/M phase arrest. This is often a result of the disruption of the actin-dependent processes necessary for cell cycle progression and cell division.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Excessive Cell Detachment and Rounding High concentration of this compound causing severe actin cytoskeleton disruption.Perform a dose-response curve to find the minimal effective concentration. Reduce the incubation time.
Cell line is particularly sensitive to actin disruption.Screen different cell lines if possible. Refer to literature for typical responses of your cell line.
Low Experimental Reproducibility Inconsistent this compound activity due to improper storage or handling.Aliquot this compound stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
Variability in cell density at the time of treatment.Ensure consistent cell seeding density and confluency across experiments.
Unexpected Apoptosis in Control (DMSO-treated) Cells High concentration of the solvent (DMSO).Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells, including untreated controls.
Formation of Multinucleated Cells Inhibition of cytokinesis (cytoplasmic division) while nuclear division continues.This is an expected effect of this compound. If this is an undesirable outcome, consider using lower concentrations or shorter treatment times that affect cell motility without completely blocking cytokinesis.
Contradictory Results with Literature Differences in experimental conditions (cell passage number, media formulation, etc.).Standardize all experimental parameters and ensure they align with established protocols. Always follow best practices in cell culture.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineIC50 ConcentrationReference
HeLa (Human Cervical Carcinoma)~7.9 µM
L929 (Murine Fibroblasts)1.3 µM
P388/ADR (Murine Leukemia)100 µM

Table 2: Effect of this compound on Cell Viability (HPDE6-C7 Cells, 24h treatment)

ConcentrationEffect on Cell MorphologyCell ViabilityApoptosis RateReference
0.5 mg/mLNo significant changeHighLow
1.0 mg/mLChanged morphologyDecreasedIncreased
2.0 mg/mLChanged morphologyDecreasedIncreased

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is 0.1 µM to 20 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, WST-8, or CCK-8 assay.

  • Data Analysis: Plot cell viability against this compound concentration to determine the maximum concentration that does not significantly reduce cell viability. This concentration can be considered for subsequent experiments where minimizing stress is crucial.

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining
  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome seed_cells Seed Cells prepare_reagents Prepare this compound Dilutions seed_cells->prepare_reagents treat_cells Treat Cells with this compound prepare_reagents->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis_assay microscopy Morphological Analysis treat_cells->microscopy determine_optimal_conc Determine Optimal Concentration viability_assay->determine_optimal_conc quantify_stress Quantify Cellular Stress apoptosis_assay->quantify_stress microscopy->quantify_stress

Caption: Workflow for optimizing this compound treatment to minimize cellular stress.

signaling_pathway cluster_cytoskeleton Cytoskeleton cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis cytoB This compound actin Actin Polymerization cytoB->actin inhibits ros Increased ROS actin->ros leads to mmp Decreased Mitochondrial Membrane Potential ros->mmp bax Bax/Bcl-2 Ratio Increase mmp->bax cas9 Caspase-9 Activation bax->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound-induced mitochondrial apoptotic pathway.

References

minimizing cellular stress during Cytochalasin B treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytochalasin B treatment. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and minimize cellular stress during the application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable mycotoxin that primarily functions by disrupting the actin cytoskeleton.[1][2] It binds to the barbed (fast-growing) end of actin filaments, inhibiting the addition of new actin monomers and thereby preventing polymerization.[3] This disruption of actin filament dynamics interferes with several cellular processes, including cell division (cytokinesis), cell motility, and maintenance of cell shape.

Q2: Why am I observing high levels of cell death after this compound treatment?

A2: High cytotoxicity is a known consequence of this compound treatment, often intentional in anti-cancer studies. The disruption of the actin cytoskeleton can trigger apoptosis (programmed cell death) through various signaling pathways. Studies have shown that this compound can induce apoptosis via the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases. The extent of cell death is typically dose- and time-dependent.

Q3: Can the cytotoxic effects of this compound be reversed?

A3: For some cell types, the effects of this compound, including changes in cell morphology and actin organization, can be reversible after the compound is removed from the culture medium. However, prolonged exposure or high concentrations can lead to irreversible cellular stress and apoptosis. The reversibility may depend on the cell type, the concentration of this compound used, and the duration of the treatment.

Q4: What are the typical concentrations of this compound used in cell culture experiments?

A4: The effective concentration of this compound can vary significantly depending on the cell line and the experimental goal. In vivo, a concentration as low as 2 µM may be sufficient to affect actin polymerization. For in vitro studies, concentrations can range from the sub-micromolar to low micromolar range. For example, studies on human Wharton's Jelly Mesenchymal Stem Cells used concentrations from 0.1 to 3 µM. In HeLa cells, an IC50 (the concentration that inhibits 50% of cell viability) was observed at approximately 7.9 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q5: How does this compound affect the cell cycle?

A5: this compound can cause cell cycle arrest. For instance, in HeLa cells, it has been shown to induce arrest at the S phase. In other cell lines, such as ZR-75-1 human breast cancer cells, it can trigger G2/M phase arrest. This is often a result of the disruption of the actin-dependent processes necessary for cell cycle progression and cell division.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Excessive Cell Detachment and Rounding High concentration of this compound causing severe actin cytoskeleton disruption.Perform a dose-response curve to find the minimal effective concentration. Reduce the incubation time.
Cell line is particularly sensitive to actin disruption.Screen different cell lines if possible. Refer to literature for typical responses of your cell line.
Low Experimental Reproducibility Inconsistent this compound activity due to improper storage or handling.Aliquot this compound stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
Variability in cell density at the time of treatment.Ensure consistent cell seeding density and confluency across experiments.
Unexpected Apoptosis in Control (DMSO-treated) Cells High concentration of the solvent (DMSO).Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells, including untreated controls.
Formation of Multinucleated Cells Inhibition of cytokinesis (cytoplasmic division) while nuclear division continues.This is an expected effect of this compound. If this is an undesirable outcome, consider using lower concentrations or shorter treatment times that affect cell motility without completely blocking cytokinesis.
Contradictory Results with Literature Differences in experimental conditions (cell passage number, media formulation, etc.).Standardize all experimental parameters and ensure they align with established protocols. Always follow best practices in cell culture.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineIC50 ConcentrationReference
HeLa (Human Cervical Carcinoma)~7.9 µM
L929 (Murine Fibroblasts)1.3 µM
P388/ADR (Murine Leukemia)100 µM

Table 2: Effect of this compound on Cell Viability (HPDE6-C7 Cells, 24h treatment)

ConcentrationEffect on Cell MorphologyCell ViabilityApoptosis RateReference
0.5 mg/mLNo significant changeHighLow
1.0 mg/mLChanged morphologyDecreasedIncreased
2.0 mg/mLChanged morphologyDecreasedIncreased

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is 0.1 µM to 20 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, WST-8, or CCK-8 assay.

  • Data Analysis: Plot cell viability against this compound concentration to determine the maximum concentration that does not significantly reduce cell viability. This concentration can be considered for subsequent experiments where minimizing stress is crucial.

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining
  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome seed_cells Seed Cells prepare_reagents Prepare this compound Dilutions seed_cells->prepare_reagents treat_cells Treat Cells with this compound prepare_reagents->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis_assay microscopy Morphological Analysis treat_cells->microscopy determine_optimal_conc Determine Optimal Concentration viability_assay->determine_optimal_conc quantify_stress Quantify Cellular Stress apoptosis_assay->quantify_stress microscopy->quantify_stress

Caption: Workflow for optimizing this compound treatment to minimize cellular stress.

signaling_pathway cluster_cytoskeleton Cytoskeleton cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis cytoB This compound actin Actin Polymerization cytoB->actin inhibits ros Increased ROS actin->ros leads to mmp Decreased Mitochondrial Membrane Potential ros->mmp bax Bax/Bcl-2 Ratio Increase mmp->bax cas9 Caspase-9 Activation bax->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound-induced mitochondrial apoptotic pathway.

References

minimizing cellular stress during Cytochalasin B treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytochalasin B treatment. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and minimize cellular stress during the application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable mycotoxin that primarily functions by disrupting the actin cytoskeleton.[1][2] It binds to the barbed (fast-growing) end of actin filaments, inhibiting the addition of new actin monomers and thereby preventing polymerization.[3] This disruption of actin filament dynamics interferes with several cellular processes, including cell division (cytokinesis), cell motility, and maintenance of cell shape.

Q2: Why am I observing high levels of cell death after this compound treatment?

A2: High cytotoxicity is a known consequence of this compound treatment, often intentional in anti-cancer studies. The disruption of the actin cytoskeleton can trigger apoptosis (programmed cell death) through various signaling pathways. Studies have shown that this compound can induce apoptosis via the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases. The extent of cell death is typically dose- and time-dependent.

Q3: Can the cytotoxic effects of this compound be reversed?

A3: For some cell types, the effects of this compound, including changes in cell morphology and actin organization, can be reversible after the compound is removed from the culture medium. However, prolonged exposure or high concentrations can lead to irreversible cellular stress and apoptosis. The reversibility may depend on the cell type, the concentration of this compound used, and the duration of the treatment.

Q4: What are the typical concentrations of this compound used in cell culture experiments?

A4: The effective concentration of this compound can vary significantly depending on the cell line and the experimental goal. In vivo, a concentration as low as 2 µM may be sufficient to affect actin polymerization. For in vitro studies, concentrations can range from the sub-micromolar to low micromolar range. For example, studies on human Wharton's Jelly Mesenchymal Stem Cells used concentrations from 0.1 to 3 µM. In HeLa cells, an IC50 (the concentration that inhibits 50% of cell viability) was observed at approximately 7.9 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q5: How does this compound affect the cell cycle?

A5: this compound can cause cell cycle arrest. For instance, in HeLa cells, it has been shown to induce arrest at the S phase. In other cell lines, such as ZR-75-1 human breast cancer cells, it can trigger G2/M phase arrest. This is often a result of the disruption of the actin-dependent processes necessary for cell cycle progression and cell division.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Excessive Cell Detachment and Rounding High concentration of this compound causing severe actin cytoskeleton disruption.Perform a dose-response curve to find the minimal effective concentration. Reduce the incubation time.
Cell line is particularly sensitive to actin disruption.Screen different cell lines if possible. Refer to literature for typical responses of your cell line.
Low Experimental Reproducibility Inconsistent this compound activity due to improper storage or handling.Aliquot this compound stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
Variability in cell density at the time of treatment.Ensure consistent cell seeding density and confluency across experiments.
Unexpected Apoptosis in Control (DMSO-treated) Cells High concentration of the solvent (DMSO).Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells, including untreated controls.
Formation of Multinucleated Cells Inhibition of cytokinesis (cytoplasmic division) while nuclear division continues.This is an expected effect of this compound. If this is an undesirable outcome, consider using lower concentrations or shorter treatment times that affect cell motility without completely blocking cytokinesis.
Contradictory Results with Literature Differences in experimental conditions (cell passage number, media formulation, etc.).Standardize all experimental parameters and ensure they align with established protocols. Always follow best practices in cell culture.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineIC50 ConcentrationReference
HeLa (Human Cervical Carcinoma)~7.9 µM
L929 (Murine Fibroblasts)1.3 µM
P388/ADR (Murine Leukemia)100 µM

Table 2: Effect of this compound on Cell Viability (HPDE6-C7 Cells, 24h treatment)

ConcentrationEffect on Cell MorphologyCell ViabilityApoptosis RateReference
0.5 mg/mLNo significant changeHighLow
1.0 mg/mLChanged morphologyDecreasedIncreased
2.0 mg/mLChanged morphologyDecreasedIncreased

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is 0.1 µM to 20 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, WST-8, or CCK-8 assay.

  • Data Analysis: Plot cell viability against this compound concentration to determine the maximum concentration that does not significantly reduce cell viability. This concentration can be considered for subsequent experiments where minimizing stress is crucial.

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining
  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome seed_cells Seed Cells prepare_reagents Prepare this compound Dilutions seed_cells->prepare_reagents treat_cells Treat Cells with this compound prepare_reagents->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis_assay microscopy Morphological Analysis treat_cells->microscopy determine_optimal_conc Determine Optimal Concentration viability_assay->determine_optimal_conc quantify_stress Quantify Cellular Stress apoptosis_assay->quantify_stress microscopy->quantify_stress

Caption: Workflow for optimizing this compound treatment to minimize cellular stress.

signaling_pathway cluster_cytoskeleton Cytoskeleton cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis cytoB This compound actin Actin Polymerization cytoB->actin inhibits ros Increased ROS actin->ros leads to mmp Decreased Mitochondrial Membrane Potential ros->mmp bax Bax/Bcl-2 Ratio Increase mmp->bax cas9 Caspase-9 Activation bax->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound-induced mitochondrial apoptotic pathway.

References

issues with Cytochalasin B stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Cytochalasin B in long-term experiments. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1] It is common practice to prepare a high-concentration stock solution in DMSO. For example, a 10 mg/mL stock solution in DMSO is commercially available.[2]

Storage Recommendations for Stock Solutions:

  • Store stock solutions at -20°C for long-term stability.[1][2]

  • A stock solution in DMSO is stable for at least two years when stored at -20°C.[2]

  • Protect the stock solution from light, as some related cytochalasins are known to be light-sensitive.

  • Dispense the stock solution into smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q2: What is the stability of this compound in aqueous solutions like cell culture media?

Q3: What are the known off-target effects of this compound?

A3: Besides its primary effect on actin polymerization, this compound is a known inhibitor of glucose transport. This can have significant secondary effects on cellular metabolism and should be considered when interpreting experimental results. It can also induce DNA fragmentation in some cell lines.

Q4: How can I be sure the observed effects in my experiment are due to actin disruption and not off-target effects?

A4: To confirm that the observed phenotype is due to the disruption of the actin cytoskeleton, consider the following controls:

  • Use a different actin inhibitor: Employ an inhibitor with a different mechanism of action, such as Latrunculin A, to see if it recapitulates the phenotype.

  • Use a negative control: Dihydrothis compound, a derivative of this compound, disrupts the actin cytoskeleton but has a reduced effect on glucose transport.

  • Rescue experiment: If possible, express a cytochalasin-resistant actin mutant to see if it reverses the observed phenotype.

Troubleshooting Guide: Long-Term Experiments

Issue: Loss of this compound activity over the course of a multi-day experiment.

This is a common concern in long-term cell culture experiments. The following steps can help you troubleshoot and mitigate this issue.

Step 1: Verify Stock Solution Integrity
  • Action: Prepare a fresh dilution of your this compound stock solution and test its activity in a short-term assay (e.g., observing cell morphology changes within a few hours).

  • Rationale: This will help determine if the issue lies with the stability of the stock solution or its degradation in the culture conditions.

Step 2: Optimize Experimental Protocol for Long-Term Treatment
  • Action: For experiments lasting longer than 24-48 hours, it is recommended to replenish the cell culture medium containing freshly diluted this compound every 24 to 48 hours.

  • Rationale: This practice helps to maintain a consistent concentration of the active compound, counteracting potential degradation at 37°C in the aqueous environment of the cell culture medium.

Step 3: Consider the Impact of Serum in the Culture Medium
  • Action: Be aware that components in fetal bovine serum (FBS) or other sera can potentially bind to and sequester small molecules, reducing their effective concentration.

  • Rationale: If you observe a decrease in efficacy, consider if changes in serum concentration or lot could be a contributing factor.

Step 4: Evaluate Cell Density and Metabolism
  • Action: Monitor the cell density throughout the experiment. High cell densities can lead to faster depletion of the compound from the medium due to cellular uptake and metabolism.

  • Rationale: The rate of drug uptake and metabolism can increase with cell number, potentially lowering the effective concentration of this compound over time.

Quantitative Data Summary

ParameterSolventConcentrationStorage TemperatureStability
SolubilityDMSO371 mg/mLRoom Temperature-
SolubilityDMF492 mg/mLRoom Temperature-
SolubilityEthanol35 mg/mLRoom Temperature-
Stock Solution StabilityDMSO10 mg/mL-20°C≥ 2 years

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Wear appropriate personal protective equipment (PPE), as cytochalasins are toxic.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or ~21 mM).

  • Vortex until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Long-Term Treatment of Adherent Cells
  • Plate cells at a density that will not lead to overconfluence during the course of the experiment.

  • Allow cells to adhere and grow overnight.

  • Prepare the working concentration of this compound by diluting the DMSO stock solution into pre-warmed complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • For experiments lasting longer than 24 hours, replace the medium with freshly prepared this compound-containing medium every 24-48 hours.

  • At the end of the experiment, wash the cells with phosphate-buffered saline (PBS) before proceeding with downstream analysis.

Visualizations

G Experimental Workflow: Troubleshooting this compound Stability cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes cluster_3 Solutions A Loss of expected phenotype in long-term experiment B Step 1: Verify Stock Solution Integrity (Short-term assay) A->B D Step 3: Consider Media Components (Serum binding) A->D E Step 4: Evaluate Cell Density (Drug uptake and metabolism) A->E C Step 2: Optimize Protocol (Replenish media with fresh drug) B->C Passes F Stock solution degraded B->F Fails G Phenotype restored C->G H Inconsistent results with different serum lots D->H I Activity loss correlates with high cell density E->I J Prepare fresh stock solution F->J K Implement regular media changes in protocol L Test new serum lots before use H->L M Adjust initial seeding density I->M G Signaling Pathway: this compound Mechanism of Action cluster_0 Cellular Components cluster_1 This compound Interaction cluster_2 Cellular Processes ActinMonomer G-Actin (Monomer) Polymerization Actin Polymerization ActinMonomer->Polymerization ActinFilament F-Actin (Filament) CellMotility Cell Motility / Division ActinFilament->CellMotility CytoB This compound CytoB->Polymerization Inhibits GlucoseTransport Glucose Transport (GLUTs) CytoB->GlucoseTransport Inhibits (Off-target) Polymerization->ActinFilament

References

issues with Cytochalasin B stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Cytochalasin B in long-term experiments. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1] It is common practice to prepare a high-concentration stock solution in DMSO. For example, a 10 mg/mL stock solution in DMSO is commercially available.[2]

Storage Recommendations for Stock Solutions:

  • Store stock solutions at -20°C for long-term stability.[1][2]

  • A stock solution in DMSO is stable for at least two years when stored at -20°C.[2]

  • Protect the stock solution from light, as some related cytochalasins are known to be light-sensitive.

  • Dispense the stock solution into smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q2: What is the stability of this compound in aqueous solutions like cell culture media?

Q3: What are the known off-target effects of this compound?

A3: Besides its primary effect on actin polymerization, this compound is a known inhibitor of glucose transport. This can have significant secondary effects on cellular metabolism and should be considered when interpreting experimental results. It can also induce DNA fragmentation in some cell lines.

Q4: How can I be sure the observed effects in my experiment are due to actin disruption and not off-target effects?

A4: To confirm that the observed phenotype is due to the disruption of the actin cytoskeleton, consider the following controls:

  • Use a different actin inhibitor: Employ an inhibitor with a different mechanism of action, such as Latrunculin A, to see if it recapitulates the phenotype.

  • Use a negative control: Dihydrothis compound, a derivative of this compound, disrupts the actin cytoskeleton but has a reduced effect on glucose transport.

  • Rescue experiment: If possible, express a cytochalasin-resistant actin mutant to see if it reverses the observed phenotype.

Troubleshooting Guide: Long-Term Experiments

Issue: Loss of this compound activity over the course of a multi-day experiment.

This is a common concern in long-term cell culture experiments. The following steps can help you troubleshoot and mitigate this issue.

Step 1: Verify Stock Solution Integrity
  • Action: Prepare a fresh dilution of your this compound stock solution and test its activity in a short-term assay (e.g., observing cell morphology changes within a few hours).

  • Rationale: This will help determine if the issue lies with the stability of the stock solution or its degradation in the culture conditions.

Step 2: Optimize Experimental Protocol for Long-Term Treatment
  • Action: For experiments lasting longer than 24-48 hours, it is recommended to replenish the cell culture medium containing freshly diluted this compound every 24 to 48 hours.

  • Rationale: This practice helps to maintain a consistent concentration of the active compound, counteracting potential degradation at 37°C in the aqueous environment of the cell culture medium.

Step 3: Consider the Impact of Serum in the Culture Medium
  • Action: Be aware that components in fetal bovine serum (FBS) or other sera can potentially bind to and sequester small molecules, reducing their effective concentration.

  • Rationale: If you observe a decrease in efficacy, consider if changes in serum concentration or lot could be a contributing factor.

Step 4: Evaluate Cell Density and Metabolism
  • Action: Monitor the cell density throughout the experiment. High cell densities can lead to faster depletion of the compound from the medium due to cellular uptake and metabolism.

  • Rationale: The rate of drug uptake and metabolism can increase with cell number, potentially lowering the effective concentration of this compound over time.

Quantitative Data Summary

ParameterSolventConcentrationStorage TemperatureStability
SolubilityDMSO371 mg/mLRoom Temperature-
SolubilityDMF492 mg/mLRoom Temperature-
SolubilityEthanol35 mg/mLRoom Temperature-
Stock Solution StabilityDMSO10 mg/mL-20°C≥ 2 years

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Wear appropriate personal protective equipment (PPE), as cytochalasins are toxic.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or ~21 mM).

  • Vortex until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Long-Term Treatment of Adherent Cells
  • Plate cells at a density that will not lead to overconfluence during the course of the experiment.

  • Allow cells to adhere and grow overnight.

  • Prepare the working concentration of this compound by diluting the DMSO stock solution into pre-warmed complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • For experiments lasting longer than 24 hours, replace the medium with freshly prepared this compound-containing medium every 24-48 hours.

  • At the end of the experiment, wash the cells with phosphate-buffered saline (PBS) before proceeding with downstream analysis.

Visualizations

G Experimental Workflow: Troubleshooting this compound Stability cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes cluster_3 Solutions A Loss of expected phenotype in long-term experiment B Step 1: Verify Stock Solution Integrity (Short-term assay) A->B D Step 3: Consider Media Components (Serum binding) A->D E Step 4: Evaluate Cell Density (Drug uptake and metabolism) A->E C Step 2: Optimize Protocol (Replenish media with fresh drug) B->C Passes F Stock solution degraded B->F Fails G Phenotype restored C->G H Inconsistent results with different serum lots D->H I Activity loss correlates with high cell density E->I J Prepare fresh stock solution F->J K Implement regular media changes in protocol L Test new serum lots before use H->L M Adjust initial seeding density I->M G Signaling Pathway: this compound Mechanism of Action cluster_0 Cellular Components cluster_1 This compound Interaction cluster_2 Cellular Processes ActinMonomer G-Actin (Monomer) Polymerization Actin Polymerization ActinMonomer->Polymerization ActinFilament F-Actin (Filament) CellMotility Cell Motility / Division ActinFilament->CellMotility CytoB This compound CytoB->Polymerization Inhibits GlucoseTransport Glucose Transport (GLUTs) CytoB->GlucoseTransport Inhibits (Off-target) Polymerization->ActinFilament

References

issues with Cytochalasin B stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Cytochalasin B in long-term experiments. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] It is common practice to prepare a high-concentration stock solution in DMSO. For example, a 10 mg/mL stock solution in DMSO is commercially available.[2]

Storage Recommendations for Stock Solutions:

  • Store stock solutions at -20°C for long-term stability.[1][2]

  • A stock solution in DMSO is stable for at least two years when stored at -20°C.[2]

  • Protect the stock solution from light, as some related cytochalasins are known to be light-sensitive.

  • Dispense the stock solution into smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q2: What is the stability of this compound in aqueous solutions like cell culture media?

Q3: What are the known off-target effects of this compound?

A3: Besides its primary effect on actin polymerization, this compound is a known inhibitor of glucose transport. This can have significant secondary effects on cellular metabolism and should be considered when interpreting experimental results. It can also induce DNA fragmentation in some cell lines.

Q4: How can I be sure the observed effects in my experiment are due to actin disruption and not off-target effects?

A4: To confirm that the observed phenotype is due to the disruption of the actin cytoskeleton, consider the following controls:

  • Use a different actin inhibitor: Employ an inhibitor with a different mechanism of action, such as Latrunculin A, to see if it recapitulates the phenotype.

  • Use a negative control: Dihydrothis compound, a derivative of this compound, disrupts the actin cytoskeleton but has a reduced effect on glucose transport.

  • Rescue experiment: If possible, express a cytochalasin-resistant actin mutant to see if it reverses the observed phenotype.

Troubleshooting Guide: Long-Term Experiments

Issue: Loss of this compound activity over the course of a multi-day experiment.

This is a common concern in long-term cell culture experiments. The following steps can help you troubleshoot and mitigate this issue.

Step 1: Verify Stock Solution Integrity
  • Action: Prepare a fresh dilution of your this compound stock solution and test its activity in a short-term assay (e.g., observing cell morphology changes within a few hours).

  • Rationale: This will help determine if the issue lies with the stability of the stock solution or its degradation in the culture conditions.

Step 2: Optimize Experimental Protocol for Long-Term Treatment
  • Action: For experiments lasting longer than 24-48 hours, it is recommended to replenish the cell culture medium containing freshly diluted this compound every 24 to 48 hours.

  • Rationale: This practice helps to maintain a consistent concentration of the active compound, counteracting potential degradation at 37°C in the aqueous environment of the cell culture medium.

Step 3: Consider the Impact of Serum in the Culture Medium
  • Action: Be aware that components in fetal bovine serum (FBS) or other sera can potentially bind to and sequester small molecules, reducing their effective concentration.

  • Rationale: If you observe a decrease in efficacy, consider if changes in serum concentration or lot could be a contributing factor.

Step 4: Evaluate Cell Density and Metabolism
  • Action: Monitor the cell density throughout the experiment. High cell densities can lead to faster depletion of the compound from the medium due to cellular uptake and metabolism.

  • Rationale: The rate of drug uptake and metabolism can increase with cell number, potentially lowering the effective concentration of this compound over time.

Quantitative Data Summary

ParameterSolventConcentrationStorage TemperatureStability
SolubilityDMSO371 mg/mLRoom Temperature-
SolubilityDMF492 mg/mLRoom Temperature-
SolubilityEthanol35 mg/mLRoom Temperature-
Stock Solution StabilityDMSO10 mg/mL-20°C≥ 2 years

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Wear appropriate personal protective equipment (PPE), as cytochalasins are toxic.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or ~21 mM).

  • Vortex until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Long-Term Treatment of Adherent Cells
  • Plate cells at a density that will not lead to overconfluence during the course of the experiment.

  • Allow cells to adhere and grow overnight.

  • Prepare the working concentration of this compound by diluting the DMSO stock solution into pre-warmed complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • For experiments lasting longer than 24 hours, replace the medium with freshly prepared this compound-containing medium every 24-48 hours.

  • At the end of the experiment, wash the cells with phosphate-buffered saline (PBS) before proceeding with downstream analysis.

Visualizations

G Experimental Workflow: Troubleshooting this compound Stability cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes cluster_3 Solutions A Loss of expected phenotype in long-term experiment B Step 1: Verify Stock Solution Integrity (Short-term assay) A->B D Step 3: Consider Media Components (Serum binding) A->D E Step 4: Evaluate Cell Density (Drug uptake and metabolism) A->E C Step 2: Optimize Protocol (Replenish media with fresh drug) B->C Passes F Stock solution degraded B->F Fails G Phenotype restored C->G H Inconsistent results with different serum lots D->H I Activity loss correlates with high cell density E->I J Prepare fresh stock solution F->J K Implement regular media changes in protocol L Test new serum lots before use H->L M Adjust initial seeding density I->M G Signaling Pathway: this compound Mechanism of Action cluster_0 Cellular Components cluster_1 This compound Interaction cluster_2 Cellular Processes ActinMonomer G-Actin (Monomer) Polymerization Actin Polymerization ActinMonomer->Polymerization ActinFilament F-Actin (Filament) CellMotility Cell Motility / Division ActinFilament->CellMotility CytoB This compound CytoB->Polymerization Inhibits GlucoseTransport Glucose Transport (GLUTs) CytoB->GlucoseTransport Inhibits (Off-target) Polymerization->ActinFilament

References

Technical Support Center: Overcoming Resistance to Cytochalasin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cytochalasin B in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable mycotoxin that disrupts the actin cytoskeleton. Its primary mechanism involves inhibiting actin polymerization by binding to the fast-growing (barbed) end of filamentous actin (F-actin) and interacting with capping proteins.[1][2] This disruption of microfilament formation interferes with critical cellular processes such as cell division, motility, and the maintenance of cell morphology, ultimately leading to apoptosis in cancer cells.[2][3]

Q2: Our cancer cell line is showing reduced sensitivity to this compound. What is a likely mechanism of resistance?

A primary mechanism of acquired resistance to this compound is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1).[4] P-gp is an efflux pump that actively removes a wide range of xenobiotics, including this compound, from the cell.[4] This reduces the intracellular concentration of the drug, diminishing its ability to interact with its target, the actin filaments.

Q3: How can we confirm if our resistant cell line overexpresses P-glycoprotein (P-gp)?

You can assess P-gp overexpression through two main approaches:

  • Functional Assays: These assays measure the efflux activity of P-gp. A common method is the Rhodamine 123 efflux assay, where a fluorescent P-gp substrate (Rhodamine 123) is loaded into the cells. Cells overexpressing P-gp will actively pump out the dye, resulting in lower intracellular fluorescence compared to sensitive parental cells. This efflux can be inhibited by known P-gp inhibitors like verapamil (B1683045).

  • Protein Expression Analysis: Western blotting is a standard technique to directly measure the amount of P-gp protein in your cell lysates. An increased band intensity corresponding to the molecular weight of P-gp in your resistant cell line compared to the sensitive parental line indicates overexpression.

Q4: What strategies can we employ to overcome P-gp-mediated this compound resistance?

The most common strategy is the co-administration of a P-glycoprotein inhibitor with this compound. P-gp inhibitors, also known as chemosensitizers, can restore the cytotoxicity of this compound by blocking the efflux pump and thereby increasing its intracellular accumulation.[5] Commonly used P-gp inhibitors in a research setting include verapamil and cyclosporin (B1163) A.[5][6]

Q5: We are observing inconsistent IC50 values for this compound in our experiments. What could be the cause?

Inconsistent IC50 values can stem from several experimental factors:

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. It is crucial to use cells within a consistent and low passage range.[7]

  • Cell Seeding Density: The density of cells at the time of treatment can influence their response. Standardize the seeding density to ensure consistent confluency.[7]

  • Assay Duration: The length of exposure to this compound will significantly impact the IC50 value. Ensure the incubation time is consistent across all experiments.[8]

  • Compound Stability: Ensure that your this compound stock is properly stored and that the final concentration in the media is accurate and stable over the course of the experiment.

  • Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses to drugs. Regularly test your cell lines for contamination.

Troubleshooting Guides

Issue 1: Decreased cytotoxicity of this compound in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Development of Resistance Assess for P-glycoprotein (P-gp) overexpression using Western Blot or a functional efflux assay (e.g., Rhodamine 123).
Perform a co-treatment experiment with a P-gp inhibitor (e.g., verapamil) to see if sensitivity to this compound is restored.
Cell Line Integrity Check the passage number of your cells. Revert to a lower passage stock if necessary.
Perform cell line authentication (e.g., STR profiling) to ensure there has been no cross-contamination.
Mycoplasma Contamination Test for mycoplasma contamination using a PCR-based or culture-based kit. If positive, discard the culture and start with a fresh, uncontaminated stock.
Compound Degradation Prepare fresh dilutions of this compound from a validated stock solution.
Issue 2: High variability in results from cell viability assays.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension between plating wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from the inner wells.[7]
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions.
Incomplete Reagent Solubilization For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.

Data Presentation

The following table provides hypothetical, yet representative, IC50 values for this compound in a sensitive parental cancer cell line and its P-gp overexpressing resistant derivative.

Cell LineP-gp ExpressionThis compound IC50 (µM)This compound + Verapamil (10 µM) IC50 (µM)
Parental (e.g., MCF-7)Low54.5
Resistant (e.g., MCF-7/ADR)High506

Note: These are example values. Actual IC50 values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. For resistance reversal experiments, prepare serial dilutions of this compound in medium containing a fixed concentration of a P-gp inhibitor (e.g., 10 µM verapamil).

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

P-glycoprotein Expression by Western Blot
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)
  • Cell Preparation: Harvest and resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free medium.

  • Inhibitor Pre-incubation (for control): Pre-incubate a subset of cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux: Resuspend the cell pellets in fresh, pre-warmed medium (with and without the P-gp inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Analysis: Pellet the cells and resuspend in cold PBS. Analyze the intracellular fluorescence intensity by flow cytometry. Resistant cells will show lower fluorescence compared to sensitive cells or resistant cells treated with a P-gp inhibitor.

Visualizations

cluster_0 This compound Action and Resistance This compound This compound Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits P-gp Efflux Pump P-gp Efflux Pump This compound->P-gp Efflux Pump Effluxed by Cell Death Cell Death Actin Polymerization->Cell Death Leads to P-gp Inhibitor P-gp Inhibitor P-gp Inhibitor->P-gp Efflux Pump Inhibits

Caption: Mechanism of this compound action and P-gp mediated resistance.

cluster_1 Troubleshooting Workflow: Decreased this compound Sensitivity start Decreased Sensitivity Observed check_pgp Assess P-gp Expression/Function start->check_pgp pgp_overexpressed P-gp Overexpressed check_pgp->pgp_overexpressed Positive no_pgp_overexpression No P-gp Overexpression check_pgp->no_pgp_overexpression Negative co_treat Co-treat with P-gp Inhibitor pgp_overexpressed->co_treat check_other Investigate Other Mechanisms (e.g., target mutation, cell integrity) no_pgp_overexpression->check_other sensitivity_restored Sensitivity Restored? co_treat->sensitivity_restored yes Yes: P-gp Mediated Resistance sensitivity_restored->yes Yes no No: Other Resistance Mechanisms sensitivity_restored->no No

Caption: A logical workflow for troubleshooting this compound resistance.

cluster_2 Experimental Workflow: P-gp Efflux Assay prep_cells Prepare Cell Suspension (1x10^6 cells/mL) split_samples Split into Control and Inhibitor Groups prep_cells->split_samples pre_incubate Pre-incubate with P-gp Inhibitor (30 min) split_samples->pre_incubate Inhibitor Group load_dye Load with Rhodamine 123 (30-60 min) split_samples->load_dye Control Group pre_incubate->load_dye wash_cells Wash with Cold PBS load_dye->wash_cells efflux_step Incubate for Efflux (1-2 hours) wash_cells->efflux_step analyze Analyze by Flow Cytometry efflux_step->analyze

References

Technical Support Center: Overcoming Resistance to Cytochalasin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cytochalasin B in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable mycotoxin that disrupts the actin cytoskeleton. Its primary mechanism involves inhibiting actin polymerization by binding to the fast-growing (barbed) end of filamentous actin (F-actin) and interacting with capping proteins.[1][2] This disruption of microfilament formation interferes with critical cellular processes such as cell division, motility, and the maintenance of cell morphology, ultimately leading to apoptosis in cancer cells.[2][3]

Q2: Our cancer cell line is showing reduced sensitivity to this compound. What is a likely mechanism of resistance?

A primary mechanism of acquired resistance to this compound is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1).[4] P-gp is an efflux pump that actively removes a wide range of xenobiotics, including this compound, from the cell.[4] This reduces the intracellular concentration of the drug, diminishing its ability to interact with its target, the actin filaments.

Q3: How can we confirm if our resistant cell line overexpresses P-glycoprotein (P-gp)?

You can assess P-gp overexpression through two main approaches:

  • Functional Assays: These assays measure the efflux activity of P-gp. A common method is the Rhodamine 123 efflux assay, where a fluorescent P-gp substrate (Rhodamine 123) is loaded into the cells. Cells overexpressing P-gp will actively pump out the dye, resulting in lower intracellular fluorescence compared to sensitive parental cells. This efflux can be inhibited by known P-gp inhibitors like verapamil (B1683045).

  • Protein Expression Analysis: Western blotting is a standard technique to directly measure the amount of P-gp protein in your cell lysates. An increased band intensity corresponding to the molecular weight of P-gp in your resistant cell line compared to the sensitive parental line indicates overexpression.

Q4: What strategies can we employ to overcome P-gp-mediated this compound resistance?

The most common strategy is the co-administration of a P-glycoprotein inhibitor with this compound. P-gp inhibitors, also known as chemosensitizers, can restore the cytotoxicity of this compound by blocking the efflux pump and thereby increasing its intracellular accumulation.[5] Commonly used P-gp inhibitors in a research setting include verapamil and cyclosporin (B1163) A.[5][6]

Q5: We are observing inconsistent IC50 values for this compound in our experiments. What could be the cause?

Inconsistent IC50 values can stem from several experimental factors:

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. It is crucial to use cells within a consistent and low passage range.[7]

  • Cell Seeding Density: The density of cells at the time of treatment can influence their response. Standardize the seeding density to ensure consistent confluency.[7]

  • Assay Duration: The length of exposure to this compound will significantly impact the IC50 value. Ensure the incubation time is consistent across all experiments.[8]

  • Compound Stability: Ensure that your this compound stock is properly stored and that the final concentration in the media is accurate and stable over the course of the experiment.

  • Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses to drugs. Regularly test your cell lines for contamination.

Troubleshooting Guides

Issue 1: Decreased cytotoxicity of this compound in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Development of Resistance Assess for P-glycoprotein (P-gp) overexpression using Western Blot or a functional efflux assay (e.g., Rhodamine 123).
Perform a co-treatment experiment with a P-gp inhibitor (e.g., verapamil) to see if sensitivity to this compound is restored.
Cell Line Integrity Check the passage number of your cells. Revert to a lower passage stock if necessary.
Perform cell line authentication (e.g., STR profiling) to ensure there has been no cross-contamination.
Mycoplasma Contamination Test for mycoplasma contamination using a PCR-based or culture-based kit. If positive, discard the culture and start with a fresh, uncontaminated stock.
Compound Degradation Prepare fresh dilutions of this compound from a validated stock solution.
Issue 2: High variability in results from cell viability assays.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension between plating wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from the inner wells.[7]
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions.
Incomplete Reagent Solubilization For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.

Data Presentation

The following table provides hypothetical, yet representative, IC50 values for this compound in a sensitive parental cancer cell line and its P-gp overexpressing resistant derivative.

Cell LineP-gp ExpressionThis compound IC50 (µM)This compound + Verapamil (10 µM) IC50 (µM)
Parental (e.g., MCF-7)Low54.5
Resistant (e.g., MCF-7/ADR)High506

Note: These are example values. Actual IC50 values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. For resistance reversal experiments, prepare serial dilutions of this compound in medium containing a fixed concentration of a P-gp inhibitor (e.g., 10 µM verapamil).

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

P-glycoprotein Expression by Western Blot
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)
  • Cell Preparation: Harvest and resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free medium.

  • Inhibitor Pre-incubation (for control): Pre-incubate a subset of cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux: Resuspend the cell pellets in fresh, pre-warmed medium (with and without the P-gp inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Analysis: Pellet the cells and resuspend in cold PBS. Analyze the intracellular fluorescence intensity by flow cytometry. Resistant cells will show lower fluorescence compared to sensitive cells or resistant cells treated with a P-gp inhibitor.

Visualizations

cluster_0 This compound Action and Resistance This compound This compound Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits P-gp Efflux Pump P-gp Efflux Pump This compound->P-gp Efflux Pump Effluxed by Cell Death Cell Death Actin Polymerization->Cell Death Leads to P-gp Inhibitor P-gp Inhibitor P-gp Inhibitor->P-gp Efflux Pump Inhibits

Caption: Mechanism of this compound action and P-gp mediated resistance.

cluster_1 Troubleshooting Workflow: Decreased this compound Sensitivity start Decreased Sensitivity Observed check_pgp Assess P-gp Expression/Function start->check_pgp pgp_overexpressed P-gp Overexpressed check_pgp->pgp_overexpressed Positive no_pgp_overexpression No P-gp Overexpression check_pgp->no_pgp_overexpression Negative co_treat Co-treat with P-gp Inhibitor pgp_overexpressed->co_treat check_other Investigate Other Mechanisms (e.g., target mutation, cell integrity) no_pgp_overexpression->check_other sensitivity_restored Sensitivity Restored? co_treat->sensitivity_restored yes Yes: P-gp Mediated Resistance sensitivity_restored->yes Yes no No: Other Resistance Mechanisms sensitivity_restored->no No

Caption: A logical workflow for troubleshooting this compound resistance.

cluster_2 Experimental Workflow: P-gp Efflux Assay prep_cells Prepare Cell Suspension (1x10^6 cells/mL) split_samples Split into Control and Inhibitor Groups prep_cells->split_samples pre_incubate Pre-incubate with P-gp Inhibitor (30 min) split_samples->pre_incubate Inhibitor Group load_dye Load with Rhodamine 123 (30-60 min) split_samples->load_dye Control Group pre_incubate->load_dye wash_cells Wash with Cold PBS load_dye->wash_cells efflux_step Incubate for Efflux (1-2 hours) wash_cells->efflux_step analyze Analyze by Flow Cytometry efflux_step->analyze

References

Technical Support Center: Overcoming Resistance to Cytochalasin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cytochalasin B in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable mycotoxin that disrupts the actin cytoskeleton. Its primary mechanism involves inhibiting actin polymerization by binding to the fast-growing (barbed) end of filamentous actin (F-actin) and interacting with capping proteins.[1][2] This disruption of microfilament formation interferes with critical cellular processes such as cell division, motility, and the maintenance of cell morphology, ultimately leading to apoptosis in cancer cells.[2][3]

Q2: Our cancer cell line is showing reduced sensitivity to this compound. What is a likely mechanism of resistance?

A primary mechanism of acquired resistance to this compound is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1).[4] P-gp is an efflux pump that actively removes a wide range of xenobiotics, including this compound, from the cell.[4] This reduces the intracellular concentration of the drug, diminishing its ability to interact with its target, the actin filaments.

Q3: How can we confirm if our resistant cell line overexpresses P-glycoprotein (P-gp)?

You can assess P-gp overexpression through two main approaches:

  • Functional Assays: These assays measure the efflux activity of P-gp. A common method is the Rhodamine 123 efflux assay, where a fluorescent P-gp substrate (Rhodamine 123) is loaded into the cells. Cells overexpressing P-gp will actively pump out the dye, resulting in lower intracellular fluorescence compared to sensitive parental cells. This efflux can be inhibited by known P-gp inhibitors like verapamil.

  • Protein Expression Analysis: Western blotting is a standard technique to directly measure the amount of P-gp protein in your cell lysates. An increased band intensity corresponding to the molecular weight of P-gp in your resistant cell line compared to the sensitive parental line indicates overexpression.

Q4: What strategies can we employ to overcome P-gp-mediated this compound resistance?

The most common strategy is the co-administration of a P-glycoprotein inhibitor with this compound. P-gp inhibitors, also known as chemosensitizers, can restore the cytotoxicity of this compound by blocking the efflux pump and thereby increasing its intracellular accumulation.[5] Commonly used P-gp inhibitors in a research setting include verapamil and cyclosporin A.[5][6]

Q5: We are observing inconsistent IC50 values for this compound in our experiments. What could be the cause?

Inconsistent IC50 values can stem from several experimental factors:

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. It is crucial to use cells within a consistent and low passage range.[7]

  • Cell Seeding Density: The density of cells at the time of treatment can influence their response. Standardize the seeding density to ensure consistent confluency.[7]

  • Assay Duration: The length of exposure to this compound will significantly impact the IC50 value. Ensure the incubation time is consistent across all experiments.[8]

  • Compound Stability: Ensure that your this compound stock is properly stored and that the final concentration in the media is accurate and stable over the course of the experiment.

  • Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses to drugs. Regularly test your cell lines for contamination.

Troubleshooting Guides

Issue 1: Decreased cytotoxicity of this compound in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Development of Resistance Assess for P-glycoprotein (P-gp) overexpression using Western Blot or a functional efflux assay (e.g., Rhodamine 123).
Perform a co-treatment experiment with a P-gp inhibitor (e.g., verapamil) to see if sensitivity to this compound is restored.
Cell Line Integrity Check the passage number of your cells. Revert to a lower passage stock if necessary.
Perform cell line authentication (e.g., STR profiling) to ensure there has been no cross-contamination.
Mycoplasma Contamination Test for mycoplasma contamination using a PCR-based or culture-based kit. If positive, discard the culture and start with a fresh, uncontaminated stock.
Compound Degradation Prepare fresh dilutions of this compound from a validated stock solution.
Issue 2: High variability in results from cell viability assays.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension between plating wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from the inner wells.[7]
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions.
Incomplete Reagent Solubilization For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance.

Data Presentation

The following table provides hypothetical, yet representative, IC50 values for this compound in a sensitive parental cancer cell line and its P-gp overexpressing resistant derivative.

Cell LineP-gp ExpressionThis compound IC50 (µM)This compound + Verapamil (10 µM) IC50 (µM)
Parental (e.g., MCF-7)Low54.5
Resistant (e.g., MCF-7/ADR)High506

Note: These are example values. Actual IC50 values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. For resistance reversal experiments, prepare serial dilutions of this compound in medium containing a fixed concentration of a P-gp inhibitor (e.g., 10 µM verapamil).

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

P-glycoprotein Expression by Western Blot
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)
  • Cell Preparation: Harvest and resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free medium.

  • Inhibitor Pre-incubation (for control): Pre-incubate a subset of cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux: Resuspend the cell pellets in fresh, pre-warmed medium (with and without the P-gp inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Analysis: Pellet the cells and resuspend in cold PBS. Analyze the intracellular fluorescence intensity by flow cytometry. Resistant cells will show lower fluorescence compared to sensitive cells or resistant cells treated with a P-gp inhibitor.

Visualizations

cluster_0 This compound Action and Resistance This compound This compound Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits P-gp Efflux Pump P-gp Efflux Pump This compound->P-gp Efflux Pump Effluxed by Cell Death Cell Death Actin Polymerization->Cell Death Leads to P-gp Inhibitor P-gp Inhibitor P-gp Inhibitor->P-gp Efflux Pump Inhibits

Caption: Mechanism of this compound action and P-gp mediated resistance.

cluster_1 Troubleshooting Workflow: Decreased this compound Sensitivity start Decreased Sensitivity Observed check_pgp Assess P-gp Expression/Function start->check_pgp pgp_overexpressed P-gp Overexpressed check_pgp->pgp_overexpressed Positive no_pgp_overexpression No P-gp Overexpression check_pgp->no_pgp_overexpression Negative co_treat Co-treat with P-gp Inhibitor pgp_overexpressed->co_treat check_other Investigate Other Mechanisms (e.g., target mutation, cell integrity) no_pgp_overexpression->check_other sensitivity_restored Sensitivity Restored? co_treat->sensitivity_restored yes Yes: P-gp Mediated Resistance sensitivity_restored->yes Yes no No: Other Resistance Mechanisms sensitivity_restored->no No

Caption: A logical workflow for troubleshooting this compound resistance.

cluster_2 Experimental Workflow: P-gp Efflux Assay prep_cells Prepare Cell Suspension (1x10^6 cells/mL) split_samples Split into Control and Inhibitor Groups prep_cells->split_samples pre_incubate Pre-incubate with P-gp Inhibitor (30 min) split_samples->pre_incubate Inhibitor Group load_dye Load with Rhodamine 123 (30-60 min) split_samples->load_dye Control Group pre_incubate->load_dye wash_cells Wash with Cold PBS load_dye->wash_cells efflux_step Incubate for Efflux (1-2 hours) wash_cells->efflux_step analyze Analyze by Flow Cytometry efflux_step->analyze

References

impact of serum concentration on Cytochalasin B efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochalasin B. The information focuses on the impact of serum concentration on its efficacy and provides detailed experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable mycotoxin that primarily functions by inhibiting actin polymerization.[1][2] It binds to the fast-growing, or "barbed," end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[2][3] This disruption affects various cellular processes, including cell division, motility, and maintenance of cell shape.[2] Additionally, this compound is a known inhibitor of glucose transport.

Q2: How does the presence of serum in cell culture media affect the efficacy of this compound?

The presence of serum can reduce the effective concentration of this compound available to the cells. This is likely due to the binding of this compound to serum proteins, particularly albumin. Albumin is the most abundant protein in fetal bovine serum (FBS) and has hydrophobic binding pockets that can sequester hydrophobic molecules like this compound. This sequestration reduces the amount of free this compound that can enter the cells and interact with its target, the actin filaments. Consequently, a higher concentration of this compound may be required to achieve the desired biological effect in the presence of higher serum concentrations.

Q3: I am not seeing the expected morphological changes in my cells after treatment with this compound. Could the serum concentration be the issue?

Yes, this is a possibility. If you are using a high concentration of serum (e.g., 10% or 20% FBS), a significant portion of the this compound may be bound to serum proteins, reducing its effective concentration. Refer to the troubleshooting guide below for steps to address this issue.

Q4: Are there any reports of serum components degrading this compound?

Currently, there is no direct evidence to suggest that serum components enzymatically degrade this compound. The more probable cause for reduced efficacy is the reversible binding of this compound to serum proteins, which limits its bioavailability.

Troubleshooting Guide

Issue: Reduced or Inconsistent Efficacy of this compound in the Presence of Serum

If you are observing lower than expected activity or variability in your experiments with this compound when using serum-containing media, follow these troubleshooting steps:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and serum concentration. A higher concentration may be needed in media with higher serum levels to achieve the desired effect.

  • Reduce Serum Concentration: If your experimental design allows, consider reducing the serum concentration in your culture medium during the this compound treatment. Be mindful that prolonged exposure to low-serum conditions can affect cell health and proliferation.

  • Use Serum-Free Media: For short-term experiments, you may be able to treat your cells in a serum-free medium. However, ensure that the cells can tolerate this condition for the duration of the treatment without significant loss of viability.

  • Consider a Serum-Reduced Medium: Some commercially available media are formulated to be effective with lower serum concentrations.

  • Standardize Serum Batch: Different batches of FBS can have varying compositions, which may affect experimental outcomes. If possible, use the same batch of serum for a series of related experiments to ensure consistency.

Quantitative Data

The effective concentration of this compound can vary significantly depending on the cell type, assay, and culture conditions. The following table summarizes some reported concentrations and the corresponding serum conditions.

Cell TypeAssayThis compound ConcentrationSerum/Media ConditionReference
Human Wharton's Jelly Mesenchymal Stem CellsCytoskeletal Organization0.1, 1, and 3 µM10% Fetal Bovine Serum (FBS)
Human Adipose-Derived Stem CellsCell Morphology and Metabolism0.1, 1, and 10 µM10% Fetal Bovine Serum (FBS)
Human LymphocytesMicronucleus Assay4 µg/mLComplete medium for lymphocyte cultivation
Human Cervix Carcinoma (KB3.1)Growth Inhibition (IC50)Not specified10% Fetal Bovine Serum (FBS)
3T3 FibroblastsMicromotion Analysis0.1 - 2.5 µMComplete culture medium
RAW264.7 MacrophagesNO ProductionNot specifiedNot specified

Experimental Protocols

General Protocol for Assessing the Impact of Serum on this compound Efficacy

This protocol provides a framework for determining the effect of different serum concentrations on the efficacy of this compound in a cell-based assay.

  • Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of treatment.

  • Cell Culture: Culture cells in their standard growth medium, typically containing 10% FBS, until they have adhered and are in a logarithmic growth phase.

  • Preparation of Treatment Media: Prepare media containing different concentrations of FBS (e.g., 0%, 2%, 5%, 10%). For each serum concentration, prepare a dilution series of this compound.

  • Treatment:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the prepared treatment media with varying serum and this compound concentrations to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Assay: Perform your specific assay to measure the effects of this compound (e.g., morphological analysis, viability assay, actin staining).

  • Data Analysis: Compare the dose-response curves of this compound at different serum concentrations to determine the impact of serum on its IC50 or effective concentration.

Protocol for Micronucleus Assay using this compound

This protocol is adapted for use in human lymphocyte cultures.

  • Culture Initiation: Set up whole blood or isolated lymphocyte cultures in a complete medium.

  • Mitogen Stimulation: Stimulate cell division by adding a mitogen like phytohemagglutinin (PHA).

  • Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Addition of this compound: After approximately 44 hours of incubation, add this compound to a final concentration of 3-6 µg/mL to block cytokinesis.

  • Harvesting: Harvest the cells 24-28 hours after the addition of this compound.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

  • Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).

  • Slide Preparation and Staining: Drop the fixed cells onto clean microscope slides, allow them to air dry, and stain with a suitable dye (e.g., Giemsa or Acridine Orange) to visualize the nuclei and micronuclei.

  • Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Visualizations

Serum_Binding_Mechanism cluster_media Cell Culture Medium cluster_cell Cell Free_CB Free this compound Bound_CB Protein-Bound this compound Free_CB->Bound_CB Binding Actin Actin Filaments Free_CB->Actin Enters Cell & Inhibits Polymerization Serum_Protein Serum Protein (Albumin) Bound_CB->Free_CB Dissociation Cell_Membrane Cell Membrane Bound_CB->Cell_Membrane Cannot Enter Cell Experimental_Workflow A 1. Seed Cells B 2. Culture in Standard Medium (10% FBS) A->B C 3. Prepare Treatment Media (0%, 2%, 5%, 10% FBS + this compound) B->C D 4. Wash Cells with PBS C->D E 5. Add Treatment Media D->E F 6. Incubate for a Defined Period E->F G 7. Perform Assay (e.g., Morphology, Viability) F->G H 8. Analyze and Compare Dose-Response Curves G->H

References

impact of serum concentration on Cytochalasin B efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochalasin B. The information focuses on the impact of serum concentration on its efficacy and provides detailed experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable mycotoxin that primarily functions by inhibiting actin polymerization.[1][2] It binds to the fast-growing, or "barbed," end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[2][3] This disruption affects various cellular processes, including cell division, motility, and maintenance of cell shape.[2] Additionally, this compound is a known inhibitor of glucose transport.

Q2: How does the presence of serum in cell culture media affect the efficacy of this compound?

The presence of serum can reduce the effective concentration of this compound available to the cells. This is likely due to the binding of this compound to serum proteins, particularly albumin. Albumin is the most abundant protein in fetal bovine serum (FBS) and has hydrophobic binding pockets that can sequester hydrophobic molecules like this compound. This sequestration reduces the amount of free this compound that can enter the cells and interact with its target, the actin filaments. Consequently, a higher concentration of this compound may be required to achieve the desired biological effect in the presence of higher serum concentrations.

Q3: I am not seeing the expected morphological changes in my cells after treatment with this compound. Could the serum concentration be the issue?

Yes, this is a possibility. If you are using a high concentration of serum (e.g., 10% or 20% FBS), a significant portion of the this compound may be bound to serum proteins, reducing its effective concentration. Refer to the troubleshooting guide below for steps to address this issue.

Q4: Are there any reports of serum components degrading this compound?

Currently, there is no direct evidence to suggest that serum components enzymatically degrade this compound. The more probable cause for reduced efficacy is the reversible binding of this compound to serum proteins, which limits its bioavailability.

Troubleshooting Guide

Issue: Reduced or Inconsistent Efficacy of this compound in the Presence of Serum

If you are observing lower than expected activity or variability in your experiments with this compound when using serum-containing media, follow these troubleshooting steps:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and serum concentration. A higher concentration may be needed in media with higher serum levels to achieve the desired effect.

  • Reduce Serum Concentration: If your experimental design allows, consider reducing the serum concentration in your culture medium during the this compound treatment. Be mindful that prolonged exposure to low-serum conditions can affect cell health and proliferation.

  • Use Serum-Free Media: For short-term experiments, you may be able to treat your cells in a serum-free medium. However, ensure that the cells can tolerate this condition for the duration of the treatment without significant loss of viability.

  • Consider a Serum-Reduced Medium: Some commercially available media are formulated to be effective with lower serum concentrations.

  • Standardize Serum Batch: Different batches of FBS can have varying compositions, which may affect experimental outcomes. If possible, use the same batch of serum for a series of related experiments to ensure consistency.

Quantitative Data

The effective concentration of this compound can vary significantly depending on the cell type, assay, and culture conditions. The following table summarizes some reported concentrations and the corresponding serum conditions.

Cell TypeAssayThis compound ConcentrationSerum/Media ConditionReference
Human Wharton's Jelly Mesenchymal Stem CellsCytoskeletal Organization0.1, 1, and 3 µM10% Fetal Bovine Serum (FBS)
Human Adipose-Derived Stem CellsCell Morphology and Metabolism0.1, 1, and 10 µM10% Fetal Bovine Serum (FBS)
Human LymphocytesMicronucleus Assay4 µg/mLComplete medium for lymphocyte cultivation
Human Cervix Carcinoma (KB3.1)Growth Inhibition (IC50)Not specified10% Fetal Bovine Serum (FBS)
3T3 FibroblastsMicromotion Analysis0.1 - 2.5 µMComplete culture medium
RAW264.7 MacrophagesNO ProductionNot specifiedNot specified

Experimental Protocols

General Protocol for Assessing the Impact of Serum on this compound Efficacy

This protocol provides a framework for determining the effect of different serum concentrations on the efficacy of this compound in a cell-based assay.

  • Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of treatment.

  • Cell Culture: Culture cells in their standard growth medium, typically containing 10% FBS, until they have adhered and are in a logarithmic growth phase.

  • Preparation of Treatment Media: Prepare media containing different concentrations of FBS (e.g., 0%, 2%, 5%, 10%). For each serum concentration, prepare a dilution series of this compound.

  • Treatment:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the prepared treatment media with varying serum and this compound concentrations to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Assay: Perform your specific assay to measure the effects of this compound (e.g., morphological analysis, viability assay, actin staining).

  • Data Analysis: Compare the dose-response curves of this compound at different serum concentrations to determine the impact of serum on its IC50 or effective concentration.

Protocol for Micronucleus Assay using this compound

This protocol is adapted for use in human lymphocyte cultures.

  • Culture Initiation: Set up whole blood or isolated lymphocyte cultures in a complete medium.

  • Mitogen Stimulation: Stimulate cell division by adding a mitogen like phytohemagglutinin (PHA).

  • Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Addition of this compound: After approximately 44 hours of incubation, add this compound to a final concentration of 3-6 µg/mL to block cytokinesis.

  • Harvesting: Harvest the cells 24-28 hours after the addition of this compound.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

  • Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).

  • Slide Preparation and Staining: Drop the fixed cells onto clean microscope slides, allow them to air dry, and stain with a suitable dye (e.g., Giemsa or Acridine Orange) to visualize the nuclei and micronuclei.

  • Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Visualizations

Serum_Binding_Mechanism cluster_media Cell Culture Medium cluster_cell Cell Free_CB Free this compound Bound_CB Protein-Bound this compound Free_CB->Bound_CB Binding Actin Actin Filaments Free_CB->Actin Enters Cell & Inhibits Polymerization Serum_Protein Serum Protein (Albumin) Bound_CB->Free_CB Dissociation Cell_Membrane Cell Membrane Bound_CB->Cell_Membrane Cannot Enter Cell Experimental_Workflow A 1. Seed Cells B 2. Culture in Standard Medium (10% FBS) A->B C 3. Prepare Treatment Media (0%, 2%, 5%, 10% FBS + this compound) B->C D 4. Wash Cells with PBS C->D E 5. Add Treatment Media D->E F 6. Incubate for a Defined Period E->F G 7. Perform Assay (e.g., Morphology, Viability) F->G H 8. Analyze and Compare Dose-Response Curves G->H

References

impact of serum concentration on Cytochalasin B efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochalasin B. The information focuses on the impact of serum concentration on its efficacy and provides detailed experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable mycotoxin that primarily functions by inhibiting actin polymerization.[1][2] It binds to the fast-growing, or "barbed," end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[2][3] This disruption affects various cellular processes, including cell division, motility, and maintenance of cell shape.[2] Additionally, this compound is a known inhibitor of glucose transport.

Q2: How does the presence of serum in cell culture media affect the efficacy of this compound?

The presence of serum can reduce the effective concentration of this compound available to the cells. This is likely due to the binding of this compound to serum proteins, particularly albumin. Albumin is the most abundant protein in fetal bovine serum (FBS) and has hydrophobic binding pockets that can sequester hydrophobic molecules like this compound. This sequestration reduces the amount of free this compound that can enter the cells and interact with its target, the actin filaments. Consequently, a higher concentration of this compound may be required to achieve the desired biological effect in the presence of higher serum concentrations.

Q3: I am not seeing the expected morphological changes in my cells after treatment with this compound. Could the serum concentration be the issue?

Yes, this is a possibility. If you are using a high concentration of serum (e.g., 10% or 20% FBS), a significant portion of the this compound may be bound to serum proteins, reducing its effective concentration. Refer to the troubleshooting guide below for steps to address this issue.

Q4: Are there any reports of serum components degrading this compound?

Currently, there is no direct evidence to suggest that serum components enzymatically degrade this compound. The more probable cause for reduced efficacy is the reversible binding of this compound to serum proteins, which limits its bioavailability.

Troubleshooting Guide

Issue: Reduced or Inconsistent Efficacy of this compound in the Presence of Serum

If you are observing lower than expected activity or variability in your experiments with this compound when using serum-containing media, follow these troubleshooting steps:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and serum concentration. A higher concentration may be needed in media with higher serum levels to achieve the desired effect.

  • Reduce Serum Concentration: If your experimental design allows, consider reducing the serum concentration in your culture medium during the this compound treatment. Be mindful that prolonged exposure to low-serum conditions can affect cell health and proliferation.

  • Use Serum-Free Media: For short-term experiments, you may be able to treat your cells in a serum-free medium. However, ensure that the cells can tolerate this condition for the duration of the treatment without significant loss of viability.

  • Consider a Serum-Reduced Medium: Some commercially available media are formulated to be effective with lower serum concentrations.

  • Standardize Serum Batch: Different batches of FBS can have varying compositions, which may affect experimental outcomes. If possible, use the same batch of serum for a series of related experiments to ensure consistency.

Quantitative Data

The effective concentration of this compound can vary significantly depending on the cell type, assay, and culture conditions. The following table summarizes some reported concentrations and the corresponding serum conditions.

Cell TypeAssayThis compound ConcentrationSerum/Media ConditionReference
Human Wharton's Jelly Mesenchymal Stem CellsCytoskeletal Organization0.1, 1, and 3 µM10% Fetal Bovine Serum (FBS)
Human Adipose-Derived Stem CellsCell Morphology and Metabolism0.1, 1, and 10 µM10% Fetal Bovine Serum (FBS)
Human LymphocytesMicronucleus Assay4 µg/mLComplete medium for lymphocyte cultivation
Human Cervix Carcinoma (KB3.1)Growth Inhibition (IC50)Not specified10% Fetal Bovine Serum (FBS)
3T3 FibroblastsMicromotion Analysis0.1 - 2.5 µMComplete culture medium
RAW264.7 MacrophagesNO ProductionNot specifiedNot specified

Experimental Protocols

General Protocol for Assessing the Impact of Serum on this compound Efficacy

This protocol provides a framework for determining the effect of different serum concentrations on the efficacy of this compound in a cell-based assay.

  • Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of treatment.

  • Cell Culture: Culture cells in their standard growth medium, typically containing 10% FBS, until they have adhered and are in a logarithmic growth phase.

  • Preparation of Treatment Media: Prepare media containing different concentrations of FBS (e.g., 0%, 2%, 5%, 10%). For each serum concentration, prepare a dilution series of this compound.

  • Treatment:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the prepared treatment media with varying serum and this compound concentrations to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Assay: Perform your specific assay to measure the effects of this compound (e.g., morphological analysis, viability assay, actin staining).

  • Data Analysis: Compare the dose-response curves of this compound at different serum concentrations to determine the impact of serum on its IC50 or effective concentration.

Protocol for Micronucleus Assay using this compound

This protocol is adapted for use in human lymphocyte cultures.

  • Culture Initiation: Set up whole blood or isolated lymphocyte cultures in a complete medium.

  • Mitogen Stimulation: Stimulate cell division by adding a mitogen like phytohemagglutinin (PHA).

  • Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Addition of this compound: After approximately 44 hours of incubation, add this compound to a final concentration of 3-6 µg/mL to block cytokinesis.

  • Harvesting: Harvest the cells 24-28 hours after the addition of this compound.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

  • Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).

  • Slide Preparation and Staining: Drop the fixed cells onto clean microscope slides, allow them to air dry, and stain with a suitable dye (e.g., Giemsa or Acridine Orange) to visualize the nuclei and micronuclei.

  • Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Visualizations

Serum_Binding_Mechanism cluster_media Cell Culture Medium cluster_cell Cell Free_CB Free this compound Bound_CB Protein-Bound this compound Free_CB->Bound_CB Binding Actin Actin Filaments Free_CB->Actin Enters Cell & Inhibits Polymerization Serum_Protein Serum Protein (Albumin) Bound_CB->Free_CB Dissociation Cell_Membrane Cell Membrane Bound_CB->Cell_Membrane Cannot Enter Cell Experimental_Workflow A 1. Seed Cells B 2. Culture in Standard Medium (10% FBS) A->B C 3. Prepare Treatment Media (0%, 2%, 5%, 10% FBS + this compound) B->C D 4. Wash Cells with PBS C->D E 5. Add Treatment Media D->E F 6. Incubate for a Defined Period E->F G 7. Perform Assay (e.g., Morphology, Viability) F->G H 8. Analyze and Compare Dose-Response Curves G->H

References

troubleshooting unexpected morphological changes with Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes and other issues during experiments with Cytochalasin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable mycotoxin that primarily functions by inhibiting actin polymerization.[1][2][3] It binds to the fast-growing (barbed or plus) end of actin filaments, preventing the addition of new actin monomers.[1][2][3] This disruption of the actin cytoskeleton leads to changes in cell morphology, inhibition of cell division (cytokinesis), and interference with cell motility.[2][4]

Q2: What are the common morphological changes observed in cells treated with this compound?

Due to its disruptive effect on the actin cytoskeleton, treatment with this compound typically leads to:

  • Cell Rounding and Shrinkage: Cells lose their defined shape and become rounded.[5][6]

  • Arborization: Formation of thin, branching processes in certain cell types like myoblasts and fibroblasts.[7][8]

  • Nuclear Extrusion: The nucleus can be forced out of the cell, although it may remain attached by a thin cytoplasmic bridge.[2]

  • Formation of Binucleated or Multinucleated Cells: this compound blocks cytokinesis (the final stage of cell division where the cytoplasm divides) but not nuclear division, resulting in cells with multiple nuclei.[2]

Q3: My cells are showing unexpected and severe morphological changes, such as rapid detachment and death, at concentrations that should only affect the cytoskeleton. What could be the cause?

While this compound is known for its effects on the actin cytoskeleton, it has a significant off-target effect: the inhibition of glucose transport.[2][9][10][11] This can lead to cellular stress and apoptosis, especially in cell lines that are highly dependent on glucose for their energy metabolism. The observed cell detachment and death could be a result of this metabolic disruption rather than a direct consequence of actin filament inhibition.[12][13]

Q4: How can I differentiate between the on-target (actin-related) and off-target (glucose transport inhibition) effects of this compound?

To determine if the observed morphological changes are due to actin disruption or inhibition of glucose transport, you can perform the following control experiments:

  • Use Dihydrothis compound: This analog of this compound inhibits actin polymerization but has little to no effect on glucose transport.[10][11] If the morphological changes persist with Dihydrothis compound, they are likely due to actin-related effects.

  • Supplement with Alternative Energy Sources: If the effects are due to glucose transport inhibition, providing an alternative energy source that does not rely on glucose transporters, such as pyruvate (B1213749) or glutamine, may rescue the cells from the toxic effects.

  • Measure Glucose Uptake: Directly measure the uptake of a fluorescent or radioactive glucose analog (e.g., 2-NBDG or ³H-deoxyglucose) in the presence and absence of this compound to confirm the inhibition of glucose transport in your specific cell line.[14]

Troubleshooting Guide

Issue 1: High levels of cell death and detachment.
  • Possible Cause: Inhibition of glucose transport leading to energy deprivation and apoptosis.[12][13][15][16]

  • Troubleshooting Steps:

    • Lower the Concentration: Perform a dose-response experiment to find the minimum concentration of this compound that elicits the desired cytoskeletal effect without causing widespread cell death.

    • Reduce Exposure Time: A shorter incubation period may be sufficient to observe cytoskeletal changes without triggering apoptosis.

    • Control for Off-Target Effects: As mentioned in the FAQs, use Dihydrothis compound as a negative control for glucose transport inhibition.[10][11]

    • Supplement Media: Add alternative energy sources like sodium pyruvate to the culture medium.

Issue 2: Variability in morphological changes between experiments.
  • Possible Cause: Inconsistent activity of this compound, or variations in cell culture conditions.

  • Troubleshooting Steps:

    • Proper Stock Solution Handling: this compound is typically dissolved in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C.[17]

    • Standardize Cell Culture: Ensure consistency in cell seeding density, passage number, and overall cell health, as these can influence the cellular response.

    • Verify Compound Purity and Identity: If possible, verify the purity and identity of your this compound stock.

Issue 3: Observed morphological changes are not consistent with actin disruption.
  • Possible Cause: The observed phenotype may be a result of other, less common off-target effects of this compound.

  • Troubleshooting Steps:

    • Literature Review: Research if this compound has been reported to have other effects in your specific cell type or experimental system. For instance, it has been shown to affect the synthesis of certain mucopolysaccharides and glycoproteins.[7][8]

    • Use Alternative Actin Inhibitors: To confirm that the desired effect is indeed due to actin polymerization inhibition, use other actin inhibitors with different mechanisms of action, such as Latrunculins (sequester actin monomers) or Jasplakinolide (stabilizes actin filaments).

Data Presentation

Table 1: Comparison of Common Cytochalasins

CompoundPrimary On-Target EffectCommon Off-Target EffectTypical Working ConcentrationKey Use
This compound Inhibits actin polymerization by capping the barbed end.[1][3]Inhibits glucose transport. [2][9][10]2 - 30 µM[2]General actin studies, cytokinesis inhibition.
Cytochalasin D Potent inhibitor of actin polymerization by capping the barbed end.[3]Weaker inhibition of glucose transport compared to this compound.[11]0.2 - 2 µM[11]More specific for actin studies than this compound.
Dihydrothis compound Inhibits actin polymerization.[10]Does not inhibit glucose transport. [10][11]Similar to this compoundExcellent negative control for glucose transport inhibition.[11]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of F-actin

This protocol allows for the visualization of changes in the filamentous actin cytoskeleton upon treatment with this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Staining: Incubate the cells with fluorescently-labeled Phalloidin (at the manufacturer's recommended concentration) and DAPI in 1% BSA/PBS for 1 hour at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells and can be used to confirm the inhibitory effect of this compound. This example uses a fluorescent glucose analog.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • Plate reader capable of fluorescence detection

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include a no-treatment control.

  • Glucose Starvation: Gently wash the cells with a glucose-free buffer and incubate them in the same buffer for 15-30 minutes to starve them of glucose.

  • Glucose Analog Uptake: Add the fluorescent glucose analog to each well at a final concentration of 50-100 µM.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Stop Uptake: Remove the solution containing the fluorescent glucose analog and wash the cells three times with ice-cold PBS to stop the uptake.

  • Lysis and Measurement: Lyse the cells with a suitable lysis buffer and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm for 2-NBDG).

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of each well. Compare the glucose uptake in this compound-treated cells to the control cells.

Visualizations

This compound: On-Target vs. Off-Target Effects cluster_on_target On-Target Effect cluster_off_target Off-Target Effect CB This compound Actin Actin Filament (Barbed End) CB->Actin Binds to GLUT Glucose Transporters (e.g., GLUT1) CB->GLUT Inhibits Polymerization Actin Polymerization Actin->Polymerization Inhibits Disruption Cytoskeleton Disruption Polymerization->Disruption Morphology Morphological Changes (e.g., rounding, arborization) Disruption->Morphology Motility Inhibition of Cell Motility and Cytokinesis Disruption->Motility GlucoseUptake Glucose Uptake GLUT->GlucoseUptake Inhibits Energy Decreased Intracellular Energy (ATP) GlucoseUptake->Energy Apoptosis Apoptosis / Cell Death Energy->Apoptosis

Caption: On-target and off-target effects of this compound.

Troubleshooting Workflow for Unexpected Cell Death Start Start: Unexpected Cell Death with this compound DoseResponse Perform Dose-Response and Time-Course Start->DoseResponse Dihydro Test Dihydrothis compound DoseResponse->Dihydro Cell death still high? OnTarget Conclusion: On-Target Effect (Optimize Concentration/Time) DoseResponse->OnTarget Viable window found? GlucoseUptake Measure Glucose Uptake Dihydro->GlucoseUptake Cell death persists? OffTarget Conclusion: Off-Target Effect (Inhibition of Glucose Transport) Dihydro->OffTarget Cell death reduced? AlternativeInhibitor Use Alternative Actin Inhibitor GlucoseUptake->AlternativeInhibitor Uptake not inhibited? GlucoseUptake->OffTarget Uptake inhibited? AlternativeInhibitor->OnTarget Similar phenotype?

Caption: Troubleshooting workflow for unexpected cell death.

References

troubleshooting unexpected morphological changes with Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes and other issues during experiments with Cytochalasin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable mycotoxin that primarily functions by inhibiting actin polymerization.[1][2][3] It binds to the fast-growing (barbed or plus) end of actin filaments, preventing the addition of new actin monomers.[1][2][3] This disruption of the actin cytoskeleton leads to changes in cell morphology, inhibition of cell division (cytokinesis), and interference with cell motility.[2][4]

Q2: What are the common morphological changes observed in cells treated with this compound?

Due to its disruptive effect on the actin cytoskeleton, treatment with this compound typically leads to:

  • Cell Rounding and Shrinkage: Cells lose their defined shape and become rounded.[5][6]

  • Arborization: Formation of thin, branching processes in certain cell types like myoblasts and fibroblasts.[7][8]

  • Nuclear Extrusion: The nucleus can be forced out of the cell, although it may remain attached by a thin cytoplasmic bridge.[2]

  • Formation of Binucleated or Multinucleated Cells: this compound blocks cytokinesis (the final stage of cell division where the cytoplasm divides) but not nuclear division, resulting in cells with multiple nuclei.[2]

Q3: My cells are showing unexpected and severe morphological changes, such as rapid detachment and death, at concentrations that should only affect the cytoskeleton. What could be the cause?

While this compound is known for its effects on the actin cytoskeleton, it has a significant off-target effect: the inhibition of glucose transport.[2][9][10][11] This can lead to cellular stress and apoptosis, especially in cell lines that are highly dependent on glucose for their energy metabolism. The observed cell detachment and death could be a result of this metabolic disruption rather than a direct consequence of actin filament inhibition.[12][13]

Q4: How can I differentiate between the on-target (actin-related) and off-target (glucose transport inhibition) effects of this compound?

To determine if the observed morphological changes are due to actin disruption or inhibition of glucose transport, you can perform the following control experiments:

  • Use Dihydrothis compound: This analog of this compound inhibits actin polymerization but has little to no effect on glucose transport.[10][11] If the morphological changes persist with Dihydrothis compound, they are likely due to actin-related effects.

  • Supplement with Alternative Energy Sources: If the effects are due to glucose transport inhibition, providing an alternative energy source that does not rely on glucose transporters, such as pyruvate (B1213749) or glutamine, may rescue the cells from the toxic effects.

  • Measure Glucose Uptake: Directly measure the uptake of a fluorescent or radioactive glucose analog (e.g., 2-NBDG or ³H-deoxyglucose) in the presence and absence of this compound to confirm the inhibition of glucose transport in your specific cell line.[14]

Troubleshooting Guide

Issue 1: High levels of cell death and detachment.
  • Possible Cause: Inhibition of glucose transport leading to energy deprivation and apoptosis.[12][13][15][16]

  • Troubleshooting Steps:

    • Lower the Concentration: Perform a dose-response experiment to find the minimum concentration of this compound that elicits the desired cytoskeletal effect without causing widespread cell death.

    • Reduce Exposure Time: A shorter incubation period may be sufficient to observe cytoskeletal changes without triggering apoptosis.

    • Control for Off-Target Effects: As mentioned in the FAQs, use Dihydrothis compound as a negative control for glucose transport inhibition.[10][11]

    • Supplement Media: Add alternative energy sources like sodium pyruvate to the culture medium.

Issue 2: Variability in morphological changes between experiments.
  • Possible Cause: Inconsistent activity of this compound, or variations in cell culture conditions.

  • Troubleshooting Steps:

    • Proper Stock Solution Handling: this compound is typically dissolved in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C.[17]

    • Standardize Cell Culture: Ensure consistency in cell seeding density, passage number, and overall cell health, as these can influence the cellular response.

    • Verify Compound Purity and Identity: If possible, verify the purity and identity of your this compound stock.

Issue 3: Observed morphological changes are not consistent with actin disruption.
  • Possible Cause: The observed phenotype may be a result of other, less common off-target effects of this compound.

  • Troubleshooting Steps:

    • Literature Review: Research if this compound has been reported to have other effects in your specific cell type or experimental system. For instance, it has been shown to affect the synthesis of certain mucopolysaccharides and glycoproteins.[7][8]

    • Use Alternative Actin Inhibitors: To confirm that the desired effect is indeed due to actin polymerization inhibition, use other actin inhibitors with different mechanisms of action, such as Latrunculins (sequester actin monomers) or Jasplakinolide (stabilizes actin filaments).

Data Presentation

Table 1: Comparison of Common Cytochalasins

CompoundPrimary On-Target EffectCommon Off-Target EffectTypical Working ConcentrationKey Use
This compound Inhibits actin polymerization by capping the barbed end.[1][3]Inhibits glucose transport. [2][9][10]2 - 30 µM[2]General actin studies, cytokinesis inhibition.
Cytochalasin D Potent inhibitor of actin polymerization by capping the barbed end.[3]Weaker inhibition of glucose transport compared to this compound.[11]0.2 - 2 µM[11]More specific for actin studies than this compound.
Dihydrothis compound Inhibits actin polymerization.[10]Does not inhibit glucose transport. [10][11]Similar to this compoundExcellent negative control for glucose transport inhibition.[11]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of F-actin

This protocol allows for the visualization of changes in the filamentous actin cytoskeleton upon treatment with this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Staining: Incubate the cells with fluorescently-labeled Phalloidin (at the manufacturer's recommended concentration) and DAPI in 1% BSA/PBS for 1 hour at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells and can be used to confirm the inhibitory effect of this compound. This example uses a fluorescent glucose analog.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • Plate reader capable of fluorescence detection

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include a no-treatment control.

  • Glucose Starvation: Gently wash the cells with a glucose-free buffer and incubate them in the same buffer for 15-30 minutes to starve them of glucose.

  • Glucose Analog Uptake: Add the fluorescent glucose analog to each well at a final concentration of 50-100 µM.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Stop Uptake: Remove the solution containing the fluorescent glucose analog and wash the cells three times with ice-cold PBS to stop the uptake.

  • Lysis and Measurement: Lyse the cells with a suitable lysis buffer and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm for 2-NBDG).

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of each well. Compare the glucose uptake in this compound-treated cells to the control cells.

Visualizations

This compound: On-Target vs. Off-Target Effects cluster_on_target On-Target Effect cluster_off_target Off-Target Effect CB This compound Actin Actin Filament (Barbed End) CB->Actin Binds to GLUT Glucose Transporters (e.g., GLUT1) CB->GLUT Inhibits Polymerization Actin Polymerization Actin->Polymerization Inhibits Disruption Cytoskeleton Disruption Polymerization->Disruption Morphology Morphological Changes (e.g., rounding, arborization) Disruption->Morphology Motility Inhibition of Cell Motility and Cytokinesis Disruption->Motility GlucoseUptake Glucose Uptake GLUT->GlucoseUptake Inhibits Energy Decreased Intracellular Energy (ATP) GlucoseUptake->Energy Apoptosis Apoptosis / Cell Death Energy->Apoptosis

Caption: On-target and off-target effects of this compound.

Troubleshooting Workflow for Unexpected Cell Death Start Start: Unexpected Cell Death with this compound DoseResponse Perform Dose-Response and Time-Course Start->DoseResponse Dihydro Test Dihydrothis compound DoseResponse->Dihydro Cell death still high? OnTarget Conclusion: On-Target Effect (Optimize Concentration/Time) DoseResponse->OnTarget Viable window found? GlucoseUptake Measure Glucose Uptake Dihydro->GlucoseUptake Cell death persists? OffTarget Conclusion: Off-Target Effect (Inhibition of Glucose Transport) Dihydro->OffTarget Cell death reduced? AlternativeInhibitor Use Alternative Actin Inhibitor GlucoseUptake->AlternativeInhibitor Uptake not inhibited? GlucoseUptake->OffTarget Uptake inhibited? AlternativeInhibitor->OnTarget Similar phenotype?

Caption: Troubleshooting workflow for unexpected cell death.

References

troubleshooting unexpected morphological changes with Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes and other issues during experiments with Cytochalasin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable mycotoxin that primarily functions by inhibiting actin polymerization.[1][2][3] It binds to the fast-growing (barbed or plus) end of actin filaments, preventing the addition of new actin monomers.[1][2][3] This disruption of the actin cytoskeleton leads to changes in cell morphology, inhibition of cell division (cytokinesis), and interference with cell motility.[2][4]

Q2: What are the common morphological changes observed in cells treated with this compound?

Due to its disruptive effect on the actin cytoskeleton, treatment with this compound typically leads to:

  • Cell Rounding and Shrinkage: Cells lose their defined shape and become rounded.[5][6]

  • Arborization: Formation of thin, branching processes in certain cell types like myoblasts and fibroblasts.[7][8]

  • Nuclear Extrusion: The nucleus can be forced out of the cell, although it may remain attached by a thin cytoplasmic bridge.[2]

  • Formation of Binucleated or Multinucleated Cells: this compound blocks cytokinesis (the final stage of cell division where the cytoplasm divides) but not nuclear division, resulting in cells with multiple nuclei.[2]

Q3: My cells are showing unexpected and severe morphological changes, such as rapid detachment and death, at concentrations that should only affect the cytoskeleton. What could be the cause?

While this compound is known for its effects on the actin cytoskeleton, it has a significant off-target effect: the inhibition of glucose transport.[2][9][10][11] This can lead to cellular stress and apoptosis, especially in cell lines that are highly dependent on glucose for their energy metabolism. The observed cell detachment and death could be a result of this metabolic disruption rather than a direct consequence of actin filament inhibition.[12][13]

Q4: How can I differentiate between the on-target (actin-related) and off-target (glucose transport inhibition) effects of this compound?

To determine if the observed morphological changes are due to actin disruption or inhibition of glucose transport, you can perform the following control experiments:

  • Use Dihydrothis compound: This analog of this compound inhibits actin polymerization but has little to no effect on glucose transport.[10][11] If the morphological changes persist with Dihydrothis compound, they are likely due to actin-related effects.

  • Supplement with Alternative Energy Sources: If the effects are due to glucose transport inhibition, providing an alternative energy source that does not rely on glucose transporters, such as pyruvate or glutamine, may rescue the cells from the toxic effects.

  • Measure Glucose Uptake: Directly measure the uptake of a fluorescent or radioactive glucose analog (e.g., 2-NBDG or ³H-deoxyglucose) in the presence and absence of this compound to confirm the inhibition of glucose transport in your specific cell line.[14]

Troubleshooting Guide

Issue 1: High levels of cell death and detachment.
  • Possible Cause: Inhibition of glucose transport leading to energy deprivation and apoptosis.[12][13][15][16]

  • Troubleshooting Steps:

    • Lower the Concentration: Perform a dose-response experiment to find the minimum concentration of this compound that elicits the desired cytoskeletal effect without causing widespread cell death.

    • Reduce Exposure Time: A shorter incubation period may be sufficient to observe cytoskeletal changes without triggering apoptosis.

    • Control for Off-Target Effects: As mentioned in the FAQs, use Dihydrothis compound as a negative control for glucose transport inhibition.[10][11]

    • Supplement Media: Add alternative energy sources like sodium pyruvate to the culture medium.

Issue 2: Variability in morphological changes between experiments.
  • Possible Cause: Inconsistent activity of this compound, or variations in cell culture conditions.

  • Troubleshooting Steps:

    • Proper Stock Solution Handling: this compound is typically dissolved in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C.[17]

    • Standardize Cell Culture: Ensure consistency in cell seeding density, passage number, and overall cell health, as these can influence the cellular response.

    • Verify Compound Purity and Identity: If possible, verify the purity and identity of your this compound stock.

Issue 3: Observed morphological changes are not consistent with actin disruption.
  • Possible Cause: The observed phenotype may be a result of other, less common off-target effects of this compound.

  • Troubleshooting Steps:

    • Literature Review: Research if this compound has been reported to have other effects in your specific cell type or experimental system. For instance, it has been shown to affect the synthesis of certain mucopolysaccharides and glycoproteins.[7][8]

    • Use Alternative Actin Inhibitors: To confirm that the desired effect is indeed due to actin polymerization inhibition, use other actin inhibitors with different mechanisms of action, such as Latrunculins (sequester actin monomers) or Jasplakinolide (stabilizes actin filaments).

Data Presentation

Table 1: Comparison of Common Cytochalasins

CompoundPrimary On-Target EffectCommon Off-Target EffectTypical Working ConcentrationKey Use
This compound Inhibits actin polymerization by capping the barbed end.[1][3]Inhibits glucose transport. [2][9][10]2 - 30 µM[2]General actin studies, cytokinesis inhibition.
Cytochalasin D Potent inhibitor of actin polymerization by capping the barbed end.[3]Weaker inhibition of glucose transport compared to this compound.[11]0.2 - 2 µM[11]More specific for actin studies than this compound.
Dihydrothis compound Inhibits actin polymerization.[10]Does not inhibit glucose transport. [10][11]Similar to this compoundExcellent negative control for glucose transport inhibition.[11]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of F-actin

This protocol allows for the visualization of changes in the filamentous actin cytoskeleton upon treatment with this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Staining: Incubate the cells with fluorescently-labeled Phalloidin (at the manufacturer's recommended concentration) and DAPI in 1% BSA/PBS for 1 hour at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells and can be used to confirm the inhibitory effect of this compound. This example uses a fluorescent glucose analog.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • Plate reader capable of fluorescence detection

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include a no-treatment control.

  • Glucose Starvation: Gently wash the cells with a glucose-free buffer and incubate them in the same buffer for 15-30 minutes to starve them of glucose.

  • Glucose Analog Uptake: Add the fluorescent glucose analog to each well at a final concentration of 50-100 µM.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Stop Uptake: Remove the solution containing the fluorescent glucose analog and wash the cells three times with ice-cold PBS to stop the uptake.

  • Lysis and Measurement: Lyse the cells with a suitable lysis buffer and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm for 2-NBDG).

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of each well. Compare the glucose uptake in this compound-treated cells to the control cells.

Visualizations

This compound: On-Target vs. Off-Target Effects cluster_on_target On-Target Effect cluster_off_target Off-Target Effect CB This compound Actin Actin Filament (Barbed End) CB->Actin Binds to GLUT Glucose Transporters (e.g., GLUT1) CB->GLUT Inhibits Polymerization Actin Polymerization Actin->Polymerization Inhibits Disruption Cytoskeleton Disruption Polymerization->Disruption Morphology Morphological Changes (e.g., rounding, arborization) Disruption->Morphology Motility Inhibition of Cell Motility and Cytokinesis Disruption->Motility GlucoseUptake Glucose Uptake GLUT->GlucoseUptake Inhibits Energy Decreased Intracellular Energy (ATP) GlucoseUptake->Energy Apoptosis Apoptosis / Cell Death Energy->Apoptosis

Caption: On-target and off-target effects of this compound.

Troubleshooting Workflow for Unexpected Cell Death Start Start: Unexpected Cell Death with this compound DoseResponse Perform Dose-Response and Time-Course Start->DoseResponse Dihydro Test Dihydrothis compound DoseResponse->Dihydro Cell death still high? OnTarget Conclusion: On-Target Effect (Optimize Concentration/Time) DoseResponse->OnTarget Viable window found? GlucoseUptake Measure Glucose Uptake Dihydro->GlucoseUptake Cell death persists? OffTarget Conclusion: Off-Target Effect (Inhibition of Glucose Transport) Dihydro->OffTarget Cell death reduced? AlternativeInhibitor Use Alternative Actin Inhibitor GlucoseUptake->AlternativeInhibitor Uptake not inhibited? GlucoseUptake->OffTarget Uptake inhibited? AlternativeInhibitor->OnTarget Similar phenotype?

Caption: Troubleshooting workflow for unexpected cell death.

References

Validation & Comparative

A Researcher's Guide to Validating Cytochalasin B-Induced Actin Depolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the effects of actin depolymerization agents is crucial for robust and reproducible results. This guide provides a comprehensive comparison of methods to validate Cytochalasin B-induced actin depolymerization, offering detailed experimental protocols, quantitative data, and comparisons with alternative compounds.

This compound is a widely used cell-permeable mycotoxin that disrupts the actin cytoskeleton. Its primary mechanism of action involves binding to the fast-growing "barbed" end of actin filaments, which inhibits the addition of new actin monomers and can lead to filament shortening.[1][2][3][4] At higher concentrations, it has also been shown to sever actin filaments.[5][6] Validating this activity is essential for any experiment utilizing this compound to study actin-dependent cellular processes.

Comparative Analysis of Actin Depolymerization Agents

While this compound is a potent tool, other compounds with different mechanisms of action are also commonly used. The most notable alternatives are the latrunculins, which sequester actin monomers (G-actin), preventing their incorporation into filaments.[7][8][9] The choice of agent can significantly impact experimental outcomes.

CompoundMechanism of ActionEffective Concentration Range (in cells)Key Characteristics
This compound Caps the barbed end of F-actin, inhibiting polymerization.[1][3][4][10]2 µM - 10 µMCan also sever filaments at higher concentrations.[5][6] Effects can be influenced by cell density and anchorage.[11]
Cytochalasin D Caps the barbed end of F-actin.[12]200 pM - 2 µM[7][13]Generally more potent than this compound.[4]
Latrunculin A Sequesters G-actin monomers, preventing polymerization.[8][12]Sub-micromolar to low micromolarOften considered more specific for inhibiting new filament formation.[9]
Latrunculin B Sequesters G-actin monomers.[7]20 nM - 200 nM[7][13]Similar mechanism to Latrunculin A, but potency can vary between cell types.[8]

Experimental Protocols for Validation

Validating the actin-depolymerizing effects of this compound can be achieved through several well-established methods.

Visualization of F-actin by Phalloidin (B8060827) Staining

This is the most common method for qualitatively assessing changes in the actin cytoskeleton. Phalloidin is a bicyclic peptide that binds specifically and with high affinity to filamentous actin (F-actin).[14][15][16] When conjugated to a fluorescent dye, it allows for the direct visualization of actin filaments by fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Plate cells on glass coverslips and culture to the desired confluency. Treat cells with the desired concentration of this compound (and controls) for the appropriate duration.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 3.7-4% methanol-free formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.[14][17]

  • Permeabilization: Wash the fixed cells two to three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to allow the phalloidin conjugate to enter the cells.[14]

  • Phalloidin Staining: Wash the cells again with PBS. Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) at a concentration recommended by the manufacturer (typically 1:100 to 1:1000 dilution in PBS containing 1% BSA) for 20-90 minutes at room temperature, protected from light.[14][15]

  • Washing: Rinse the cells two to three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Expected Results: Untreated control cells will display a well-defined network of actin stress fibers. Following successful treatment with this compound, a dose-dependent disruption of these stress fibers, leading to a more diffuse and punctate actin staining pattern, should be observed.

Quantitative Analysis by Pyrene-Actin Assay

The pyrene-actin assay is a fluorescence-based biochemical assay that provides quantitative data on the kinetics of actin polymerization and depolymerization.[10][12] Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.[12]

Protocol:

  • Reagent Preparation:

    • Prepare pyrene-labeled G-actin and unlabeled G-actin.

    • Prepare a general actin buffer (G-buffer) and a polymerization-inducing buffer (P-buffer).

  • Actin Polymerization:

    • Mix pyrene-labeled and unlabeled G-actin in G-buffer.

    • Initiate polymerization by adding P-buffer.

    • Monitor the increase in fluorescence over time using a fluorescence spectrophotometer or plate reader.

  • Depolymerization Assay:

    • Once the actin has polymerized and the fluorescence signal has plateaued, add this compound (or other compounds) at various concentrations.

    • Monitor the decrease in fluorescence over time, which corresponds to the rate of depolymerization.[12]

  • Data Analysis: The rate of depolymerization can be calculated from the initial slope of the fluorescence decay curve. This allows for the determination of IC50 values for different compounds.[12]

Cell Viability and Proliferation Assays

It is crucial to assess whether the observed effects on the actin cytoskeleton are due to specific depolymerization or a general cytotoxic effect. Standard cell viability assays, such as the MTT or MTS assay, can be employed.[18]

Protocol (MTT Assay):

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired time period.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18] Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualizing the Experimental Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow for phalloidin staining and the mechanism of action of this compound.

G cluster_workflow Phalloidin Staining Workflow A Cell Culture & Treatment (this compound) B Fixation (Formaldehyde) A->B C Permeabilization (Triton X-100) B->C D Phalloidin Staining (Fluorescent Phalloidin) C->D E Washing (PBS) D->E F Mounting & Imaging (Fluorescence Microscopy) E->F

Caption: Workflow for visualizing F-actin using phalloidin staining.

G cluster_mechanism Mechanism of this compound Action G_Actin G-Actin (Monomers) Polymerization Polymerization G_Actin->Polymerization F_Actin F-Actin (Filament) F_Actin->Blocked Blocks Elongation Polymerization->F_Actin Cyto_B This compound Cyto_B->Blocked

Caption: this compound blocks actin polymerization at the barbed end.

By employing these validated methods and understanding the comparative effects of different actin-disrupting agents, researchers can confidently interpret their experimental data and advance their understanding of the critical role of the actin cytoskeleton in cellular function and disease.

References

A Researcher's Guide to Validating Cytochalasin B-Induced Actin Depolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the effects of actin depolymerization agents is crucial for robust and reproducible results. This guide provides a comprehensive comparison of methods to validate Cytochalasin B-induced actin depolymerization, offering detailed experimental protocols, quantitative data, and comparisons with alternative compounds.

This compound is a widely used cell-permeable mycotoxin that disrupts the actin cytoskeleton. Its primary mechanism of action involves binding to the fast-growing "barbed" end of actin filaments, which inhibits the addition of new actin monomers and can lead to filament shortening.[1][2][3][4] At higher concentrations, it has also been shown to sever actin filaments.[5][6] Validating this activity is essential for any experiment utilizing this compound to study actin-dependent cellular processes.

Comparative Analysis of Actin Depolymerization Agents

While this compound is a potent tool, other compounds with different mechanisms of action are also commonly used. The most notable alternatives are the latrunculins, which sequester actin monomers (G-actin), preventing their incorporation into filaments.[7][8][9] The choice of agent can significantly impact experimental outcomes.

CompoundMechanism of ActionEffective Concentration Range (in cells)Key Characteristics
This compound Caps the barbed end of F-actin, inhibiting polymerization.[1][3][4][10]2 µM - 10 µMCan also sever filaments at higher concentrations.[5][6] Effects can be influenced by cell density and anchorage.[11]
Cytochalasin D Caps the barbed end of F-actin.[12]200 pM - 2 µM[7][13]Generally more potent than this compound.[4]
Latrunculin A Sequesters G-actin monomers, preventing polymerization.[8][12]Sub-micromolar to low micromolarOften considered more specific for inhibiting new filament formation.[9]
Latrunculin B Sequesters G-actin monomers.[7]20 nM - 200 nM[7][13]Similar mechanism to Latrunculin A, but potency can vary between cell types.[8]

Experimental Protocols for Validation

Validating the actin-depolymerizing effects of this compound can be achieved through several well-established methods.

Visualization of F-actin by Phalloidin (B8060827) Staining

This is the most common method for qualitatively assessing changes in the actin cytoskeleton. Phalloidin is a bicyclic peptide that binds specifically and with high affinity to filamentous actin (F-actin).[14][15][16] When conjugated to a fluorescent dye, it allows for the direct visualization of actin filaments by fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Plate cells on glass coverslips and culture to the desired confluency. Treat cells with the desired concentration of this compound (and controls) for the appropriate duration.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 3.7-4% methanol-free formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.[14][17]

  • Permeabilization: Wash the fixed cells two to three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to allow the phalloidin conjugate to enter the cells.[14]

  • Phalloidin Staining: Wash the cells again with PBS. Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) at a concentration recommended by the manufacturer (typically 1:100 to 1:1000 dilution in PBS containing 1% BSA) for 20-90 minutes at room temperature, protected from light.[14][15]

  • Washing: Rinse the cells two to three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Expected Results: Untreated control cells will display a well-defined network of actin stress fibers. Following successful treatment with this compound, a dose-dependent disruption of these stress fibers, leading to a more diffuse and punctate actin staining pattern, should be observed.

Quantitative Analysis by Pyrene-Actin Assay

The pyrene-actin assay is a fluorescence-based biochemical assay that provides quantitative data on the kinetics of actin polymerization and depolymerization.[10][12] Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.[12]

Protocol:

  • Reagent Preparation:

    • Prepare pyrene-labeled G-actin and unlabeled G-actin.

    • Prepare a general actin buffer (G-buffer) and a polymerization-inducing buffer (P-buffer).

  • Actin Polymerization:

    • Mix pyrene-labeled and unlabeled G-actin in G-buffer.

    • Initiate polymerization by adding P-buffer.

    • Monitor the increase in fluorescence over time using a fluorescence spectrophotometer or plate reader.

  • Depolymerization Assay:

    • Once the actin has polymerized and the fluorescence signal has plateaued, add this compound (or other compounds) at various concentrations.

    • Monitor the decrease in fluorescence over time, which corresponds to the rate of depolymerization.[12]

  • Data Analysis: The rate of depolymerization can be calculated from the initial slope of the fluorescence decay curve. This allows for the determination of IC50 values for different compounds.[12]

Cell Viability and Proliferation Assays

It is crucial to assess whether the observed effects on the actin cytoskeleton are due to specific depolymerization or a general cytotoxic effect. Standard cell viability assays, such as the MTT or MTS assay, can be employed.[18]

Protocol (MTT Assay):

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired time period.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18] Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualizing the Experimental Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow for phalloidin staining and the mechanism of action of this compound.

G cluster_workflow Phalloidin Staining Workflow A Cell Culture & Treatment (this compound) B Fixation (Formaldehyde) A->B C Permeabilization (Triton X-100) B->C D Phalloidin Staining (Fluorescent Phalloidin) C->D E Washing (PBS) D->E F Mounting & Imaging (Fluorescence Microscopy) E->F

Caption: Workflow for visualizing F-actin using phalloidin staining.

G cluster_mechanism Mechanism of this compound Action G_Actin G-Actin (Monomers) Polymerization Polymerization G_Actin->Polymerization F_Actin F-Actin (Filament) F_Actin->Blocked Blocks Elongation Polymerization->F_Actin Cyto_B This compound Cyto_B->Blocked

Caption: this compound blocks actin polymerization at the barbed end.

By employing these validated methods and understanding the comparative effects of different actin-disrupting agents, researchers can confidently interpret their experimental data and advance their understanding of the critical role of the actin cytoskeleton in cellular function and disease.

References

A Researcher's Guide to Validating Cytochalasin B-Induced Actin Depolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the effects of actin depolymerization agents is crucial for robust and reproducible results. This guide provides a comprehensive comparison of methods to validate Cytochalasin B-induced actin depolymerization, offering detailed experimental protocols, quantitative data, and comparisons with alternative compounds.

This compound is a widely used cell-permeable mycotoxin that disrupts the actin cytoskeleton. Its primary mechanism of action involves binding to the fast-growing "barbed" end of actin filaments, which inhibits the addition of new actin monomers and can lead to filament shortening.[1][2][3][4] At higher concentrations, it has also been shown to sever actin filaments.[5][6] Validating this activity is essential for any experiment utilizing this compound to study actin-dependent cellular processes.

Comparative Analysis of Actin Depolymerization Agents

While this compound is a potent tool, other compounds with different mechanisms of action are also commonly used. The most notable alternatives are the latrunculins, which sequester actin monomers (G-actin), preventing their incorporation into filaments.[7][8][9] The choice of agent can significantly impact experimental outcomes.

CompoundMechanism of ActionEffective Concentration Range (in cells)Key Characteristics
This compound Caps the barbed end of F-actin, inhibiting polymerization.[1][3][4][10]2 µM - 10 µMCan also sever filaments at higher concentrations.[5][6] Effects can be influenced by cell density and anchorage.[11]
Cytochalasin D Caps the barbed end of F-actin.[12]200 pM - 2 µM[7][13]Generally more potent than this compound.[4]
Latrunculin A Sequesters G-actin monomers, preventing polymerization.[8][12]Sub-micromolar to low micromolarOften considered more specific for inhibiting new filament formation.[9]
Latrunculin B Sequesters G-actin monomers.[7]20 nM - 200 nM[7][13]Similar mechanism to Latrunculin A, but potency can vary between cell types.[8]

Experimental Protocols for Validation

Validating the actin-depolymerizing effects of this compound can be achieved through several well-established methods.

Visualization of F-actin by Phalloidin Staining

This is the most common method for qualitatively assessing changes in the actin cytoskeleton. Phalloidin is a bicyclic peptide that binds specifically and with high affinity to filamentous actin (F-actin).[14][15][16] When conjugated to a fluorescent dye, it allows for the direct visualization of actin filaments by fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Plate cells on glass coverslips and culture to the desired confluency. Treat cells with the desired concentration of this compound (and controls) for the appropriate duration.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 3.7-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[14][17]

  • Permeabilization: Wash the fixed cells two to three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to allow the phalloidin conjugate to enter the cells.[14]

  • Phalloidin Staining: Wash the cells again with PBS. Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) at a concentration recommended by the manufacturer (typically 1:100 to 1:1000 dilution in PBS containing 1% BSA) for 20-90 minutes at room temperature, protected from light.[14][15]

  • Washing: Rinse the cells two to three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Expected Results: Untreated control cells will display a well-defined network of actin stress fibers. Following successful treatment with this compound, a dose-dependent disruption of these stress fibers, leading to a more diffuse and punctate actin staining pattern, should be observed.

Quantitative Analysis by Pyrene-Actin Assay

The pyrene-actin assay is a fluorescence-based biochemical assay that provides quantitative data on the kinetics of actin polymerization and depolymerization.[10][12] Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.[12]

Protocol:

  • Reagent Preparation:

    • Prepare pyrene-labeled G-actin and unlabeled G-actin.

    • Prepare a general actin buffer (G-buffer) and a polymerization-inducing buffer (P-buffer).

  • Actin Polymerization:

    • Mix pyrene-labeled and unlabeled G-actin in G-buffer.

    • Initiate polymerization by adding P-buffer.

    • Monitor the increase in fluorescence over time using a fluorescence spectrophotometer or plate reader.

  • Depolymerization Assay:

    • Once the actin has polymerized and the fluorescence signal has plateaued, add this compound (or other compounds) at various concentrations.

    • Monitor the decrease in fluorescence over time, which corresponds to the rate of depolymerization.[12]

  • Data Analysis: The rate of depolymerization can be calculated from the initial slope of the fluorescence decay curve. This allows for the determination of IC50 values for different compounds.[12]

Cell Viability and Proliferation Assays

It is crucial to assess whether the observed effects on the actin cytoskeleton are due to specific depolymerization or a general cytotoxic effect. Standard cell viability assays, such as the MTT or MTS assay, can be employed.[18]

Protocol (MTT Assay):

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired time period.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18] Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualizing the Experimental Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow for phalloidin staining and the mechanism of action of this compound.

G cluster_workflow Phalloidin Staining Workflow A Cell Culture & Treatment (this compound) B Fixation (Formaldehyde) A->B C Permeabilization (Triton X-100) B->C D Phalloidin Staining (Fluorescent Phalloidin) C->D E Washing (PBS) D->E F Mounting & Imaging (Fluorescence Microscopy) E->F

Caption: Workflow for visualizing F-actin using phalloidin staining.

G cluster_mechanism Mechanism of this compound Action G_Actin G-Actin (Monomers) Polymerization Polymerization G_Actin->Polymerization F_Actin F-Actin (Filament) F_Actin->Blocked Blocks Elongation Polymerization->F_Actin Cyto_B This compound Cyto_B->Blocked

Caption: this compound blocks actin polymerization at the barbed end.

By employing these validated methods and understanding the comparative effects of different actin-disrupting agents, researchers can confidently interpret their experimental data and advance their understanding of the critical role of the actin cytoskeleton in cellular function and disease.

References

A Quantitative Comparison of Cytochalasin B and Other Actin Inhibitors on Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Cytochalasin B's effects on cell migration relative to other common actin polymerization inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in studies involving cytoskeletal dynamics and cell motility. The guide includes quantitative data, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.

Mechanism of Action: this compound vs. Alternatives

Cell migration is fundamentally dependent on the dynamic polymerization and depolymerization of the actin cytoskeleton. Different inhibitors target this process through distinct mechanisms, leading to varied cellular effects.

  • This compound/D: These fungal mycotoxins function by binding to the fast-growing barbed end of actin filaments.[1][2] This "capping" action prevents the addition of G-actin monomers, thereby inhibiting filament elongation.[1][2] At concentrations around 2 µM, this compound can reduce the actin polymerization rate by up to 90%.[1] It also reduces the viscosity of the actin network, likely by inhibiting filament-filament interactions.[1]

  • Latrunculins (A and B): Derived from marine sponges, latrunculins act via a different mechanism.[2] They form a 1:1 complex with G-actin (monomeric actin), preventing its polymerization into F-actin (filamentous actin).[2][3] This sequestration of actin monomers leads to the depolymerization of existing actin filaments.[2]

The distinct mechanisms—barbed-end capping versus monomer sequestration—are critical considerations when designing experiments to probe specific aspects of actin dynamics.

G cluster_0 Actin Polymerization Cycle cluster_1 Inhibitor Action G_Actin G-Actin Monomers F_Actin F-Actin Filament (Pointed End) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Barbed_End Barbed End (Fast Growing) F_Actin->Barbed_End Barbed_End->G_Actin Elongation Latrunculin Latrunculin A/B Latrunculin->G_Actin Sequesters Cytochalasin This compound/D Cytochalasin->Barbed_End Caps

Fig. 1: Mechanisms of common actin polymerization inhibitors.
Quantitative Data: Comparative Efficacy of Actin Inhibitors

The effective concentration of an inhibitor can vary significantly based on the cell type, assay duration, and specific compound used. The following table summarizes reported effective concentrations for inhibiting cell mechanical properties and migration.

InhibitorCell Type / SystemAssayEffective Concentration RangeReference
This compound Human Adipose-Derived Stem CellsProliferation/Morphology0.1 µM - 10 µM[4]
Human Epidermal ExplantsCell Migration> 1 µg/mL (~2.1 µM)[5]
Cytochalasin D Fibroblasts in Collagen MatrixContractile Force / Stiffness200 pM - 2 µM[3][6][7]
Human Breast Cancer (MDAMB231)Transwell Invasion5 µM (Inhibitory)[8]
Various Breast Epithelial LinesMigration Assay1 µg/mL (~2 µM)[9][10]
Latrunculin B Fibroblasts in Collagen MatrixContractile Force / Stiffness20 nM - 200 nM[3][6]

Note: Direct comparison of IC50 values for cell migration is challenging due to variability in experimental conditions across studies. The data presented reflects concentrations shown to produce a significant inhibitory effect.

Generally, Latrunculin B is effective at lower nanomolar concentrations for altering cell mechanical properties compared to the broader, sub-micromolar to micromolar range of Cytochalasin D.[3][6] This highlights Latrunculin's high potency in disrupting the available pool of actin monomers.

Signaling Pathways Affected by this compound

This compound's disruption of the actin cytoskeleton has downstream consequences on intracellular signaling pathways that regulate cell function. By inducing actin depolymerization, this compound can indirectly suppress the phosphorylation of upstream signaling proteins like HSP27 and VASP, which are involved in actin polymerization.[11] Furthermore, studies have shown that the integrity of the actin cytoskeleton is linked to Src kinase activation, a central node in many signaling cascades, and that this compound treatment can inhibit Src activation.[11]

G Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor Src Src Kinase Receptor->Src Activation Upstream Upstream Effectors (e.g., VASP, HSP27) Src->Upstream Phosphorylation Actin_Poly Actin Polymerization Upstream->Actin_Poly Actin_Poly->Src Feedback Migration Cell Migration Actin_Poly->Migration Cyto_B This compound Cyto_B->Actin_Poly Inhibits

Fig. 2: Simplified signaling pathway showing this compound's point of intervention.

Experimental Protocols

The following are detailed methodologies for two standard cell migration assays, incorporating the use of this compound as an inhibitory control.

A. Wound Healing (Scratch) Assay

This assay measures collective cell migration into a created gap in a confluent monolayer.

Methodology

  • Cell Seeding: Seed cells (e.g., HT-1080 fibrosarcoma) in a multi-well plate (e.g., 12-well or 24-well) at a density that will form a confluent monolayer within 18-24 hours.[12]

  • Monolayer Formation: Incubate cells until they reach 90-100% confluency. For some cell types, serum starvation for 24 hours prior to the assay can help minimize proliferation effects.

  • Creating the Wound: Using a sterile 100 µL or 200 µL pipette tip, make a straight scratch across the center of the monolayer.[12] A perpendicular scratch can also be made to create a cross shape for defined imaging start points.[12]

  • Washing: Gently wash the well twice with Phosphate Buffered Saline (PBS) or serum-free medium to remove detached cells and debris.[12]

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO). Typical concentrations for Cytochalasin D, a related compound, range from 100 nM to 10,000 nM.[13]

  • Imaging: Place the plate on an automated, incubator-equipped microscope. Acquire phase-contrast images of the same wound area for each well immediately after treatment (T=0) and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[12]

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100%.

G A 1. Seed Cells in Multi-well Plate B 2. Grow to Confluent Monolayer (18-24h) A->B C 3. Create Scratch with Pipette Tip B->C D 4. Wash to Remove Debris C->D E 5. Add Media with Inhibitors (e.g., this compound) & Controls D->E F 6. Image at T=0 and Time Intervals (e.g., 4, 8, 24h) E->F G 7. Quantify Wound Area & Calculate % Closure F->G

Fig. 3: Experimental workflow for a quantitative wound healing assay.
B. Transwell (Boyden Chamber) Migration Assay

This assay quantifies the chemotactic response of individual cells migrating through a porous membrane.

Methodology

  • Rehydration: Rehydrate the transwell inserts (e.g., 8 µm pore size) by adding warm, serum-free medium to the top and bottom chambers and incubating for at least 30 minutes.

  • Cell Preparation: Culture cells to ~80-90% confluency.[14] Harvest the cells (e.g., with trypsin) and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^6 cells/mL).[15]

  • Assay Setup:

    • Remove the rehydration medium from the inserts.

    • Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the plate.[16]

    • Add the cell suspension, pre-mixed with this compound or a vehicle control, to the upper chamber (the insert).[16] Ensure no air bubbles are trapped beneath the membrane.

  • Incubation: Incubate the plate for a period appropriate for the cell type (typically 4 to 24 hours) to allow for migration.[15]

  • Removal of Non-Migrated Cells: Carefully remove the inserts from the plate. Use a cotton-tipped applicator to gently wipe the inside of the insert to remove all non-migrated cells from the upper surface of the membrane.[14][15]

  • Fixing and Staining:

    • Fix the migrated cells on the bottom of the membrane by submerging the insert in 70% ethanol (B145695) for 10-15 minutes.[14]

    • Allow the membrane to dry completely.

    • Stain the cells by placing the insert in a well containing a staining solution (e.g., Crystal Violet or DAPI).

  • Quantification: After washing away excess stain, allow the membrane to dry. Image the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields of view to determine the average number of migrated cells per condition.

References

A Quantitative Comparison of Cytochalasin B and Other Actin Inhibitors on Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Cytochalasin B's effects on cell migration relative to other common actin polymerization inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in studies involving cytoskeletal dynamics and cell motility. The guide includes quantitative data, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.

Mechanism of Action: this compound vs. Alternatives

Cell migration is fundamentally dependent on the dynamic polymerization and depolymerization of the actin cytoskeleton. Different inhibitors target this process through distinct mechanisms, leading to varied cellular effects.

  • This compound/D: These fungal mycotoxins function by binding to the fast-growing barbed end of actin filaments.[1][2] This "capping" action prevents the addition of G-actin monomers, thereby inhibiting filament elongation.[1][2] At concentrations around 2 µM, this compound can reduce the actin polymerization rate by up to 90%.[1] It also reduces the viscosity of the actin network, likely by inhibiting filament-filament interactions.[1]

  • Latrunculins (A and B): Derived from marine sponges, latrunculins act via a different mechanism.[2] They form a 1:1 complex with G-actin (monomeric actin), preventing its polymerization into F-actin (filamentous actin).[2][3] This sequestration of actin monomers leads to the depolymerization of existing actin filaments.[2]

The distinct mechanisms—barbed-end capping versus monomer sequestration—are critical considerations when designing experiments to probe specific aspects of actin dynamics.

G cluster_0 Actin Polymerization Cycle cluster_1 Inhibitor Action G_Actin G-Actin Monomers F_Actin F-Actin Filament (Pointed End) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Barbed_End Barbed End (Fast Growing) F_Actin->Barbed_End Barbed_End->G_Actin Elongation Latrunculin Latrunculin A/B Latrunculin->G_Actin Sequesters Cytochalasin This compound/D Cytochalasin->Barbed_End Caps

Fig. 1: Mechanisms of common actin polymerization inhibitors.
Quantitative Data: Comparative Efficacy of Actin Inhibitors

The effective concentration of an inhibitor can vary significantly based on the cell type, assay duration, and specific compound used. The following table summarizes reported effective concentrations for inhibiting cell mechanical properties and migration.

InhibitorCell Type / SystemAssayEffective Concentration RangeReference
This compound Human Adipose-Derived Stem CellsProliferation/Morphology0.1 µM - 10 µM[4]
Human Epidermal ExplantsCell Migration> 1 µg/mL (~2.1 µM)[5]
Cytochalasin D Fibroblasts in Collagen MatrixContractile Force / Stiffness200 pM - 2 µM[3][6][7]
Human Breast Cancer (MDAMB231)Transwell Invasion5 µM (Inhibitory)[8]
Various Breast Epithelial LinesMigration Assay1 µg/mL (~2 µM)[9][10]
Latrunculin B Fibroblasts in Collagen MatrixContractile Force / Stiffness20 nM - 200 nM[3][6]

Note: Direct comparison of IC50 values for cell migration is challenging due to variability in experimental conditions across studies. The data presented reflects concentrations shown to produce a significant inhibitory effect.

Generally, Latrunculin B is effective at lower nanomolar concentrations for altering cell mechanical properties compared to the broader, sub-micromolar to micromolar range of Cytochalasin D.[3][6] This highlights Latrunculin's high potency in disrupting the available pool of actin monomers.

Signaling Pathways Affected by this compound

This compound's disruption of the actin cytoskeleton has downstream consequences on intracellular signaling pathways that regulate cell function. By inducing actin depolymerization, this compound can indirectly suppress the phosphorylation of upstream signaling proteins like HSP27 and VASP, which are involved in actin polymerization.[11] Furthermore, studies have shown that the integrity of the actin cytoskeleton is linked to Src kinase activation, a central node in many signaling cascades, and that this compound treatment can inhibit Src activation.[11]

G Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor Src Src Kinase Receptor->Src Activation Upstream Upstream Effectors (e.g., VASP, HSP27) Src->Upstream Phosphorylation Actin_Poly Actin Polymerization Upstream->Actin_Poly Actin_Poly->Src Feedback Migration Cell Migration Actin_Poly->Migration Cyto_B This compound Cyto_B->Actin_Poly Inhibits

Fig. 2: Simplified signaling pathway showing this compound's point of intervention.

Experimental Protocols

The following are detailed methodologies for two standard cell migration assays, incorporating the use of this compound as an inhibitory control.

A. Wound Healing (Scratch) Assay

This assay measures collective cell migration into a created gap in a confluent monolayer.

Methodology

  • Cell Seeding: Seed cells (e.g., HT-1080 fibrosarcoma) in a multi-well plate (e.g., 12-well or 24-well) at a density that will form a confluent monolayer within 18-24 hours.[12]

  • Monolayer Formation: Incubate cells until they reach 90-100% confluency. For some cell types, serum starvation for 24 hours prior to the assay can help minimize proliferation effects.

  • Creating the Wound: Using a sterile 100 µL or 200 µL pipette tip, make a straight scratch across the center of the monolayer.[12] A perpendicular scratch can also be made to create a cross shape for defined imaging start points.[12]

  • Washing: Gently wash the well twice with Phosphate Buffered Saline (PBS) or serum-free medium to remove detached cells and debris.[12]

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO). Typical concentrations for Cytochalasin D, a related compound, range from 100 nM to 10,000 nM.[13]

  • Imaging: Place the plate on an automated, incubator-equipped microscope. Acquire phase-contrast images of the same wound area for each well immediately after treatment (T=0) and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[12]

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100%.

G A 1. Seed Cells in Multi-well Plate B 2. Grow to Confluent Monolayer (18-24h) A->B C 3. Create Scratch with Pipette Tip B->C D 4. Wash to Remove Debris C->D E 5. Add Media with Inhibitors (e.g., this compound) & Controls D->E F 6. Image at T=0 and Time Intervals (e.g., 4, 8, 24h) E->F G 7. Quantify Wound Area & Calculate % Closure F->G

Fig. 3: Experimental workflow for a quantitative wound healing assay.
B. Transwell (Boyden Chamber) Migration Assay

This assay quantifies the chemotactic response of individual cells migrating through a porous membrane.

Methodology

  • Rehydration: Rehydrate the transwell inserts (e.g., 8 µm pore size) by adding warm, serum-free medium to the top and bottom chambers and incubating for at least 30 minutes.

  • Cell Preparation: Culture cells to ~80-90% confluency.[14] Harvest the cells (e.g., with trypsin) and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^6 cells/mL).[15]

  • Assay Setup:

    • Remove the rehydration medium from the inserts.

    • Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the plate.[16]

    • Add the cell suspension, pre-mixed with this compound or a vehicle control, to the upper chamber (the insert).[16] Ensure no air bubbles are trapped beneath the membrane.

  • Incubation: Incubate the plate for a period appropriate for the cell type (typically 4 to 24 hours) to allow for migration.[15]

  • Removal of Non-Migrated Cells: Carefully remove the inserts from the plate. Use a cotton-tipped applicator to gently wipe the inside of the insert to remove all non-migrated cells from the upper surface of the membrane.[14][15]

  • Fixing and Staining:

    • Fix the migrated cells on the bottom of the membrane by submerging the insert in 70% ethanol (B145695) for 10-15 minutes.[14]

    • Allow the membrane to dry completely.

    • Stain the cells by placing the insert in a well containing a staining solution (e.g., Crystal Violet or DAPI).

  • Quantification: After washing away excess stain, allow the membrane to dry. Image the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields of view to determine the average number of migrated cells per condition.

References

A Quantitative Comparison of Cytochalasin B and Other Actin Inhibitors on Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Cytochalasin B's effects on cell migration relative to other common actin polymerization inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in studies involving cytoskeletal dynamics and cell motility. The guide includes quantitative data, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.

Mechanism of Action: this compound vs. Alternatives

Cell migration is fundamentally dependent on the dynamic polymerization and depolymerization of the actin cytoskeleton. Different inhibitors target this process through distinct mechanisms, leading to varied cellular effects.

  • This compound/D: These fungal mycotoxins function by binding to the fast-growing barbed end of actin filaments.[1][2] This "capping" action prevents the addition of G-actin monomers, thereby inhibiting filament elongation.[1][2] At concentrations around 2 µM, this compound can reduce the actin polymerization rate by up to 90%.[1] It also reduces the viscosity of the actin network, likely by inhibiting filament-filament interactions.[1]

  • Latrunculins (A and B): Derived from marine sponges, latrunculins act via a different mechanism.[2] They form a 1:1 complex with G-actin (monomeric actin), preventing its polymerization into F-actin (filamentous actin).[2][3] This sequestration of actin monomers leads to the depolymerization of existing actin filaments.[2]

The distinct mechanisms—barbed-end capping versus monomer sequestration—are critical considerations when designing experiments to probe specific aspects of actin dynamics.

G cluster_0 Actin Polymerization Cycle cluster_1 Inhibitor Action G_Actin G-Actin Monomers F_Actin F-Actin Filament (Pointed End) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Barbed_End Barbed End (Fast Growing) F_Actin->Barbed_End Barbed_End->G_Actin Elongation Latrunculin Latrunculin A/B Latrunculin->G_Actin Sequesters Cytochalasin This compound/D Cytochalasin->Barbed_End Caps

Fig. 1: Mechanisms of common actin polymerization inhibitors.
Quantitative Data: Comparative Efficacy of Actin Inhibitors

The effective concentration of an inhibitor can vary significantly based on the cell type, assay duration, and specific compound used. The following table summarizes reported effective concentrations for inhibiting cell mechanical properties and migration.

InhibitorCell Type / SystemAssayEffective Concentration RangeReference
This compound Human Adipose-Derived Stem CellsProliferation/Morphology0.1 µM - 10 µM[4]
Human Epidermal ExplantsCell Migration> 1 µg/mL (~2.1 µM)[5]
Cytochalasin D Fibroblasts in Collagen MatrixContractile Force / Stiffness200 pM - 2 µM[3][6][7]
Human Breast Cancer (MDAMB231)Transwell Invasion5 µM (Inhibitory)[8]
Various Breast Epithelial LinesMigration Assay1 µg/mL (~2 µM)[9][10]
Latrunculin B Fibroblasts in Collagen MatrixContractile Force / Stiffness20 nM - 200 nM[3][6]

Note: Direct comparison of IC50 values for cell migration is challenging due to variability in experimental conditions across studies. The data presented reflects concentrations shown to produce a significant inhibitory effect.

Generally, Latrunculin B is effective at lower nanomolar concentrations for altering cell mechanical properties compared to the broader, sub-micromolar to micromolar range of Cytochalasin D.[3][6] This highlights Latrunculin's high potency in disrupting the available pool of actin monomers.

Signaling Pathways Affected by this compound

This compound's disruption of the actin cytoskeleton has downstream consequences on intracellular signaling pathways that regulate cell function. By inducing actin depolymerization, this compound can indirectly suppress the phosphorylation of upstream signaling proteins like HSP27 and VASP, which are involved in actin polymerization.[11] Furthermore, studies have shown that the integrity of the actin cytoskeleton is linked to Src kinase activation, a central node in many signaling cascades, and that this compound treatment can inhibit Src activation.[11]

G Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor Src Src Kinase Receptor->Src Activation Upstream Upstream Effectors (e.g., VASP, HSP27) Src->Upstream Phosphorylation Actin_Poly Actin Polymerization Upstream->Actin_Poly Actin_Poly->Src Feedback Migration Cell Migration Actin_Poly->Migration Cyto_B This compound Cyto_B->Actin_Poly Inhibits

Fig. 2: Simplified signaling pathway showing this compound's point of intervention.

Experimental Protocols

The following are detailed methodologies for two standard cell migration assays, incorporating the use of this compound as an inhibitory control.

A. Wound Healing (Scratch) Assay

This assay measures collective cell migration into a created gap in a confluent monolayer.

Methodology

  • Cell Seeding: Seed cells (e.g., HT-1080 fibrosarcoma) in a multi-well plate (e.g., 12-well or 24-well) at a density that will form a confluent monolayer within 18-24 hours.[12]

  • Monolayer Formation: Incubate cells until they reach 90-100% confluency. For some cell types, serum starvation for 24 hours prior to the assay can help minimize proliferation effects.

  • Creating the Wound: Using a sterile 100 µL or 200 µL pipette tip, make a straight scratch across the center of the monolayer.[12] A perpendicular scratch can also be made to create a cross shape for defined imaging start points.[12]

  • Washing: Gently wash the well twice with Phosphate Buffered Saline (PBS) or serum-free medium to remove detached cells and debris.[12]

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO). Typical concentrations for Cytochalasin D, a related compound, range from 100 nM to 10,000 nM.[13]

  • Imaging: Place the plate on an automated, incubator-equipped microscope. Acquire phase-contrast images of the same wound area for each well immediately after treatment (T=0) and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[12]

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100%.

G A 1. Seed Cells in Multi-well Plate B 2. Grow to Confluent Monolayer (18-24h) A->B C 3. Create Scratch with Pipette Tip B->C D 4. Wash to Remove Debris C->D E 5. Add Media with Inhibitors (e.g., this compound) & Controls D->E F 6. Image at T=0 and Time Intervals (e.g., 4, 8, 24h) E->F G 7. Quantify Wound Area & Calculate % Closure F->G

Fig. 3: Experimental workflow for a quantitative wound healing assay.
B. Transwell (Boyden Chamber) Migration Assay

This assay quantifies the chemotactic response of individual cells migrating through a porous membrane.

Methodology

  • Rehydration: Rehydrate the transwell inserts (e.g., 8 µm pore size) by adding warm, serum-free medium to the top and bottom chambers and incubating for at least 30 minutes.

  • Cell Preparation: Culture cells to ~80-90% confluency.[14] Harvest the cells (e.g., with trypsin) and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^6 cells/mL).[15]

  • Assay Setup:

    • Remove the rehydration medium from the inserts.

    • Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the plate.[16]

    • Add the cell suspension, pre-mixed with this compound or a vehicle control, to the upper chamber (the insert).[16] Ensure no air bubbles are trapped beneath the membrane.

  • Incubation: Incubate the plate for a period appropriate for the cell type (typically 4 to 24 hours) to allow for migration.[15]

  • Removal of Non-Migrated Cells: Carefully remove the inserts from the plate. Use a cotton-tipped applicator to gently wipe the inside of the insert to remove all non-migrated cells from the upper surface of the membrane.[14][15]

  • Fixing and Staining:

    • Fix the migrated cells on the bottom of the membrane by submerging the insert in 70% ethanol for 10-15 minutes.[14]

    • Allow the membrane to dry completely.

    • Stain the cells by placing the insert in a well containing a staining solution (e.g., Crystal Violet or DAPI).

  • Quantification: After washing away excess stain, allow the membrane to dry. Image the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields of view to determine the average number of migrated cells per condition.

References

Decoding Specificity: A Comparative Guide to Cytochalasin B's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, dissecting the precise mechanisms of molecular tools is paramount. Cytochalasin B, a widely utilized cell-permeable mycotoxin, is a classic example of an agent employed to probe the dynamics of the actin cytoskeleton. However, its utility is intrinsically linked to its specificity. This guide provides an objective comparison of this compound's on-target and off-target effects, supported by experimental data, to aid researchers in the judicious application and interpretation of their findings. We further contextualize its performance by comparing it with other common actin-modulating agents.

On-Target Effect: Capping the Actin Filament

This compound's primary mechanism of action is the disruption of actin filament dynamics. It binds to the barbed end (the fast-growing end) of filamentous actin (F-actin), effectively capping it. This prevents the addition of new actin monomers to the filament, thereby inhibiting actin polymerization.[1][2] This action leads to a net depolymerization of existing actin filaments and disrupts the formation of higher-order actin structures crucial for various cellular processes.

A Significant Off-Target: Inhibition of Glucose Transport

A well-documented and significant off-target effect of this compound is its potent inhibition of glucose transport across the cell membrane.[3] It achieves this by binding to glucose transporters, most notably GLUT1, and competitively inhibiting the transport of glucose.[4][5] This can lead to secondary metabolic effects that may confound the interpretation of experiments aiming to study the direct consequences of actin cytoskeleton disruption.

Quantitative Comparison of On-Target vs. Off-Target Effects

A direct comparison of the inhibitory concentrations (IC50) of this compound on actin polymerization versus glucose transport is crucial for designing experiments that minimize off-target effects. While a single study providing a head-to-head comparison under identical conditions is elusive in the literature, a compilation of data from various sources allows for an informed assessment.

CompoundTarget/ProcessIC50 / KiCell/SystemReference
This compound Actin Polymerization ~2 µM (reduces rate by up to 90%)In vitro (actin solution)[1]
Glucose Transport (GLUT1) < 4 µMNovikoff hepatoma cells[3]
Glucose Transport (Erythrocytes) 0.52 µMHuman Erythrocytes[6]
GLUT1 Binding (Displacement) 0.56 - 1.43 mM (Ki)Resealed Erythrocytes[7]
K(V)1.5 Potassium Channel 4 µMN/A
Cytochalasin D Actin Polymerization 25 nMIn vitro[8]
Dihydrothis compound Actin Disruption 0.2 - 1.0 µM (effective concentration)Swiss/3T3 mouse fibroblasts[9]
Glucose Transport No significant inhibitionSwiss/3T3 mouse fibroblasts[9]

Note: IC50 and Ki values can vary significantly depending on the experimental system, including the cell type, buffer conditions, and specific assay used. The provided data should be considered as a guide.

Alternative Actin-Modulating Agents: A Comparative Overview

To circumvent the off-target effects of this compound, researchers often turn to other actin inhibitors with different mechanisms of action.

CompoundMechanism of ActionOn-Target PotencyKey Distinctions
Latrunculin A Sequesters actin monomers (G-actin), preventing their incorporation into filaments.Kd for ATP-actin: 0.1 µM[10]Acts on the monomer pool, leading to rapid filament disassembly.
Jasplakinolide Stabilizes actin filaments (F-actin) and induces actin polymerization.Kd for F-actin: ~15 nM[11]Promotes polymerization and prevents depolymerization, leading to an accumulation of F-actin.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Protocol 1: Measurement of Actin Polymerization Inhibition (Pyrene Assay)

This in vitro assay measures the kinetics of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

  • G-actin (unlabeled and pyrene-labeled)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • Test compounds (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.

  • Add the test compound at various concentrations (or solvent control) to the G-actin solution and incubate for a short period.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the sample in a fluorometer and record the fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm).

  • The rate of polymerization can be determined from the slope of the kinetic curve. The IC50 value is the concentration of the inhibitor that reduces the polymerization rate by 50%.

Protocol 2: Measurement of Glucose Uptake Inhibition (2-Deoxyglucose Uptake Assay)

This cell-based assay measures the uptake of a radiolabeled glucose analog, 2-deoxyglucose (2-DG), to quantify the rate of glucose transport.

Materials:

  • Cultured cells of interest

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-2-Deoxyglucose

  • Test compounds (this compound, etc.)

  • Phloretin (a known glucose transport inhibitor, as a positive control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash cells with KRH buffer and then incubate in KRH buffer for 1-2 hours to starve them of glucose.

  • Add the test compound at various concentrations (or solvent control) and incubate for a defined period (e.g., 30 minutes).

  • Initiate glucose uptake by adding [³H]-2-DG to each well and incubate for a short period (e.g., 5-10 minutes).

  • Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The percentage of inhibition is calculated relative to the vehicle-treated control. The IC50 value is the concentration of the inhibitor that reduces 2-DG uptake by 50%.

Visualizing the Mechanisms

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

cluster_actin Actin Polymerization cluster_cytoB This compound Action G-actin G-actin Barbed_End G-actin->Barbed_End Polymerization F-actin F-actin Pointed_End F-actin->Pointed_End Barbed_End->F-actin Pointed_End->G-actin Depolymerization Cytochalasin_B Cytochalasin_B Cytochalasin_B->Barbed_End Binds and Caps

Caption: On-Target Mechanism of this compound.

cluster_membrane Cell Membrane cluster_cytoB_off This compound Off-Target Extracellular Extracellular Space Intracellular Intracellular Space GLUT1 GLUT1 Transporter Glucose_in Glucose GLUT1->Glucose_in Glucose_out Glucose Glucose_out->GLUT1 Transport Cytochalasin_B Cytochalasin_B Cytochalasin_B->GLUT1 Inhibits

Caption: Off-Target Mechanism of this compound.

Start Start Assay Prepare_Actin Prepare G-actin (with pyrene-labeled actin) Start->Prepare_Actin Add_Inhibitor Add Test Compound (e.g., this compound) Prepare_Actin->Add_Inhibitor Initiate_Polymerization Initiate Polymerization (add 10x buffer) Add_Inhibitor->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence (kinetic read) Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze Data (calculate rate and IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Pyrene-Actin Polymerization Assay.

Conclusion and Recommendations

This compound remains a valuable tool for studying the actin cytoskeleton. However, its significant off-target effect on glucose transport necessitates careful experimental design and data interpretation.

Key Recommendations for Researchers:

  • Use the lowest effective concentration of this compound to minimize off-target effects.

  • Employ appropriate controls. Dihydrothis compound is an excellent negative control to distinguish between effects on the actin cytoskeleton and glucose transport, as it disrupts actin filaments without inhibiting glucose uptake.[9]

  • Consider alternative inhibitors. For studies where glucose metabolism is a critical variable, using agents with different mechanisms of action, such as Latrunculin A or Jasplakinolide, may be more appropriate.

  • Validate findings. When possible, confirm observations made with this compound using other actin-disrupting agents or molecular biology techniques (e.g., siRNA-mediated knockdown of actin-related proteins).

By understanding the dual nature of this compound's activity and employing rigorous experimental controls, researchers can continue to leverage this powerful molecule to unravel the complexities of cellular function.

References

Decoding Specificity: A Comparative Guide to Cytochalasin B's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, dissecting the precise mechanisms of molecular tools is paramount. Cytochalasin B, a widely utilized cell-permeable mycotoxin, is a classic example of an agent employed to probe the dynamics of the actin cytoskeleton. However, its utility is intrinsically linked to its specificity. This guide provides an objective comparison of this compound's on-target and off-target effects, supported by experimental data, to aid researchers in the judicious application and interpretation of their findings. We further contextualize its performance by comparing it with other common actin-modulating agents.

On-Target Effect: Capping the Actin Filament

This compound's primary mechanism of action is the disruption of actin filament dynamics. It binds to the barbed end (the fast-growing end) of filamentous actin (F-actin), effectively capping it. This prevents the addition of new actin monomers to the filament, thereby inhibiting actin polymerization.[1][2] This action leads to a net depolymerization of existing actin filaments and disrupts the formation of higher-order actin structures crucial for various cellular processes.

A Significant Off-Target: Inhibition of Glucose Transport

A well-documented and significant off-target effect of this compound is its potent inhibition of glucose transport across the cell membrane.[3] It achieves this by binding to glucose transporters, most notably GLUT1, and competitively inhibiting the transport of glucose.[4][5] This can lead to secondary metabolic effects that may confound the interpretation of experiments aiming to study the direct consequences of actin cytoskeleton disruption.

Quantitative Comparison of On-Target vs. Off-Target Effects

A direct comparison of the inhibitory concentrations (IC50) of this compound on actin polymerization versus glucose transport is crucial for designing experiments that minimize off-target effects. While a single study providing a head-to-head comparison under identical conditions is elusive in the literature, a compilation of data from various sources allows for an informed assessment.

CompoundTarget/ProcessIC50 / KiCell/SystemReference
This compound Actin Polymerization ~2 µM (reduces rate by up to 90%)In vitro (actin solution)[1]
Glucose Transport (GLUT1) < 4 µMNovikoff hepatoma cells[3]
Glucose Transport (Erythrocytes) 0.52 µMHuman Erythrocytes[6]
GLUT1 Binding (Displacement) 0.56 - 1.43 mM (Ki)Resealed Erythrocytes[7]
K(V)1.5 Potassium Channel 4 µMN/A
Cytochalasin D Actin Polymerization 25 nMIn vitro[8]
Dihydrothis compound Actin Disruption 0.2 - 1.0 µM (effective concentration)Swiss/3T3 mouse fibroblasts[9]
Glucose Transport No significant inhibitionSwiss/3T3 mouse fibroblasts[9]

Note: IC50 and Ki values can vary significantly depending on the experimental system, including the cell type, buffer conditions, and specific assay used. The provided data should be considered as a guide.

Alternative Actin-Modulating Agents: A Comparative Overview

To circumvent the off-target effects of this compound, researchers often turn to other actin inhibitors with different mechanisms of action.

CompoundMechanism of ActionOn-Target PotencyKey Distinctions
Latrunculin A Sequesters actin monomers (G-actin), preventing their incorporation into filaments.Kd for ATP-actin: 0.1 µM[10]Acts on the monomer pool, leading to rapid filament disassembly.
Jasplakinolide Stabilizes actin filaments (F-actin) and induces actin polymerization.Kd for F-actin: ~15 nM[11]Promotes polymerization and prevents depolymerization, leading to an accumulation of F-actin.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Protocol 1: Measurement of Actin Polymerization Inhibition (Pyrene Assay)

This in vitro assay measures the kinetics of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

  • G-actin (unlabeled and pyrene-labeled)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • Test compounds (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.

  • Add the test compound at various concentrations (or solvent control) to the G-actin solution and incubate for a short period.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the sample in a fluorometer and record the fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm).

  • The rate of polymerization can be determined from the slope of the kinetic curve. The IC50 value is the concentration of the inhibitor that reduces the polymerization rate by 50%.

Protocol 2: Measurement of Glucose Uptake Inhibition (2-Deoxyglucose Uptake Assay)

This cell-based assay measures the uptake of a radiolabeled glucose analog, 2-deoxyglucose (2-DG), to quantify the rate of glucose transport.

Materials:

  • Cultured cells of interest

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-2-Deoxyglucose

  • Test compounds (this compound, etc.)

  • Phloretin (a known glucose transport inhibitor, as a positive control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash cells with KRH buffer and then incubate in KRH buffer for 1-2 hours to starve them of glucose.

  • Add the test compound at various concentrations (or solvent control) and incubate for a defined period (e.g., 30 minutes).

  • Initiate glucose uptake by adding [³H]-2-DG to each well and incubate for a short period (e.g., 5-10 minutes).

  • Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The percentage of inhibition is calculated relative to the vehicle-treated control. The IC50 value is the concentration of the inhibitor that reduces 2-DG uptake by 50%.

Visualizing the Mechanisms

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

cluster_actin Actin Polymerization cluster_cytoB This compound Action G-actin G-actin Barbed_End G-actin->Barbed_End Polymerization F-actin F-actin Pointed_End F-actin->Pointed_End Barbed_End->F-actin Pointed_End->G-actin Depolymerization Cytochalasin_B Cytochalasin_B Cytochalasin_B->Barbed_End Binds and Caps

Caption: On-Target Mechanism of this compound.

cluster_membrane Cell Membrane cluster_cytoB_off This compound Off-Target Extracellular Extracellular Space Intracellular Intracellular Space GLUT1 GLUT1 Transporter Glucose_in Glucose GLUT1->Glucose_in Glucose_out Glucose Glucose_out->GLUT1 Transport Cytochalasin_B Cytochalasin_B Cytochalasin_B->GLUT1 Inhibits

Caption: Off-Target Mechanism of this compound.

Start Start Assay Prepare_Actin Prepare G-actin (with pyrene-labeled actin) Start->Prepare_Actin Add_Inhibitor Add Test Compound (e.g., this compound) Prepare_Actin->Add_Inhibitor Initiate_Polymerization Initiate Polymerization (add 10x buffer) Add_Inhibitor->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence (kinetic read) Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze Data (calculate rate and IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Pyrene-Actin Polymerization Assay.

Conclusion and Recommendations

This compound remains a valuable tool for studying the actin cytoskeleton. However, its significant off-target effect on glucose transport necessitates careful experimental design and data interpretation.

Key Recommendations for Researchers:

  • Use the lowest effective concentration of this compound to minimize off-target effects.

  • Employ appropriate controls. Dihydrothis compound is an excellent negative control to distinguish between effects on the actin cytoskeleton and glucose transport, as it disrupts actin filaments without inhibiting glucose uptake.[9]

  • Consider alternative inhibitors. For studies where glucose metabolism is a critical variable, using agents with different mechanisms of action, such as Latrunculin A or Jasplakinolide, may be more appropriate.

  • Validate findings. When possible, confirm observations made with this compound using other actin-disrupting agents or molecular biology techniques (e.g., siRNA-mediated knockdown of actin-related proteins).

By understanding the dual nature of this compound's activity and employing rigorous experimental controls, researchers can continue to leverage this powerful molecule to unravel the complexities of cellular function.

References

Decoding Specificity: A Comparative Guide to Cytochalasin B's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, dissecting the precise mechanisms of molecular tools is paramount. Cytochalasin B, a widely utilized cell-permeable mycotoxin, is a classic example of an agent employed to probe the dynamics of the actin cytoskeleton. However, its utility is intrinsically linked to its specificity. This guide provides an objective comparison of this compound's on-target and off-target effects, supported by experimental data, to aid researchers in the judicious application and interpretation of their findings. We further contextualize its performance by comparing it with other common actin-modulating agents.

On-Target Effect: Capping the Actin Filament

This compound's primary mechanism of action is the disruption of actin filament dynamics. It binds to the barbed end (the fast-growing end) of filamentous actin (F-actin), effectively capping it. This prevents the addition of new actin monomers to the filament, thereby inhibiting actin polymerization.[1][2] This action leads to a net depolymerization of existing actin filaments and disrupts the formation of higher-order actin structures crucial for various cellular processes.

A Significant Off-Target: Inhibition of Glucose Transport

A well-documented and significant off-target effect of this compound is its potent inhibition of glucose transport across the cell membrane.[3] It achieves this by binding to glucose transporters, most notably GLUT1, and competitively inhibiting the transport of glucose.[4][5] This can lead to secondary metabolic effects that may confound the interpretation of experiments aiming to study the direct consequences of actin cytoskeleton disruption.

Quantitative Comparison of On-Target vs. Off-Target Effects

A direct comparison of the inhibitory concentrations (IC50) of this compound on actin polymerization versus glucose transport is crucial for designing experiments that minimize off-target effects. While a single study providing a head-to-head comparison under identical conditions is elusive in the literature, a compilation of data from various sources allows for an informed assessment.

CompoundTarget/ProcessIC50 / KiCell/SystemReference
This compound Actin Polymerization ~2 µM (reduces rate by up to 90%)In vitro (actin solution)[1]
Glucose Transport (GLUT1) < 4 µMNovikoff hepatoma cells[3]
Glucose Transport (Erythrocytes) 0.52 µMHuman Erythrocytes[6]
GLUT1 Binding (Displacement) 0.56 - 1.43 mM (Ki)Resealed Erythrocytes[7]
K(V)1.5 Potassium Channel 4 µMN/A
Cytochalasin D Actin Polymerization 25 nMIn vitro[8]
Dihydrothis compound Actin Disruption 0.2 - 1.0 µM (effective concentration)Swiss/3T3 mouse fibroblasts[9]
Glucose Transport No significant inhibitionSwiss/3T3 mouse fibroblasts[9]

Note: IC50 and Ki values can vary significantly depending on the experimental system, including the cell type, buffer conditions, and specific assay used. The provided data should be considered as a guide.

Alternative Actin-Modulating Agents: A Comparative Overview

To circumvent the off-target effects of this compound, researchers often turn to other actin inhibitors with different mechanisms of action.

CompoundMechanism of ActionOn-Target PotencyKey Distinctions
Latrunculin A Sequesters actin monomers (G-actin), preventing their incorporation into filaments.Kd for ATP-actin: 0.1 µM[10]Acts on the monomer pool, leading to rapid filament disassembly.
Jasplakinolide Stabilizes actin filaments (F-actin) and induces actin polymerization.Kd for F-actin: ~15 nM[11]Promotes polymerization and prevents depolymerization, leading to an accumulation of F-actin.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Protocol 1: Measurement of Actin Polymerization Inhibition (Pyrene Assay)

This in vitro assay measures the kinetics of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

  • G-actin (unlabeled and pyrene-labeled)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • Test compounds (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.

  • Add the test compound at various concentrations (or solvent control) to the G-actin solution and incubate for a short period.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the sample in a fluorometer and record the fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm).

  • The rate of polymerization can be determined from the slope of the kinetic curve. The IC50 value is the concentration of the inhibitor that reduces the polymerization rate by 50%.

Protocol 2: Measurement of Glucose Uptake Inhibition (2-Deoxyglucose Uptake Assay)

This cell-based assay measures the uptake of a radiolabeled glucose analog, 2-deoxyglucose (2-DG), to quantify the rate of glucose transport.

Materials:

  • Cultured cells of interest

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-2-Deoxyglucose

  • Test compounds (this compound, etc.)

  • Phloretin (a known glucose transport inhibitor, as a positive control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash cells with KRH buffer and then incubate in KRH buffer for 1-2 hours to starve them of glucose.

  • Add the test compound at various concentrations (or solvent control) and incubate for a defined period (e.g., 30 minutes).

  • Initiate glucose uptake by adding [³H]-2-DG to each well and incubate for a short period (e.g., 5-10 minutes).

  • Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The percentage of inhibition is calculated relative to the vehicle-treated control. The IC50 value is the concentration of the inhibitor that reduces 2-DG uptake by 50%.

Visualizing the Mechanisms

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

cluster_actin Actin Polymerization cluster_cytoB This compound Action G-actin G-actin Barbed_End G-actin->Barbed_End Polymerization F-actin F-actin Pointed_End F-actin->Pointed_End Barbed_End->F-actin Pointed_End->G-actin Depolymerization Cytochalasin_B Cytochalasin_B Cytochalasin_B->Barbed_End Binds and Caps

Caption: On-Target Mechanism of this compound.

cluster_membrane Cell Membrane cluster_cytoB_off This compound Off-Target Extracellular Extracellular Space Intracellular Intracellular Space GLUT1 GLUT1 Transporter Glucose_in Glucose GLUT1->Glucose_in Glucose_out Glucose Glucose_out->GLUT1 Transport Cytochalasin_B Cytochalasin_B Cytochalasin_B->GLUT1 Inhibits

Caption: Off-Target Mechanism of this compound.

Start Start Assay Prepare_Actin Prepare G-actin (with pyrene-labeled actin) Start->Prepare_Actin Add_Inhibitor Add Test Compound (e.g., this compound) Prepare_Actin->Add_Inhibitor Initiate_Polymerization Initiate Polymerization (add 10x buffer) Add_Inhibitor->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence (kinetic read) Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze Data (calculate rate and IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Pyrene-Actin Polymerization Assay.

Conclusion and Recommendations

This compound remains a valuable tool for studying the actin cytoskeleton. However, its significant off-target effect on glucose transport necessitates careful experimental design and data interpretation.

Key Recommendations for Researchers:

  • Use the lowest effective concentration of this compound to minimize off-target effects.

  • Employ appropriate controls. Dihydrothis compound is an excellent negative control to distinguish between effects on the actin cytoskeleton and glucose transport, as it disrupts actin filaments without inhibiting glucose uptake.[9]

  • Consider alternative inhibitors. For studies where glucose metabolism is a critical variable, using agents with different mechanisms of action, such as Latrunculin A or Jasplakinolide, may be more appropriate.

  • Validate findings. When possible, confirm observations made with this compound using other actin-disrupting agents or molecular biology techniques (e.g., siRNA-mediated knockdown of actin-related proteins).

By understanding the dual nature of this compound's activity and employing rigorous experimental controls, researchers can continue to leverage this powerful molecule to unravel the complexities of cellular function.

References

A Comparative Guide to Cytochalasin B and Jasplakinolide: Unraveling Their Impact on Actin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of cytoskeletal inhibitors is paramount. This guide provides a comprehensive comparative analysis of two widely used actin-targeting compounds: Cytochalasin B and Jasplakinolide. By delving into their mechanisms of action, impact on cellular processes, and providing supporting experimental data and protocols, this document serves as a critical resource for designing and interpreting experiments involving these powerful research tools.

At a Glance: this compound vs. Jasplakinolide

FeatureThis compoundJasplakinolide
Primary Mechanism Actin Polymerization InhibitorActin Filament Stabilizer & Polymerization Inducer
Binding Site Barbed (+) end of F-actinSide of F-actin
Effect on Actin Filaments Prevents elongation, leading to net depolymerizationStabilizes existing filaments and promotes nucleation of new filaments
Cellular Effects Disruption of actin stress fibers, inhibition of cell motility, cytokinesis failure, changes in cell morphologyFormation of actin aggregates, disruption of normal actin dynamics, induction of apoptosis in some cells
Cell Permeability Cell-permeableCell-permeable

Delving into the Mechanisms of Action

This compound and Jasplakinolide both exert their effects by targeting actin, a crucial protein for maintaining cell shape, motility, and division. However, they do so through opposing mechanisms, leading to distinct cellular outcomes.

This compound: The Capping Agent

This compound, a mycotoxin produced by fungi, functions by binding to the barbed, or fast-growing (+), end of filamentous actin (F-actin).[1][2] This "capping" action prevents the addition of new actin monomers to the filament.[1][2] With the continuous dissociation of monomers from the pointed (-) end, the net effect is the depolymerization and shortening of actin filaments. This disruption of the actin cytoskeleton leads to a cascade of cellular effects, including the inhibition of cell division, movement, and changes in cell shape.[3][4]

Jasplakinolide: The Stabilizer

In contrast, Jasplakinolide, a cyclic peptide isolated from a marine sponge, stabilizes actin filaments.[2][3] It binds to the sides of F-actin, mimicking the effect of phalloidin (B8060827), and enhances the nucleation of new filaments.[2][3][5] This stabilization prevents the natural depolymerization process, leading to an accumulation of F-actin in the cell.[5] While this may seem to reinforce the cytoskeleton, the resulting actin structures are often disorganized and non-functional, leading to disruption of normal cellular processes that rely on dynamic actin remodeling.[5][6]

Visualizing the Mechanisms

To illustrate these distinct mechanisms, the following diagrams depict their points of intervention in the actin polymerization cycle.

cluster_0 Actin Polymerization Cycle cluster_1 Drug Intervention G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Cytochalasin_B This compound Cytochalasin_B->F-actin Binds to (+) end, inhihibits elongation Jasplakinolide Jasplakinolide Jasplakinolide->F-actin Binds to side, stabilizes filament

Figure 1: Mechanisms of Action. This compound caps (B75204) the growing end of actin filaments, while Jasplakinolide stabilizes the entire filament.

Quantitative Comparison: Potency and Cellular Impact

Direct comparison of the potency of this compound and Jasplakinolide can be challenging due to variations in experimental conditions across different studies. However, by examining data from studies using similar cell lines, we can gain insights into their relative activities.

ParameterThis compoundJasplakinolideCell Line
IC50 (Cell Viability) ~1.80 - 11.28 µM~0.5 µMVarious Cancer Cell Lines[7]

Note: IC50 values are highly dependent on the cell line and assay conditions. The values presented here are for general comparative purposes.

Experimental Data: Effects on Actin Polymerization

The opposing effects of this compound and Jasplakinolide on actin polymerization can be quantitatively measured using in vitro assays, such as the pyrene-actin polymerization assay.

TreatmentEffect on Critical Concentration (Cc)Effect on Polymerization Rate
This compound IncreasesDecreases
Jasplakinolide Decreases from 1.8 to 0.2 µM (with 0.3 µM Jasplakinolide)[5][6]Increases nucleation and elongation

Morphological Changes: A Tale of Two Phenotypes

Treatment of cells with this compound or Jasplakinolide results in distinct and dramatic changes in cell morphology, which can be visualized using techniques like phalloidin staining followed by fluorescence microscopy.

This compound-treated cells typically exhibit:

  • Rounding of the cell body.[8]

  • Loss of stress fibers.

  • Formation of "arborized" or branched structures.[4]

  • Binucleation due to failed cytokinesis.

Jasplakinolide-treated cells often show:

  • Formation of dense aggregates of F-actin.[6]

  • Thickening of actin filaments.

  • Changes in cell shape, often becoming more rounded.[6]

  • Disruption of normal stress fiber organization.

Impact on Signaling Pathways: The Rho GTPase Connection

The actin cytoskeleton is intricately linked to various signaling pathways, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role in regulating actin dynamics. Both this compound and Jasplakinolide can modulate these pathways, albeit through different mechanisms.

This compound, by disrupting the actin cytoskeleton, can lead to the activation of RhoA.[9][10] This is thought to be a cellular response to the loss of actin stress fibers, as RhoA is a key regulator of their formation.

Jasplakinolide's effect on Rho GTPases is more complex. By stabilizing actin filaments, it can interfere with the dynamic cycling of Rho GTPases, which is necessary for their proper function. For instance, Jasplakinolide treatment has been shown to alter the spatial distribution and activity of Rho and Cdc42.

cluster_0 Upstream Signals cluster_1 Rho GTPase Cycle Growth_Factors Growth Factors Rho_GDP Rho-GDP (Inactive) Growth_Factors->Rho_GDP ECM ECM ECM->Rho_GDP Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GEFs Rho_GTP->Rho_GDP GAPs Actin_Polymerization Actin_Polymerization Rho_GTP->Actin_Polymerization Effectors (e.g., ROCK) Actin_Polymerization->Rho_GTP Feedback Loop Cytochalasin_B This compound Cytochalasin_B->Actin_Polymerization Inhibits Jasplakinolide Jasplakinolide Jasplakinolide->Actin_Polymerization Promotes/ Stabilizes

Figure 2: Rho GTPase Signaling. Both drugs interfere with the actin polymerization downstream of Rho GTPases, with potential feedback effects.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key experiments are provided below.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the kinetics of actin polymerization by monitoring the fluorescence of pyrene-labeled G-actin, which increases upon its incorporation into F-actin.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound and Jasplakinolide stock solutions (in DMSO)

  • Fluorometer

Procedure:

  • Prepare a master mix of G-actin (typically 5-10% pyrene-labeled) in G-buffer on ice.

  • Aliquot the master mix into fluorometer cuvettes.

  • Add the desired concentration of this compound, Jasplakinolide, or DMSO (vehicle control) to the respective cuvettes and incubate on ice for a few minutes.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization buffer and mix quickly.

  • Immediately place the cuvettes in the fluorometer and begin recording fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time at a constant temperature.

  • Analyze the resulting curves to determine the lag phase, polymerization rate, and steady-state fluorescence.

Start Start Prepare_Actin_Mix Prepare G-actin mix (with pyrene-actin) Start->Prepare_Actin_Mix Aliquot Aliquot into cuvettes Prepare_Actin_Mix->Aliquot Add_Compounds Add this compound, Jasplakinolide, or DMSO Aliquot->Add_Compounds Initiate_Polymerization Add Polymerization Buffer Add_Compounds->Initiate_Polymerization Measure_Fluorescence Record fluorescence over time Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze kinetic curves Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: In Vitro Actin Polymerization Assay Workflow.
Phalloidin Staining for F-actin Visualization

This protocol allows for the visualization of F-actin in fixed cells to observe morphological changes induced by drug treatment.

Materials:

  • Cells cultured on coverslips

  • This compound and Jasplakinolide

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentrations of this compound, Jasplakinolide, or DMSO for the appropriate duration.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.[1]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.[1]

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.[1]

  • (Optional) Incubate with DAPI for 5 minutes to stain the nuclei.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Drug_Treatment Treat with this compound or Jasplakinolide Cell_Culture->Drug_Treatment Fixation Fix with 4% PFA Drug_Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Phalloidin_Staining Stain with fluorescent phalloidin Permeabilization->Phalloidin_Staining DAPI_Staining Counterstain with DAPI (optional) Phalloidin_Staining->DAPI_Staining Mounting Mount coverslips DAPI_Staining->Mounting Imaging Image with fluorescence microscope Mounting->Imaging End End Imaging->End

Figure 4: Phalloidin Staining Workflow.

Conclusion

This compound and Jasplakinolide are indispensable tools for dissecting the complexities of the actin cytoskeleton. Their opposing mechanisms of action provide researchers with the ability to probe the consequences of both actin depolymerization and hyper-stabilization. A thorough understanding of their distinct effects, supported by quantitative data and robust experimental protocols, is essential for advancing our knowledge of actin-dependent cellular processes in both normal physiology and disease. This guide serves as a foundational resource to aid in the effective and informed use of these critical compounds in scientific investigation.

References

A Comparative Guide to Cytochalasin B and Jasplakinolide: Unraveling Their Impact on Actin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of cytoskeletal inhibitors is paramount. This guide provides a comprehensive comparative analysis of two widely used actin-targeting compounds: Cytochalasin B and Jasplakinolide. By delving into their mechanisms of action, impact on cellular processes, and providing supporting experimental data and protocols, this document serves as a critical resource for designing and interpreting experiments involving these powerful research tools.

At a Glance: this compound vs. Jasplakinolide

FeatureThis compoundJasplakinolide
Primary Mechanism Actin Polymerization InhibitorActin Filament Stabilizer & Polymerization Inducer
Binding Site Barbed (+) end of F-actinSide of F-actin
Effect on Actin Filaments Prevents elongation, leading to net depolymerizationStabilizes existing filaments and promotes nucleation of new filaments
Cellular Effects Disruption of actin stress fibers, inhibition of cell motility, cytokinesis failure, changes in cell morphologyFormation of actin aggregates, disruption of normal actin dynamics, induction of apoptosis in some cells
Cell Permeability Cell-permeableCell-permeable

Delving into the Mechanisms of Action

This compound and Jasplakinolide both exert their effects by targeting actin, a crucial protein for maintaining cell shape, motility, and division. However, they do so through opposing mechanisms, leading to distinct cellular outcomes.

This compound: The Capping Agent

This compound, a mycotoxin produced by fungi, functions by binding to the barbed, or fast-growing (+), end of filamentous actin (F-actin).[1][2] This "capping" action prevents the addition of new actin monomers to the filament.[1][2] With the continuous dissociation of monomers from the pointed (-) end, the net effect is the depolymerization and shortening of actin filaments. This disruption of the actin cytoskeleton leads to a cascade of cellular effects, including the inhibition of cell division, movement, and changes in cell shape.[3][4]

Jasplakinolide: The Stabilizer

In contrast, Jasplakinolide, a cyclic peptide isolated from a marine sponge, stabilizes actin filaments.[2][3] It binds to the sides of F-actin, mimicking the effect of phalloidin (B8060827), and enhances the nucleation of new filaments.[2][3][5] This stabilization prevents the natural depolymerization process, leading to an accumulation of F-actin in the cell.[5] While this may seem to reinforce the cytoskeleton, the resulting actin structures are often disorganized and non-functional, leading to disruption of normal cellular processes that rely on dynamic actin remodeling.[5][6]

Visualizing the Mechanisms

To illustrate these distinct mechanisms, the following diagrams depict their points of intervention in the actin polymerization cycle.

cluster_0 Actin Polymerization Cycle cluster_1 Drug Intervention G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Cytochalasin_B This compound Cytochalasin_B->F-actin Binds to (+) end, inhihibits elongation Jasplakinolide Jasplakinolide Jasplakinolide->F-actin Binds to side, stabilizes filament

Figure 1: Mechanisms of Action. This compound caps (B75204) the growing end of actin filaments, while Jasplakinolide stabilizes the entire filament.

Quantitative Comparison: Potency and Cellular Impact

Direct comparison of the potency of this compound and Jasplakinolide can be challenging due to variations in experimental conditions across different studies. However, by examining data from studies using similar cell lines, we can gain insights into their relative activities.

ParameterThis compoundJasplakinolideCell Line
IC50 (Cell Viability) ~1.80 - 11.28 µM~0.5 µMVarious Cancer Cell Lines[7]

Note: IC50 values are highly dependent on the cell line and assay conditions. The values presented here are for general comparative purposes.

Experimental Data: Effects on Actin Polymerization

The opposing effects of this compound and Jasplakinolide on actin polymerization can be quantitatively measured using in vitro assays, such as the pyrene-actin polymerization assay.

TreatmentEffect on Critical Concentration (Cc)Effect on Polymerization Rate
This compound IncreasesDecreases
Jasplakinolide Decreases from 1.8 to 0.2 µM (with 0.3 µM Jasplakinolide)[5][6]Increases nucleation and elongation

Morphological Changes: A Tale of Two Phenotypes

Treatment of cells with this compound or Jasplakinolide results in distinct and dramatic changes in cell morphology, which can be visualized using techniques like phalloidin staining followed by fluorescence microscopy.

This compound-treated cells typically exhibit:

  • Rounding of the cell body.[8]

  • Loss of stress fibers.

  • Formation of "arborized" or branched structures.[4]

  • Binucleation due to failed cytokinesis.

Jasplakinolide-treated cells often show:

  • Formation of dense aggregates of F-actin.[6]

  • Thickening of actin filaments.

  • Changes in cell shape, often becoming more rounded.[6]

  • Disruption of normal stress fiber organization.

Impact on Signaling Pathways: The Rho GTPase Connection

The actin cytoskeleton is intricately linked to various signaling pathways, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role in regulating actin dynamics. Both this compound and Jasplakinolide can modulate these pathways, albeit through different mechanisms.

This compound, by disrupting the actin cytoskeleton, can lead to the activation of RhoA.[9][10] This is thought to be a cellular response to the loss of actin stress fibers, as RhoA is a key regulator of their formation.

Jasplakinolide's effect on Rho GTPases is more complex. By stabilizing actin filaments, it can interfere with the dynamic cycling of Rho GTPases, which is necessary for their proper function. For instance, Jasplakinolide treatment has been shown to alter the spatial distribution and activity of Rho and Cdc42.

cluster_0 Upstream Signals cluster_1 Rho GTPase Cycle Growth_Factors Growth Factors Rho_GDP Rho-GDP (Inactive) Growth_Factors->Rho_GDP ECM ECM ECM->Rho_GDP Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GEFs Rho_GTP->Rho_GDP GAPs Actin_Polymerization Actin_Polymerization Rho_GTP->Actin_Polymerization Effectors (e.g., ROCK) Actin_Polymerization->Rho_GTP Feedback Loop Cytochalasin_B This compound Cytochalasin_B->Actin_Polymerization Inhibits Jasplakinolide Jasplakinolide Jasplakinolide->Actin_Polymerization Promotes/ Stabilizes

Figure 2: Rho GTPase Signaling. Both drugs interfere with the actin polymerization downstream of Rho GTPases, with potential feedback effects.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key experiments are provided below.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the kinetics of actin polymerization by monitoring the fluorescence of pyrene-labeled G-actin, which increases upon its incorporation into F-actin.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound and Jasplakinolide stock solutions (in DMSO)

  • Fluorometer

Procedure:

  • Prepare a master mix of G-actin (typically 5-10% pyrene-labeled) in G-buffer on ice.

  • Aliquot the master mix into fluorometer cuvettes.

  • Add the desired concentration of this compound, Jasplakinolide, or DMSO (vehicle control) to the respective cuvettes and incubate on ice for a few minutes.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization buffer and mix quickly.

  • Immediately place the cuvettes in the fluorometer and begin recording fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time at a constant temperature.

  • Analyze the resulting curves to determine the lag phase, polymerization rate, and steady-state fluorescence.

Start Start Prepare_Actin_Mix Prepare G-actin mix (with pyrene-actin) Start->Prepare_Actin_Mix Aliquot Aliquot into cuvettes Prepare_Actin_Mix->Aliquot Add_Compounds Add this compound, Jasplakinolide, or DMSO Aliquot->Add_Compounds Initiate_Polymerization Add Polymerization Buffer Add_Compounds->Initiate_Polymerization Measure_Fluorescence Record fluorescence over time Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze kinetic curves Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: In Vitro Actin Polymerization Assay Workflow.
Phalloidin Staining for F-actin Visualization

This protocol allows for the visualization of F-actin in fixed cells to observe morphological changes induced by drug treatment.

Materials:

  • Cells cultured on coverslips

  • This compound and Jasplakinolide

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentrations of this compound, Jasplakinolide, or DMSO for the appropriate duration.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.[1]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.[1]

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.[1]

  • (Optional) Incubate with DAPI for 5 minutes to stain the nuclei.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Drug_Treatment Treat with this compound or Jasplakinolide Cell_Culture->Drug_Treatment Fixation Fix with 4% PFA Drug_Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Phalloidin_Staining Stain with fluorescent phalloidin Permeabilization->Phalloidin_Staining DAPI_Staining Counterstain with DAPI (optional) Phalloidin_Staining->DAPI_Staining Mounting Mount coverslips DAPI_Staining->Mounting Imaging Image with fluorescence microscope Mounting->Imaging End End Imaging->End

Figure 4: Phalloidin Staining Workflow.

Conclusion

This compound and Jasplakinolide are indispensable tools for dissecting the complexities of the actin cytoskeleton. Their opposing mechanisms of action provide researchers with the ability to probe the consequences of both actin depolymerization and hyper-stabilization. A thorough understanding of their distinct effects, supported by quantitative data and robust experimental protocols, is essential for advancing our knowledge of actin-dependent cellular processes in both normal physiology and disease. This guide serves as a foundational resource to aid in the effective and informed use of these critical compounds in scientific investigation.

References

A Comparative Guide to Cytochalasin B and Jasplakinolide: Unraveling Their Impact on Actin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of cytoskeletal inhibitors is paramount. This guide provides a comprehensive comparative analysis of two widely used actin-targeting compounds: Cytochalasin B and Jasplakinolide. By delving into their mechanisms of action, impact on cellular processes, and providing supporting experimental data and protocols, this document serves as a critical resource for designing and interpreting experiments involving these powerful research tools.

At a Glance: this compound vs. Jasplakinolide

FeatureThis compoundJasplakinolide
Primary Mechanism Actin Polymerization InhibitorActin Filament Stabilizer & Polymerization Inducer
Binding Site Barbed (+) end of F-actinSide of F-actin
Effect on Actin Filaments Prevents elongation, leading to net depolymerizationStabilizes existing filaments and promotes nucleation of new filaments
Cellular Effects Disruption of actin stress fibers, inhibition of cell motility, cytokinesis failure, changes in cell morphologyFormation of actin aggregates, disruption of normal actin dynamics, induction of apoptosis in some cells
Cell Permeability Cell-permeableCell-permeable

Delving into the Mechanisms of Action

This compound and Jasplakinolide both exert their effects by targeting actin, a crucial protein for maintaining cell shape, motility, and division. However, they do so through opposing mechanisms, leading to distinct cellular outcomes.

This compound: The Capping Agent

This compound, a mycotoxin produced by fungi, functions by binding to the barbed, or fast-growing (+), end of filamentous actin (F-actin).[1][2] This "capping" action prevents the addition of new actin monomers to the filament.[1][2] With the continuous dissociation of monomers from the pointed (-) end, the net effect is the depolymerization and shortening of actin filaments. This disruption of the actin cytoskeleton leads to a cascade of cellular effects, including the inhibition of cell division, movement, and changes in cell shape.[3][4]

Jasplakinolide: The Stabilizer

In contrast, Jasplakinolide, a cyclic peptide isolated from a marine sponge, stabilizes actin filaments.[2][3] It binds to the sides of F-actin, mimicking the effect of phalloidin, and enhances the nucleation of new filaments.[2][3][5] This stabilization prevents the natural depolymerization process, leading to an accumulation of F-actin in the cell.[5] While this may seem to reinforce the cytoskeleton, the resulting actin structures are often disorganized and non-functional, leading to disruption of normal cellular processes that rely on dynamic actin remodeling.[5][6]

Visualizing the Mechanisms

To illustrate these distinct mechanisms, the following diagrams depict their points of intervention in the actin polymerization cycle.

cluster_0 Actin Polymerization Cycle cluster_1 Drug Intervention G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Cytochalasin_B This compound Cytochalasin_B->F-actin Binds to (+) end, inhihibits elongation Jasplakinolide Jasplakinolide Jasplakinolide->F-actin Binds to side, stabilizes filament

Figure 1: Mechanisms of Action. This compound caps the growing end of actin filaments, while Jasplakinolide stabilizes the entire filament.

Quantitative Comparison: Potency and Cellular Impact

Direct comparison of the potency of this compound and Jasplakinolide can be challenging due to variations in experimental conditions across different studies. However, by examining data from studies using similar cell lines, we can gain insights into their relative activities.

ParameterThis compoundJasplakinolideCell Line
IC50 (Cell Viability) ~1.80 - 11.28 µM~0.5 µMVarious Cancer Cell Lines[7]

Note: IC50 values are highly dependent on the cell line and assay conditions. The values presented here are for general comparative purposes.

Experimental Data: Effects on Actin Polymerization

The opposing effects of this compound and Jasplakinolide on actin polymerization can be quantitatively measured using in vitro assays, such as the pyrene-actin polymerization assay.

TreatmentEffect on Critical Concentration (Cc)Effect on Polymerization Rate
This compound IncreasesDecreases
Jasplakinolide Decreases from 1.8 to 0.2 µM (with 0.3 µM Jasplakinolide)[5][6]Increases nucleation and elongation

Morphological Changes: A Tale of Two Phenotypes

Treatment of cells with this compound or Jasplakinolide results in distinct and dramatic changes in cell morphology, which can be visualized using techniques like phalloidin staining followed by fluorescence microscopy.

This compound-treated cells typically exhibit:

  • Rounding of the cell body.[8]

  • Loss of stress fibers.

  • Formation of "arborized" or branched structures.[4]

  • Binucleation due to failed cytokinesis.

Jasplakinolide-treated cells often show:

  • Formation of dense aggregates of F-actin.[6]

  • Thickening of actin filaments.

  • Changes in cell shape, often becoming more rounded.[6]

  • Disruption of normal stress fiber organization.

Impact on Signaling Pathways: The Rho GTPase Connection

The actin cytoskeleton is intricately linked to various signaling pathways, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role in regulating actin dynamics. Both this compound and Jasplakinolide can modulate these pathways, albeit through different mechanisms.

This compound, by disrupting the actin cytoskeleton, can lead to the activation of RhoA.[9][10] This is thought to be a cellular response to the loss of actin stress fibers, as RhoA is a key regulator of their formation.

Jasplakinolide's effect on Rho GTPases is more complex. By stabilizing actin filaments, it can interfere with the dynamic cycling of Rho GTPases, which is necessary for their proper function. For instance, Jasplakinolide treatment has been shown to alter the spatial distribution and activity of Rho and Cdc42.

cluster_0 Upstream Signals cluster_1 Rho GTPase Cycle Growth_Factors Growth Factors Rho_GDP Rho-GDP (Inactive) Growth_Factors->Rho_GDP ECM ECM ECM->Rho_GDP Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GEFs Rho_GTP->Rho_GDP GAPs Actin_Polymerization Actin_Polymerization Rho_GTP->Actin_Polymerization Effectors (e.g., ROCK) Actin_Polymerization->Rho_GTP Feedback Loop Cytochalasin_B This compound Cytochalasin_B->Actin_Polymerization Inhibits Jasplakinolide Jasplakinolide Jasplakinolide->Actin_Polymerization Promotes/ Stabilizes

Figure 2: Rho GTPase Signaling. Both drugs interfere with the actin polymerization downstream of Rho GTPases, with potential feedback effects.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key experiments are provided below.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the kinetics of actin polymerization by monitoring the fluorescence of pyrene-labeled G-actin, which increases upon its incorporation into F-actin.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound and Jasplakinolide stock solutions (in DMSO)

  • Fluorometer

Procedure:

  • Prepare a master mix of G-actin (typically 5-10% pyrene-labeled) in G-buffer on ice.

  • Aliquot the master mix into fluorometer cuvettes.

  • Add the desired concentration of this compound, Jasplakinolide, or DMSO (vehicle control) to the respective cuvettes and incubate on ice for a few minutes.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization buffer and mix quickly.

  • Immediately place the cuvettes in the fluorometer and begin recording fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time at a constant temperature.

  • Analyze the resulting curves to determine the lag phase, polymerization rate, and steady-state fluorescence.

Start Start Prepare_Actin_Mix Prepare G-actin mix (with pyrene-actin) Start->Prepare_Actin_Mix Aliquot Aliquot into cuvettes Prepare_Actin_Mix->Aliquot Add_Compounds Add this compound, Jasplakinolide, or DMSO Aliquot->Add_Compounds Initiate_Polymerization Add Polymerization Buffer Add_Compounds->Initiate_Polymerization Measure_Fluorescence Record fluorescence over time Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze kinetic curves Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: In Vitro Actin Polymerization Assay Workflow.
Phalloidin Staining for F-actin Visualization

This protocol allows for the visualization of F-actin in fixed cells to observe morphological changes induced by drug treatment.

Materials:

  • Cells cultured on coverslips

  • This compound and Jasplakinolide

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentrations of this compound, Jasplakinolide, or DMSO for the appropriate duration.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.[1]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.[1]

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.[1]

  • (Optional) Incubate with DAPI for 5 minutes to stain the nuclei.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Drug_Treatment Treat with this compound or Jasplakinolide Cell_Culture->Drug_Treatment Fixation Fix with 4% PFA Drug_Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Phalloidin_Staining Stain with fluorescent phalloidin Permeabilization->Phalloidin_Staining DAPI_Staining Counterstain with DAPI (optional) Phalloidin_Staining->DAPI_Staining Mounting Mount coverslips DAPI_Staining->Mounting Imaging Image with fluorescence microscope Mounting->Imaging End End Imaging->End

Figure 4: Phalloidin Staining Workflow.

Conclusion

This compound and Jasplakinolide are indispensable tools for dissecting the complexities of the actin cytoskeleton. Their opposing mechanisms of action provide researchers with the ability to probe the consequences of both actin depolymerization and hyper-stabilization. A thorough understanding of their distinct effects, supported by quantitative data and robust experimental protocols, is essential for advancing our knowledge of actin-dependent cellular processes in both normal physiology and disease. This guide serves as a foundational resource to aid in the effective and informed use of these critical compounds in scientific investigation.

References

A Comparative Guide to Apoptosis Induction: The Role of Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cytochalasin B's performance in inducing apoptosis with other commonly used agents. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways are presented to aid in the selection of appropriate tools for apoptosis research and drug development.

Introduction to this compound and Apoptosis

This compound is a cell-permeable mycotoxin that disrupts actin filament polymerization, leading to a variety of cellular effects, including the induction of apoptosis or programmed cell death.[1][2] Apoptosis is a critical process for tissue homeostasis and its dysregulation is a hallmark of cancer. Understanding the mechanisms by which compounds like this compound induce apoptosis is crucial for the development of novel cancer therapeutics.

This guide will compare this compound with other well-established apoptosis-inducing agents, including Staurosporine, Etoposide, Doxorubicin, Vincristine, and Paclitaxel. The comparison will focus on their mechanisms of action, cytotoxic potency across various cancer cell lines, and the experimental protocols used to validate their apoptotic effects.

Comparative Analysis of Apoptosis-Inducing Agents

The efficacy of an apoptosis-inducing agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for this compound and its alternatives across a range of cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, confluency, and the specific viability assay used.

This compound
Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)7.9[1][2]
M109c (Murine Lung Carcinoma)3 (3-hour exposure)[3]
P388/ADR (Murine Leukemia)~30 (3-hour exposure)
B16BL6 (Murine Melanoma)~30 (3-hour exposure)
Staurosporine
Cell Line IC50 Reference
HCT116 (Colon Carcinoma)6 nM
HeLa S3 (Cervical Cancer)4 nM
PC12 (Pheochromocytoma)>90% apoptosis at 1 µM
LoVo (Colon Cancer)0.001 µM
EGFR expressing cells88.1 nM
HER2 expressing cells35.5 nM
Etoposide
Cell Line IC50 (µM) Reference
MOLT-3 (Leukemia)0.051
HepG2 (Hepatocellular Carcinoma)30.16
BGC-823 (Gastric Cancer)43.74
HeLa (Cervical Cancer)209.90
A549 (Lung Cancer)139.54
CCRF-CEM (Leukemia)0.6
A549 (Lung Cancer)3.49 (72h)
BEAS-2B (Normal Lung)2.10 (72h)
Doxorubicin
Cell Line IC50 (µM) Reference
PC3 (Prostate Cancer)2.64
Hep-G2 (Hepatocellular Carcinoma)14.72
HCT116 (Colon Cancer)24.30
LNCaP (Prostate Cancer)0.25
A549 (Lung Cancer)1.50
HeLa (Cervical Cancer)1.00
AMJ13 (Breast Cancer)223.6 µg/ml
BFTC-905 (Bladder Cancer)2.26
MCF-7 (Breast Cancer)2.50
Vincristine
Cell Line IC50 Reference
A549 (Lung Cancer)40 nM
MCF-7 (Breast Cancer)5 nM
1A9 (Ovarian Cancer)4 nM
SY5Y (Neuroblastoma)1.6 nM
MCF-7/WT (Breast Cancer)7.371 nM
VCR/MCF7 (Resistant Breast Cancer)10,574 nM
HCT-8 (Colon Cancer)0.97 µg/mL
Paclitaxel
Cell Line IC50 (nM) Reference
Various Human Tumor Lines (24h)2.5 - 7.5
NSCLC cell lines (120h)27
SCLC cell lines (120h)5000
SK-BR-3 (Breast Cancer, HER2+)~10
MDA-MB-231 (Triple Negative Breast Cancer)~5
T-47D (Luminal A Breast Cancer)~2

Signaling Pathways in Apoptosis Induction

The induction of apoptosis is a complex process involving multiple signaling cascades. The diagrams below illustrate the primary pathways activated by this compound and the alternative agents.

This compound-Induced Apoptosis Pathway

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This involves the disruption of actin filaments, leading to cellular stress, generation of reactive oxygen species (ROS), and subsequent mitochondrial dysfunction.

G CB This compound Actin Actin Filament Disruption CB->Actin ROS ROS Generation Actin->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax Bax Bax->Mito Bcl2 Bcl-2 Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound apoptotic pathway.

General Intrinsic and Extrinsic Apoptosis Pathways

Many of the compared agents, including Staurosporine, Etoposide, and Doxorubicin, converge on the intrinsic and/or extrinsic pathways of apoptosis. The following diagram provides a generalized overview of these two major apoptotic signaling cascades.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Executioner Caspases (Caspase-3, -6, -7) Casp8->Casp3 Bid tBid Casp8->Bid cleavage CellStress Cellular Stress (e.g., DNA damage, ROS) Bcl2Family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) CellStress->Bcl2Family Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2Family->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bid->Mitochondrion promotes Cyt c release

Caption: Intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

Accurate and reproducible assessment of apoptosis is fundamental. The following sections provide detailed methodologies for key experimental assays.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice with the desired agent (e.g., this compound) and include a vehicle-treated negative control.

    • Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, collect both the supernatant and trypsinized cells.

    • Wash the cells once with cold 1X PBS and carefully remove the supernatant.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.

Principle: The assay utilizes a substrate, such as the tetrapeptide DEVD, conjugated to a reporter molecule (e.g., a fluorophore like p-nitroaniline, pNA). In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the reporter molecule, which can then be quantified by spectrophotometry or fluorometry.

Protocol:

  • Sample Preparation:

    • Culture and treat cells with the apoptosis-inducing agent.

    • For adherent cells, scrape and collect the cells. For suspension cells, centrifuge to pellet.

    • Lyse the cells using a lysis buffer provided with the assay kit.

    • Determine the protein concentration of the cell lysate.

  • Assay Procedure:

    • In a 96-well plate, add a specific amount of cell lysate to each well.

    • Add the caspase-3/7 substrate solution to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3/7 activity by comparing the readings from the treated samples to the untreated control.

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: During apoptosis, endonucleases cleave DNA, generating numerous 3'-hydroxyl ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTP) onto these free 3'-OH ends. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

  • Sample Preparation and Fixation:

    • For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides.

    • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Equilibrate the cells in TdT reaction buffer.

    • Incubate the cells with the TdT reaction cocktail (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.

  • Detection and Visualization:

    • If using a directly fluorescently labeled dUTP, wash the cells and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay detects the disruption of the mitochondrial membrane potential, an early event in apoptosis.

Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Cell Staining:

    • Culture and treat cells with the apoptosis-inducing agent. Include a positive control for mitochondrial depolarization (e.g., CCCP).

    • Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium).

    • Replace the culture medium with the JC-1 staining solution.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing and Analysis:

    • Aspirate the staining solution and wash the cells with an assay buffer.

    • Analyze the cells immediately by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

      • Healthy cells (high ΔΨm): High red fluorescence.

      • Apoptotic cells (low ΔΨm): High green fluorescence.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the apoptotic effects of a compound like this compound.

G Start Cell Culture and Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Viability IC50 Determine IC50 Viability->IC50 ApoptosisAssay Apoptosis Assays IC50->ApoptosisAssay AnnexinV Annexin V / PI Staining (Flow Cytometry) ApoptosisAssay->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3/7) ApoptosisAssay->Caspase MitoPotential Mitochondrial Potential (JC-1 Assay) ApoptosisAssay->MitoPotential TUNEL TUNEL Assay (DNA Fragmentation) ApoptosisAssay->TUNEL Mechanism Mechanism of Action Studies (e.g., Western Blot for Bcl-2 family, Cytochrome c) ApoptosisAssay->Mechanism DataAnalysis Data Analysis and Interpretation AnnexinV->DataAnalysis Caspase->DataAnalysis MitoPotential->DataAnalysis TUNEL->DataAnalysis Mechanism->DataAnalysis Conclusion Conclusion on Apoptotic Role and Potency DataAnalysis->Conclusion

Caption: Experimental workflow for apoptosis validation.

Conclusion

This compound is a valuable tool for inducing apoptosis in vitro, primarily through the mitochondrial pathway. Its efficacy, as indicated by its IC50 values, is cell-line dependent. When compared to other apoptosis-inducing agents, this compound's potency is generally in the micromolar range, whereas agents like Staurosporine can be effective at nanomolar concentrations. The choice of an appropriate apoptosis inducer will depend on the specific research question, the cell type being studied, and the desired mechanism of action. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their experimental designs.

References

A Comparative Guide to Apoptosis Induction: The Role of Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cytochalasin B's performance in inducing apoptosis with other commonly used agents. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways are presented to aid in the selection of appropriate tools for apoptosis research and drug development.

Introduction to this compound and Apoptosis

This compound is a cell-permeable mycotoxin that disrupts actin filament polymerization, leading to a variety of cellular effects, including the induction of apoptosis or programmed cell death.[1][2] Apoptosis is a critical process for tissue homeostasis and its dysregulation is a hallmark of cancer. Understanding the mechanisms by which compounds like this compound induce apoptosis is crucial for the development of novel cancer therapeutics.

This guide will compare this compound with other well-established apoptosis-inducing agents, including Staurosporine, Etoposide, Doxorubicin, Vincristine, and Paclitaxel. The comparison will focus on their mechanisms of action, cytotoxic potency across various cancer cell lines, and the experimental protocols used to validate their apoptotic effects.

Comparative Analysis of Apoptosis-Inducing Agents

The efficacy of an apoptosis-inducing agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for this compound and its alternatives across a range of cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, confluency, and the specific viability assay used.

This compound
Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)7.9[1][2]
M109c (Murine Lung Carcinoma)3 (3-hour exposure)[3]
P388/ADR (Murine Leukemia)~30 (3-hour exposure)
B16BL6 (Murine Melanoma)~30 (3-hour exposure)
Staurosporine
Cell Line IC50 Reference
HCT116 (Colon Carcinoma)6 nM
HeLa S3 (Cervical Cancer)4 nM
PC12 (Pheochromocytoma)>90% apoptosis at 1 µM
LoVo (Colon Cancer)0.001 µM
EGFR expressing cells88.1 nM
HER2 expressing cells35.5 nM
Etoposide
Cell Line IC50 (µM) Reference
MOLT-3 (Leukemia)0.051
HepG2 (Hepatocellular Carcinoma)30.16
BGC-823 (Gastric Cancer)43.74
HeLa (Cervical Cancer)209.90
A549 (Lung Cancer)139.54
CCRF-CEM (Leukemia)0.6
A549 (Lung Cancer)3.49 (72h)
BEAS-2B (Normal Lung)2.10 (72h)
Doxorubicin
Cell Line IC50 (µM) Reference
PC3 (Prostate Cancer)2.64
Hep-G2 (Hepatocellular Carcinoma)14.72
HCT116 (Colon Cancer)24.30
LNCaP (Prostate Cancer)0.25
A549 (Lung Cancer)1.50
HeLa (Cervical Cancer)1.00
AMJ13 (Breast Cancer)223.6 µg/ml
BFTC-905 (Bladder Cancer)2.26
MCF-7 (Breast Cancer)2.50
Vincristine
Cell Line IC50 Reference
A549 (Lung Cancer)40 nM
MCF-7 (Breast Cancer)5 nM
1A9 (Ovarian Cancer)4 nM
SY5Y (Neuroblastoma)1.6 nM
MCF-7/WT (Breast Cancer)7.371 nM
VCR/MCF7 (Resistant Breast Cancer)10,574 nM
HCT-8 (Colon Cancer)0.97 µg/mL
Paclitaxel
Cell Line IC50 (nM) Reference
Various Human Tumor Lines (24h)2.5 - 7.5
NSCLC cell lines (120h)27
SCLC cell lines (120h)5000
SK-BR-3 (Breast Cancer, HER2+)~10
MDA-MB-231 (Triple Negative Breast Cancer)~5
T-47D (Luminal A Breast Cancer)~2

Signaling Pathways in Apoptosis Induction

The induction of apoptosis is a complex process involving multiple signaling cascades. The diagrams below illustrate the primary pathways activated by this compound and the alternative agents.

This compound-Induced Apoptosis Pathway

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This involves the disruption of actin filaments, leading to cellular stress, generation of reactive oxygen species (ROS), and subsequent mitochondrial dysfunction.

G CB This compound Actin Actin Filament Disruption CB->Actin ROS ROS Generation Actin->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax Bax Bax->Mito Bcl2 Bcl-2 Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound apoptotic pathway.

General Intrinsic and Extrinsic Apoptosis Pathways

Many of the compared agents, including Staurosporine, Etoposide, and Doxorubicin, converge on the intrinsic and/or extrinsic pathways of apoptosis. The following diagram provides a generalized overview of these two major apoptotic signaling cascades.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Executioner Caspases (Caspase-3, -6, -7) Casp8->Casp3 Bid tBid Casp8->Bid cleavage CellStress Cellular Stress (e.g., DNA damage, ROS) Bcl2Family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) CellStress->Bcl2Family Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2Family->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bid->Mitochondrion promotes Cyt c release

Caption: Intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

Accurate and reproducible assessment of apoptosis is fundamental. The following sections provide detailed methodologies for key experimental assays.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice with the desired agent (e.g., this compound) and include a vehicle-treated negative control.

    • Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, collect both the supernatant and trypsinized cells.

    • Wash the cells once with cold 1X PBS and carefully remove the supernatant.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.

Principle: The assay utilizes a substrate, such as the tetrapeptide DEVD, conjugated to a reporter molecule (e.g., a fluorophore like p-nitroaniline, pNA). In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the reporter molecule, which can then be quantified by spectrophotometry or fluorometry.

Protocol:

  • Sample Preparation:

    • Culture and treat cells with the apoptosis-inducing agent.

    • For adherent cells, scrape and collect the cells. For suspension cells, centrifuge to pellet.

    • Lyse the cells using a lysis buffer provided with the assay kit.

    • Determine the protein concentration of the cell lysate.

  • Assay Procedure:

    • In a 96-well plate, add a specific amount of cell lysate to each well.

    • Add the caspase-3/7 substrate solution to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3/7 activity by comparing the readings from the treated samples to the untreated control.

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: During apoptosis, endonucleases cleave DNA, generating numerous 3'-hydroxyl ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTP) onto these free 3'-OH ends. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

  • Sample Preparation and Fixation:

    • For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides.

    • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Equilibrate the cells in TdT reaction buffer.

    • Incubate the cells with the TdT reaction cocktail (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.

  • Detection and Visualization:

    • If using a directly fluorescently labeled dUTP, wash the cells and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay detects the disruption of the mitochondrial membrane potential, an early event in apoptosis.

Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Cell Staining:

    • Culture and treat cells with the apoptosis-inducing agent. Include a positive control for mitochondrial depolarization (e.g., CCCP).

    • Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium).

    • Replace the culture medium with the JC-1 staining solution.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing and Analysis:

    • Aspirate the staining solution and wash the cells with an assay buffer.

    • Analyze the cells immediately by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

      • Healthy cells (high ΔΨm): High red fluorescence.

      • Apoptotic cells (low ΔΨm): High green fluorescence.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the apoptotic effects of a compound like this compound.

G Start Cell Culture and Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Viability IC50 Determine IC50 Viability->IC50 ApoptosisAssay Apoptosis Assays IC50->ApoptosisAssay AnnexinV Annexin V / PI Staining (Flow Cytometry) ApoptosisAssay->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3/7) ApoptosisAssay->Caspase MitoPotential Mitochondrial Potential (JC-1 Assay) ApoptosisAssay->MitoPotential TUNEL TUNEL Assay (DNA Fragmentation) ApoptosisAssay->TUNEL Mechanism Mechanism of Action Studies (e.g., Western Blot for Bcl-2 family, Cytochrome c) ApoptosisAssay->Mechanism DataAnalysis Data Analysis and Interpretation AnnexinV->DataAnalysis Caspase->DataAnalysis MitoPotential->DataAnalysis TUNEL->DataAnalysis Mechanism->DataAnalysis Conclusion Conclusion on Apoptotic Role and Potency DataAnalysis->Conclusion

Caption: Experimental workflow for apoptosis validation.

Conclusion

This compound is a valuable tool for inducing apoptosis in vitro, primarily through the mitochondrial pathway. Its efficacy, as indicated by its IC50 values, is cell-line dependent. When compared to other apoptosis-inducing agents, this compound's potency is generally in the micromolar range, whereas agents like Staurosporine can be effective at nanomolar concentrations. The choice of an appropriate apoptosis inducer will depend on the specific research question, the cell type being studied, and the desired mechanism of action. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their experimental designs.

References

A Comparative Guide to Apoptosis Induction: The Role of Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cytochalasin B's performance in inducing apoptosis with other commonly used agents. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways are presented to aid in the selection of appropriate tools for apoptosis research and drug development.

Introduction to this compound and Apoptosis

This compound is a cell-permeable mycotoxin that disrupts actin filament polymerization, leading to a variety of cellular effects, including the induction of apoptosis or programmed cell death.[1][2] Apoptosis is a critical process for tissue homeostasis and its dysregulation is a hallmark of cancer. Understanding the mechanisms by which compounds like this compound induce apoptosis is crucial for the development of novel cancer therapeutics.

This guide will compare this compound with other well-established apoptosis-inducing agents, including Staurosporine, Etoposide, Doxorubicin, Vincristine, and Paclitaxel. The comparison will focus on their mechanisms of action, cytotoxic potency across various cancer cell lines, and the experimental protocols used to validate their apoptotic effects.

Comparative Analysis of Apoptosis-Inducing Agents

The efficacy of an apoptosis-inducing agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for this compound and its alternatives across a range of cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, confluency, and the specific viability assay used.

This compound
Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)7.9[1][2]
M109c (Murine Lung Carcinoma)3 (3-hour exposure)[3]
P388/ADR (Murine Leukemia)~30 (3-hour exposure)
B16BL6 (Murine Melanoma)~30 (3-hour exposure)
Staurosporine
Cell Line IC50 Reference
HCT116 (Colon Carcinoma)6 nM
HeLa S3 (Cervical Cancer)4 nM
PC12 (Pheochromocytoma)>90% apoptosis at 1 µM
LoVo (Colon Cancer)0.001 µM
EGFR expressing cells88.1 nM
HER2 expressing cells35.5 nM
Etoposide
Cell Line IC50 (µM) Reference
MOLT-3 (Leukemia)0.051
HepG2 (Hepatocellular Carcinoma)30.16
BGC-823 (Gastric Cancer)43.74
HeLa (Cervical Cancer)209.90
A549 (Lung Cancer)139.54
CCRF-CEM (Leukemia)0.6
A549 (Lung Cancer)3.49 (72h)
BEAS-2B (Normal Lung)2.10 (72h)
Doxorubicin
Cell Line IC50 (µM) Reference
PC3 (Prostate Cancer)2.64
Hep-G2 (Hepatocellular Carcinoma)14.72
HCT116 (Colon Cancer)24.30
LNCaP (Prostate Cancer)0.25
A549 (Lung Cancer)1.50
HeLa (Cervical Cancer)1.00
AMJ13 (Breast Cancer)223.6 µg/ml
BFTC-905 (Bladder Cancer)2.26
MCF-7 (Breast Cancer)2.50
Vincristine
Cell Line IC50 Reference
A549 (Lung Cancer)40 nM
MCF-7 (Breast Cancer)5 nM
1A9 (Ovarian Cancer)4 nM
SY5Y (Neuroblastoma)1.6 nM
MCF-7/WT (Breast Cancer)7.371 nM
VCR/MCF7 (Resistant Breast Cancer)10,574 nM
HCT-8 (Colon Cancer)0.97 µg/mL
Paclitaxel
Cell Line IC50 (nM) Reference
Various Human Tumor Lines (24h)2.5 - 7.5
NSCLC cell lines (120h)27
SCLC cell lines (120h)5000
SK-BR-3 (Breast Cancer, HER2+)~10
MDA-MB-231 (Triple Negative Breast Cancer)~5
T-47D (Luminal A Breast Cancer)~2

Signaling Pathways in Apoptosis Induction

The induction of apoptosis is a complex process involving multiple signaling cascades. The diagrams below illustrate the primary pathways activated by this compound and the alternative agents.

This compound-Induced Apoptosis Pathway

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This involves the disruption of actin filaments, leading to cellular stress, generation of reactive oxygen species (ROS), and subsequent mitochondrial dysfunction.

G CB This compound Actin Actin Filament Disruption CB->Actin ROS ROS Generation Actin->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax Bax Bax->Mito Bcl2 Bcl-2 Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound apoptotic pathway.

General Intrinsic and Extrinsic Apoptosis Pathways

Many of the compared agents, including Staurosporine, Etoposide, and Doxorubicin, converge on the intrinsic and/or extrinsic pathways of apoptosis. The following diagram provides a generalized overview of these two major apoptotic signaling cascades.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Executioner Caspases (Caspase-3, -6, -7) Casp8->Casp3 Bid tBid Casp8->Bid cleavage CellStress Cellular Stress (e.g., DNA damage, ROS) Bcl2Family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) CellStress->Bcl2Family Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2Family->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bid->Mitochondrion promotes Cyt c release

Caption: Intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

Accurate and reproducible assessment of apoptosis is fundamental. The following sections provide detailed methodologies for key experimental assays.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice with the desired agent (e.g., this compound) and include a vehicle-treated negative control.

    • Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, collect both the supernatant and trypsinized cells.

    • Wash the cells once with cold 1X PBS and carefully remove the supernatant.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.

Principle: The assay utilizes a substrate, such as the tetrapeptide DEVD, conjugated to a reporter molecule (e.g., a fluorophore like p-nitroaniline, pNA). In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the reporter molecule, which can then be quantified by spectrophotometry or fluorometry.

Protocol:

  • Sample Preparation:

    • Culture and treat cells with the apoptosis-inducing agent.

    • For adherent cells, scrape and collect the cells. For suspension cells, centrifuge to pellet.

    • Lyse the cells using a lysis buffer provided with the assay kit.

    • Determine the protein concentration of the cell lysate.

  • Assay Procedure:

    • In a 96-well plate, add a specific amount of cell lysate to each well.

    • Add the caspase-3/7 substrate solution to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3/7 activity by comparing the readings from the treated samples to the untreated control.

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: During apoptosis, endonucleases cleave DNA, generating numerous 3'-hydroxyl ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTP) onto these free 3'-OH ends. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

  • Sample Preparation and Fixation:

    • For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides.

    • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Equilibrate the cells in TdT reaction buffer.

    • Incubate the cells with the TdT reaction cocktail (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.

  • Detection and Visualization:

    • If using a directly fluorescently labeled dUTP, wash the cells and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay detects the disruption of the mitochondrial membrane potential, an early event in apoptosis.

Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Cell Staining:

    • Culture and treat cells with the apoptosis-inducing agent. Include a positive control for mitochondrial depolarization (e.g., CCCP).

    • Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium).

    • Replace the culture medium with the JC-1 staining solution.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing and Analysis:

    • Aspirate the staining solution and wash the cells with an assay buffer.

    • Analyze the cells immediately by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

      • Healthy cells (high ΔΨm): High red fluorescence.

      • Apoptotic cells (low ΔΨm): High green fluorescence.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the apoptotic effects of a compound like this compound.

G Start Cell Culture and Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Viability IC50 Determine IC50 Viability->IC50 ApoptosisAssay Apoptosis Assays IC50->ApoptosisAssay AnnexinV Annexin V / PI Staining (Flow Cytometry) ApoptosisAssay->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3/7) ApoptosisAssay->Caspase MitoPotential Mitochondrial Potential (JC-1 Assay) ApoptosisAssay->MitoPotential TUNEL TUNEL Assay (DNA Fragmentation) ApoptosisAssay->TUNEL Mechanism Mechanism of Action Studies (e.g., Western Blot for Bcl-2 family, Cytochrome c) ApoptosisAssay->Mechanism DataAnalysis Data Analysis and Interpretation AnnexinV->DataAnalysis Caspase->DataAnalysis MitoPotential->DataAnalysis TUNEL->DataAnalysis Mechanism->DataAnalysis Conclusion Conclusion on Apoptotic Role and Potency DataAnalysis->Conclusion

Caption: Experimental workflow for apoptosis validation.

Conclusion

This compound is a valuable tool for inducing apoptosis in vitro, primarily through the mitochondrial pathway. Its efficacy, as indicated by its IC50 values, is cell-line dependent. When compared to other apoptosis-inducing agents, this compound's potency is generally in the micromolar range, whereas agents like Staurosporine can be effective at nanomolar concentrations. The choice of an appropriate apoptosis inducer will depend on the specific research question, the cell type being studied, and the desired mechanism of action. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their experimental designs.

References

Cross-Validation of Cytochalasin B Results with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of tools used to probe the actin cytoskeleton is paramount. This guide provides an objective comparison between the pharmacological inhibitor Cytochalasin B and genetic knockdown techniques (siRNA and CRISPR) for studying actin-dependent cellular processes. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in experimental design.

This compound, a fungal metabolite, has long been a staple in cell biology for its potent ability to disrupt the actin cytoskeleton. It functions by binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting the polymerization of actin monomers.[1][2] This disruption leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division, and altered cell motility.[3] However, the off-target effects and the acute, widespread disruption caused by chemical inhibitors have led researchers to seek more specific and targeted approaches. Genetic knockdowns, utilizing small interfering RNA (siRNA) or the CRISPR/Cas9 system, offer the ability to deplete specific actin isoforms or actin-related proteins, providing a complementary and often more precise method to dissect the roles of the cytoskeleton.

This guide will delve into a comparative analysis of these two approaches, presenting quantitative data on their effects, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Quantitative Comparison of Phenotypic Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound and genetic knockdowns on key cellular processes. It is important to note that direct comparisons are challenging due to variations in cell types, experimental conditions, and quantification methods across different studies.

Table 1: Effects on Cell Morphology and Cytoskeletal Organization

Treatment Cell Type Parameter Measured Observed Effect Reference
This compound (0.6 µM)HeLaCellular Spread AreaSignificant decrease compared to control.[4]
This compound (0.6 µM)HeLaCellular Aspect RatioSignificant decrease (cells become more rounded) compared to control.[4]
Cytochalasin D (25 µM)Human Trabecular MeshworkCell MorphologyComplete rounding of cells and cell-cell separation.[5]
β-actin (ACTB) siRNA KnockdownHuman Corneal FibroblastsActin Stress FibersReduction in actin stress fibers.[6][7]
γ-actin (ACTG1) CRISPR KnockoutHuman Melanoma (A375)Lamellipodial ActivityImpaired lamellipodial activity compared to control.[8][9]
γ-actin (ACTG1) CRISPR KnockoutHuman Melanoma (A375)Stress Fiber FormationIncreased formation rate of bundled stress fibers compared to control.[8][9]

Table 2: Effects on Cell Migration and Invasion

Treatment Cell Type Parameter Measured Observed Effect Reference
This compound-Cell MotilityInhibition of cell movement.[10]
β-actin (ACTB) siRNA KnockdownHuman Corneal FibroblastsCell Migration (Wound Healing Assay)Significantly reduced cell migration.[6]
γ-actin (ACTG1) CRISPR KnockoutHuman Melanoma (A375)Cell Migration and InvasionMore severe consequences on cell migration and invasion than β-actin knockout.[8][9]
α-cardiac actin (ACTC1) siRNA KnockdownGlioblastoma (U87MG)Cell Migration (Distance over 72h)Significant reduction in migration distance (1265 ± 457 µm) compared to control (3607 ± 458 µm).[11]

Table 3: Effects on F-Actin Content and Polymerization

Treatment Cell Type Parameter Measured Observed Effect Reference
This compound (2 µM)In vitroActin Polymerization RateUp to 90% reduction.[1][5]
This compound (1 µg/ml)3T3, SV-3T3, B16 melanoma, Ehrlich ascitesF-actin ContentDepolymerization, promotion of polymerization, or redistribution depending on cell type and density.[11][12]
β-actin (ACTB) siRNA Knockdown-β-actin mRNA levelsReduced by 70-95% in various human cell lines.[2]

Experimental Protocols

This compound Treatment

Objective: To acutely disrupt the actin cytoskeleton to observe its role in a specific cellular process.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Cells of interest plated in an appropriate vessel (e.g., 96-well plate, petri dish)

Protocol:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 0.5 - 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the drug treatment.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) under standard cell culture conditions (37°C, 5% CO2).

  • Analysis: Proceed with the desired downstream analysis, such as immunofluorescence staining for F-actin, live-cell imaging to monitor cell morphology changes, or a cell migration assay.

siRNA-Mediated Knockdown of β-Actin (ACTB)

Objective: To transiently reduce the expression of β-actin to study its specific functions.

Materials:

  • siRNA targeting β-actin (and a non-targeting control siRNA)

  • Lipofection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Cells of interest plated in antibiotic-free medium

Protocol:

  • Cell Seeding: One day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.

  • siRNA-Lipofection Complex Formation:

    • For each well of a 6-well plate, dilute the required amount of siRNA (e.g., 10-50 nM final concentration) in serum-free medium.

    • In a separate tube, dilute the lipofection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted lipofection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipofection complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.

  • Validation and Analysis: After incubation, assess the knockdown efficiency by Western blot or qRT-PCR for β-actin. Proceed with the desired functional assays.

CRISPR/Cas9-Mediated Knockout of an Actin Gene (e.g., ACTB)

Objective: To create a stable cell line with a permanent knockout of a specific actin gene.

Materials:

  • Plasmids encoding Cas9 and a guide RNA (gRNA) targeting the actin gene of interest.

  • Transfection reagent suitable for plasmids.

  • Cells of interest.

  • Puromycin or other selection antibiotic if the plasmid contains a resistance marker.

  • 96-well plates for single-cell cloning.

Protocol:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the target gene into a Cas9-expressing vector.

  • Transfection: Transfect the cells with the CRISPR/Cas9 plasmid using a suitable transfection reagent.

  • Selection (Optional): If the plasmid contains a selection marker, apply the corresponding antibiotic 24-48 hours post-transfection to select for successfully transfected cells.

  • Single-Cell Cloning: After selection (or 48-72 hours post-transfection if no selection is used), dilute the cells to a concentration that allows for seeding single cells into individual wells of a 96-well plate.

  • Colony Expansion: Allow single cells to grow into colonies.

  • Screening and Validation:

    • Once colonies are established, expand them and harvest genomic DNA.

    • Perform PCR amplification of the target region followed by DNA sequencing or a T7 endonuclease I assay to identify clones with insertions or deletions (indels).

    • Confirm the absence of the target protein by Western blot.

  • Functional Analysis: Use the validated knockout cell line for downstream experiments.

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams, created using the DOT language, illustrate the signaling pathway of this compound's action and the experimental workflows for both pharmacological inhibition and genetic knockdown.

CytochalasinB_Pathway cluster_cell Cell cluster_effects Cellular Effects CB This compound ActinFilament Barbed End Filament Pointed End CB->ActinFilament:barbed Binds to Membrane Cell Membrane ActinMonomer G-actin (monomer) ActinMonomer->ActinFilament:barbed Polymerization Morphology Altered Cell Morphology ActinFilament->Morphology Migration Inhibited Cell Migration ActinFilament->Migration Division Blocked Cytokinesis ActinFilament->Division CB_outside This compound (extracellular) CB_outside->CB Enters cell Experimental_Workflows cluster_pharma Pharmacological Inhibition (this compound) cluster_genetic Genetic Knockdown (siRNA / CRISPR) cluster_siRNA siRNA (Transient) cluster_CRISPR CRISPR (Stable) P1 Plate Cells P2 Prepare this compound Working Solution P1->P2 P3 Treat Cells P2->P3 P4 Incubate (Short-term, acute) P3->P4 P5 Analyze Phenotype P4->P5 G1 Plate Cells G2 Transfect with siRNA G1->G2 G3 Incubate (24-72h) G2->G3 G4 Validate Knockdown (qPCR/Western) G3->G4 G5 Analyze Phenotype G4->G5 C1 Transfect with CRISPR Plasmids C2 Single-Cell Cloning C1->C2 C3 Expand Clones C2->C3 C4 Screen & Validate (Sequencing/Western) C3->C4 C5 Analyze Phenotype in Validated Clone C4->C5

References

Cross-Validation of Cytochalasin B Results with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of tools used to probe the actin cytoskeleton is paramount. This guide provides an objective comparison between the pharmacological inhibitor Cytochalasin B and genetic knockdown techniques (siRNA and CRISPR) for studying actin-dependent cellular processes. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in experimental design.

This compound, a fungal metabolite, has long been a staple in cell biology for its potent ability to disrupt the actin cytoskeleton. It functions by binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting the polymerization of actin monomers.[1][2] This disruption leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division, and altered cell motility.[3] However, the off-target effects and the acute, widespread disruption caused by chemical inhibitors have led researchers to seek more specific and targeted approaches. Genetic knockdowns, utilizing small interfering RNA (siRNA) or the CRISPR/Cas9 system, offer the ability to deplete specific actin isoforms or actin-related proteins, providing a complementary and often more precise method to dissect the roles of the cytoskeleton.

This guide will delve into a comparative analysis of these two approaches, presenting quantitative data on their effects, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Quantitative Comparison of Phenotypic Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound and genetic knockdowns on key cellular processes. It is important to note that direct comparisons are challenging due to variations in cell types, experimental conditions, and quantification methods across different studies.

Table 1: Effects on Cell Morphology and Cytoskeletal Organization

Treatment Cell Type Parameter Measured Observed Effect Reference
This compound (0.6 µM)HeLaCellular Spread AreaSignificant decrease compared to control.[4]
This compound (0.6 µM)HeLaCellular Aspect RatioSignificant decrease (cells become more rounded) compared to control.[4]
Cytochalasin D (25 µM)Human Trabecular MeshworkCell MorphologyComplete rounding of cells and cell-cell separation.[5]
β-actin (ACTB) siRNA KnockdownHuman Corneal FibroblastsActin Stress FibersReduction in actin stress fibers.[6][7]
γ-actin (ACTG1) CRISPR KnockoutHuman Melanoma (A375)Lamellipodial ActivityImpaired lamellipodial activity compared to control.[8][9]
γ-actin (ACTG1) CRISPR KnockoutHuman Melanoma (A375)Stress Fiber FormationIncreased formation rate of bundled stress fibers compared to control.[8][9]

Table 2: Effects on Cell Migration and Invasion

Treatment Cell Type Parameter Measured Observed Effect Reference
This compound-Cell MotilityInhibition of cell movement.[10]
β-actin (ACTB) siRNA KnockdownHuman Corneal FibroblastsCell Migration (Wound Healing Assay)Significantly reduced cell migration.[6]
γ-actin (ACTG1) CRISPR KnockoutHuman Melanoma (A375)Cell Migration and InvasionMore severe consequences on cell migration and invasion than β-actin knockout.[8][9]
α-cardiac actin (ACTC1) siRNA KnockdownGlioblastoma (U87MG)Cell Migration (Distance over 72h)Significant reduction in migration distance (1265 ± 457 µm) compared to control (3607 ± 458 µm).[11]

Table 3: Effects on F-Actin Content and Polymerization

Treatment Cell Type Parameter Measured Observed Effect Reference
This compound (2 µM)In vitroActin Polymerization RateUp to 90% reduction.[1][5]
This compound (1 µg/ml)3T3, SV-3T3, B16 melanoma, Ehrlich ascitesF-actin ContentDepolymerization, promotion of polymerization, or redistribution depending on cell type and density.[11][12]
β-actin (ACTB) siRNA Knockdown-β-actin mRNA levelsReduced by 70-95% in various human cell lines.[2]

Experimental Protocols

This compound Treatment

Objective: To acutely disrupt the actin cytoskeleton to observe its role in a specific cellular process.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Cells of interest plated in an appropriate vessel (e.g., 96-well plate, petri dish)

Protocol:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 0.5 - 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the drug treatment.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) under standard cell culture conditions (37°C, 5% CO2).

  • Analysis: Proceed with the desired downstream analysis, such as immunofluorescence staining for F-actin, live-cell imaging to monitor cell morphology changes, or a cell migration assay.

siRNA-Mediated Knockdown of β-Actin (ACTB)

Objective: To transiently reduce the expression of β-actin to study its specific functions.

Materials:

  • siRNA targeting β-actin (and a non-targeting control siRNA)

  • Lipofection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Cells of interest plated in antibiotic-free medium

Protocol:

  • Cell Seeding: One day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.

  • siRNA-Lipofection Complex Formation:

    • For each well of a 6-well plate, dilute the required amount of siRNA (e.g., 10-50 nM final concentration) in serum-free medium.

    • In a separate tube, dilute the lipofection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted lipofection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipofection complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.

  • Validation and Analysis: After incubation, assess the knockdown efficiency by Western blot or qRT-PCR for β-actin. Proceed with the desired functional assays.

CRISPR/Cas9-Mediated Knockout of an Actin Gene (e.g., ACTB)

Objective: To create a stable cell line with a permanent knockout of a specific actin gene.

Materials:

  • Plasmids encoding Cas9 and a guide RNA (gRNA) targeting the actin gene of interest.

  • Transfection reagent suitable for plasmids.

  • Cells of interest.

  • Puromycin or other selection antibiotic if the plasmid contains a resistance marker.

  • 96-well plates for single-cell cloning.

Protocol:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the target gene into a Cas9-expressing vector.

  • Transfection: Transfect the cells with the CRISPR/Cas9 plasmid using a suitable transfection reagent.

  • Selection (Optional): If the plasmid contains a selection marker, apply the corresponding antibiotic 24-48 hours post-transfection to select for successfully transfected cells.

  • Single-Cell Cloning: After selection (or 48-72 hours post-transfection if no selection is used), dilute the cells to a concentration that allows for seeding single cells into individual wells of a 96-well plate.

  • Colony Expansion: Allow single cells to grow into colonies.

  • Screening and Validation:

    • Once colonies are established, expand them and harvest genomic DNA.

    • Perform PCR amplification of the target region followed by DNA sequencing or a T7 endonuclease I assay to identify clones with insertions or deletions (indels).

    • Confirm the absence of the target protein by Western blot.

  • Functional Analysis: Use the validated knockout cell line for downstream experiments.

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams, created using the DOT language, illustrate the signaling pathway of this compound's action and the experimental workflows for both pharmacological inhibition and genetic knockdown.

CytochalasinB_Pathway cluster_cell Cell cluster_effects Cellular Effects CB This compound ActinFilament Barbed End Filament Pointed End CB->ActinFilament:barbed Binds to Membrane Cell Membrane ActinMonomer G-actin (monomer) ActinMonomer->ActinFilament:barbed Polymerization Morphology Altered Cell Morphology ActinFilament->Morphology Migration Inhibited Cell Migration ActinFilament->Migration Division Blocked Cytokinesis ActinFilament->Division CB_outside This compound (extracellular) CB_outside->CB Enters cell Experimental_Workflows cluster_pharma Pharmacological Inhibition (this compound) cluster_genetic Genetic Knockdown (siRNA / CRISPR) cluster_siRNA siRNA (Transient) cluster_CRISPR CRISPR (Stable) P1 Plate Cells P2 Prepare this compound Working Solution P1->P2 P3 Treat Cells P2->P3 P4 Incubate (Short-term, acute) P3->P4 P5 Analyze Phenotype P4->P5 G1 Plate Cells G2 Transfect with siRNA G1->G2 G3 Incubate (24-72h) G2->G3 G4 Validate Knockdown (qPCR/Western) G3->G4 G5 Analyze Phenotype G4->G5 C1 Transfect with CRISPR Plasmids C2 Single-Cell Cloning C1->C2 C3 Expand Clones C2->C3 C4 Screen & Validate (Sequencing/Western) C3->C4 C5 Analyze Phenotype in Validated Clone C4->C5

References

Cross-Validation of Cytochalasin B Results with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of tools used to probe the actin cytoskeleton is paramount. This guide provides an objective comparison between the pharmacological inhibitor Cytochalasin B and genetic knockdown techniques (siRNA and CRISPR) for studying actin-dependent cellular processes. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in experimental design.

This compound, a fungal metabolite, has long been a staple in cell biology for its potent ability to disrupt the actin cytoskeleton. It functions by binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting the polymerization of actin monomers.[1][2] This disruption leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division, and altered cell motility.[3] However, the off-target effects and the acute, widespread disruption caused by chemical inhibitors have led researchers to seek more specific and targeted approaches. Genetic knockdowns, utilizing small interfering RNA (siRNA) or the CRISPR/Cas9 system, offer the ability to deplete specific actin isoforms or actin-related proteins, providing a complementary and often more precise method to dissect the roles of the cytoskeleton.

This guide will delve into a comparative analysis of these two approaches, presenting quantitative data on their effects, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Quantitative Comparison of Phenotypic Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound and genetic knockdowns on key cellular processes. It is important to note that direct comparisons are challenging due to variations in cell types, experimental conditions, and quantification methods across different studies.

Table 1: Effects on Cell Morphology and Cytoskeletal Organization

Treatment Cell Type Parameter Measured Observed Effect Reference
This compound (0.6 µM)HeLaCellular Spread AreaSignificant decrease compared to control.[4]
This compound (0.6 µM)HeLaCellular Aspect RatioSignificant decrease (cells become more rounded) compared to control.[4]
Cytochalasin D (25 µM)Human Trabecular MeshworkCell MorphologyComplete rounding of cells and cell-cell separation.[5]
β-actin (ACTB) siRNA KnockdownHuman Corneal FibroblastsActin Stress FibersReduction in actin stress fibers.[6][7]
γ-actin (ACTG1) CRISPR KnockoutHuman Melanoma (A375)Lamellipodial ActivityImpaired lamellipodial activity compared to control.[8][9]
γ-actin (ACTG1) CRISPR KnockoutHuman Melanoma (A375)Stress Fiber FormationIncreased formation rate of bundled stress fibers compared to control.[8][9]

Table 2: Effects on Cell Migration and Invasion

Treatment Cell Type Parameter Measured Observed Effect Reference
This compound-Cell MotilityInhibition of cell movement.[10]
β-actin (ACTB) siRNA KnockdownHuman Corneal FibroblastsCell Migration (Wound Healing Assay)Significantly reduced cell migration.[6]
γ-actin (ACTG1) CRISPR KnockoutHuman Melanoma (A375)Cell Migration and InvasionMore severe consequences on cell migration and invasion than β-actin knockout.[8][9]
α-cardiac actin (ACTC1) siRNA KnockdownGlioblastoma (U87MG)Cell Migration (Distance over 72h)Significant reduction in migration distance (1265 ± 457 µm) compared to control (3607 ± 458 µm).[11]

Table 3: Effects on F-Actin Content and Polymerization

Treatment Cell Type Parameter Measured Observed Effect Reference
This compound (2 µM)In vitroActin Polymerization RateUp to 90% reduction.[1][5]
This compound (1 µg/ml)3T3, SV-3T3, B16 melanoma, Ehrlich ascitesF-actin ContentDepolymerization, promotion of polymerization, or redistribution depending on cell type and density.[11][12]
β-actin (ACTB) siRNA Knockdown-β-actin mRNA levelsReduced by 70-95% in various human cell lines.[2]

Experimental Protocols

This compound Treatment

Objective: To acutely disrupt the actin cytoskeleton to observe its role in a specific cellular process.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Cells of interest plated in an appropriate vessel (e.g., 96-well plate, petri dish)

Protocol:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 0.5 - 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the drug treatment.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) under standard cell culture conditions (37°C, 5% CO2).

  • Analysis: Proceed with the desired downstream analysis, such as immunofluorescence staining for F-actin, live-cell imaging to monitor cell morphology changes, or a cell migration assay.

siRNA-Mediated Knockdown of β-Actin (ACTB)

Objective: To transiently reduce the expression of β-actin to study its specific functions.

Materials:

  • siRNA targeting β-actin (and a non-targeting control siRNA)

  • Lipofection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Cells of interest plated in antibiotic-free medium

Protocol:

  • Cell Seeding: One day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.

  • siRNA-Lipofection Complex Formation:

    • For each well of a 6-well plate, dilute the required amount of siRNA (e.g., 10-50 nM final concentration) in serum-free medium.

    • In a separate tube, dilute the lipofection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted lipofection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipofection complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.

  • Validation and Analysis: After incubation, assess the knockdown efficiency by Western blot or qRT-PCR for β-actin. Proceed with the desired functional assays.

CRISPR/Cas9-Mediated Knockout of an Actin Gene (e.g., ACTB)

Objective: To create a stable cell line with a permanent knockout of a specific actin gene.

Materials:

  • Plasmids encoding Cas9 and a guide RNA (gRNA) targeting the actin gene of interest.

  • Transfection reagent suitable for plasmids.

  • Cells of interest.

  • Puromycin or other selection antibiotic if the plasmid contains a resistance marker.

  • 96-well plates for single-cell cloning.

Protocol:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the target gene into a Cas9-expressing vector.

  • Transfection: Transfect the cells with the CRISPR/Cas9 plasmid using a suitable transfection reagent.

  • Selection (Optional): If the plasmid contains a selection marker, apply the corresponding antibiotic 24-48 hours post-transfection to select for successfully transfected cells.

  • Single-Cell Cloning: After selection (or 48-72 hours post-transfection if no selection is used), dilute the cells to a concentration that allows for seeding single cells into individual wells of a 96-well plate.

  • Colony Expansion: Allow single cells to grow into colonies.

  • Screening and Validation:

    • Once colonies are established, expand them and harvest genomic DNA.

    • Perform PCR amplification of the target region followed by DNA sequencing or a T7 endonuclease I assay to identify clones with insertions or deletions (indels).

    • Confirm the absence of the target protein by Western blot.

  • Functional Analysis: Use the validated knockout cell line for downstream experiments.

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams, created using the DOT language, illustrate the signaling pathway of this compound's action and the experimental workflows for both pharmacological inhibition and genetic knockdown.

CytochalasinB_Pathway cluster_cell Cell cluster_effects Cellular Effects CB This compound ActinFilament Barbed End Filament Pointed End CB->ActinFilament:barbed Binds to Membrane Cell Membrane ActinMonomer G-actin (monomer) ActinMonomer->ActinFilament:barbed Polymerization Morphology Altered Cell Morphology ActinFilament->Morphology Migration Inhibited Cell Migration ActinFilament->Migration Division Blocked Cytokinesis ActinFilament->Division CB_outside This compound (extracellular) CB_outside->CB Enters cell Experimental_Workflows cluster_pharma Pharmacological Inhibition (this compound) cluster_genetic Genetic Knockdown (siRNA / CRISPR) cluster_siRNA siRNA (Transient) cluster_CRISPR CRISPR (Stable) P1 Plate Cells P2 Prepare this compound Working Solution P1->P2 P3 Treat Cells P2->P3 P4 Incubate (Short-term, acute) P3->P4 P5 Analyze Phenotype P4->P5 G1 Plate Cells G2 Transfect with siRNA G1->G2 G3 Incubate (24-72h) G2->G3 G4 Validate Knockdown (qPCR/Western) G3->G4 G5 Analyze Phenotype G4->G5 C1 Transfect with CRISPR Plasmids C2 Single-Cell Cloning C1->C2 C3 Expand Clones C2->C3 C4 Screen & Validate (Sequencing/Western) C3->C4 C5 Analyze Phenotype in Validated Clone C4->C5

References

A Comparative Guide to the Efficacy of Cytochalasin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of various Cytochalasin B analogs, focusing on their cytotoxic and actin polymerization inhibitory activities. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the selection of the appropriate analog for your research needs.

I. Comparative Efficacy of this compound Analogs

Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a critical component in numerous cellular processes including cell motility, division, and morphology. Their primary mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, which inhibits the assembly and disassembly of actin monomers.[1] This interference with actin dynamics leads to a range of cellular effects, from changes in cell shape to the induction of apoptosis.[1]

The efficacy of different this compound analogs can vary significantly based on their chemical structure. These variations influence their binding affinity to actin and, consequently, their cytotoxic potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound analogs across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.[2][3]

Data Presentation: Cytotoxicity of this compound and Its Analogs (IC50 Values in µM)

CompoundL929 (Mouse Fibroblast)KB3.1 (Human Cervical Carcinoma)MCF-7 (Human Breast Adenocarcinoma)A549 (Human Lung Carcinoma)PC-3 (Human Prostate Cancer)SKOV-3 (Human Ovarian Carcinoma)A431 (Human Squamous Cell Carcinoma)HeLa (Human Cervical Cancer)
This compound 1.3>10-----7.9[2]
7-O-acetyl this compound >10>10------
N-methyl this compound >10>10------
N-acetyl this compound 9.44.8------
20-O-acetyl this compound 6.97.2------
Triseptatin 11.286.531.804.633.554.334.98-
Deoxaphomin B 6.914.331.553.241.653.873.764.96
Cytochalasin D -------5.72

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental methodologies.

Structure-activity relationship studies have revealed that modifications to the cytochalasan core can significantly impact bioactivity. For instance, the presence of an unmodified hydroxyl group at the C-7 position is often associated with higher potency. The relative order of effectiveness for inhibiting cytotoxic T cell development has been reported as: Cytochalasin D > Cytochalasin E > Cytochalasin A > this compound.

II. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound analogs.

A. Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

B. Visualization of F-actin using Phalloidin (B8060827) Staining

Fluorescently-labeled phalloidin is a high-affinity probe for filamentous actin (F-actin) and is used to visualize the actin cytoskeleton in fixed cells.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Methanol-free formaldehyde (B43269) (e.g., 4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin conjugate

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat the cells with the desired concentrations of this compound analogs for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 5-10 minutes at room temperature. This step allows the phalloidin conjugate to enter the cells.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Dilute the fluorescently-labeled phalloidin conjugate in PBS containing 1% BSA (Bovine Serum Albumin) to the recommended concentration (typically 1:100 to 1:1000). Incubate the coverslips with the staining solution for 20-90 minutes at room temperature, protected from light.

  • Final Washes: Wash the coverslips three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the F-actin structures using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

III. Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound analogs can trigger downstream signaling cascades, impacting cell survival and inflammatory responses.

A. Signaling Pathways

Inhibition of actin polymerization by cytochalasins has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation is mediated through the IκB kinase (IKK) complex, leading to the degradation of the inhibitory protein IκBα and subsequent translocation of NF-κB to the nucleus, where it regulates the transcription of genes involved in inflammation and cell survival. Additionally, Src family kinases have been implicated as upstream regulators in this process, suggesting a link between the actin cytoskeleton and these signaling molecules.

Cytochalasin_Signaling cluster_nucleus Nuclear Translocation CytochalasinB This compound Analogs Actin Actin Polymerization CytochalasinB->Actin Inhibits ActinDisruption Actin Cytoskeleton Disruption Src Src Family Kinases ActinDisruption->Src Activates (?) IKK IKK Complex Src->IKK IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_inactive NF-κB (inactive) (p50/p65-IκBα) IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus GeneTranscription Gene Transcription (Inflammation, Survival)

This compound-induced signaling pathway.
B. Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of different this compound analogs.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation CompoundPrep Prepare this compound Analog Stock Solutions CytotoxicityAssay Perform MTT Assay (Determine IC50 values) CompoundPrep->CytotoxicityAssay CellCulture Culture Cancer Cell Lines CellCulture->CytotoxicityAssay ActinStaining F-actin Staining (Phalloidin) CellCulture->ActinStaining DataAnalysis Analyze Absorbance Data & Calculate IC50 CytotoxicityAssay->DataAnalysis Imaging Fluorescence Microscopy Imaging ActinStaining->Imaging Comparison Compare Efficacy of Analogs (Potency & Cellular Effects) DataAnalysis->Comparison Imaging->Comparison

Workflow for comparing this compound analogs.

References

A Comparative Guide to the Efficacy of Cytochalasin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of various Cytochalasin B analogs, focusing on their cytotoxic and actin polymerization inhibitory activities. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the selection of the appropriate analog for your research needs.

I. Comparative Efficacy of this compound Analogs

Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a critical component in numerous cellular processes including cell motility, division, and morphology. Their primary mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, which inhibits the assembly and disassembly of actin monomers.[1] This interference with actin dynamics leads to a range of cellular effects, from changes in cell shape to the induction of apoptosis.[1]

The efficacy of different this compound analogs can vary significantly based on their chemical structure. These variations influence their binding affinity to actin and, consequently, their cytotoxic potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound analogs across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.[2][3]

Data Presentation: Cytotoxicity of this compound and Its Analogs (IC50 Values in µM)

CompoundL929 (Mouse Fibroblast)KB3.1 (Human Cervical Carcinoma)MCF-7 (Human Breast Adenocarcinoma)A549 (Human Lung Carcinoma)PC-3 (Human Prostate Cancer)SKOV-3 (Human Ovarian Carcinoma)A431 (Human Squamous Cell Carcinoma)HeLa (Human Cervical Cancer)
This compound 1.3>10-----7.9[2]
7-O-acetyl this compound >10>10------
N-methyl this compound >10>10------
N-acetyl this compound 9.44.8------
20-O-acetyl this compound 6.97.2------
Triseptatin 11.286.531.804.633.554.334.98-
Deoxaphomin B 6.914.331.553.241.653.873.764.96
Cytochalasin D -------5.72

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental methodologies.

Structure-activity relationship studies have revealed that modifications to the cytochalasan core can significantly impact bioactivity. For instance, the presence of an unmodified hydroxyl group at the C-7 position is often associated with higher potency. The relative order of effectiveness for inhibiting cytotoxic T cell development has been reported as: Cytochalasin D > Cytochalasin E > Cytochalasin A > this compound.

II. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound analogs.

A. Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

B. Visualization of F-actin using Phalloidin (B8060827) Staining

Fluorescently-labeled phalloidin is a high-affinity probe for filamentous actin (F-actin) and is used to visualize the actin cytoskeleton in fixed cells.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Methanol-free formaldehyde (B43269) (e.g., 4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin conjugate

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat the cells with the desired concentrations of this compound analogs for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 5-10 minutes at room temperature. This step allows the phalloidin conjugate to enter the cells.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Dilute the fluorescently-labeled phalloidin conjugate in PBS containing 1% BSA (Bovine Serum Albumin) to the recommended concentration (typically 1:100 to 1:1000). Incubate the coverslips with the staining solution for 20-90 minutes at room temperature, protected from light.

  • Final Washes: Wash the coverslips three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the F-actin structures using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

III. Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound analogs can trigger downstream signaling cascades, impacting cell survival and inflammatory responses.

A. Signaling Pathways

Inhibition of actin polymerization by cytochalasins has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation is mediated through the IκB kinase (IKK) complex, leading to the degradation of the inhibitory protein IκBα and subsequent translocation of NF-κB to the nucleus, where it regulates the transcription of genes involved in inflammation and cell survival. Additionally, Src family kinases have been implicated as upstream regulators in this process, suggesting a link between the actin cytoskeleton and these signaling molecules.

Cytochalasin_Signaling cluster_nucleus Nuclear Translocation CytochalasinB This compound Analogs Actin Actin Polymerization CytochalasinB->Actin Inhibits ActinDisruption Actin Cytoskeleton Disruption Src Src Family Kinases ActinDisruption->Src Activates (?) IKK IKK Complex Src->IKK IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_inactive NF-κB (inactive) (p50/p65-IκBα) IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus GeneTranscription Gene Transcription (Inflammation, Survival)

This compound-induced signaling pathway.
B. Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of different this compound analogs.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation CompoundPrep Prepare this compound Analog Stock Solutions CytotoxicityAssay Perform MTT Assay (Determine IC50 values) CompoundPrep->CytotoxicityAssay CellCulture Culture Cancer Cell Lines CellCulture->CytotoxicityAssay ActinStaining F-actin Staining (Phalloidin) CellCulture->ActinStaining DataAnalysis Analyze Absorbance Data & Calculate IC50 CytotoxicityAssay->DataAnalysis Imaging Fluorescence Microscopy Imaging ActinStaining->Imaging Comparison Compare Efficacy of Analogs (Potency & Cellular Effects) DataAnalysis->Comparison Imaging->Comparison

Workflow for comparing this compound analogs.

References

A Comparative Guide to the Efficacy of Cytochalasin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of various Cytochalasin B analogs, focusing on their cytotoxic and actin polymerization inhibitory activities. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the selection of the appropriate analog for your research needs.

I. Comparative Efficacy of this compound Analogs

Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a critical component in numerous cellular processes including cell motility, division, and morphology. Their primary mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, which inhibits the assembly and disassembly of actin monomers.[1] This interference with actin dynamics leads to a range of cellular effects, from changes in cell shape to the induction of apoptosis.[1]

The efficacy of different this compound analogs can vary significantly based on their chemical structure. These variations influence their binding affinity to actin and, consequently, their cytotoxic potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound analogs across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.[2][3]

Data Presentation: Cytotoxicity of this compound and Its Analogs (IC50 Values in µM)

CompoundL929 (Mouse Fibroblast)KB3.1 (Human Cervical Carcinoma)MCF-7 (Human Breast Adenocarcinoma)A549 (Human Lung Carcinoma)PC-3 (Human Prostate Cancer)SKOV-3 (Human Ovarian Carcinoma)A431 (Human Squamous Cell Carcinoma)HeLa (Human Cervical Cancer)
This compound 1.3>10-----7.9[2]
7-O-acetyl this compound >10>10------
N-methyl this compound >10>10------
N-acetyl this compound 9.44.8------
20-O-acetyl this compound 6.97.2------
Triseptatin 11.286.531.804.633.554.334.98-
Deoxaphomin B 6.914.331.553.241.653.873.764.96
Cytochalasin D -------5.72

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental methodologies.

Structure-activity relationship studies have revealed that modifications to the cytochalasan core can significantly impact bioactivity. For instance, the presence of an unmodified hydroxyl group at the C-7 position is often associated with higher potency. The relative order of effectiveness for inhibiting cytotoxic T cell development has been reported as: Cytochalasin D > Cytochalasin E > Cytochalasin A > this compound.

II. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound analogs.

A. Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

B. Visualization of F-actin using Phalloidin Staining

Fluorescently-labeled phalloidin is a high-affinity probe for filamentous actin (F-actin) and is used to visualize the actin cytoskeleton in fixed cells.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Methanol-free formaldehyde (e.g., 4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin conjugate

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat the cells with the desired concentrations of this compound analogs for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 5-10 minutes at room temperature. This step allows the phalloidin conjugate to enter the cells.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Dilute the fluorescently-labeled phalloidin conjugate in PBS containing 1% BSA (Bovine Serum Albumin) to the recommended concentration (typically 1:100 to 1:1000). Incubate the coverslips with the staining solution for 20-90 minutes at room temperature, protected from light.

  • Final Washes: Wash the coverslips three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the F-actin structures using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

III. Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound analogs can trigger downstream signaling cascades, impacting cell survival and inflammatory responses.

A. Signaling Pathways

Inhibition of actin polymerization by cytochalasins has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation is mediated through the IκB kinase (IKK) complex, leading to the degradation of the inhibitory protein IκBα and subsequent translocation of NF-κB to the nucleus, where it regulates the transcription of genes involved in inflammation and cell survival. Additionally, Src family kinases have been implicated as upstream regulators in this process, suggesting a link between the actin cytoskeleton and these signaling molecules.

Cytochalasin_Signaling cluster_nucleus Nuclear Translocation CytochalasinB This compound Analogs Actin Actin Polymerization CytochalasinB->Actin Inhibits ActinDisruption Actin Cytoskeleton Disruption Src Src Family Kinases ActinDisruption->Src Activates (?) IKK IKK Complex Src->IKK IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_inactive NF-κB (inactive) (p50/p65-IκBα) IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus GeneTranscription Gene Transcription (Inflammation, Survival)

This compound-induced signaling pathway.
B. Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of different this compound analogs.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation CompoundPrep Prepare this compound Analog Stock Solutions CytotoxicityAssay Perform MTT Assay (Determine IC50 values) CompoundPrep->CytotoxicityAssay CellCulture Culture Cancer Cell Lines CellCulture->CytotoxicityAssay ActinStaining F-actin Staining (Phalloidin) CellCulture->ActinStaining DataAnalysis Analyze Absorbance Data & Calculate IC50 CytotoxicityAssay->DataAnalysis Imaging Fluorescence Microscopy Imaging ActinStaining->Imaging Comparison Compare Efficacy of Analogs (Potency & Cellular Effects) DataAnalysis->Comparison Imaging->Comparison

Workflow for comparing this compound analogs.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Cytochalasin B, a potent mycotoxin. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of your research.

This compound is a cell-permeable mycotoxin that is a potent inhibitor of cytoplasmic division by blocking the formation of contractile microfilaments.[1] Due to its hazardous nature, including being fatal if swallowed, inhaled, or in contact with skin, and its potential as a reproductive toxin, stringent safety measures are imperative.[1][2][3]

Hazard Assessment and Risk Mitigation

This compound presents significant health risks. It is classified as acutely toxic and is suspected of damaging fertility or the unborn child.[1] Laboratory experiments have also indicated mutagenic effects.

Summary of Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if swallowed, in contact with skin, or if inhaled.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Irritation May cause eye, skin, and respiratory tract irritation.
Organ-Specific Toxicity May cause cardiac disturbances and central nervous system depression.
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to minimize exposure. The following table outlines the minimum PPE requirements for handling this compound.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).To prevent skin contact, as this compound is fatal upon dermal absorption.
Body Protection A high-necked lab coat with long sleeves and tight-fitting cuffs or a disposable gown.To protect skin from accidental spills and contamination.
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation and absorption through mucous membranes.
Respiratory Protection A NIOSH/MSHA-approved respirator is required when handling the powder form or if there is a risk of aerosolization.To prevent inhalation, which can be fatal.
Operational Plan for Safe Handling

Follow these procedural steps to ensure safe handling of this compound from receipt to disposal.

Step-by-Step Handling Procedure:

  • Preparation and Designated Area:

    • All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Handling the Compound:

    • When handling the solid form, avoid generating dust.

    • For weighing, use a balance inside a ventilated enclosure.

    • When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • Post-Handling:

    • After handling, wipe down the work area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a 70% ethanol (B145695) rinse), if compatible with the surface.

    • Carefully remove and dispose of PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
Minor Spill For small spills of powder, gently cover with a damp paper towel to avoid raising dust. Use appropriate PPE to clean the area. Collect the material in a sealed container for hazardous waste disposal.
Major Spill Evacuate the area and alert safety personnel. Prevent entry to the contaminated area. Trained personnel with appropriate respiratory protection should manage the cleanup.
Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

Waste Disposal Guidelines:

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, pipette tips, and culture vessels, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

  • Solid Waste: Collect solid this compound and any contaminated solids in a sealed, labeled hazardous waste container.

  • Disposal Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the critical steps and decision points for safely handling this compound in a laboratory setting.

CytochalasinB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood / BSC) check_safety Verify Eyewash & Safety Shower Access prep_area->check_safety Ensure don_ppe Don Required PPE (Gloves, Gown, Goggles, Respirator) check_safety->don_ppe Before Proceeding handle_solid Handle Solid this compound (Avoid Dust Generation) don_ppe->handle_solid Proceed to Handle prepare_solution Prepare Solution (Slowly Add Solvent) handle_solid->prepare_solution If Making Solution decontaminate Decontaminate Work Area handle_solid->decontaminate After Use prepare_solution->decontaminate After Use dispose_ppe Dispose of PPE as Hazardous Waste decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect All Contaminated Waste (Solid & Liquid) wash_hands->collect_waste Final Step label_waste Label as Hazardous Waste collect_waste->label_waste ehs_disposal Dispose via EHS Guidelines label_waste->ehs_disposal

Caption: Workflow for the safe handling of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Cytochalasin B, a potent mycotoxin. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of your research.

This compound is a cell-permeable mycotoxin that is a potent inhibitor of cytoplasmic division by blocking the formation of contractile microfilaments.[1] Due to its hazardous nature, including being fatal if swallowed, inhaled, or in contact with skin, and its potential as a reproductive toxin, stringent safety measures are imperative.[1][2][3]

Hazard Assessment and Risk Mitigation

This compound presents significant health risks. It is classified as acutely toxic and is suspected of damaging fertility or the unborn child.[1] Laboratory experiments have also indicated mutagenic effects.

Summary of Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if swallowed, in contact with skin, or if inhaled.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Irritation May cause eye, skin, and respiratory tract irritation.
Organ-Specific Toxicity May cause cardiac disturbances and central nervous system depression.
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to minimize exposure. The following table outlines the minimum PPE requirements for handling this compound.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).To prevent skin contact, as this compound is fatal upon dermal absorption.
Body Protection A high-necked lab coat with long sleeves and tight-fitting cuffs or a disposable gown.To protect skin from accidental spills and contamination.
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation and absorption through mucous membranes.
Respiratory Protection A NIOSH/MSHA-approved respirator is required when handling the powder form or if there is a risk of aerosolization.To prevent inhalation, which can be fatal.
Operational Plan for Safe Handling

Follow these procedural steps to ensure safe handling of this compound from receipt to disposal.

Step-by-Step Handling Procedure:

  • Preparation and Designated Area:

    • All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Handling the Compound:

    • When handling the solid form, avoid generating dust.

    • For weighing, use a balance inside a ventilated enclosure.

    • When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • Post-Handling:

    • After handling, wipe down the work area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a 70% ethanol (B145695) rinse), if compatible with the surface.

    • Carefully remove and dispose of PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
Minor Spill For small spills of powder, gently cover with a damp paper towel to avoid raising dust. Use appropriate PPE to clean the area. Collect the material in a sealed container for hazardous waste disposal.
Major Spill Evacuate the area and alert safety personnel. Prevent entry to the contaminated area. Trained personnel with appropriate respiratory protection should manage the cleanup.
Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

Waste Disposal Guidelines:

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, pipette tips, and culture vessels, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

  • Solid Waste: Collect solid this compound and any contaminated solids in a sealed, labeled hazardous waste container.

  • Disposal Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the critical steps and decision points for safely handling this compound in a laboratory setting.

CytochalasinB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood / BSC) check_safety Verify Eyewash & Safety Shower Access prep_area->check_safety Ensure don_ppe Don Required PPE (Gloves, Gown, Goggles, Respirator) check_safety->don_ppe Before Proceeding handle_solid Handle Solid this compound (Avoid Dust Generation) don_ppe->handle_solid Proceed to Handle prepare_solution Prepare Solution (Slowly Add Solvent) handle_solid->prepare_solution If Making Solution decontaminate Decontaminate Work Area handle_solid->decontaminate After Use prepare_solution->decontaminate After Use dispose_ppe Dispose of PPE as Hazardous Waste decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect All Contaminated Waste (Solid & Liquid) wash_hands->collect_waste Final Step label_waste Label as Hazardous Waste collect_waste->label_waste ehs_disposal Dispose via EHS Guidelines label_waste->ehs_disposal

Caption: Workflow for the safe handling of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Cytochalasin B, a potent mycotoxin. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of your research.

This compound is a cell-permeable mycotoxin that is a potent inhibitor of cytoplasmic division by blocking the formation of contractile microfilaments.[1] Due to its hazardous nature, including being fatal if swallowed, inhaled, or in contact with skin, and its potential as a reproductive toxin, stringent safety measures are imperative.[1][2][3]

Hazard Assessment and Risk Mitigation

This compound presents significant health risks. It is classified as acutely toxic and is suspected of damaging fertility or the unborn child.[1] Laboratory experiments have also indicated mutagenic effects.

Summary of Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if swallowed, in contact with skin, or if inhaled.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Irritation May cause eye, skin, and respiratory tract irritation.
Organ-Specific Toxicity May cause cardiac disturbances and central nervous system depression.
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to minimize exposure. The following table outlines the minimum PPE requirements for handling this compound.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).To prevent skin contact, as this compound is fatal upon dermal absorption.
Body Protection A high-necked lab coat with long sleeves and tight-fitting cuffs or a disposable gown.To protect skin from accidental spills and contamination.
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation and absorption through mucous membranes.
Respiratory Protection A NIOSH/MSHA-approved respirator is required when handling the powder form or if there is a risk of aerosolization.To prevent inhalation, which can be fatal.
Operational Plan for Safe Handling

Follow these procedural steps to ensure safe handling of this compound from receipt to disposal.

Step-by-Step Handling Procedure:

  • Preparation and Designated Area:

    • All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Handling the Compound:

    • When handling the solid form, avoid generating dust.

    • For weighing, use a balance inside a ventilated enclosure.

    • When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • Post-Handling:

    • After handling, wipe down the work area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a 70% ethanol rinse), if compatible with the surface.

    • Carefully remove and dispose of PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
Minor Spill For small spills of powder, gently cover with a damp paper towel to avoid raising dust. Use appropriate PPE to clean the area. Collect the material in a sealed container for hazardous waste disposal.
Major Spill Evacuate the area and alert safety personnel. Prevent entry to the contaminated area. Trained personnel with appropriate respiratory protection should manage the cleanup.
Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

Waste Disposal Guidelines:

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, pipette tips, and culture vessels, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

  • Solid Waste: Collect solid this compound and any contaminated solids in a sealed, labeled hazardous waste container.

  • Disposal Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the critical steps and decision points for safely handling this compound in a laboratory setting.

CytochalasinB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood / BSC) check_safety Verify Eyewash & Safety Shower Access prep_area->check_safety Ensure don_ppe Don Required PPE (Gloves, Gown, Goggles, Respirator) check_safety->don_ppe Before Proceeding handle_solid Handle Solid this compound (Avoid Dust Generation) don_ppe->handle_solid Proceed to Handle prepare_solution Prepare Solution (Slowly Add Solvent) handle_solid->prepare_solution If Making Solution decontaminate Decontaminate Work Area handle_solid->decontaminate After Use prepare_solution->decontaminate After Use dispose_ppe Dispose of PPE as Hazardous Waste decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect All Contaminated Waste (Solid & Liquid) wash_hands->collect_waste Final Step label_waste Label as Hazardous Waste collect_waste->label_waste ehs_disposal Dispose via EHS Guidelines label_waste->ehs_disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Cytochalasin B
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Cytochalasin B

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.